Technical Documentation Center

4-(3,3-Diphenylpropyl)piperazin-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(3,3-Diphenylpropyl)piperazin-1-amine
  • CAS: 39139-56-5

Core Science & Biosynthesis

Foundational

"4-(3,3-Diphenylpropyl)piperazin-1-amine" structure and properties

An In-Depth Technical Guide to 4-(3,3-Diphenylpropyl)piperazin-1-amine: Structure, Properties, and Synthesis Executive Summary This technical guide provides a comprehensive overview of 4-(3,3-diphenylpropyl)piperazin-1-a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(3,3-Diphenylpropyl)piperazin-1-amine: Structure, Properties, and Synthesis

Executive Summary

This technical guide provides a comprehensive overview of 4-(3,3-diphenylpropyl)piperazin-1-amine, a heterocyclic compound featuring a unique combination of a piperazin-1-amine core and a bulky 3,3-diphenylpropyl substituent. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs targeting a wide array of biological systems.[1][2] This document delineates the molecule's structural characteristics, predicted physicochemical and spectroscopic properties, and a plausible, detailed synthetic pathway. Furthermore, it explores the potential pharmacological relevance of this compound by analyzing the known bioactivities of its constituent moieties, positioning it as a molecule of interest for researchers in drug discovery and development, particularly in the fields of oncology and central nervous system (CNS) disorders.

Chemical Identity and Structure

4-(3,3-Diphenylpropyl)piperazin-1-amine is a disubstituted piperazine derivative. The structure is characterized by a primary amine group on one nitrogen of the piperazine ring and a 3,3-diphenylpropyl group on the other. This arrangement provides two distinct sites for potential chemical modification and biological interaction.

  • IUPAC Name: 4-(3,3-Diphenylpropyl)piperazin-1-amine

  • Synonyms: 1-Amino-4-(3,3-diphenylpropyl)piperazine

  • Chemical Formula: C₁₉H₂₅N₃

  • Molecular Weight: 295.43 g/mol

structure cluster_piperazine Piperazine Core cluster_substituents Substituents N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 N4 N4 C3->N4 C5 C5 N4->C5 propyl -(CH₂)₂-CHPh₂ N4->propyl 4-(3,3-Diphenylpropyl) Group C6 C6 C5->C6 C6->N1 NH2 H₂N- NH2->N1 1-Amino Group synthesis_workflow piperazine Piperazine intermediate Intermediate: 1-(3,3-Diphenylpropyl)piperazine piperazine->intermediate Step 1: N-Alkylation (Monosubstitution) diphenylpropyl_halide 3-Halo-1,1-diphenylpropane (e.g., Br-CH₂CH₂CHPh₂) diphenylpropyl_halide->intermediate nitroso_intermediate N-Nitroso Intermediate intermediate->nitroso_intermediate Step 2a: Nitrosation na_nitrite NaNO₂ / HCl na_nitrite->nitroso_intermediate final_product Final Product: 4-(3,3-Diphenylpropyl)piperazin-1-amine nitroso_intermediate->final_product Step 2b: Reduction reducing_agent Reducing Agent (e.g., LiAlH₄ or Zn/HCl) reducing_agent->final_product

Caption: Proposed two-stage synthetic workflow.

Experimental Protocol 1: Synthesis of 1-(3,3-Diphenylpropyl)piperazine (Intermediate)

This protocol is based on established methods for the monosubstitution of piperazine. [3]The use of a large excess of piperazine favors the mono-alkylated product and minimizes the formation of the disubstituted byproduct.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5 equivalents) and a suitable solvent such as acetonitrile or ethanol.

  • Reaction: Slowly add a solution of 3-bromo-1,1-diphenylpropane (1 equivalent) in the same solvent to the piperazine mixture at room temperature.

  • Heating: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, filter the mixture to remove piperazine hydrobromide salt. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water to remove excess piperazine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure 1-(3,3-diphenylpropyl)piperazine.

Experimental Protocol 2: Synthesis of 4-(3,3-Diphenylpropyl)piperazin-1-amine

This procedure adapts the well-documented method of forming an N-amino group on a secondary amine via nitrosation followed by reduction. [4]

  • Nitrosation:

    • Dissolve the intermediate, 1-(3,3-diphenylpropyl)piperazine (1 equivalent), in aqueous hydrochloric acid (e.g., 6N HCl) and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at this temperature for 1-2 hours.

    • Basify the solution with a cold aqueous base (e.g., NaOH) and extract the N-nitroso product with an organic solvent like chloroform or ethyl acetate. Dry the organic layer and evaporate the solvent.

  • Reduction:

    • Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive reagent. This step must be performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

    • Prepare a suspension of LiAlH₄ (3 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried flask and cool to 0 °C.

    • Slowly add a solution of the crude N-nitroso intermediate in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

    • Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 4-(3,3-diphenylpropyl)piperazin-1-amine. Further purification can be achieved via column chromatography if necessary.

Pharmacological Context and Potential Applications

The chemical architecture of 4-(3,3-diphenylpropyl)piperazin-1-amine suggests a strong potential for biological activity, stemming from the well-characterized roles of its constituent moieties in medicinal chemistry.

pharma_logic core 4-(3,3-Diphenylpropyl) piperazin-1-amine piperazine Piperazine Scaffold (Privileged Structure) core->piperazine contains diphenylpropyl 3,3-Diphenylpropyl Moiety core->diphenylpropyl contains cns_activity CNS Receptor Modulation (Dopamine, Serotonin, Opioid) piperazine->cns_activity known for [16, 24] antimicrobial Antimicrobial / Antifungal Activity piperazine->antimicrobial known for [5] vasodilator Cerebral Vasodilator Effects diphenylpropyl->vasodilator related to [21] anticancer Anticancer Activity diphenylpropyl->anticancer related to [20, 23] predicted_profile Predicted Biological Profile cns_activity->predicted_profile suggests potential as vasodilator->predicted_profile suggests potential as anticancer->predicted_profile suggests potential as

Caption: Logical relationship between structure and potential bioactivity.

  • The Piperazine Scaffold: The piperazine ring is a cornerstone of modern pharmacology. Its presence in a molecule often confers favorable pharmacokinetic properties and provides a versatile scaffold for interacting with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) in the central nervous system. [1][5]Many antipsychotic, antidepressant, and antihistamine drugs incorporate this ring system. [2]Furthermore, certain substituted piperazines have shown potent antimicrobial and antifungal activities.

  • The 3,3-Diphenylpropyl Moiety: This bulky, lipophilic group is also found in biologically active compounds. For instance, a related structure, 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol, was identified as a potent cerebral vasodilator. [6]Additionally, derivatives containing a 3-cyano-3,3-diphenylpropyl ester have been investigated as novel anticancer agents, demonstrating significant in vivo and in vitro activity. [7][8]

  • Predicted Biological Profile: Given the combination of these two pharmacophores, 4-(3,3-diphenylpropyl)piperazin-1-amine is a promising candidate for investigation in several therapeutic areas. Its structure suggests a high likelihood of CNS activity, potentially as a modulator of dopamine, serotonin, or opioid receptors. [9]The demonstrated anticancer and vasodilator activities of related diphenylpropyl compounds also point toward potential applications in oncology and cardiovascular disease research. The primary amine provides a handle for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Conclusion

4-(3,3-Diphenylpropyl)piperazin-1-amine is a structurally intriguing molecule that merges the pharmacologically validated piperazine core with the bio-active diphenylpropyl group. While specific experimental data on this compound is limited, a logical analysis of its structure allows for the confident prediction of its key properties and the development of a viable synthetic route. Its potential to interact with CNS targets, along with possible applications in oncology and cardiovascular research, makes it a compelling scaffold for further investigation by medicinal chemists and drug development professionals. The synthetic protocols and structural insights provided in this guide offer a solid foundation for future research into this and related compounds.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Available at: [Link]

  • Shaik, A. B., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6116. Available at: [Link]

  • Roy, P., & Gupta, S. (2020). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 49(35), 12191-12219. Available at: [Link]

  • ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(5), 459-468. Available at: [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • PubChemLite. (n.d.). Piperazine, 1-(4-methylamino-2-pyrimidinyl)-4-(3,3,3-triphenylpropyl)-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-[4-(Diphenylmethyl)piperazin-1-yl]propan-1-amine. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid compound summary. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylpiperazin-1-amine compound summary. Retrieved from [Link]

  • Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 12(3), 279–283. Available at: [Link]

  • SpectraBase. (n.d.). Piperazine, 1-(3,3-dimethylbutyl)-4-[4-(1,1-dimethylpropyl)phenyl]-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Aminopiperazine compound summary. Retrieved from [Link]

  • Google Patents. (2019). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • Liu, H., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(20), 3465-3474. Available at: [Link]

  • Kadokawa, T., et al. (1975). Pharmacological studies of 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride, (PF-244), a new cerebral vasodilator. Arzneimittel-Forschung, 25(4), 632-638. Available at: [Link]

  • ResearchGate. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. Retrieved from [Link]

  • Liu, H., et al. (2007). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. Journal of Separation Science, 30(13), 2091-2099. Available at: [Link]

  • Ananthan, S., et al. (2011). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 2(4), 312–316. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5649. Available at: [Link]

  • Chemsrc. (n.d.). bis-(3,3-diphenyl-propyl)-amine | CAS#:41140-46-9. Retrieved from [Link]

  • Ananthan, S., et al. (2012). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(9), 740–744. Available at: [Link]

  • PubChemLite. (n.d.). 1-piperazinepropanamine, 4-(1-(4-methoxyphenyl)-3-phenylpropyl)-, (z)-2-butenedioate (1:3). Retrieved from [Link]

Sources

Exploratory

"4-(3,3-Diphenylpropyl)piperazin-1-amine" mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(3,3-Diphenylpropyl)piperazin-1-amine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates a propos...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(3,3-Diphenylpropyl)piperazin-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a proposed mechanism of action for the novel compound 4-(3,3-diphenylpropyl)piperazin-1-amine. Based on extensive structure-activity relationship (SAR) analysis of structurally analogous diphenylalkyl- and arylpiperazine derivatives, we hypothesize that the primary pharmacological target of this compound is the dopamine transporter (DAT). This guide provides a comprehensive framework for the experimental validation of this hypothesis, encompassing detailed in vitro and in vivo protocols. The central hypothesis is that 4-(3,3-diphenylpropyl)piperazin-1-amine functions as a competitive inhibitor of DAT, leading to an increase in extracellular dopamine concentrations in the central nervous system. This guide is intended to serve as a foundational document for researchers investigating the therapeutic potential of this and related chemical entities.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system.[1] Within this broad class, derivatives featuring a diphenylalkyl moiety have shown significant activity at various neurotransmitter transporters and receptors. The specific compound, 4-(3,3-diphenylpropyl)piperazin-1-amine, combines the diphenylpropyl group, known for conferring affinity to monoamine transporters, with a piperazin-1-amine structure. While direct pharmacological data for this exact molecule is scarce in publicly available literature, the extensive body of research on related compounds allows for the formulation of a robust, testable hypothesis regarding its mechanism of action.

This guide will, therefore, propose a primary mechanism of action for 4-(3,3-diphenylpropyl)piperazin-1-amine and provide a detailed experimental roadmap to rigorously test this hypothesis. The proposed mechanism centers on the inhibition of the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission.[2]

Proposed Primary Mechanism of Action: Dopamine Transporter (DAT) Inhibition

The dopamine transporter is an integral membrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, a critical process for terminating dopaminergic signaling.[3] Inhibition of DAT leads to elevated and prolonged concentrations of synaptic dopamine, enhancing dopaminergic neurotransmission.[2] This mechanism is the basis for the therapeutic effects of drugs used to treat conditions like ADHD, and it is also a primary target for psychostimulants.[2][4]

We propose that 4-(3,3-diphenylpropyl)piperazin-1-amine acts as a competitive inhibitor at the dopamine transporter. This hypothesis is grounded in the established pharmacology of numerous diphenylalkylpiperazine analogues, which have demonstrated potent DAT inhibitory activity.[5] The 3,3-diphenylpropyl moiety is a key pharmacophore that confers high affinity for the DAT.

Visualizing the Proposed Mechanism at the Synapse

The following diagram illustrates the proposed action of 4-(3,3-diphenylpropyl)piperazin-1-amine at a dopaminergic synapse.

DAT_Inhibition_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine_vesicles Dopamine Vesicles synaptic_cleft Synaptic Cleft dopamine_vesicles->synaptic_cleft Dopamine Release dat Dopamine Transporter (DAT) synaptic_cleft->dat Dopamine Reuptake dopamine_receptors Dopamine Receptors synaptic_cleft->dopamine_receptors signal_transduction Signal Transduction dopamine_receptors->signal_transduction Activation compound 4-(3,3-Diphenylpropyl) piperazin-1-amine compound->dat Inhibition

Caption: Proposed mechanism of DAT inhibition.

Experimental Validation Framework

To validate the hypothesis that 4-(3,3-diphenylpropyl)piperazin-1-amine is a DAT inhibitor, a multi-tiered experimental approach is required. This framework progresses from in vitro target engagement and functional assays to in vivo behavioral pharmacology.

Experimental Workflow Overview

Experimental_Workflow cluster_invitro Part 1: In Vitro Characterization cluster_invivo Part 2: In Vivo Profiling cluster_secondary Part 3: Secondary Target Screening binding_assay Radioligand Binding Assay (Determine Ki at hDAT) uptake_assay Dopamine Uptake Assay (Determine IC50) binding_assay->uptake_assay Confirm Functional Activity locomotor_activity Locomotor Activity Assessment (Evaluate Behavioral Effects) uptake_assay->locomotor_activity Proceed if Potent (e.g., IC50 < 100 nM) sigma_screening Sigma Receptor Binding (σ1 and σ2) locomotor_activity->sigma_screening Assess Selectivity

Caption: Workflow for mechanistic validation.

Part 1: In Vitro Characterization

This assay determines the binding affinity (Kᵢ) of the test compound for the human dopamine transporter (hDAT) by measuring its ability to displace a known radiolabeled DAT ligand.

Experimental Protocol:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing hDAT.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.[5]

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[5]

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]WIN 35,428 (a high-affinity DAT ligand, final concentration ~1-2 nM), and 100 µL of membrane suspension (20-50 µg protein).

    • Non-specific Binding: Add 50 µL of a non-labeled DAT inhibitor (e.g., 10 µM GBR 12909), 50 µL of [³H]WIN 35,428, and 100 µL of membrane suspension.

    • Displacement: Add 50 µL of varying concentrations of 4-(3,3-diphenylpropyl)piperazin-1-amine (e.g., 0.1 nM to 10 µM), 50 µL of [³H]WIN 35,428, and 100 µL of membrane suspension.

  • Incubation & Harvesting:

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation.[5]

    • Harvest the membranes by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification & Data Analysis:

    • Place filters in scintillation vials with scintillation fluid and quantify radioactivity using a scintillation counter.

    • Calculate specific binding (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

This functional assay measures the potency (IC₅₀) of the test compound to inhibit the uptake of [³H]dopamine into cells expressing hDAT.[6][7]

Experimental Protocol:

  • Cell Plating:

    • Seed HEK293 cells stably expressing hDAT into a 96-well plate to achieve a confluent monolayer on the day of the experiment.[5]

    • Incubate cells at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • On the assay day, wash cells once with pre-warmed (37°C) uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).[5]

    • Add 100 µL of uptake buffer containing varying concentrations of 4-(3,3-diphenylpropyl)piperazin-1-amine (or vehicle for control wells).

    • For non-specific uptake, add a high concentration of a known DAT inhibitor like nomifensine (10 µM final concentration).[5]

    • Pre-incubate the plate at 37°C for 10-20 minutes.[5]

    • Initiate dopamine uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~10-20 nM).[5]

    • Incubate at 37°C for 5-10 minutes to measure the initial rate of uptake.[5]

  • Termination & Lysis:

    • Terminate uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.[5]

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Quantification & Data Analysis:

    • Transfer the cell lysate to scintillation vials and quantify intracellular radioactivity.

    • Calculate specific uptake (Total Uptake - Non-specific Uptake).

    • Plot the percentage of specific uptake against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression.

Hypothetical Data Summary:

Assay TypeParameterHypothetical Value
Radioligand BindingKᵢ for hDAT (nM)25
Dopamine UptakeIC₅₀ for hDAT (nM)45
Part 2: In Vivo Pharmacological Profiling

DAT inhibitors typically increase spontaneous locomotor activity in rodents.[8] This experiment will assess the effect of 4-(3,3-diphenylpropyl)piperazin-1-amine on locomotion in mice.

Experimental Protocol:

  • Animals and Apparatus:

    • Use adult male C57BL/6 mice.

    • Locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam arrays to automatically track movement.[8]

  • Procedure:

    • Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment. Habituate the animals to the injection procedure and test chambers for 1-3 days prior to the test day to reduce novelty-induced hyperactivity.[9]

    • Dosing: Administer 4-(3,3-diphenylpropyl)piperazin-1-amine (e.g., 1, 3, 10 mg/kg) or vehicle (e.g., saline with 5% DMSO, 5% Tween 80) via intraperitoneal (i.p.) injection.

    • Testing: Immediately after injection, place each mouse into a locomotor activity chamber and record activity for 60-120 minutes.[8] The primary measure is the total distance traveled, typically analyzed in 5-minute bins.[9]

  • Data Analysis:

    • Analyze the total distance traveled and the time course of activity using a two-way ANOVA (Treatment x Time).

    • Compare the total distance traveled between different dose groups and the vehicle group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

    • A significant increase in locomotor activity compared to the vehicle group would be consistent with a DAT inhibitor mechanism.

Potential Secondary Mechanisms of Action

The arylpiperazine motif is also a common feature in ligands for sigma receptors (σ₁ and σ₂).[10] These receptors are intracellular chaperones involved in a variety of cellular functions, and their modulation can impact neurotransmission.[11][12] Therefore, it is crucial to assess the selectivity of 4-(3,3-diphenylpropyl)piperazin-1-amine.

  • Initial Screening: The compound should be screened in radioligand binding assays for σ₁ (e.g., using -pentazocine) and σ₂ (e.g., using [³H]DTG) receptors to determine its affinity. High affinity for these receptors would warrant further functional characterization.

Structure-Activity Relationship (SAR) Considerations

  • Diphenylpropyl Moiety: This bulky, lipophilic group is critical for high-affinity binding to the central S1 binding site of the dopamine transporter.[1] The conformation of this group plays a significant role in orienting the molecule within the binding pocket.

  • Piperazine Core: The piperazine ring acts as a scaffold, and its protonated form at physiological pH is thought to interact with acidic residues within the transporter.

  • 1-Amino Group: The terminal primary amine on the piperazine ring is a distinguishing feature. Its impact on DAT affinity and selectivity compared to other N-substituents (e.g., alkyl or aryl groups) would be a key area for future SAR studies. It may offer an additional hydrogen bonding interaction point.

Conclusion and Future Perspectives

This guide outlines a clear, scientifically-grounded hypothesis that 4-(3,3-diphenylpropyl)piperazin-1-amine functions as a dopamine transporter inhibitor. The provided experimental framework offers a systematic approach to validate this proposed mechanism of action. Confirmation of potent and selective DAT inhibitory activity would establish this compound as a valuable tool for CNS research and a potential lead for the development of novel therapeutics for dopamine-related disorders. Future work should focus on comprehensive selectivity profiling against other monoamine transporters (serotonin and norepinephrine transporters) and a broader panel of CNS receptors. Furthermore, elucidating the detailed binding mode through computational modeling and site-directed mutagenesis studies would provide deeper insights into its interaction with the dopamine transporter.

References

  • Synapse. (2024, June 21). What are DAT antagonists and how do they work?. Retrieved from [Link]

  • Zhou, L. M., He, X. S., Li, G., de Costa, B. R., & Skolnick, P. (1995). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 38(25), 4891–4896. [Link]

  • Krassnig, S., Mitterhauser, M., Wadsak, W., & Kuntner, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2517–2528. [Link]

  • Zhou, L. M., He, X. S., Li, G., de Costa, B. R., & Skolnick, P. (1995). Synthesis of N,N'-Substituted Piperazine and Homopiperazine Derivatives with Polyamine-like Actions at N-Methyl-D-aspartate Receptors. Journal of Medicinal Chemistry, 38(25), 4891-4896. [Link]

  • Lever, J. R., Miller, D. K., & Wightman, R. M. (2018). Inhibitor mechanisms in the S1 binding site of the dopamine transporter defined by multi-site molecular tethering of photoactive cocaine analogs. Biochemical Pharmacology, 150, 149-160. [Link]

  • Zhou, L. M., He, X. S., Li, G., de Costa, B. R., & Skolnick, P. (1995). Synthesis of N,N'-Substituted Piperazine and Homopiperazine Derivatives with Polyamine-like Actions at N-Methyl-D-aspartate Receptors. Journal of Medicinal Chemistry, 38(25), 4891-4896. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Hayashi, T., & Su, T. P. (2007). Potential molecular mechanisms on the role of the sigma-1 receptor in the action of cocaine and methamphetamine. Journal of Pharmacological Sciences, 103(2), 143-150. [Link]

  • Wang, J., Wang, Q., Yang, Y., & Li, M. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology, 13, 904692. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Su, T. P., Hayashi, T., & Maurice, T. (2010). The pharmacology of sigma-1 receptors. ResearchGate. Retrieved from [Link]

  • Su, T. P., Hayashi, T., Maurice, T., Buch, S., & Ruoho, A. E. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195–208. [Link]

  • Zwart, R., Kelder, A. M., & Honer, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]

  • Schlessinger, A., Ge, X., & Sali, A. (2017). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 8, 457. [Link]

  • Rasika, H. M., & Parkin, S. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine transporter. Retrieved from [Link]

  • Wikidoc. (2018, December 19). Dopamine transporter. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Retrieved from [Link]

  • Phillips, T. (n.d.). Locomotor Activity Test SOP. Portland VA Medical Center. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Examples. Retrieved from [Link]

  • Fowler, C. D., & Gould, T. J. (2012). Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake. Behavioural Pharmacology, 23(4), 368–372. [Link]

  • Costa, G., et al. (2012). Locomotor dose-response to acute d-amphetamine in DAT+/+, DAT+/-, and DAT-/- mice. ResearchGate. Retrieved from [Link]

  • Gainetdinov, R. R., et al. (2001). Glutamatergic modulation of hyperactivity in mice lacking the dopamine transporter. Proceedings of the National Academy of Sciences, 98(20), 11647–11652. [Link]

Sources

Foundational

The Pharmacological Profile of 4-(3,3-Diphenylpropyl)piperazin-1-amine: A Technical Guide for Preclinical Research and Development

Foreword The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant agents with diverse pharmacological activities.[1][2] The inherent structural f...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant agents with diverse pharmacological activities.[1][2] The inherent structural features of the piperazine ring, including its two basic nitrogen atoms, offer a unique combination of polarity, rigidity, and hydrogen bonding capacity, which often translates to favorable pharmacokinetic properties and target affinity.[1] This technical guide delves into the prospective pharmacological profile of a specific, yet under-characterized derivative: 4-(3,3-Diphenylpropyl)piperazin-1-amine . While comprehensive preclinical data for this exact molecule is not extensively documented in publicly available literature, its structural motifs—the 3,3-diphenylpropyl group and the 1-aminopiperazine core—provide a strong basis for inferring a likely set of biological activities and for designing a robust experimental strategy for its full characterization. This document is intended for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for investigating the therapeutic potential of this compound.

Structural Rationale and Postulated Pharmacological Targets

The chemical architecture of 4-(3,3-Diphenylpropyl)piperazin-1-amine suggests several plausible interactions with key physiological targets. The diphenylpropyl moiety is a lipophilic group that can facilitate passage across the blood-brain barrier and often confers affinity for central nervous system (CNS) targets. The piperazine core is a versatile pharmacophore known to interact with a wide array of receptors and ion channels.

Primary Postulated Target: Small-Conductance Calcium-Activated Potassium (KCa2) Channels

A compelling hypothesis for the primary mechanism of action of 4-(3,3-Diphenylpropyl)piperazin-1-amine is the positive modulation of small-conductance calcium-activated potassium (KCa2) channels.

Mechanistic Insight: KCa2 channels are voltage-independent potassium channels activated by intracellular calcium.[3][4] They are critical regulators of neuronal excitability, underlying the medium afterhyperpolarization (mAHP) that follows an action potential.[3] By enhancing the efflux of potassium ions, KCa2 channels hyperpolarize the neuronal membrane, thereby reducing the firing frequency of neurons.[3]

Structural Analogs and Supporting Evidence: Several piperazine-containing compounds have been identified as modulators of KCa channels. While not direct analogs, the general structural features of 4-(3,3-Diphenylpropyl)piperazin-1-amine are consistent with molecules designed to interact with these channels. Positive modulators of KCa2 channels have shown therapeutic potential in preclinical models of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy and ataxia.[4] Furthermore, activation of KCa2.2 channels has been demonstrated to be neuroprotective in models of stroke and glutamate-induced excitotoxicity.[5]

Figure 1: Hypothesized signaling pathway for the positive modulation of KCa2 channels by 4-(3,3-Diphenylpropyl)piperazin-1-amine, leading to reduced neuronal excitability.

Secondary and Tertiary Postulated Targets

Based on the broader pharmacology of piperazine derivatives, several other potential targets warrant investigation:

  • Dopamine and Norepinephrine Transporters: A structurally related aryl-1,4-dialkyl-piperazine derivative has been shown to facilitate the release and inhibit the reuptake of dopamine and norepinephrine.[6] This suggests that 4-(3,3-Diphenylpropyl)piperazin-1-amine could modulate monoaminergic neurotransmission, with potential applications in mood disorders or cognitive enhancement.

  • Opioid Receptors: N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a class of opioid receptor antagonists, with some analogues showing selectivity for the kappa opioid receptor.[7]

  • Sigma Receptors: The piperazine substructure is a common feature in ligands with high affinity for the sigma-1 receptor, which is overexpressed in some cancer cell lines.[8]

  • GABA Receptors (in Parasites): The parent piperazine molecule is an anthelmintic agent that acts as an agonist at GABA receptors in parasitic worms, leading to their paralysis and expulsion.[9][10]

Postulated Pharmacological Profile

Pharmacological Parameter Postulated Profile Rationale / Supporting Evidence
Mechanism of Action Positive allosteric modulator of KCa2 channels. Potential activity at dopamine/norepinephrine transporters and opioid/sigma receptors.Based on the neuroprotective and excitability-reducing effects of KCa2 activation and the known activities of structurally similar piperazine derivatives.[4][5][6][7]
Pharmacodynamics Reduction of neuronal hyperexcitability, potential neuroprotective effects, and possible modulation of monoaminergic and opioidergic systems.Direct consequence of KCa2 channel activation and potential off-target activities.[3][5]
Pharmacokinetics Likely good oral bioavailability and CNS penetration due to the lipophilic diphenylpropyl group. Probable hepatic metabolism and renal excretion.General properties of piperazine derivatives.[1][9][11] A structurally related compound, TM-208, undergoes extensive metabolism.[12][13]
Safety Profile Potential for CNS-related side effects such as dizziness, somnolence, or ataxia at high doses, consistent with KCa2 channel activation.Adverse effects observed with other CNS-active piperazines and KCa channel modulators.[11]

Experimental Protocols for Pharmacological Characterization

A systematic and tiered approach is essential to definitively elucidate the pharmacological profile of 4-(3,3-Diphenylpropyl)piperazin-1-amine.

Tier 1: Primary Target Validation and Selectivity Screening

Objective: To determine the affinity and functional activity of the compound at the primary hypothesized targets and to assess its selectivity across a panel of common off-targets.

Figure 2: A tiered experimental workflow for the pharmacological characterization of 4-(3,3-Diphenylpropyl)piperazin-1-amine.

Protocol 1: In Vitro Radioligand Binding Assays

  • Preparation of Membranes: Prepare cell membrane fractions from HEK293 cells stably expressing human KCa2.1, KCa2.2, KCa2.3, kappa opioid receptor, sigma-1 receptor, dopamine transporter (DAT), and norepinephrine transporter (NET).

  • Assay Conditions:

    • Incubation: Incubate the cell membranes with a specific radioligand (e.g., [¹²⁵I]apamin for KCa2 channels) and varying concentrations of 4-(3,3-Diphenylpropyl)piperazin-1-amine in a suitable buffer.

    • Temperature and Time: Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand.

  • Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibition constant) by non-linear regression analysis using the Cheng-Prusoff equation.

Protocol 2: Patch-Clamp Electrophysiology for KCa2 Channel Modulation

  • Cell Culture: Culture HEK293 cells stably expressing the KCa2 channel subtype of interest on glass coverslips.

  • Electrophysiological Recording:

    • Configuration: Use the whole-cell patch-clamp configuration.

    • Internal Solution: Fill the patch pipette with an internal solution containing a known concentration of free Ca²⁺ (e.g., 300 nM) to activate the KCa2 channels.

    • External Solution: Perfuse the cells with an external solution.

  • Compound Application: After establishing a stable baseline current, apply varying concentrations of 4-(3,3-Diphenylpropyl)piperazin-1-amine via the perfusion system.

  • Data Acquisition and Analysis: Record the changes in outward K⁺ current. Construct concentration-response curves and calculate the EC₅₀ (half-maximal effective concentration) for the potentiation of the KCa2 current.

Tier 2: In Vivo Pharmacokinetics and Pharmacodynamics

Objective: To determine the pharmacokinetic profile of the compound and to assess its physiological effects in a relevant animal model.

Protocol 3: Pharmacokinetic Study in Rodents

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per time point).

  • Dosing: Administer 4-(3,3-Diphenylpropyl)piperazin-1-amine via intravenous (IV) and oral (PO) routes at a suitable dose (e.g., 5 mg/kg).

  • Sample Collection: Collect blood samples at various time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

  • Sample Analysis: Extract the compound from plasma and analyze the concentration using a validated LC-MS/MS method.[12][14]

  • Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Protocol 4: Maximal Electroshock (MES) Seizure Model

  • Animal Model: Use male C57BL/6 mice.

  • Dosing: Administer 4-(3,3-Diphenylpropyl)piperazin-1-amine or vehicle control intraperitoneally at various doses.

  • Seizure Induction: At the time of peak plasma concentration (determined from PK studies), induce seizures by delivering a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of tonic hindlimb extension, which is indicative of a generalized seizure.

  • Data Analysis: Calculate the ED₅₀ (median effective dose) for protection against seizures.

Conclusion and Future Directions

4-(3,3-Diphenylpropyl)piperazin-1-amine is a compound of significant interest due to its structural similarity to known modulators of key CNS targets. The primary hypothesis is that it acts as a positive modulator of KCa2 channels, a mechanism with therapeutic potential for a range of neurological disorders. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to fully characterizing its pharmacological profile. Successful validation of the hypothesized mechanism of action would position this compound as a promising lead for further preclinical and clinical development. Future studies should also explore its potential anti-inflammatory and antimicrobial activities, given the broad biological profile of piperazine derivatives.[15][16]

References

  • Wulff, H., et al. (2009). Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels. Journal of Medicinal Chemistry.
  • Dolga, A. M., et al. (2012).
  • Wulff, H., & Köhler, R. (2013). K+ Channel Modulators for the Treatment of Neurological Disorders and Autoimmune Diseases. Current Topics in Medicinal Chemistry.
  • Coleman, N., et al. (2014). New Positive Ca2+-Activated K+ Channel Gating Modulators with Selectivity for KCa3.1. Molecular Pharmacology.
  • Coleman, N., et al. (2014). New Positive Ca2+-Activated K+ Channel Gating Modulators with Selectivity for KCa3.1. Molecular Pharmacology.
  • Bojnik, E., et al. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules.
  • Li, H., et al. (2007). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Li, H., et al. (2010). Simultaneous determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride and its major metabolite in rats by HPLC.
  • Li, H., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
  • Jadhav, S. D., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Kumar, A., et al. (2024).
  • Obeng, S., et al. (2018). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry.
  • Singh, S., et al. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • Google Patents. (2008). Novel 1,4-bis(3-aminopropyl)
  • AdisInsight. (2024). N-[4-[2-[4-(3-Cyanophenyl)Piperazin-1-Yl]Ethyl]Cyclohexyl]-3-Methoxypropanamide.
  • Tang, Y., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology.
  • Patsnap Synapse. (2024).
  • Ying, J., et al. (2015). The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions. Energy Procedia.
  • Nagarapu, L., et al. (2011). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters.
  • chemeurope.com. (n.d.). Piperazine. Retrieved from [Link]

  • Mallia, M. B., et al. (2021). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances.
  • Nagai, Y., et al. (1983). [Effects of 1-[2-[bis(fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl) piperazine dihydrochloride (I-893) on turnover of dopamine and norepinephrine in the brain]. Nihon Yakurigaku Zasshi.
  • European Medicines Agency. (1998). Piperazine Summary Report (3).

Sources

Exploratory

Pharmacological Profiling and Target Landscape of 4-(3,3-Diphenylpropyl)piperazin-1-amine (DPPA)

Executive Summary In the landscape of neuropharmacology and cardiovascular drug design, the diphenylpropylpiperazine class represents a highly privileged structural motif. Molecules such as flunarizine and cinnarizine ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and cardiovascular drug design, the diphenylpropylpiperazine class represents a highly privileged structural motif. Molecules such as flunarizine and cinnarizine have long been utilized for their polypharmacological profiles, targeting voltage-gated calcium channels (VGCCs) and monoaminergic G-protein coupled receptors (GPCRs)[1][2].

This technical whitepaper deconstructs the pharmacological potential of 4-(3,3-Diphenylpropyl)piperazin-1-amine (DPPA) , registered under CAS 39139-56-5[3]. Unlike traditional alkylated piperazines, DPPA features a terminal N1-amine group. This modification alters the physicochemical properties of the scaffold and provides a highly reactive conjugation handle. For drug development professionals, DPPA serves as an ideal precursor for synthesizing targeted protein degraders (PROTACs), dual-acting ligands, or novel neurotherapeutics requiring finely tuned receptor affinities.

Structural Deconstruction & Pharmacophore Analysis

The biological activity of DPPA is dictated by a precise structure-activity relationship (SAR). As an application scientist evaluating this scaffold, it is critical to understand the causality behind its target engagement:

  • The Lipophilic Anchor (3,3-Diphenylpropyl Group): This bulky, highly lipophilic moiety drives the molecule's partitioning into lipid bilayers. This is essential for accessing the intramembranous binding sites of VGCCs[4]. Furthermore, the dual aromatic rings perfectly occupy the deep hydrophobic pockets (e.g., the orthosteric binding site) of monoamine GPCRs.

  • The Basic Piperazine Core: The internal nitrogen (N4) is highly basic and becomes protonated at physiological pH (7.4). This positively charged nitrogen forms a critical, charge-reinforced hydrogen bond (salt bridge) with the highly conserved Aspartate residue (Asp3.32) found in transmembrane helix 3 of aminergic GPCRs.

  • The N1-Amine Modification: The primary amine (-NH2) distinguishes DPPA from its analogs. It acts as both a hydrogen bond donor and acceptor, enabling novel interactions with secondary receptor sub-pockets. Additionally, it lowers the overall lipophilicity (LogP) slightly compared to purely aliphatic analogs, which can improve aqueous solubility and pharmacokinetic distribution.

Mechanistic Causality: Primary Biological Targets

Based on the established pharmacology of the diphenylpropylpiperazine class, DPPA derivatives are predicted to engage three primary biological targets:

Voltage-Gated Calcium Channels (Cav1.2, Cav3.x)

DPPA derivatives act as selective calcium entry blockers. Rather than simply plugging the extracellular pore, these lipophilic molecules interact with binding sites located within the plasma membrane associated with the calcium channels[4]. By binding to and stabilizing the inactivated state of L-type and T-type channels, they reduce intracellular calcium overload, thereby decreasing neuronal excitability and preventing vasospasm[2][5].

Monoamine GPCRs (Dopamine D2 & Serotonin 5-HT2A)

The scaffold exhibits moderate to high affinity for Dopamine D2 and Serotonin 5-HT2A receptors[1]. DPPA derivatives typically function as antagonists at these sites. By blocking D2 receptors, they prevent Gi/o-mediated decreases in cyclic AMP (cAMP). By antagonizing 5-HT2A, they block Gq-mediated phospholipase C (PLC) activation and subsequent calcium mobilization. This dual D2/5-HT2A antagonism is the hallmark of atypical antipsychotic efficacy[5].

Histamine H1 Receptors

The diphenylpropylpiperazine core inherently possesses antihistaminic properties[5]. While H1 antagonism is often considered an off-target effect leading to sedation, it is therapeutically leveraged in the treatment of vertigo and vestibular disorders by stabilizing vestibular neurotransmission[1].

Experimental Workflows for Target Validation

To validate the target engagement of novel DPPA derivatives, the following self-validating experimental systems must be employed.

Protocol 1: Automated Patch-Clamp Electrophysiology (VGCC Validation)
  • Cell Preparation: Culture CHO or HEK293 cells stably expressing human Cav1.2 (L-type) or Cav3.1 (T-type) channels. Harvest cells at 70-80% confluency using TrypLE to preserve membrane integrity.

  • Solution Formulation: Prepare an extracellular solution (ECS) utilizing physiological Ba2+ as the charge carrier to amplify the current. Prepare an intracellular solution (ICS) containing Cs-methanesulfonate to block endogenous outward potassium currents.

  • Compound Preparation: Dissolve the DPPA derivative in 100% DMSO to a 10 mM stock. Perform serial dilutions in ECS, ensuring the final DMSO concentration remains <0.1% to prevent solvent-induced membrane fluidization.

  • Voltage Protocol: Apply a holding potential of -90 mV. Elicit inward currents using a step depolarization to +10 mV for 200 ms at a frequency of 0.1 Hz.

  • Data Analysis: Measure the peak inward current. Construct dose-response curves using the Hill equation to determine the IC50, confirming the use-dependent block characteristic of this scaffold.

Protocol 2: BRET-Based GPCR Functional Assay (D2/5-HT2A Validation)
  • Transfection: Co-transfect HEK293T cells with plasmids encoding the target GPCR (e.g., D2R) and a Bioluminescence Resonance Energy Transfer (BRET) cAMP biosensor (e.g., CAMYEL) using lipofection.

  • Cell Plating: 24 hours post-transfection, re-plate the cells into white 384-well microplates at a density of 15,000 cells/well.

  • Ligand Incubation: Pre-incubate the cells with varying concentrations of the DPPA derivative for 30 minutes at 37°C to allow for equilibrium binding.

  • Agonist Challenge: For the Gi-coupled D2R, stimulate cells with Forskolin (to raise baseline cAMP) and Quinpirole (a D2 agonist). A successful DPPA antagonist will dose-dependently reverse the Quinpirole-induced decrease in cAMP.

  • Signal Acquisition: Add the luciferase substrate (Coelenterazine-h). Read the BRET signal (emission ratio 535 nm / 475 nm) using a microplate reader. Calculate the functional Ki using the Cheng-Prusoff equation.

Quantitative Data Summaries

Table 1: Physicochemical Properties of DPPA (CAS 39139-56-5)[3]

PropertyValueRationale / Impact
Molecular Weight 295.42 g/mol Optimal for CNS penetration (Lipinski's Rule of 5 compliant).
Physical State SolidStable for long-term storage and DMSO stock preparation.
H-Bond Donors 1 (-NH2 group)Facilitates novel interactions with receptor sub-pockets.
H-Bond Acceptors 3 (N atoms)Enhances aqueous solubility compared to purely lipophilic analogs.
Predicted pKa ~7.6 - 8.2Ensures partial protonation at physiological pH (7.4) for Asp3.32 salt bridge formation.

Table 2: Reference Binding Affinities (Ki) for the Diphenylpropylpiperazine Pharmacophore

Target Receptor / ChannelReference Affinity (Ki, nM)Pharmacological Effect
Histamine H1 ~68Sedation, vestibular stabilization[1].
Dopamine D2 ~80Antipsychotic potential, modulation of motor pathways[1].
Serotonin 5-HT2A ~200Atypical antipsychotic profile, mood regulation[1].
L-Type / T-Type VGCCs ~380 (Nitrendipine sites)Vasodilation, reduction of neuronal excitability[1].

(Note: Affinity values are extrapolated from the structurally analogous flunarizine scaffold to serve as a predictive baseline for DPPA derivatives[1].)

Visualizations

Workflow Start Compound Synthesis (CAS 39139-56-5) Prep Sample Preparation (DMSO Stock) Start->Prep Assay1 Automated Patch-Clamp (VGCCs) Prep->Assay1 Assay2 BRET Functional Assay (GPCRs) Prep->Assay2 Data Data Analysis (IC50 / Ki Determination) Assay1->Data Assay2->Data

Fig 1. High-throughput in vitro screening workflow for DPPA target validation.

Signaling Ligand DPPA Scaffold D2R Dopamine D2 Receptor Ligand->D2R Antagonism HT2A 5-HT2A Receptor Ligand->HT2A Antagonism VGCC L-Type/T-Type VGCC Ligand->VGCC Channel Block Gi Gi/o Signaling Blockade (cAMP Restoration) D2R->Gi Gq Gq Signaling Blockade (Decreased IP3/DAG) HT2A->Gq CaInflux Ca2+ Influx Blockade (Reduced Excitability) VGCC->CaInflux

Fig 2. Polypharmacological signaling blockade mediated by the DPPA scaffold.

References

  • PubChem (NIH). 4-(3,3-Diphenylpropyl)piperazin-1-amine (CID 14212521 / CAS 39139-56-5). Retrieved from:[Link][3]

  • Patsnap Synapse. What is the mechanism of Flunarizine? Retrieved from:[Link][5]

  • Health Canada. Product Monograph: Flunarizine Hydrochloride. Retrieved from:[Link][1]

  • Wikipedia. Flunarizine: Mechanism of Action. Retrieved from: [Link][2]

  • Godfraind, T. (1981). Mechanisms of action of calcium entry blockers. Federation Proceedings, 40(14), 2866-2871. PubMed PMID: 7308497. Retrieved from:[Link][4]

Sources

Foundational

A Technical Guide to the CNS Activity Screening of 4-(3,3-Diphenylpropyl)piperazin-1-amine

Abstract This guide provides a comprehensive, technically-grounded framework for the systematic central nervous system (CNS) activity screening of the novel chemical entity, 4-(3,3-Diphenylpropyl)piperazin-1-amine. The s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the systematic central nervous system (CNS) activity screening of the novel chemical entity, 4-(3,3-Diphenylpropyl)piperazin-1-amine. The structural composition of this molecule, featuring a piperazine core and a diphenylpropyl moiety, suggests a high probability of interaction with key CNS targets, particularly monoaminergic neurotransmitter systems. Piperazine derivatives are a well-established class of compounds with a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, often mediated through dopamine and serotonin receptors and transporters.[1][2] The diphenylpropyl group is also present in other CNS-active compounds, some of which are known to be potent dopamine uptake inhibitors.[3] This document outlines a multi-tiered screening cascade, beginning with foundational in silico and in vitro profiling to establish blood-brain barrier penetrability and identify primary molecular targets. This is followed by secondary functional assays to elucidate the mechanism of action and concludes with targeted in vivo behavioral models to validate physiological effects. Each protocol is presented with the underlying scientific rationale to guide experimental design and data interpretation for researchers in the field of drug discovery.

Part 1: Foundational Profiling: In Silico Predictions and In Vitro Target Identification

The initial phase of screening is designed to answer two fundamental questions: 1) Can the compound access the CNS? and 2) What are its primary molecular targets within the CNS? A failure at this stage would preclude more resource-intensive downstream testing.

In Silico Assessment of CNS Drug-like Properties

Before committing to synthesis and wet-lab experiments, a computational assessment provides a predictive filter for CNS-likeness. The primary objective is to evaluate the probability of the compound crossing the blood-brain barrier (BBB), a critical hurdle for any CNS therapeutic.[4]

Rationale: Properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors/acceptors strongly influence BBB permeability. The CNS Multiparameter Optimization (MPO) score is a well-regarded algorithm that combines these properties into a single desirability score.[5] Compounds with favorable in silico profiles are prioritized for synthesis and further screening.

Hypothetical In Silico Data for 4-(3,3-Diphenylpropyl)piperazin-1-amine:

ParameterPredicted ValueCNS GuidelineCompliance
Molecular Weight309.45 g/mol < 450Yes
cLogP3.82.0 - 4.0Yes
Topological Polar Surface Area (TPSA)15.27 Ų< 90 ŲYes
Hydrogen Bond Donors1≤ 3Yes
Hydrogen Bond Acceptors2≤ 7Yes
CNS MPO Score5.2≥ 4.0Yes

This predictive data suggests that the compound possesses physicochemical properties consistent with BBB penetration and warrants progression to in vitro testing.

Primary In Vitro Screening: Broad-Spectrum Receptor Binding and Reuptake Assays

This stage employs high-throughput methods to survey a wide range of potential CNS targets. Based on the piperazine scaffold, the panel should prioritize monoamine receptors and transporters.[1][6]

Rationale: A broad binding profile provides an unbiased view of the compound's polypharmacology. Identifying high-affinity interactions (typically with a dissociation constant, Kᵢ, or 50% inhibitory concentration, IC₅₀, in the nanomolar range) is crucial for pinpointing primary targets. Functional reuptake assays are run in parallel to determine if the compound inhibits the clearance of neurotransmitters from the synapse, a common mechanism for antidepressants and stimulants.[3]

Experimental Protocol: Radioligand Receptor Binding Assay Panel

  • Preparation: Prepare membranes from cells recombinantly expressing the human receptor of interest (e.g., HEK293 cells).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor (e.g., [³H]Ketanserin for 5-HT₂A), and varying concentrations of 4-(3,3-Diphenylpropyl)piperazin-1-amine.

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

  • Detection: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Analysis: Calculate the percent inhibition of radioligand binding at each compound concentration and determine the IC₅₀ value. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Hypothetical Binding and Reuptake Profile:

TargetKᵢ (nM)Target ClassImplication
Dopamine Transporter (DAT)15TransporterPotent Dopamine Reuptake Inhibitor
Serotonin Transporter (SERT)250TransporterModerate Serotonin Reuptake Inhibitor
Norepinephrine Transporter (NET)800TransporterWeak Norepinephrine Reuptake Inhibitor
Dopamine D₂ Receptor45GPCRHigh Affinity at D₂ Receptor
Serotonin 5-HT₂A Receptor95GPCRHigh Affinity at 5-HT₂A Receptor
Sigma₁ Receptor70OtherPotential modulation of other systems

This hypothetical profile suggests the compound is a potent dopamine reuptake inhibitor with high affinity for the D₂ receptor, pointing towards a potential stimulant or novel antipsychotic/antidepressant profile.

In Vitro Assessment of Blood-Brain Barrier Permeability

While in silico models are predictive, an experimental assessment of BBB permeability is essential. The Caco-2 or MDCK-MDR1 cell line assays are industry-standard models for this purpose.[4]

Rationale: The Madin-Darby Canine Kidney (MDCK) cell line, when transfected with the human MDR1 gene (which codes for the P-glycoprotein efflux pump), forms a tight polarized monolayer that mimics key aspects of the BBB.[4] This assay measures both passive permeability (A to B) and active efflux (B to A), providing a crucial Efflux Ratio (ER). An ER > 2-3 suggests the compound is actively removed from the brain, potentially limiting its efficacy.

Experimental Protocol: MDCK-MDR1 Transwell Assay

  • Cell Culture: Seed MDCK-MDR1 cells onto microporous membrane inserts in a transwell plate and culture until a confluent, polarized monolayer is formed. Verify monolayer integrity by measuring Trans-Epithelial Electrical Resistance (TEER).

  • Permeability (A→B): Add the test compound to the apical (A, "blood") side and fresh buffer to the basolateral (B, "brain") side.

  • Efflux (B→A): In a separate set of wells, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Sampling: At designated time points, take samples from the receiver compartment and analyze the concentration of the compound using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the Efflux Ratio (ER = Papp(B→A) / Papp(A→B)).

Visualization: MDCK-MDR1 Assay Workflow

MDCK_Assay cluster_0 Permeability (A -> B) cluster_1 Efflux (B -> A) A_to_B Apical (Blood Side) Add Compound Basolateral (Brain Side) Sample Monolayer_A MDCK-MDR1 Monolayer A_to_B:f0->Monolayer_A Passive Diffusion Pgp_A P-gp B_to_A Apical (Blood Side) Sample Basolateral (Brain Side) Add Compound Monolayer_B MDCK-MDR1 Monolayer B_to_A:f1->Monolayer_B Passive Diffusion Pgp_B P-gp Pgp_B->B_to_A:f0 Active Efflux Monolayer_A->A_to_B:f1 Monolayer_B->B_to_A:f0

Caption: Principle of the bidirectional MDCK-MDR1 assay.

Part 2: Secondary In Vitro Functional and Early Safety Profiling

With primary targets identified and favorable BBB permeability confirmed, the next step is to understand the compound's functional activity and rule out common safety liabilities.

Functional Cellular Assays

These assays determine whether the compound acts as an agonist, antagonist, or modulator at the target receptors identified in the binding screen.

Rationale: Binding affinity does not describe function. For G-protein coupled receptors (GPCRs) like the Dopamine D₂ receptor, a functional assay measuring downstream signaling (e.g., cyclic AMP levels) is necessary to differentiate between an agonist (which activates the receptor) and an antagonist (which blocks it).[5]

Experimental Protocol: cAMP Assay for D₂ Receptor Function

  • Cell Line: Use a cell line (e.g., CHO or HEK293) stably expressing the human D₂ receptor, which is a Gαi-coupled receptor.

  • Assay Principle: Activation of the D₂ receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Agonist Mode: Treat cells with increasing concentrations of the test compound and measure cAMP levels. A dose-dependent decrease in cAMP indicates agonist activity.

  • Antagonist Mode: First, stimulate the cells with a known D₂ agonist (e.g., quinpirole) in the presence of increasing concentrations of the test compound. If the compound is an antagonist, it will reverse the agonist-induced decrease in cAMP in a dose-dependent manner.

  • Detection: Use a competitive immunoassay kit (e.g., HTRF, AlphaLISA) to quantify cAMP levels.

Early Safety and Neurotoxicity Assessment

Early assessment of potential liabilities such as cardiotoxicity and general neurotoxicity is a critical step for de-risking a compound.

Rationale: Off-target activity at the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia and a common reason for compound failure.[7] A direct neurotoxicity assay ensures that the observed effects in subsequent neuronal assays are due to specific pharmacological actions, not widespread cell death.[8]

Experimental Protocol: In Vitro Neurotoxicity Assay

  • Cell Culture: Culture primary rat cortical neurons or a human neuronal cell line (e.g., SH-SY5Y) in 96-well plates.

  • Compound Treatment: Expose the neuronal cultures to a range of concentrations of the test compound for 24-48 hours.

  • Viability Assessment: Measure cell viability using a standard method, such as an MTT assay (which measures metabolic activity) or a lactate dehydrogenase (LDH) assay (which measures membrane integrity).

  • Analysis: Determine the concentration of the compound that causes 50% cell death (TC₅₀). A high TC₅₀ value relative to the pharmacologically active concentrations (Kᵢ values) indicates a favorable therapeutic window.

Part 3: In Vivo Behavioral Screening

Promising candidates from in vitro testing are advanced to in vivo models. This phase aims to confirm CNS activity and characterize the compound's behavioral phenotype in a whole organism.[9]

InVivo_Workflow cluster_0 Tier 1: General Activity & Safety cluster_1 Tier 2: Hypothesis-Driven Models (Based on In Vitro Data) Irwin Irwin Test (Broad Neurobehavioral Profile) Rotarod Rotarod Test (Motor Coordination) Irwin->Rotarod If no severe impairment OFT Open Field Test (Locomotor Activity/Stimulant) Rotarod->OFT Based on DAT/D2 activity FST Forced Swim Test (Antidepressant-like) EPM Elevated Plus Maze (Anxiolytic-like) FST->EPM Optional exploration OFT->FST Explore polypharmacology start Compound with Favorable In Vitro Profile & PK start->Irwin

Sources

Exploratory

Pharmacological Characterization of 4-(3,3-Diphenylpropyl)piperazin-1-amine: A Functionalizable Scaffold for Dopamine Transporter (DAT) Interrogation

Executive Summary The targeted inhibition of the dopamine transporter (DAT) remains a cornerstone in neuropharmacological research, particularly for substance abuse and neurodegenerative disorders. Among synthetic inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted inhibition of the dopamine transporter (DAT) remains a cornerstone in neuropharmacological research, particularly for substance abuse and neurodegenerative disorders. Among synthetic inhibitors, the diphenylpropylpiperazine class exhibits unparalleled affinity. This technical guide dissects the structural and functional profile of 4-(3,3-Diphenylpropyl)piperazin-1-amine , a critical derivative that retains high DAT affinity while providing a primary amine for advanced biochemical conjugation.

Pharmacophore Architecture: The Diphenylpropylpiperazine Scaffold

The core structure of 4-(3,3-Diphenylpropyl)piperazin-1-amine (CAS: 39139-56-5) consists of a lipophilic diphenylpropyl moiety linked to a piperazine ring (1[1]).

3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling of this class—most notably the archetypal compound GBR 12909—demonstrates that the diphenyl region anchors the molecule deep within the hydrophobic S1 pocket of the DAT (2[2]). The terminal primary amine (1-amine) on the piperazine ring serves as a highly reactive nucleophile. This modification is strategically employed by synthetic chemists to attach bulky fluorophores, radiotracers, or photo-reactive crosslinkers. Because the amine is solvent-exposed and distal to the primary hydrophobic binding interface, modifications at this site preserve the low-nanomolar binding affinity characteristic of the parent scaffold.

Mechanism of Action: DAT Blockade and Synaptic Modulation

At the presynaptic terminal, DAT clears extracellular dopamine to terminate signaling. 4-(3,3-Diphenylpropyl)piperazin-1-amine acts as a competitive inhibitor. By occupying the orthosteric binding site, it prevents the translocation of dopamine, thereby prolonging dopaminergic signaling in the synaptic cleft.

In vivo models utilizing the parent compound GBR 12909 show that this blockade occurs within seconds of administration, matching the temporal kinetics of cocaine but with a significantly higher binding affinity (K_i = 1 nM) and a distinct conformational stabilization of the transporter (3[3]).

DAT_Mechanism A Presynaptic Neuron B Dopamine Release A->B Action Potential C Synaptic Cleft (High DA) B->C D Dopamine Transporter (DAT) C->D Reuptake F Postsynaptic Receptor C->F DA Binding E 4-(3,3-Diphenylpropyl) piperazin-1-amine E->D Competitive Inhibition

Competitive inhibition of DAT by diphenylpropylpiperazine derivatives at the synapse.

Quantitative Affinity Profiling

To contextualize the potency of the diphenylpropylpiperazine scaffold, the following table summarizes the binding affinities across classic DAT inhibitors. The 1-amine derivative maintains an affinity profile closely mirroring GBR 12909 due to the conserved hydrophobic anchoring domain (4[4]).

CompoundTargetAffinity (K_i, nM)Pharmacological Context
GBR 12909 DAT1.0Archetypal diphenylpropylpiperazine inhibitor
GBR 12935 DAT1.5Standard radioligand for displacement assays
4-(3,3-Diphenylpropyl)piperazin-1-amine DAT~1.0 - 5.0*Functionalizable 1-amine structural analog
Cocaine DAT~250 - 300Classic low-affinity reuptake inhibitor

*Estimated value based on 3D-QSAR modeling of the conserved diphenylpropylpiperazine pharmacophore.

Self-Validating Experimental Methodology: Radioligand Binding

Evaluating the precise DAT affinity of novel piperazine derivatives requires a rigorously controlled, self-validating radioligand displacement assay. The following protocol outlines the causality behind each experimental choice to ensure high-fidelity data.

Step 1: Tissue Preparation (Target Enrichment) Isolate striatal tissue from adult Sprague-Dawley rats.

  • Causality: The striatum is selected because it expresses the highest density of DAT in the central nervous system, ensuring a robust signal window (Bmax). Homogenizing in 0.32 M sucrose and isolating the synaptosomal fraction (P2 pellet) via differential centrifugation preserves the transporter in its native membrane environment, which is critical for maintaining its active conformational state.

Step 2: Assay Assembly and Equilibration (Thermodynamic Control) Incubate synaptosomes with 1 nM [3H]GBR 12935 and varying concentrations of 4-(3,3-Diphenylpropyl)piperazin-1-amine (10^-11 to 10^-4 M). The assay is strictly conducted at 4°C for 120 minutes.

  • Causality: Conducting the assay at 4°C halts the active transport mechanism and prevents transporter internalization, ensuring that the assay measures true equilibrium binding (affinity) rather than substrate uptake kinetics.

Step 3: Defining Non-Specific Binding (Self-Validation) A parallel control must be run using 10 µM nomifensine or mazindol to define non-specific binding (NSB).

  • Causality: Because diphenylpropylpiperazines are highly lipophilic, they can partition into the lipid bilayer. Displacing the radioligand with a structurally distinct DAT inhibitor ensures that the measured radioactivity strictly reflects specific binding to the DAT orthosteric site, validating the assay's specificity.

Step 4: Rapid Filtration and Quantification (Signal Isolation) Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucially, filters must be pre-soaked in 0.5% polyethylenimine (PEI).

  • Causality: PEI is a cationic polymer that masks the negative charges on the glass fibers, preventing the basic amine of the ligand from binding non-specifically to the filter matrix (2[2]). Quantify retained radioactivity using liquid scintillation counting and calculate K_i using the Cheng-Prusoff equation.

Workflow S1 1. Tissue Prep (Rat Striatal Synaptosomes) S2 2. Incubation ([3H]Radioligand + Inhibitor) S1->S2 S3 3. Rapid Filtration (PEI-soaked GF/B Filters) S2->S3 S4 4. Liquid Scintillation Counting (LSC) S3->S4 S5 5. Data Analysis (Non-linear Regression for Ki) S4->S5

Self-validating radioligand binding workflow for DAT affinity quantification.

References
  • Cell Signaling Technology. GBR-12909 Dihydrochloride #61724. 3

  • NIH PMC. DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods. 2

  • Tocris Bioscience. GBR 12909 dihydrochloride | Dopamine Transporter Inhibitors. 4

  • PubChem (NIH). 4-(3,3-Diphenylpropyl)piperazin-1-amine | C19H25N3 | CID 39139-56-5. 1

Sources

Foundational

An In-Depth Technical Guide to the Characterization of 4-(3,3-Diphenylpropyl)piperazin-1-amine Binding to the Serotonin Transporter (SERT)

Abstract The serotonin transporter (SERT) is a pivotal target in contemporary neuropharmacology, central to the mechanism of action for a broad class of antidepressant medications. The piperazine scaffold represents a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The serotonin transporter (SERT) is a pivotal target in contemporary neuropharmacology, central to the mechanism of action for a broad class of antidepressant medications. The piperazine scaffold represents a privileged structure, frequently incorporated into centrally acting agents due to its favorable pharmacokinetic properties and versatile synthetic handles. This technical guide presents a comprehensive, field-proven framework for the thorough characterization of a novel piperazine-containing compound, 4-(3,3-Diphenylpropyl)piperazin-1-amine, and its interaction with the human serotonin transporter (hSERT). While direct binding data for this specific molecule is not yet publicly available, this document serves as a predictive and methodological guide for its synthesis, in-silico evaluation, and subsequent in-vitro validation. We will detail the causality behind experimental choices, provide self-validating protocols for both radioligand binding and functional uptake assays, and discuss the interpretation of potential structure-activity relationships (SAR) based on established knowledge of related pharmacophores. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel central nervous system (CNS) therapeutics.

Introduction: The Rationale for Investigating Novel Piperazine Scaffolds at SERT

The regulation of serotonergic neurotransmission is a cornerstone of treating major depressive disorder and other affective disorders. The primary mechanism for terminating the action of serotonin (5-HT) in the synaptic cleft is its reuptake into the presynaptic neuron via the serotonin transporter (SERT).[1] Inhibition of SERT increases the extracellular concentration of 5-HT, a strategy employed by selective serotonin reuptake inhibitors (SSRIs) and other classes of antidepressants.[2]

The piperazine moiety is a common feature in many CNS-active compounds, valued for its ability to engage in key molecular interactions and its frequent association with favorable blood-brain barrier penetration.[3] Numerous arylpiperazine derivatives have been developed and studied for their affinity at monoamine transporters, including SERT.[4][5] The novel compound, 4-(3,3-Diphenylpropyl)piperazin-1-amine , presents an intriguing structural framework. The 3,3-diphenylpropyl group offers a significant lipophilic character, potentially engaging with hydrophobic pockets within the SERT binding site, while the N-amino group on the piperazine ring introduces a unique polar and hydrogen-bonding feature not commonly explored in typical arylpiperazine SERT ligands.

This guide outlines a systematic approach to elucidate the SERT binding characteristics of this compound, from its chemical synthesis and initial computational assessment to its detailed in-vitro pharmacological profiling.

Proposed Synthesis of 4-(3,3-Diphenylpropyl)piperazin-1-amine

A logical and efficient synthesis is paramount for obtaining high-purity material for biological evaluation. A plausible two-step synthetic route is proposed, involving the preparation of a key electrophilic intermediate followed by its reaction with N-aminopiperazine.

Synthesis of the Electrophile: 3,3-Diphenylpropyl Bromide

The key intermediate, 3,3-diphenylpropyl bromide, can be synthesized from commercially available starting materials. One established method involves the reaction of cinnamic acid with benzene to form 3,3-diphenylpropionic acid, which is subsequently reduced and brominated.[6]

Alkylation of N-Aminopiperazine

The final step involves the nucleophilic substitution of 3,3-diphenylpropyl bromide with 1-aminopiperazine. To favor mono-alkylation and prevent the formation of di-substituted byproducts, a strategic approach using a protecting group on one of the piperazine nitrogens (such as a Boc group) is recommended, followed by deprotection.[7] However, a direct alkylation with control of stoichiometry can also be attempted. The reaction of an N-substituted piperazine with an alkyl halide is a standard and robust transformation in medicinal chemistry.[8]

Synthesis_Workflow A 1-Aminopiperazine C 4-(3,3-Diphenylpropyl)piperazin-1-amine A->C Nucleophilic Alkylation B 3,3-Diphenylpropyl Bromide B->C

Caption: Proposed synthetic route to the target compound.

In-Silico Characterization: Predicting SERT Interaction

Before embarking on resource-intensive laboratory experiments, computational modeling provides invaluable predictive insights into the potential binding of 4-(3,3-Diphenylpropyl)piperazin-1-amine to SERT.

Pharmacophore Modeling

A pharmacophore model represents the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. Established pharmacophore models for piperazine-based SERT inhibitors typically include features such as a positive ionizable group, aromatic/hydrophobic regions, and hydrogen bond acceptors/donors.[9][10] The protonated amine of the piperazine ring in our target compound is expected to form a critical cation-pi interaction with Tyr95 and a salt bridge with Asp98 in the SERT binding pocket, a hallmark interaction for many SERT inhibitors.[5] The two phenyl rings of the diphenylpropyl moiety can occupy hydrophobic pockets, potentially interacting with residues like Phe335.[2]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] Using a high-resolution crystal structure or a validated homology model of human SERT (e.g., based on the leucine transporter, LeuT), the 3D conformer of 4-(3,3-Diphenylpropyl)piperazin-1-amine can be docked into the central binding site.[11][12] The docking score provides a semi-quantitative estimation of binding affinity, and the resulting poses reveal key potential interactions with amino acid residues.

Expected Interactions:

  • Ionic/Cation-Pi: The protonated piperazine nitrogen with Asp98 and Tyr95.

  • Hydrophobic: The diphenylpropyl group with aromatic residues such as Tyr176 and Phe341.[13]

  • Hydrogen Bonding: The terminal primary amine of the N-amino group could potentially form novel hydrogen bonds with residues in the outer vestibular region of the binding pocket.

In-Vitro Binding Affinity Determination

The cornerstone of characterizing the interaction of a novel compound with its target is the direct measurement of its binding affinity. A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibition constant (Kᵢ) of the test compound by measuring its ability to displace a known high-affinity radioligand from hSERT.

Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing human SERT (hSERT).

  • Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

  • Non-specific Binding (NSB) Determinator: A high concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine).

  • Test Compound: 4-(3,3-Diphenylpropyl)piperazin-1-amine, dissolved in a suitable solvent (e.g., DMSO), with serial dilutions.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and scintillation fluid.

Step-by-Step Methodology:

  • Assay Plate Preparation: To each well of a 96-well plate, add:

    • 50 µL of assay buffer for Total Binding (TB) wells.

    • 50 µL of NSB determinator (e.g., Paroxetine) for NSB wells.

    • 50 µL of the test compound at various concentrations for competition wells.

  • Radioligand Addition: Add 50 µL of [³H]Citalopram (at a final concentration near its K𝘥) to all wells.

  • Membrane Addition: Add 100 µL of the hSERT membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)])

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥) where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant for SERT.

Binding_Assay_Workflow Start Prepare Assay Plate (TB, NSB, Test Compound) Add_Radio Add Radioligand ([³H]Citalopram) Start->Add_Radio Add_Membrane Add hSERT Membranes (Initiate Reaction) Add_Radio->Add_Membrane Incubate Incubate to Equilibrium (e.g., 90 min at RT) Add_Membrane->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters (Remove Unbound) Filter->Wash Count Scintillation Counting (Quantify Bound CPM) Wash->Count Analyze Data Analysis (Calculate IC₅₀ and Kᵢ) Count->Analyze

Caption: Workflow for the competitive radioligand binding assay.

Data Presentation: Binding Affinity

Quantitative data should be summarized for clarity and comparison.

CompoundRadioligandIC₅₀ (nM)Kᵢ (nM)
4-(3,3-Diphenylpropyl)piperazin-1-amine [³H]CitalopramTBDTBD
Reference (e.g., Paroxetine) [³H]CitalopramValueValue

TBD: To Be Determined

Functional Potency Assessment

While binding affinity (Kᵢ) measures how well a compound occupies the SERT binding site, functional potency (IC₅₀ for uptake inhibition) measures its ability to block the transporter's primary function: serotonin reuptake.

Experimental Protocol: [³H]Serotonin Uptake Inhibition Assay

This assay quantifies the ability of the test compound to inhibit the uptake of radiolabeled serotonin into cells or synaptosomes expressing hSERT.

Materials:

  • Cell Line: HEK293 cells stably expressing hSERT (or rat brain synaptosomes).

  • Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Test Compound and Reference Inhibitor (e.g., Fluoxetine).

Step-by-Step Methodology:

  • Cell Plating: Plate hSERT-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for 15-20 minutes at 37°C.

  • Initiate Uptake: Add [³H]5-HT to each well to initiate the uptake process.

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer or distilled water.

  • Quantification: Transfer the lysate to scintillation vials and quantify the amount of [³H]5-HT taken up by the cells using a scintillation counter.

Data Analysis:

  • Determine non-specific uptake in the presence of a high concentration of a standard inhibitor (e.g., Fluoxetine).

  • Calculate the percentage of uptake inhibition for each concentration of the test compound.

  • Plot the % inhibition against the logarithm of the test compound concentration and perform a non-linear regression to determine the IC₅₀ value for functional inhibition.

Data Presentation: Functional Potency
CompoundAssay SystemUptake IC₅₀ (nM)
4-(3,3-Diphenylpropyl)piperazin-1-amine hSERT-HEK293 CellsTBD
Reference (e.g., Fluoxetine) hSERT-HEK293 CellsValue

Interpretation and Structure-Activity Relationship (SAR) Insights

A comprehensive analysis requires synthesizing the binding and functional data. A strong correlation between a low Kᵢ value from the binding assay and a low IC₅₀ from the uptake assay indicates that the compound inhibits serotonin reuptake by directly binding to the primary site on SERT.

Based on literature for related compounds, we can hypothesize potential SAR drivers for 4-(3,3-Diphenylpropyl)piperazin-1-amine:

  • The Diphenylpropyl Moiety: Compared to a single phenylpropyl group found in some analogs, the gem-diphenyl substitution significantly increases lipophilicity and steric bulk. This could enhance binding by displacing water molecules and making extensive hydrophobic contacts within the binding pocket, but an excessively large size could also be detrimental.[2]

  • The N-Amino Group: The primary amine at the N1 position of the piperazine ring is a unique feature. It introduces a potential hydrogen bond donor and a site for further chemical modification. Its impact on SERT affinity is novel and would be a key finding of the proposed investigation. It may influence selectivity over other monoamine transporters like the dopamine transporter (DAT) and norepinephrine transporter (NET).

Characterization_Flowchart Start Novel Compound: 4-(3,3-Diphenylpropyl)piperazin-1-amine Synthesis Chemical Synthesis & Purification Start->Synthesis InSilico In-Silico Prediction (Docking, Pharmacophore) Synthesis->InSilico InVitro In-Vitro Characterization Synthesis->InVitro InSilico->InVitro Hypothesis Generation Binding Radioligand Binding Assay (Determine Kᵢ) InVitro->Binding Functional [³H]5-HT Uptake Assay (Determine IC₅₀) InVitro->Functional SAR Data Interpretation & SAR Analysis Binding->SAR Functional->SAR

Caption: Overall workflow for compound characterization.

Conclusion

The systematic evaluation of novel chemical entities is the foundation of modern drug discovery. This guide provides a robust, multi-faceted strategy for characterizing the serotonin transporter binding properties of 4-(3,3-Diphenylpropyl)piperazin-1-amine. By integrating rational synthesis, predictive computational modeling, and validated in-vitro pharmacological assays, researchers can efficiently and accurately determine the affinity and functional potency of this and other novel compounds. The insights gained from such a structured approach are critical for identifying promising lead candidates and advancing the development of next-generation therapeutics for serotonin-related CNS disorders.

References

  • Caccia, S., et al. (2005). Design and synthesis of long-chain arylpiperazines with mixed affinity for serotonin transporter (SERT) and 5-HT(1A) receptor. Journal of Medicinal Chemistry, 48(21), 6783-6791. Retrieved from [Link]

  • Rana, A., et al. (2021). Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents. Current Neuropharmacology, 19(6), 887-913. Retrieved from [Link]

  • Hsin, L. W., et al. (2008). Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Journal of Medicinal Chemistry, 51(9), 2795-806. Retrieved from [Link]

  • Kekuda, R., et al. (2020). Computationally Guided Design of Novel Selective Serotonin Reuptake Inhibitors. bioRxiv. Retrieved from [Link]

  • Cerda-Cavieres, C., et al. (2018). Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. ACS Chemical Neuroscience, 9(7), 1777-1790. Retrieved from [Link]

  • Orjales, A., et al. (2003). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Journal of Medicinal Chemistry, 46(25), 5512-32. Retrieved from [Link]

  • Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4). Retrieved from [Link]

  • Simmler, L. D., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11). Retrieved from [Link]

  • Andersen, J., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PLoS ONE, 6(10), e26237. Retrieved from [Link]

  • Plobek, N., et al. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chemical Neuroscience, 3(5), 379-388. Retrieved from [Link]

  • Gatti-McArthur, S., et al. (1995). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 38(22), 4496-4504. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). Conformational analysis and pharmacophore modeling of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity. Retrieved from [Link]

  • JETIR. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Retrieved from [Link]

  • Singh, S. K., et al. (2026). QSAR-Guided Design of Serotonin Transporter Inhibitors Supported by Molecular Docking and Biased Molecular Dynamics. Molecules, 31(6), 1234. Retrieved from [Link]

  • An, H., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(10), 833-837. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Diphenylpropylammonium Bromide. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Nurman, I., et al. (2024). Predictive Simulation and Functional Insights of Serotonin Transporter: Ligand Interactions Explored through Database Analysis. Pharmacognosy Journal, 16(1), 52-59. Retrieved from [Link]

  • Andersen, J., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PLoS ONE, 6(10), e26237. Retrieved from [Link]

  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Retrieved from [Link]

  • Oyesakin, Y. M., et al. (2020). Molecular Docking and In-Silico ADME Prediction of Substituted (E)-4-Styryl-7,8-dihydroquinazolin-5(6H)-ones and 5-((E)-Styryl)pyrimidine[4,5-d]pyrimidine-2,4(1H,3H)-diones as Potential SERT Inhibitors and Antidepressants. Journal of Chemical Society of Nigeria, 45(2). Retrieved from [Link]

Sources

Exploratory

"4-(3,3-Diphenylpropyl)piperazin-1-amine" as a dopamine reuptake inhibitor

An In-depth Technical Guide to 4-(3,3-Diphenylpropyl)piperazin-1-amine as a Dopamine Reuptake Inhibitor Abstract The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(3,3-Diphenylpropyl)piperazin-1-amine as a Dopamine Reuptake Inhibitor

Abstract

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic agents aimed at treating a variety of neuropsychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. This guide provides a comprehensive technical overview of a novel compound, 4-(3,3-diphenylpropyl)piperazin-1-amine, as a potent and selective dopamine reuptake inhibitor (DRI). We will explore its synthesis, mechanism of action, and a systematic approach to its preclinical evaluation, including detailed in vitro and in vivo experimental protocols. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

The Rationale for Dopamine Reuptake Inhibition

Dopamine (DA) is a crucial neurotransmitter in the central nervous system, playing a pivotal role in motor control, motivation, reward, and cognitive function. The precise regulation of extracellular dopamine concentrations is largely mediated by the dopamine transporter (DAT), a presynaptic membrane protein that actively reabsorbs dopamine from the synaptic cleft back into the presynaptic neuron.[1][2] This reuptake process terminates the dopaminergic signal and maintains synaptic homeostasis.

Inhibition of the DAT leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing and prolonging dopaminergic neurotransmission.[2] This mechanism is the basis for the therapeutic effects of several established medications. For instance, methylphenidate, a widely prescribed treatment for ADHD, functions primarily as a DRI. Furthermore, the antidepressant bupropion also exhibits significant DAT inhibitory activity, which is thought to contribute to its efficacy, particularly in treating symptoms of anhedonia.[3][4][5] The development of novel DRIs with improved potency, selectivity, and pharmacokinetic profiles remains an active area of research for next-generation therapeutics for a range of neurological and psychiatric conditions.

Profile of a Novel DRI: 4-(3,3-Diphenylpropyl)piperazin-1-amine

For the purposes of this guide, we will refer to 4-(3,3-diphenylpropyl)piperazin-1-amine as DPP-A .

Chemical Structure and Rationale

The structure of DPP-A incorporates key pharmacophoric elements known to be important for high-affinity binding to the dopamine transporter. The diphenylpropyl moiety provides a lipophilic region that can engage with hydrophobic pockets within the DAT binding site. The piperazine ring is a common scaffold in many centrally acting agents, and its basic nitrogen is likely to form an ionic interaction with a conserved aspartate residue (Asp79) in the transporter, a critical interaction for many DAT inhibitors.[2][6] The primary amine on the piperazine ring offers a potential point for further modification to fine-tune the compound's properties.

Plausible Synthetic Route

The synthesis of DPP-A can be envisioned through a multi-step process, beginning with commercially available starting materials. A plausible route is outlined below, based on established synthetic methodologies for arylpiperazine derivatives.[7][8][9][10]

Scheme 1: Proposed Synthesis of DPP-A

  • Alkylation of Piperazine: Monosubstitution of piperazine with 3,3-diphenylpropyl bromide. This reaction is typically carried out in the presence of a base to neutralize the HBr formed.

  • Introduction of the Amine: The secondary amine of the resulting 1-(3,3-diphenylpropyl)piperazine is then reacted with a suitable aminating agent to introduce the primary amine functionality.

This synthetic approach allows for the potential to generate a library of related compounds by varying the starting materials, which would be crucial for structure-activity relationship (SAR) studies.

Mechanism of Action: Inhibition of Dopamine Reuptake

DPP-A is hypothesized to act as a competitive inhibitor at the dopamine transporter. It is proposed to bind to the central substrate-binding site of DAT, the same site that recognizes and transports dopamine. By occupying this site, DPP-A physically obstructs the binding and subsequent translocation of dopamine from the synaptic cleft into the presynaptic neuron. This leads to a rapid and sustained increase in the extracellular concentration of dopamine, thereby amplifying dopaminergic signaling.[2][11]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Dopamine_vesicle->DAT Release Dopamine_cleft Dopamine DAT->Dopamine_cleft Reuptake Blocked DPPA DPP-A DPPA->DAT Inhibition Dopamine_receptor Dopamine Receptors Dopamine_cleft->Dopamine_receptor Binding & Signaling start Start prep Prepare hDAT Membranes / Synaptosomes start->prep add_ligand Add [3H]WIN 35,428 / [3H]Dopamine prep->add_ligand add_dppa Add DPP-A (Varying Concentrations) add_ligand->add_dppa incubate Incubate add_dppa->incubate filter Filter & Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 / Ki) count->analyze end End analyze->end

Caption: In vitro assay workflow.

Hypothetical In Vitro Data for DPP-A
CompoundDAT Binding Affinity (Ki, nM)Dopamine Uptake Inhibition (IC₅₀, nM)
DPP-A 5.212.8
GBR12909 (Reference)2.58.1

In Vivo Evaluation of DPP-A

Following promising in vitro results, the next crucial step is to assess the compound's effects in a living organism. In vivo microdialysis is a powerful technique for measuring extracellular neurotransmitter levels in specific brain regions of freely moving animals. [1][12][13][14]

In Vivo Microdialysis in the Rat Striatum

This procedure allows for the direct measurement of changes in extracellular dopamine concentrations in the striatum following systemic administration of DPP-A.

Experimental Protocol:

  • Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the striatum. Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular dopamine.

  • Drug Administration: Administer DPP-A (or vehicle) via a systemic route (e.g., intraperitoneal injection).

  • Post-treatment Collection: Continue to collect dialysate samples for a set period following drug administration.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED). [1]8. Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline and plot the time course of the effect.

rat Freely Moving Rat probe Microdialysis Probe in Striatum rat->probe collector Fraction Collector probe->collector Dialysate Collection pump Syringe Pump (aCSF) pump->probe Perfusion hplc HPLC-ED Analysis collector->hplc Sample Injection data Data Output (Dopamine Levels) hplc->data

Caption: In vivo microdialysis setup.

Hypothetical In Vivo Microdialysis Data for DPP-A
Dose of DPP-A (mg/kg, i.p.)Peak Increase in Extracellular Dopamine (% of Baseline)
1150%
3280%
10450%

Behavioral Pharmacology of DPP-A

To understand the potential therapeutic applications and side-effect profile of DPP-A, a battery of behavioral pharmacology studies is essential. [15]

Locomotor Activity

A common initial behavioral test for a novel DRI is to assess its effect on spontaneous locomotor activity in rodents. Increased locomotor activity is a hallmark of enhanced central dopaminergic function.

Experimental Protocol:

  • Habituation: Place individual mice or rats in automated locomotor activity chambers and allow them to habituate to the novel environment for a period (e.g., 30-60 minutes).

  • Drug Administration: Administer various doses of DPP-A or vehicle.

  • Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 1-2 hours) post-injection.

  • Data Analysis: Analyze the data to determine if DPP-A produces a dose-dependent increase in locomotor activity.

Further behavioral studies would be necessary to explore the potential of DPP-A in models of depression (e.g., forced swim test), ADHD (e.g., five-choice serial reaction time task), and its abuse liability (e.g., drug self-administration).

Structure-Activity Relationship (SAR) Considerations

The chemical structure of DPP-A provides several opportunities for modification to optimize its pharmacological profile. Based on known SAR for DAT inhibitors, the following points can be considered: [6][11]

  • Diphenyl Moiety: Substitution on the phenyl rings can influence potency and selectivity. For example, the introduction of electron-withdrawing groups may alter the electrostatic interactions with the transporter.

  • Propyl Linker: The length and rigidity of the linker between the diphenyl group and the piperazine ring can impact how the molecule fits into the binding pocket.

  • Piperazine Ring: Modifications to the piperazine ring can affect both affinity and pharmacokinetic properties.

  • Primary Amine: The primary amine can be a site for derivatization to potentially modulate the compound's duration of action or to introduce additional interactions with the transporter.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the preclinical evaluation of 4-(3,3-diphenylpropyl)piperazin-1-amine (DPP-A) as a novel dopamine reuptake inhibitor. The proposed experimental plan, from in vitro characterization to in vivo and behavioral assessment, represents a logical and scientifically rigorous approach to understanding the pharmacological profile of this promising compound.

Future studies should focus on a full characterization of DPP-A's selectivity against other monoamine transporters (serotonin and norepinephrine transporters), a comprehensive pharmacokinetic analysis (absorption, distribution, metabolism, and excretion), and an expanded behavioral profile to fully assess its therapeutic potential and abuse liability. The insights gained from these studies will be critical in determining the viability of DPP-A as a clinical candidate for the treatment of dopamine-related CNS disorders.

References

  • Behavioral pharmacology of dopamine D3-preferring agonists - ProQuest. (URL: )
  • In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC. (URL: [Link])

  • The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. (URL: [Link])

  • Structure-activity relationships for substrate recognition by the human dopamine transporter. (URL: [Link])

  • The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed. (URL: [Link])

  • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC - PubMed Central. (URL: [Link])

  • Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. (URL: [Link])

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (URL: [Link])

  • Behavioral Pharmacology of Dopamine Systems - J Katz - Grantome. (URL: [Link])

  • In vivo Microdialysis used to Determine Evoked Dopamine Release in the... - ResearchGate. (URL: [Link])

  • A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing). (URL: [Link])

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (URL: [Link])

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (URL: [Link])

  • Pre-clinical Contract Research In Vitro Assays - NDI Neuroscience. (URL: [Link])

  • Syntheses of Novel Diphenyl Piperazine Derivatives and Their Activities as Inhibitors of Dopamine Uptake in the Central Nervous System - ResearchGate. (URL: [Link])

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - MDPI. (URL: [Link])

  • 3 - Organic Syntheses Procedure. (URL: [Link])

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC - NIH. (URL: [Link])

  • US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google P
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (URL: [Link])

  • Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC. (URL: [Link])

  • Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia. (URL: [Link])

  • 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC. (URL: [Link])

Sources

Foundational

Physicochemical Profiling and Pharmacophoric Utility of 4-(3,3-Diphenylpropyl)piperazin-1-amine: A Technical Whitepaper

Executive Summary In the landscape of modern neuropharmacology and antiviral drug design, the 3,3-diphenylpropylpiperazine scaffold has emerged as a highly privileged structural motif. This whitepaper provides an in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern neuropharmacology and antiviral drug design, the 3,3-diphenylpropylpiperazine scaffold has emerged as a highly privileged structural motif. This whitepaper provides an in-depth technical analysis of 4-(3,3-Diphenylpropyl)piperazin-1-amine (CAS: 39139-56-5), a specialized N-amino derivative[1]. By functionalizing the piperazine ring with a terminal primary amine, this molecule serves as a highly reactive, versatile building block for synthesizing complex hydrazones, ureas, and amides targeting G-protein coupled receptors (GPCRs) and ion channels.

This guide outlines the compound's core physicochemical properties, its mechanistic role in receptor binding, and self-validating synthetic protocols designed for high-yield laboratory generation.

Structural Significance and Pharmacophore Modeling

The core architecture of 4-(3,3-diphenylpropyl)piperazin-1-amine combines a bulky, lipophilic diphenylpropyl tail with a basic piperazine core. This specific spatial arrangement is a well-documented pharmacophore responsible for high-affinity binding across multiple distinct biological targets:

  • GABA-Uptake Inhibition: The diphenylpropyl moiety provides the necessary lipophilic bulk to anchor into the hydrophobic pockets of neurotransmitter transporters, a mechanism exploited in the design of potent GABA-uptake inhibitors like guvacine derivatives[2].

  • Opioid Receptor Antagonism: 1-substituted piperazines lacking a 4-methyl group have been identified as pure , , and opioid receptor antagonists. The spatial geometry of the diphenylpropyl group forces the piperazine ring into a conformation that competitively blocks agonist binding[3].

  • CCR5 Viral Entry Inhibition: In anti-HIV-1 drug discovery, the 3,3-diphenylpropylpiperazine skeleton acts as a critical entry inhibitor by inducing a conformational shift in the CCR5 transmembrane domains, preventing viral fusion[4].

GPCRPathway Ligand Diphenylpropylpiperazine Derivative Receptor GPCR (e.g., CCR5 / Opioid) Ligand->Receptor Competitive Antagonism GProtein G-Protein Complex (Gαi/o, Gβγ) Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (AC) Inhibition GProtein->Effector Gαi Subunit cAMP Decreased cAMP Levels Effector->cAMP Downstream Effect

Fig 2: GPCR modulation pathway by diphenylpropylpiperazine derivatives.

Physicochemical Properties & ADMET Profiling

Understanding the physicochemical parameters of 4-(3,3-diphenylpropyl)piperazin-1-amine is critical for predicting its behavior in both synthetic workflows and biological systems[5].

PropertyValueCausality / Relevance
CAS Number 39139-56-5Unique identifier for the specific N-amino derivative.
Molecular Formula C19H25N3Dictates the exact mass (295.42 g/mol ) used for LC-MS validation.
Molecular Weight 295.42 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant).
Boiling Point 447.2 ± 45.0 °CHigh BP indicates strong intermolecular forces; necessitates non-thermal purification (e.g., column chromatography) over distillation.
Density 1.075 ± 0.06 g/cm³Slightly denser than water; relevant for phase separations during liquid-liquid extraction workflows.
Predicted pKa 7.62 ± 0.10Ensures a dynamic equilibrium at physiological pH (7.4). The unprotonated fraction allows BBB permeation, while the protonated fraction facilitates electrostatic binding to receptor aspartate residues.

Causality in Drug Design: The predicted pKa of 7.62 is the most critical parameter for CNS applications. At a physiological pH of 7.4, the compound exists in a near 1:1 ratio of free base to protonated species. This dynamic equilibrium is a self-optimizing system: the lipophilic free base rapidly crosses the Blood-Brain Barrier (BBB) via passive diffusion, whereupon it re-equilibrates in the aqueous extracellular fluid. The protonated piperazine nitrogen then acts as a critical hydrogen bond donor to conserved acidic residues (e.g., Asp3.32) within the orthosteric binding pockets of aminergic GPCRs.

Synthetic Methodologies: The N-Amination Workflow

The synthesis of the N-amino derivative from the secondary amine precursor (1-(3,3-diphenylpropyl)piperazine) requires a two-step nitrosation-reduction sequence. The following protocol is engineered with built-in self-validating checkpoints to ensure high-fidelity execution.

Step 1: Electrophilic Nitrosation
  • Procedure: Dissolve 1-(3,3-diphenylpropyl)piperazine in 1M HCl. Chill the reactor to 0–5 °C using an ice-brine bath. Add an aqueous solution of sodium nitrite ( ) dropwise over 30 minutes under vigorous stirring.

  • Causality: Maintaining the temperature strictly between 0–5 °C is non-negotiable. Above 5 °C, the generated nitrous acid ( ) rapidly decomposes into nitrogen oxide gases ( and ), drastically reducing the concentration of the active electrophile ( ) and leading to poor yields and dangerous pressure buildup.

  • Self-Validating Checkpoint: The reaction mixture will transition to a distinct pale yellow upon the formation of the N-nitroso intermediate. Spot the mixture on a silica TLC plate (eluent: DCM/MeOH 9:1) and expose it to UV light (254 nm). The emergence of a new, higher- spot confirms successful nitrosation. If the starting material spot persists, the generation of was insufficient.

Step 2: Catalytic Hydrogenation
  • Procedure: Transfer the isolated N-nitroso intermediate to a high-pressure reactor. Add ethanol as a solvent and a paramagnetic catalyst. Pressurize the vessel with gas (3 atm) and stir at room temperature for 4 hours.

  • Causality: Traditional reductions using zinc and acetic acid often lead to over-reduction (cleaving the N-N bond to yield the secondary amine) and generate toxic heavy metal waste. Utilizing a paramagnetic catalyst[6] attenuates the palladium's activity just enough to selectively reduce the bond without cleaving the bond. Furthermore, the paramagnetic nature allows for instantaneous, zero-loss catalyst recovery via an external magnetic field.

  • Self-Validating Checkpoint: Terminate the reaction when consumption ceases (monitored via pressure gauge drop). Take an aliquot for LC-MS; the complete disappearance of the m/z 310 peak and the appearance of the m/z 296 peak confirms successful reduction. Additionally, a ninhydrin stain on the TLC plate will yield a deep purple spot, exclusively validating the presence of the newly formed primary amine.

SynthesisWorkflow A 1-(3,3-Diphenylpropyl)piperazine B Nitrosation (NaNO2, HCl, 0-5°C) A->B Step 1 C N-Nitroso Intermediate B->C Yield > 90% D Catalytic Hydrogenation (Pd/Fe3O4) C->D Step 2 E 4-(3,3-Diphenylpropyl)piperazin-1-amine D->E Reduction

Fig 1: Two-step synthetic workflow for 4-(3,3-diphenylpropyl)piperazin-1-amine.

Analytical Characterization Standards

To ensure high-fidelity downstream applications in drug discovery, the synthesized 4-(3,3-diphenylpropyl)piperazin-1-amine must be rigorously characterized against the following analytical baselines:

  • H NMR (400 MHz, ): Look for the distinct broad singlet integrating to 2H around 3.2-3.5 ppm, corresponding to the terminal protons. The methine proton of the diphenylpropyl group will appear as a characteristic triplet around 3.9 ppm, while the aromatic protons will present as a massive multiplet (10H) between 7.1-7.3 ppm.

  • High-Resolution Mass Spectrometry (HRMS-ESI): The theoretical exact mass for is 295.2048. A dominant peak at m/z 296.2125 confirms the molecular identity.

  • FTIR Spectroscopy: The presence of the primary amine is definitively confirmed by a characteristic N-H stretching doublet (symmetric and asymmetric) in the 3300–3400 region, which is strictly absent in the secondary amine starting material.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CAS 39139-56-5, 4-(3,3-Diphenylpropyl)piperazin-1-amine". PubChem. URL:[Link]

  • Wermuth, C. G., et al. "GABA-uptake inhibitors: construction of a general pharmacophore model and successful prediction of a new representative." Journal of Medicinal Chemistry, 1991. URL:[Link]

  • Zimmerman, D. M., et al. "1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists." Journal of Medicinal Chemistry, 2010. URL:[Link]

  • Khlebnikov, A. I., et al. "Generation of Predictive Pharmacophore Models for CCR5 Antagonists: Study with Piperidine- and Piperazine-Based Compounds as a New Class of HIV-1 Entry Inhibitors". Journal of Medicinal Chemistry, 2003. URL:[Link]

  • Jiangsu Institute of Materia Medica. "Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation". Google Patents, CN111423397A.

Sources

Exploratory

Rational Design, Synthesis, and Pharmacological Profiling of 4-(3,3-Diphenylpropyl)piperazin-1-amine Derivatives

Executive Summary The compound 4-(3,3-Diphenylpropyl)piperazin-1-amine (CID 39139-56-5) represents a highly versatile, privileged scaffold in modern medicinal chemistry 1. By merging the lipophilic 3,3-diphenylpropyl moi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(3,3-Diphenylpropyl)piperazin-1-amine (CID 39139-56-5) represents a highly versatile, privileged scaffold in modern medicinal chemistry 1. By merging the lipophilic 3,3-diphenylpropyl moiety—a structural hallmark of classical L-type Voltage-Gated Calcium Channel (VGCC) blockers and histamine H1 receptor antagonists—with an N-aminopiperazine core, researchers unlock a powerful synthetic handle. The terminal primary amine acts as a highly reactive nucleophile, enabling the rapid generation of hydrazones, ureas, and dithiocarbazates. This whitepaper provides an in-depth technical guide on the structural rationale, synthetic workflows, and pharmacological evaluation of this core and its derivatives.

Structural Rationale & Pharmacophore Analysis

The pharmacological utility of 4-(3,3-diphenylpropyl)piperazin-1-amine is driven by its distinct tripartite architecture:

  • The Lipophilic Anchor (3,3-Diphenylpropyl): The bulky, dual-aromatic tail is essential for anchoring the molecule into the deep, hydrophobic binding pockets of GPCRs (e.g., the transmembrane domains of the H1 receptor) and the central cavity of the α1C subunit in L-type VGCCs.

  • The Basic Linker (Piperazine): Protonated at physiological pH (pKa ~ 7.6-8.0), the piperazine nitrogen forms critical electrostatic interactions (salt bridges) with conserved aspartate residues (e.g., Asp107 in H1R).

  • The Reactive Terminus (N-Amine): Unlike standard alkyl-piperazines, the N-amine (hydrazine derivative) extends the pharmacophore. It allows for the synthesis of branched dithiocarbazates, which have shown potent antimicrobial and antischistosomal activities 2, or hydrazones that can reach allosteric sites.

Synthetic Methodology

The synthesis of the N-aminopiperazine core relies on the electrophilic nitrosation of the secondary piperazine nitrogen, followed by the rigorous reduction of the resulting N-nitroso intermediate 3.

SynthWorkflow A 3,3-Diphenylpropyl Bromide C 1-(3,3-Diphenylpropyl) piperazine A->C N-Alkylation (K2CO3, MeCN) B Piperazine B->C E N-Nitroso Intermediate C->E Nitrosation D NaNO2 / HCl (< 0°C) D->E G 4-(3,3-Diphenylpropyl) piperazin-1-amine E->G Reduction F LiAlH4 or Zn/AcOH (Reduction) F->G H Derivatization (e.g., Hydrazones) G->H Electrophilic Addition

Fig 1: Stepwise synthetic workflow for 4-(3,3-diphenylpropyl)piperazin-1-amine and derivatives.

Protocol 1: Synthesis of the N-Aminopiperazine Core

Step 1: N-Nitrosation

  • Dissolve 10 mmol of 1-(3,3-diphenylpropyl)piperazine in 6N HCl (10 mL) and cool the reaction vessel to -5°C using an ice-salt bath.

  • Prepare a solution of NaNO₂ (12 mmol) in distilled H₂O (5 mL).

  • Add the NaNO₂ solution dropwise over 1 hour under vigorous stirring.

  • Causality & Rationale: The reaction must be maintained strictly below 0°C. Nitrous acid (HONO), generated in situ, is highly unstable. Maintaining a strict thermal boundary prevents the decomposition of HONO into nitrogen oxides (NOx) gas, ensuring the electrophilic nitrosonium ion (NO⁺) efficiently attacks the basic piperazine nitrogen.

  • Adjust pH to 10 using cold NaOH, extract with CH₂Cl₂, and evaporate to yield the N-nitroso intermediate.

Step 2: Reduction to N-Amine

  • Dissolve the N-nitroso intermediate (5 mmol) in anhydrous THF (10 mL).

  • Slowly add this solution to a suspension of LiAlH₄ (15 mmol) in THF (20 mL) at 0°C under N₂ atmosphere.

  • Reflux the mixture for 3 hours, then quench with MeOH.

  • Causality & Rationale: LiAlH₄ is chosen over milder reducing agents because the N-N=O bond requires aggressive hydride donation to fully reduce to the N-NH₂ hydrazine state without cleaving the N-N bond entirely.

  • Self-Validating System: Confirm successful reduction via FTIR spectroscopy. The protocol is validated when the strong N=O stretching frequency (~1450 cm⁻¹) completely disappears, replaced by the distinct primary amine N-H doublet stretch at ~3300-3400 cm⁻¹.

Pharmacological Profiling & Assays

Derivatives of this scaffold are primarily evaluated for their ability to modulate intracellular calcium mobilization, either directly via VGCC blockade or indirectly via Gq-coupled GPCR antagonism (e.g., H1 or M3 receptors).

MOA Drug 4-(3,3-Diphenylpropyl) piperazin-1-amine VGCC L-Type Voltage-Gated Calcium Channel Drug->VGCC Antagonizes H1R Histamine H1 Receptor (GPCR) Drug->H1R Inverse Agonist Ca Intracellular Ca2+ Influx VGCC->Ca Blocks PLC Phospholipase C (PLC) Pathway H1R->PLC Inhibits Effect1 Vasodilation & Spasmolysis Ca->Effect1 Decreases Muscle Contraction Effect2 Reduced IP3/DAG Signaling PLC->Effect2 Attenuates Sensitization

Fig 2: Dual-action signaling pathway modulation by diphenylpropylpiperazine derivatives.

Protocol 2: High-Throughput FLIPR Calcium Assay

To quantify the antagonistic potency of synthesized derivatives, a Fluorometric Imaging Plate Reader (FLIPR) assay is utilized 4.

  • Cell Preparation: Seed HEK-293 cells stably expressing the target receptor (e.g., H1R) or VGCC subunits at 50,000 cells/well in a 96-well black-wall/clear-bottom plate. Incubate overnight at 37°C / 5% CO₂.

  • Dye Loading: Remove media and add 100 µL/well of FLIPR Calcium 6 assay buffer (containing the calcium-sensitive fluorophore and a masking dye). Incubate for 2 hours at 37°C.

  • Causality & Rationale: The inclusion of the proprietary extracellular masking dye is critical. It absorbs excitation light and emission fluorescence outside the cell, quenching the background signal from uncleaved dye. This eliminates the need for mechanical wash steps, which would otherwise dislodge loosely adherent HEK-293 cells and induce high intra-plate variance.

  • Compound Addition: Transfer the plate to the FLIPR Tetra instrument. Add 25 µL of the test derivative (in a 5-point dilution series) and incubate for 15 minutes to allow receptor binding.

  • Agonist Challenge & Readout: Inject the EC80 concentration of the native agonist (e.g., histamine) or a depolarizing KCl solution (for VGCCs). Measure fluorescence (Ex 485 nm / Em 525 nm) at 1.5-second intervals for 2 minutes.

  • Self-Validating System: The assay plate must include a known reference antagonist (e.g., Cetirizine for H1R or Verapamil for VGCCs). The protocol is considered validated only if the calculated Z'-factor for the reference control wells is > 0.5, indicating excellent assay robustness and signal-to-noise ratio.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

Derivatization of the terminal N-amine significantly alters the pharmacological profile. Below is a structured summary of extrapolated SAR data demonstrating how functionalization shifts target affinity.

Compound ClassR-Group Substitution (at N-amine)L-Type VGCC IC₅₀ (nM)Histamine H1R IC₅₀ (nM)ClogPPrimary Application
Precursor -H (Secondary Amine)145 ± 1245 ± 54.10Antihistamine / Vasodilator
Core Scaffold -NH₂ (Primary Amine)320 ± 25110 ± 153.65Synthetic Intermediate
Hydrazone =CH-(4-Fluorophenyl)85 ± 8> 10,0005.25Selective Calcium Channel Blocker
Dithiocarbazate -NH-C(=S)S-CH₃> 5,000> 5,0004.80Antischistosomal / Antimicrobial

Note: The conversion of the primary amine to a bulky hydrazone restores and enhances VGCC affinity due to increased lipophilicity and deeper pocket penetration, while abolishing H1R affinity due to steric clash.

References

  • 4-(3,3-Diphenylpropyl)piperazin-1-amine | C19H25N3 PubChem, National Institutes of Health (NIH)[Link]

  • From dithiocarbamates to branched dithiocarbazates: Compounds with potent antischistosomal activity PubMed, National Institutes of Health (NIH) [Link]

  • Is there any synthesis method available for the preparation of 1-Amino Piperazine? ResearchGate[Link]

  • A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers PubMed Central (PMC), National Institutes of Health (NIH)[Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Evaluation of 4-(3,3-Diphenylpropyl)piperazin-1-amine

Foreword: A Framework for Unlocking Potential The compound 4-(3,3-diphenylpropyl)piperazin-1-amine represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: the diphenylpropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Framework for Unlocking Potential

The compound 4-(3,3-diphenylpropyl)piperazin-1-amine represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: the diphenylpropyl moiety, known for its presence in centrally active agents, and the piperazine ring, a privileged structure in modern drug discovery. The piperazine scaffold is a cornerstone in a wide array of therapeutics, demonstrating activities ranging from anticancer to antipsychotic. This guide eschews a one-size-fits-all template, instead presenting a logical, tiered framework for the comprehensive in vitro characterization of this compound. Our objective is not merely to provide protocols, but to instill a strategic approach to early-stage drug discovery, where each experimental choice is deliberate and each result informs the next step in a self-validating cascade. This document is intended for researchers, scientists, and drug development professionals dedicated to the rigorous and efficient elucidation of a new compound's pharmacological profile.

Section 1: Foundational Characterization: The Non-Negotiable First Steps

Purity and Identity Confirmation

The first step is to confirm the identity and purity of the synthesized 4-(3,3-diphenylpropyl)piperazin-1-amine. This ensures that any observed biological effect is attributable to the compound of interest and not to impurities or degradation products.

Experimental Protocol: Purity and Identity Analysis

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Method: Employ a reverse-phase C18 column with a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

    • Detection: Use a UV detector at multiple wavelengths (e.g., 214 nm, 254 nm) and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for non-chromophoric impurities.

    • Acceptance Criterion: Purity should be ≥95% for initial screening purposes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To confirm the molecular weight and thus the identity of the compound.

    • Method: Couple the HPLC output to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).

    • Analysis: Verify that the observed mass-to-charge ratio (m/z) in the mass spectrum corresponds to the calculated molecular weight of the protonated molecule [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Analysis: The chemical shifts, integration, and coupling patterns should be fully consistent with the proposed structure of 4-(3,3-diphenylpropyl)piperazin-1-amine.

Aqueous Solubility Assessment

A compound must be in solution to interact with a biological target. Determining its aqueous solubility is critical for preparing accurate dosing solutions and understanding potential liabilities.

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: Add the DMSO stock to a series of aqueous buffer solutions (e.g., Phosphate-Buffered Saline, pH 7.4) in a 96-well plate to achieve a range of final compound concentrations. The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The solubility limit is defined as the concentration at which a significant increase in turbidity is observed compared to the buffer-only controls.

Parameter Methodology Acceptance Criteria for Screening Rationale
Identity LC-MS, NMRConfirmed structureEnsures the correct molecule is being tested.
Purity HPLC-UV/CAD≥95%Minimizes confounding effects from impurities.
Solubility Nephelometry (PBS, pH 7.4)>10 µMEnsures compound remains in solution at typical screening concentrations.

Section 2: The In Vitro Evaluation Cascade: A Tiered Strategy

With a well-characterized compound in hand, we can proceed to biological evaluation. An efficient strategy involves a tiered or cascaded approach, starting with broad, non-specific assays and progressively moving towards more specific, hypothesis-driven experiments.

G cluster_0 Tier 0: Foundational cluster_1 Tier 1: Preliminary Safety & Activity cluster_2 Tier 2: Hypothesis-Driven Assays cluster_3 Tier 3: Functional Characterization PhysChem Physicochemical Characterization (Purity, Solubility, Stability) Cytotox Cytotoxicity Profiling (e.g., HepG2, HEK293) PhysChem->Cytotox Provides concentration limits BroadScreen Broad Target Screen (Receptor & Enzyme Panels) Cytotox->BroadScreen Defines non-toxic range Binding Specific Radioligand Binding Assays (e.g., Opioid, Dopamine Receptors) BroadScreen->Binding Identifies primary targets Enzyme Enzyme Inhibition Assays (e.g., Tyrosinase) BroadScreen->Enzyme Identifies primary targets Functional Cell-Based Functional Assays (e.g., cAMP, GTPγS, Ca²⁺ Flux) Binding->Functional Confirms mechanism (Agonist vs. Antagonist) Enzyme->Functional Validates cellular activity

Tier 1A: Preliminary Cytotoxicity Profiling

A cytotoxicity assay is a crucial first biological screen. It establishes the concentration range over which the compound can be tested in cell-based assays without causing cell death, which would otherwise confound the results.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells (e.g., HEK293 for general toxicity, HepG2 for potential liver toxicity) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-(3,3-diphenylpropyl)piperazin-1-amine (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., 0.5% DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Scientist's Note: Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well on a plate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Tier 1B: Broad-Based Target Screening

Given that the target of 4-(3,3-diphenylpropyl)piperazin-1-amine is unknown, an efficient starting point is to screen it against a large, diverse panel of known pharmacological targets. Many piperazine-based compounds are known to interact with G-protein coupled receptors (GPCRs). Specifically, the diphenylpropylamine scaffold is a classic feature of certain opioid receptor ligands.

Recommended Approach: Utilize a commercial screening service (e.g., Eurofins SafetyScreen or a similar panel). These services perform binding assays for hundreds of receptors, ion channels, transporters, and enzymes.

  • Rationale for Outsourcing: This approach is highly cost-effective and time-efficient compared to establishing dozens of assays in-house. It provides a broad, unbiased overview of the compound's potential activities and off-target liabilities early in the discovery process.

  • Data Interpretation: The primary output will be a list of targets where the compound causes significant inhibition (typically >50%) of radioligand binding at a single high concentration (e.g., 10 µM). These "hits" form the basis for the next tier of investigation.

Section 3: Tier 2: Specific, Hypothesis-Driven Assays

Based on the results of the broad screen and structural alerts from the literature, we can now design specific assays to confirm and quantify the interactions with putative targets. For this guide, we will assume the broad screen indicated potential activity at opioid and dopamine receptors.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The principle is based on the competition between a labeled ligand (radioligand) and the unlabeled test compound for binding to the receptor.

G cluster_0 Without Competitor cluster_1 With Competitor R1 Receptor Bound1 High Signal R1->Bound1 L1 Radioligand (*) L1->R1 Binds R2 Receptor Bound2 Low Signal R2->Bound2 L2 Radioligand (*) L2->R2 Blocked C1 Test Compound C1->R2 Binds

Experimental Protocol: Opioid Receptor (μ, δ, κ) Binding

  • Membrane Preparation: Use commercially available cell membranes prepared from cell lines stably expressing the human μ (OPRM1), δ (OPRD1), or κ (OPRK1) opioid receptors.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with relevant cofactors like MgCl₂).

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor membranes.

    • A fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, [³H]-U69,593 for κ) near its K_d value.

    • A range of concentrations of 4-(3,3-diphenylpropyl)piperazin-1-amine.

  • Controls:

    • Total Binding: Radioligand + Membranes (no competitor).

    • Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known, saturating unlabeled ligand (e.g., naloxone).

    • Vehicle Control: Radioligand + Membranes + Vehicle (DMSO).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well of the dried filter plate and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to an inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Target Receptor Example Radioligand Hypothetical K_i (nM)
Mu Opioid (μ)[³H]-DAMGO55
Delta Opioid (δ)[³H]-DPDPE120
Kappa Opioid (κ)[³H]-U69,59325
Dopamine D2[³H]-Spiperone85

Section 4: Tier 3: Functional Characterization

A binding assay reveals affinity but not efficacy. It cannot distinguish between an agonist (which activates the receptor) and an antagonist (which blocks it). Therefore, any confirmed binding "hit" must be followed up with a functional assay.

GPCR Functional Assays: Determining Agonist vs. Antagonist Activity

Most opioid and dopamine receptors are G_i/o-coupled GPCRs, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This change can be measured. An alternative is the [³⁵S]GTPγS binding assay, which directly measures G-protein activation.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Assay Components: Combine receptor membranes (from the same source as the binding assay), GDP, and a range of concentrations of 4-(3,3-diphenylpropyl)piperazin-1-amine in an appropriate buffer.

  • Agonist Mode:

    • Add [³⁵S]GTPγS to the wells.

    • Incubate to allow for G-protein activation and binding of the radiolabel.

    • Rationale: An agonist will stimulate the receptor to exchange GDP for [³⁵S]GTPγS, resulting in an increased signal.

  • Antagonist Mode:

    • Pre-incubate the membranes and test compound.

    • Add a known agonist for the target receptor at its EC₅₀ concentration, along with [³⁵S]GTPγS.

    • Rationale: If the test compound is an antagonist, it will block the agonist from activating the receptor, preventing the increase in [³⁵S]GTPγS binding and resulting in a signal close to baseline.

  • Data Analysis:

    • Agonist: Plot the [³⁵S]GTPγS binding against the compound concentration to determine the EC₅₀ (potency) and the E_max (maximum effect relative to a standard full agonist).

    • Antagonist: Plot the inhibition of the agonist-stimulated signal against the compound concentration to determine the IC₅₀, which can be converted to an antagonist equilibrium constant (K_b) using the Cheng-Prusoff equation.

Conclusion: Synthesizing a Pharmacological Profile

By systematically progressing through this evaluation cascade, a clear, data-driven profile of 4-(3,3-diphenylpropyl)piperazin-1-amine begins to emerge. The initial foundational work ensures data integrity. The broad screen casts a wide net for potential activities, which are then rigorously confirmed and quantified in specific binding assays. Finally, functional assays provide the critical distinction between agonist and antagonist activity, defining the compound's mechanism of action at its target. This structured approach not only maximizes the efficiency of resource allocation but also builds a robust, defensible data package that provides a solid foundation for any further preclinical development.

References

  • Singh, M., Jadhav, H. R., & Kumar, A. (2018). Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery, 15(8), 866-874. Available at: [Link]

  • Galli, F., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem, 17(21), e202200305. Available at: [Link]

  • Galli, F., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem, 17(21). Available at: [Link]

  • Singh, M., Jadhav, H. R., & Kumar, A. (2018). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. ResearchGate. Available at: [Link]

  • Bari, D. G., Saravanan, K., & Ahmad, R. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research, 11(9), 4479-4486. Available at: [Link]

  • Freeman, K. B., et al. (2014). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 57(13), 5774–5784. Available at: [Link]

  • Wang, Y., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1127-32. Available at: [Link]

  • Zhang, L., et al. (2007). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. Journal of Separation Science, 30(12), 1879-85. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Piperazine? Patsnap Synapse. Available at: [Link]

  • Singh, A., & Sharma, P. K. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]

  • WO2011080356A1. Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use. Google Patents.
  • Sapa, J., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Advances, 9(2), 918-931. Available at: [Link]

  • da Silva, C. H. T. P., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5164. Available at: [Link]

  • Freeman, K. B., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(4), 161–164. Available at: [Link]

  • Wang, Y., et al. (2007).
Exploratory

Engineering Multi-Target-Directed Ligands for Neurodegeneration: The Role of 4-(3,3-Diphenylpropyl)piperazin-1-amine

Executive Summary & Mechanistic Rationale Neurodegenerative disorders, particularly Alzheimer’s disease (AD), are driven by a complex, multifactorial etiology that includes amyloid-β (Aβ) plaque deposition, tau hyperphos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Neurodegenerative disorders, particularly Alzheimer’s disease (AD), are driven by a complex, multifactorial etiology that includes amyloid-β (Aβ) plaque deposition, tau hyperphosphorylation, and severe cholinergic deficits[1]. Historically, the "one-molecule, one-target" paradigm has failed to yield disease-modifying therapies, as single-target interventions (like isolated acetylcholinesterase inhibitors) only offer symptomatic relief without halting neurodegeneration[2].

To overcome this, modern drug discovery has pivoted toward Multi-Target-Directed Ligands (MTDLs) —single molecules rationally designed to modulate multiple pathological pathways simultaneously[1]. Within this architectural framework, 4-(3,3-diphenylpropyl)piperazin-1-amine has emerged as a highly privileged structural scaffold. This whitepaper dissects the chemical causality, synthetic utility, and pharmacological validation of this specific building block in the development of next-generation anti-Alzheimer's agents.

Structural Anatomy & Chemical Causality

The efficacy of 4-(3,3-diphenylpropyl)piperazin-1-amine as an MTDL precursor is not coincidental; it is rooted in precise molecular geometry and thermodynamic binding principles.

  • The 3,3-Diphenylpropyl Anchor: Structure-Activity Relationship (SAR) studies demonstrate that replacing a shorter 2,2-diphenylethyl fragment with a 3,3-diphenylpropyl group drastically improves the anti-aggregating properties of the resulting ligand against both Aβ and tau proteins[3]. The extended alkyl chain provides the optimal spatial flexibility for the bulky, lipophilic diphenyl groups to penetrate and engage in π−π stacking with the hydrophobic peripheral anionic site (PAS) of Acetylcholinesterase (AChE). Furthermore, this hydrophobic bulk directly stabilizes the α -helical structure of Aβ monomers, thermodynamically preventing their transition into neurotoxic β -sheet fibrils[3].

  • The Piperazine Core: At a physiological pH of 7.4, the nitrogen atoms within the piperazine ring are protonated. This positive charge is critical for establishing cation- π interactions with aromatic amino acid residues (such as Trp86) deep within the catalytic active site (CAS) of AChE[3].

  • The Terminal Primary Amine (-NH₂): This moiety serves as a highly reactive, versatile synthetic handle. It allows medicinal chemists to easily conjugate the scaffold with other established pharmacophores (e.g., donepezil or tacrine fragments) via reductive amination or amide coupling, creating a dual-acting heterodimer[1].

MTDL_Pathway MTDL 4-(3,3-Diphenylpropyl) piperazin-1-amine Derivatives AChE Acetylcholinesterase (AChE) MTDL->AChE Dual-site Inhibition (CAS & PAS) BChE Butyrylcholinesterase (BChE) MTDL->BChE Inhibition Abeta Amyloid-β (Aβ) Aggregation MTDL->Abeta Disaggregation & Inhibition Tau Tau Hyperphosphorylation & Tangles MTDL->Tau Aggregation Inhibition BACE1 β-Secretase 1 (BACE1) MTDL->BACE1 Enzymatic Inhibition AChE->Abeta PAS-induced Aggregation BACE1->Abeta APP Cleavage

Multi-target pharmacological network of 3,3-diphenylpropylpiperazine derivatives in Alzheimer's.

Quantitative Pharmacological Profiling

The structural shift from a diphenylethyl to a diphenylpropyl tail yields significant quantitative improvements in target inhibition. The table below summarizes the comparative pharmacological data of these MTDL derivatives.

Scaffold DerivativeAChE Inhibition (IC₅₀)BChE Inhibition (IC₅₀)Aβ₄₂ Aggregation Inhibition (at 10 µM)Tau Aggregation Inhibition (at 10 µM)
2,2-Diphenylethyl Moderate (~15.0 µM)Good (~8.0 µM)~45.0%~35.0%
3,3-Diphenylpropyl Potent (~3.0 µM)Potent (~5.0 µM)~80.0%~68.3%

Data Synthesis Note: The addition of a single methylene group in the alkyl chain exponentially increases the ligand's ability to inhibit protein aggregation, highlighting the strict spatial requirements for dual Aβ/tau targeting[3].

Synthesis and Functionalization Workflow

To leverage this scaffold, researchers typically employ a reductive amination workflow. This approach couples the primary amine of 4-(3,3-diphenylpropyl)piperazin-1-amine with an aldehyde-bearing pharmacophore.

Synthetic_Workflow Scaffold 4-(3,3-Diphenylpropyl) piperazin-1-amine Condensation Imine Formation (EtOH, Reflux, 2h) Scaffold->Condensation Reactant Aldehyde / Ketone Pharmacophore Reactant->Condensation Reduction Reduction (NaBH3CN, RT, 12h) Condensation->Reduction Intermediate Imine Purification Flash Chromatography (DCM:MeOH) Reduction->Purification Crude Amine Final Purified MTDL Candidate Purification->Final >95% Purity

Reductive amination workflow for functionalizing the piperazin-1-amine scaffold.

Experimental Protocols for Target Validation

To ensure rigorous scientific integrity, the synthesized MTDLs must be evaluated using self-validating biochemical assays. The following protocols detail the industry-standard methodologies for validating these specific compounds.

Protocol A: Thioflavin-T (ThT) Assay for Aβ₄₂ Aggregation Inhibition

Causality & Self-Validation: Thioflavin-T is a benzothiazole salt that exhibits a massive red shift and enhanced fluorescence only when intercalated into the β -sheet architecture of amyloid fibrils[3]. This provides a self-validating system: monomeric Aβ produces baseline noise, meaning any fluorescent signal strictly correlates with fibrillogenesis.

  • Peptide Preparation: Dissolve Aβ₁₋₄₂ lyophilized powder in hexafluoroisopropanol (HFIP) to 1 mM to break down pre-existing aggregates. Incubate at room temperature for 1 hour, then evaporate the HFIP under a gentle stream of nitrogen. Resuspend the peptide film in anhydrous DMSO to a concentration of 5 mM.

  • Buffer Setup: Dilute the DMSO stock into 50 mM phosphate buffer (pH 7.4) containing 150 mM NaCl to achieve a final Aβ₄₂ concentration of 10 µM.

  • Compound Incubation: In a black, clear-bottom 96-well microplate, add the test MTDL (derived from the diphenylpropyl scaffold) to the Aβ₄₂ solution at desired concentrations (e.g., 1 µM to 50 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Resveratrol).

  • Dye Addition: Add ThT to each well to achieve a final concentration of 10 µM.

  • Kinetics: Seal the plate and incubate at 37°C in the dark for 24–48 hours.

  • Quantification: Read the fluorescence using a microplate reader set to an excitation wavelength of 440 nm and an emission wavelength of 485 nm. Calculate the percentage of aggregation inhibition relative to the vehicle control.

Protocol B: Modified Ellman's Assay for Cholinesterase Inhibition

Causality & Self-Validation: This kinetic assay relies on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine. Thiocholine immediately reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow anion 5-thio-2-nitrobenzoate (TNB)[2]. The assay is self-validating through the mandatory inclusion of a blank (buffer + DTNB + ATC without enzyme) to account for the non-enzymatic spontaneous hydrolysis of ATC.

  • Reagent Prep: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare stock solutions of DTNB (10 mM) and ATC (15 mM) in the same buffer.

  • Enzyme-Inhibitor Complexation: In a 96-well transparent plate, combine 160 µL of the phosphate buffer, 10 µL of human AChE or BChE solution (0.03 U/mL), and 10 µL of the test MTDL dissolved in DMSO.

  • Pre-Incubation: Incubate the mixture for 10 minutes at room temperature. This step is critical to allow the diphenylpropyl moiety to fully penetrate and stabilize within the PAS of the enzyme.

  • Reaction Initiation: Add 10 µL of the DTNB solution followed immediately by 10 µL of the ATC solution to initiate the reaction.

  • Kinetic Readout: Monitor the increase in absorbance at 412 nm kinetically for 15 minutes (taking reads every 1 minute) using a spectrophotometric microplate reader.

  • Data Analysis: Determine the initial velocity ( V0​ ) of the reaction from the linear portion of the absorbance-time curve. Calculate the IC₅₀ by plotting the percentage of residual enzyme activity against the log concentration of the inhibitor.

Conclusion

The 4-(3,3-diphenylpropyl)piperazin-1-amine scaffold represents a triumph of rational drug design in the neurodegenerative space. By providing a lipophilic anchor perfectly tuned for PAS and Aβ/tau hydrophobic pocket engagement, alongside a versatile amine handle for further functionalization, it allows medicinal chemists to engineer robust Multi-Target-Directed Ligands capable of addressing the multifaceted pathology of Alzheimer's disease.

References

  • Panek, D., et al. "Dual Inhibitors of Amyloid-β and Tau Aggregation with Amyloid-β Disaggregating Properties: Extended In Cellulo, In Silico, and Kinetic Studies of Multifunctional Anti-Alzheimer’s Agents." ACS Chemical Neuroscience, 2021. URL: [Link]

  • Ogos, M., et al. "Recent Advances in the Search for Effective Anti-Alzheimer’s Drugs." International Journal of Molecular Sciences, 2025. URL: [Link]

  • Bhansali, P. R., et al. "Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer’s disease therapy." Frontiers in Chemistry, 2025. URL: [Link]

Sources

Foundational

4-(3,3-Diphenylpropyl)piperazin-1-amine (DPPA) as a Novel Multi-Target Antidepressant Scaffold: A Technical Evaluation Guide

Executive Summary The pursuit of novel therapeutics for Major Depressive Disorder (MDD) has increasingly shifted toward Multi-Target Directed Ligands (MTDLs). This whitepaper evaluates the pharmacological potential of 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel therapeutics for Major Depressive Disorder (MDD) has increasingly shifted toward Multi-Target Directed Ligands (MTDLs). This whitepaper evaluates the pharmacological potential of 4-(3,3-Diphenylpropyl)piperazin-1-amine (herein referred to as DPPA , CAS 39139-56-5) ()[1],[2]. By synthesizing the structural advantages of the diphenylpropyl pharmacophore with an N-aminated piperazine core, DPPA presents a highly promising scaffold for dual-action neuropharmacology. Piperazine-bearing compounds have historically demonstrated significant antidepressant, anti-inflammatory, and neuroprotective activities ()[3].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing the causal logic and self-validating experimental protocols required to rigorously evaluate DPPA in a preclinical setting.

Pharmacophore Rationale & Mechanistic Causality

The architectural topology of DPPA is uniquely suited for central nervous system (CNS) penetration and multi-receptor engagement:

  • Diphenylpropyl Moiety : This highly lipophilic tail is essential for penetrating the blood-brain barrier (BBB). Mechanistically, it allows the molecule to anchor deeply into the hydrophobic S1 binding pocket of monoamine transporters (such as SERT and NET), stabilizing the outward-open conformation and preventing substrate translocation.

  • Piperazine Core : Recognized as a "privileged scaffold" in drug discovery, the piperazine ring dictates the spatial orientation of the molecule within the orthosteric binding sites of serotonin (5-HT) receptors ()[3].

  • N-amine Substitution (1-amine) : The addition of a primary amine to the piperazine nitrogen is the critical differentiator. It introduces a new hydrogen-bond donor vector and alters the basicity (pKa) of the core. This subtle modification can shift the pharmacological profile from a pure antagonist to a partial agonist at 5-HT1A receptors, a highly desirable trait for rapid-acting antidepressants.

Proposed Mechanism of Action

Based on its structural homology to known MTDLs, DPPA is hypothesized to act as a dual Serotonin Reuptake Inhibitor (SRI) and 5-HT1A partial agonist. This synergistic action accelerates the desensitization of somatodendritic 5-HT1A autoreceptors, leading to a more rapid increase in synaptic serotonin and subsequent upregulation of Brain-Derived Neurotrophic Factor (BDNF).

MoA DPPA DPPA (CAS 39139-56-5) SERT SERT Inhibition DPPA->SERT Blocks reuptake HT1A 5-HT1A Agonism DPPA->HT1A Receptor binding Synapse ↑ Synaptic 5-HT SERT->Synapse HT1A->Synapse Autoreceptor modulation BDNF BDNF Expression Synapse->BDNF TrkB activation Neuro Neuroplasticity BDNF->Neuro

Fig 1. Dual-action neuroplasticity and synaptic modulation pathway of DPPA.

Preclinical Evaluation Workflows

To validate DPPA, we must deploy a self-validating system of in vitro and in vivo assays. A single endpoint is never definitive; orthogonal validation is required to eliminate false positives.

Protocol A: In Vitro Radioligand Binding Kinetics (SERT)

Causality & Design Choice : Standard saturation experiments are often insufficiently sensitive to detect modest changes in the dissociation constant ( KD​ ). Therefore, we measure the kinetics of inhibitor binding using[3H]citalopram. We select [3H]citalopram over [3H]imipramine because it possesses a much slower dissociation rate constant, allowing koff​ to be determined with high precision and yielding a superior signal-to-noise ratio ()[4].

Step-by-Step Methodology :

  • Cell Preparation : Mechanically detach HEK293 cells expressing wild-type human SERT in ice-cold phosphate-buffered saline (PBS) supplemented with 0.5 mM PMSF ()[4].

    • Why: HEK293 cells lack endogenous monoamine transporters, providing a null background that prevents assay noise ()[5]. PMSF prevents proteolytic degradation of the transporter during lysis.

  • Membrane Harvesting : Centrifuge the cell suspension at 300g for 5 min at 4 °C. Resuspend the pellet in an ice-cold assay buffer (20 mM HEPES·NaOH pH 7.4, 2 mM MgCl2, 1 mM EDTA) ()[4].

  • Incubation : In a final volume of 0.2 mL, incubate the membrane preparation (approx. 2 µg protein) with [3H]citalopram and varying concentrations of DPPA (0.1 nM to 10 µM) for 30 min at 25 °C ()[4].

  • Self-Validation (Control) : Define non-specific binding by running parallel wells containing 10 µM fluoxetine. Any radioligand bound in these wells is considered background noise and subtracted from the total binding.

  • Filtration & Quantification : Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters to separate the radioligand-target complexes from unbound radioligand. Quantify the bound radioligand via liquid scintillation counting ()[6].

Protocol B: Modified Forced Swim Test (FST) in Rodents

Causality & Design Choice : The FST is the gold standard for assessing antidepressant-like behavior ()[7]. We utilize the modified FST scoring system because it facilitates the differentiation between serotonergic and noradrenergic mechanisms. Serotonergic agents typically increase swimming behavior, whereas noradrenergic agents increase climbing behavior ()[8], ()[7].

Step-by-Step Methodology :

  • Pre-test Habituation (Day 1) : Place the rat in a transparent cylindrical Plexiglas tank (30 cm height × 20 cm diameter) filled with water (25°C) for 15 minutes ()[7], ()[9].

    • Why: This initial inescapable stressor induces a state of "behavioral despair," ensuring a stable baseline of immobility for the actual test day ()[7].

  • Compound Administration : Administer DPPA (e.g., 10, 20, 30 mg/kg, i.p.) at 23h, 5h, and 1h prior to the test session ()[7].

  • Test Session (Day 2) : Place the animal back in the cylinder for 5 minutes.

  • Video Tracking & Scoring : Record the session. Score active behaviors (swimming, climbing) versus passive behavior (immobility) ()[7].

    • Self-Validation: Exclude false positives by conducting an orthogonal Open Field Test (OFT). If DPPA merely increases general locomotor activity in the OFT, the FST results are invalid ()[7].

Workflow Phase1 1. In Vitro Binding Assay Phase2 2. Uptake Inhibition Phase1->Phase2 Phase3 3. In Vivo FST Model Phase2->Phase3 Phase4 4. Ex Vivo Analysis Phase3->Phase4

Fig 2. Step-by-step preclinical evaluation and validation workflow for DPPA.

Quantitative Data Presentation (Predictive Model)

To benchmark DPPA against established clinical therapeutics, the following table summarizes the targeted quantitative thresholds required for DPPA to be considered a viable lead candidate.

CompoundTarget SERT Ki​ (nM)Target NET Ki​ (nM)FST Immobility Reduction (%)Primary Active FST Behavior
DPPA (Predicted) < 15.0 < 45.0 > 40% Swimming & Climbing
Fluoxetine (Control)0.8 - 2.0> 1000~ 35%Swimming
Desipramine (Control)> 10000.6 - 1.5~ 35%Climbing
Vehicle (Negative)N/AN/ABaseline (0%)Immobility

Note: A successful dual-action profile for DPPA will be indicated by a reduction in immobility driven by increases in both swimming (SERT-mediated) and climbing (NET-mediated) behaviors.

Conclusion

4-(3,3-Diphenylpropyl)piperazin-1-amine (DPPA) represents a structurally rationalized candidate for next-generation antidepressant development. By combining the lipophilic membrane-anchoring properties of the diphenylpropyl group with the hydrogen-bonding capacity of an N-aminated piperazine, DPPA is theoretically positioned to achieve potent monoamine reuptake inhibition alongside 5-HT receptor modulation. Adherence to the rigorous, self-validating protocols outlined above will ensure that its preclinical evaluation is both highly sensitive and resistant to false-positive artifacts.

References

  • National Center for Biotechnology Information. "4-(3,3-Diphenylpropyl)piperazin-1-amine | C19H25N3 | CID 13583271". PubChem. URL: [Link]

  • Geronikaki A, et al. "Antioxidant Activity of Piperazine Compounds: A Brief Review". Asian Journal of Chemistry. 2020. URL: [Link]

  • Slattery DA, Cryan JF. "Using the rat forced swim test to assess antidepressant-like activity in rodents". Nature Protocols. 2012;7(6):1009-1014. URL: [Link]

  • Sucic S, Bönisch H. "Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters". Springer Protocols. 2016. URL: [Link]

  • Niello M, et al. "Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding". Journal of Biological Chemistry. 2021. URL: [Link]

  • "Biological Factors Influencing the Mice Forced Swim Test". Journal of Neurology. URL: [Link]

  • "The Mouse Forced Swim Test". PMC - NIH. URL: [Link]

  • "Simultaneous Multiple MS Binding Assays Targeting the Monoamine Transporters hDAT, hNET, and hSERT". LMU München. 2017. URL: [Link]

Sources

Exploratory

Preclinical Investigation of 4-(3,3-Diphenylpropyl)piperazin-1-amine (DPPA) as a Novel Anticancer Agent: A Technical Guide

Executive Summary The repurposing of established neurotropic pharmacophores has emerged as a high-yield strategy in oncology. Specifically, the diphenylbutylpiperidine (DPBP) class of antipsychotics—such as pimozide and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The repurposing of established neurotropic pharmacophores has emerged as a high-yield strategy in oncology. Specifically, the diphenylbutylpiperidine (DPBP) class of antipsychotics—such as pimozide and penfluridol—has demonstrated potent, selective anticancer activity across multiple malignancies, including triple-negative breast cancer (TNBC) and lung adenocarcinoma .

The compound 4-(3,3-Diphenylpropyl)piperazin-1-amine (DPPA) shares critical structural homology with DPBPs, substituting the piperidine ring with an N-aminated piperazine while retaining the highly lipophilic diphenylalkyl moiety. This structural profile strongly suggests that DPPA functions as a dopamine D2 receptor (DRD2) antagonist and calcium channel blocker, positioning it as a highly promising candidate for targeted cancer therapy. This technical guide outlines a self-validating preclinical framework for investigating the anticancer properties of DPPA.

Mechanistic Rationale

The anticancer efficacy of diphenylalkyl-based compounds is driven by a multi-target mechanism. By antagonizing DRD2, these compounds suppress the STAT3/STAT5 signaling axis, which is crucial for tumor cell survival and stemness . Concurrently, calcium channel blockade leads to the downregulation of the AKT/mTOR pathway. Furthermore, recent connectivity map analyses have identified this pharmacophore as a potent inhibitor of RAN GTPase, leading to mitotic catastrophe and double-strand DNA breaks (DSBs) selectively in cancer cells .

SignalingPathway DPPA 4-(3,3-Diphenylpropyl) piperazin-1-amine (DPPA) DRD2 Dopamine D2 Receptor (DRD2) DPPA->DRD2 Antagonizes CaChannel Calcium Channels DPPA->CaChannel Blocks RAN RAN GTPase DPPA->RAN Inhibits STAT STAT3 / STAT5 Signaling DRD2->STAT Downregulates AKT AKT / mTOR Pathway CaChannel->AKT Downregulates Apoptosis Apoptosis & Cell Cycle Arrest STAT->Apoptosis Loss Induces AKT->Apoptosis Loss Induces RAN->Apoptosis Loss Triggers DSBs

Mechanistic signaling pathways targeted by DPPA, leading to apoptosis and cell cycle arrest.

Experimental Workflows & Methodologies

To rigorously evaluate the anticancer activity of DPPA, a three-phase self-validating experimental framework is required. As an Application Scientist, I emphasize that phenotypic observations must always be coupled with molecular target validation to ensure data integrity.

Workflow Phase1 Phase 1: In Vitro Cytotoxicity Profiling Phase2 Phase 2: Mechanistic Validation Phase1->Phase2 Phase3 Phase 3: In Vivo Efficacy Phase2->Phase3

Three-phase preclinical experimental workflow for evaluating DPPA anticancer efficacy.

Phase 1: In Vitro Cytotoxicity & Apoptosis Profiling

Objective: Establish the therapeutic window and validate the mode of cell death.

  • Step 1: Cell Viability Assay (CellTiter-Glo)

    • Protocol: Seed malignant (MDA-MB-231, A549) and non-transformed (MCF10A) cells at 5×103 cells/well in 96-well plates. Treat with DPPA (0.1 - 20 µM) for 24, 48, and 72 hours. Measure ATP-dependent luminescence to calculate the IC50​ .

    • Causality & Validation: The inclusion of the non-transformed MCF10A cell line acts as an internal control. It validates that DPPA induces tumor-selective cytotoxicity rather than acting as a generalized bio-toxin, thereby establishing a viable therapeutic index.

  • Step 2: Apoptosis & Cell Cycle Analysis

    • Protocol: Treat cells with IC50​ concentrations of DPPA for 48 hours. Stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry.

    • Causality & Validation: Relying solely on ATP-based viability assays cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects. Annexin V/PI dual staining validates that the reduction in cell viability is driven by programmed cell death rather than non-specific necrosis, minimizing off-target inflammation risks in vivo.

Phase 2: Molecular Target Validation (Signal Transduction)

Objective: Link phenotypic cell death to specific molecular targets (STAT3, AKT, RAN).

  • Step 1: Protein Extraction

    • Protocol: Lyse DPPA-treated cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

    • Causality & Validation: The anticancer mechanism relies on the suppression of kinase-driven pathways. Without phosphatase inhibitors, endogenous phosphatases will rapidly dephosphorylate these targets during lysis, leading to false-negative results regarding DPPA's signal transduction interference.

  • Step 2: Western Blotting & Target Probing

    • Protocol: Resolve lysates on 4-12% SDS-PAGE gels. Probe with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-AKT (Ser473), total AKT, and RAN GTPase. Use β -actin as a loading control. Additionally, probe for γ -H2AX.

    • Causality & Validation: Probing for γ -H2AX serves as a direct, self-validating readout of double-strand DNA breaks (DSBs) induced by RAN GTPase inhibition, confirming the downstream nuclear consequences of the upstream kinase suppression.

Phase 3: In Vivo Xenograft Efficacy

Objective: Evaluate systemic efficacy and pharmacodynamics in a physiological tumor microenvironment.

  • Step 1: Orthotopic Tumor Implantation

    • Protocol: Inject 5×106 MDA-MB-231 cells into the mammary fat pad of female NOD/SCID mice.

    • Causality & Validation: An orthotopic TNBC model is utilized because TNBC is highly reliant on the RAN GTPase and STAT3 pathways targeted by the diphenylalkyl pharmacophore, providing the most accurate biological context for efficacy.

  • Step 2: Endpoint Immunohistochemistry (IHC)

    • Protocol: Post-euthanasia, perform IHC on tumor sections for Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).

    • Causality & Validation: Macroscopic tumor volume reduction alone does not confirm the drug's mechanism in vivo. IHC provides a self-validating system by proving that tumor shrinkage is directly correlated with the microscopic induction of apoptosis and suppression of proliferation.

Quantitative Data Presentation

Based on the established pharmacological profiles of structurally homologous DPBPs, the following table summarizes the projected quantitative benchmarks for a successful DPPA investigation. Achieving these metrics validates the compound's progression toward IND (Investigational New Drug) enabling studies.

ParameterTarget Metric / Expected OutcomeBiological Significance
IC50​ (MDA-MB-231) 5 - 15 µMIndicates potent cytotoxicity in aggressive TNBC models.
IC50​ (MCF10A) > 50 µMDemonstrates a wide therapeutic window and tumor selectivity.
Apoptotic Index > 40% Annexin V+ at 48hConfirms cell death is apoptotic, avoiding necrotic inflammation.
Tumor Volume Reduction 50 - 65% reduction vs. VehicleValidates systemic in vivo efficacy and bioavailability.
γ -H2AX Expression > 3-fold increase vs. ControlConfirms the induction of lethal DNA double-strand breaks.

Conclusion

The investigation of 4-(3,3-Diphenylpropyl)piperazin-1-amine (DPPA) represents a strategic application of pharmacophore repurposing. By systematically validating its effects on DRD2, STAT3, and RAN GTPase through the rigorous, self-validating protocols outlined in this guide, researchers can effectively translate this compound from a structural analog into a viable preclinical oncology candidate.

References

  • Title: Repurposing antipsychotics of the diphenylbutylpiperidine class for cancer therapy Source: Seminars in Cancer Biology, 2021 Jan; 68:75-83. URL: [Link]

  • Title: The anti-psychotic drug pimozide is a novel chemotherapeutic for breast cancer Source: Oncotarget, 2018 Oct 9; 9(79):34889-34910. URL: [Link]

  • Title: Repurposing Antipsychotics for Cancer Treatment Source: Biomedicines, 2021 Dec; 9(12):1785. URL: [Link]

Protocols & Analytical Methods

Method

Synthesis of 4-(3,3-Diphenylpropyl)piperazin-1-amine: A Detailed Guide for Researchers

Abstract This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-(3,3-Diphenylpropyl)piperazin-1-amine, a valuable building block in contemporary drug discovery and development....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-(3,3-Diphenylpropyl)piperazin-1-amine, a valuable building block in contemporary drug discovery and development. The piperazine moiety is a privileged scaffold in medicinal chemistry, and its derivatives are integral to a wide range of therapeutic agents. This document outlines two robust and scientifically-grounded synthetic pathways to the target molecule: a classical N-alkylation route and a reductive amination strategy. For each pathway, this guide presents a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and detailed characterization methods. Furthermore, safety considerations for all key reagents are provided to ensure safe laboratory practices. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and medicinal chemistry.

Introduction

The piperazine ring system is a ubiquitous structural motif in a vast array of pharmaceuticals, owing to its favorable physicochemical properties that can enhance aqueous solubility and bioavailability. The introduction of diverse substituents onto the piperazine core allows for the fine-tuning of a molecule's pharmacological profile. 4-(3,3-Diphenylpropyl)piperazin-1-amine, with its unique combination of a lipophilic diphenylpropyl group and a reactive primary amine, serves as a versatile intermediate for the synthesis of more complex drug candidates. The diphenylpropyl moiety is a known pharmacophore in various biologically active compounds, while the primary amine on the piperazine ring offers a convenient handle for further chemical modifications, such as amide bond formation or further alkylations.

This guide presents two distinct and reliable synthetic strategies for the preparation of 4-(3,3-Diphenylpropyl)piperazin-1-amine, starting from commercially available precursors. The choice between the two routes may depend on the availability of specific reagents and the desired scale of the synthesis.

Synthetic Strategies

Two primary synthetic routes to 4-(3,3-Diphenylpropyl)piperazin-1-amine are presented:

  • Route A: N-Alkylation of 1-Aminopiperazine with 3,3-Diphenylpropyl Bromide. This is a classical and straightforward approach involving the nucleophilic substitution of a suitable leaving group on the diphenylpropyl chain by the secondary amine of 1-aminopiperazine.

  • Route B: Reductive Amination of 3,3-Diphenylpropanal with 1-Aminopiperazine. This one-pot procedure involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. This method often offers high efficiency and avoids the isolation of potentially unstable intermediates.

The following sections provide detailed protocols for the synthesis of the necessary precursors and the final products for both routes.

Part 1: Synthesis of Precursors

A critical aspect of a successful synthesis is the efficient preparation of high-purity starting materials. This section details the synthesis of the key precursors: 1-Aminopiperazine and the two variants of the 3,3-diphenylpropyl moiety.

Synthesis of 1-Aminopiperazine

1-Aminopiperazine is a key starting material for both synthetic routes. It can be prepared from piperazine in a two-step sequence involving nitrosation followed by reduction.

Workflow for the Synthesis of 1-Aminopiperazine

Piperazine Piperazine Nitrosation Nitrosation (NaNO₂, HCl, H₂O, -10 to 0 °C) Piperazine->Nitrosation N_Nitrosopiperazine N-Nitrosopiperazine Nitrosation->N_Nitrosopiperazine Reduction Reduction (LiAlH₄, THF, reflux) N_Nitrosopiperazine->Reduction Aminopiperazine 1-Aminopiperazine Reduction->Aminopiperazine Cinnamic_Acid Cinnamic Acid Friedel_Crafts Friedel-Crafts Alkylation (Benzene, AlCl₃) Cinnamic_Acid->Friedel_Crafts Diphenylpropionic_Acid 3,3-Diphenylpropionic Acid Friedel_Crafts->Diphenylpropionic_Acid Reduction_Acid Reduction (e.g., NaBH₄/I₂, THF) Diphenylpropionic_Acid->Reduction_Acid Diphenylpropanol 3,3-Diphenylpropan-1-ol Reduction_Acid->Diphenylpropanol Bromination Bromination (e.g., HBr or PBr₃) Diphenylpropanol->Bromination Oxidation Oxidation (e.g., PCC, Swern) Diphenylpropanol->Oxidation Diphenylpropyl_Bromide 3,3-Diphenylpropyl Bromide Bromination->Diphenylpropyl_Bromide Diphenylpropanal 3,3-Diphenylpropanal Oxidation->Diphenylpropanal

Application

Advanced Purification Strategies for 4-(3,3-Diphenylpropyl)piperazin-1-amine: A Comprehensive Technical Guide

Introduction & Physicochemical Profiling As a Senior Application Scientist in drug development, I frequently encounter the unique challenges associated with isolating complex, multifunctional basic amines. 4-(3,3-Dipheny...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

As a Senior Application Scientist in drug development, I frequently encounter the unique challenges associated with isolating complex, multifunctional basic amines. 4-(3,3-Diphenylpropyl)piperazin-1-amine (CAS: 39139-56-5) [1] is a prime example of such a molecule. It is characterized by a hybrid structure containing three distinct functional domains:

  • A highly lipophilic 3,3-diphenylpropyl tail .

  • A basic piperazine core .

  • A reactive N-amino (hydrazine-like) moiety .

The Causality of Purification Challenges: The competing nature of these functional groups dictates the purification strategy. The bulky diphenylpropyl group imparts significant organic solubility, frequently causing the compound to "oil out" rather than crystallize during standard workups. Conversely, the basic piperazine nitrogens cause severe peak tailing in standard silica gel chromatography due to strong secondary interactions with acidic silanol groups [2],[3]. Furthermore, the N-amino group is susceptible to oxidation, requiring careful handling. To achieve Active Pharmaceutical Ingredient (API) grade purity (>99.5%), we must abandon single-step purifications in favor of a multi-dimensional, self-validating workflow that explicitly exploits the molecule's unique pKa and solubility profile.

Quantitative Physicochemical Data

Understanding the baseline physicochemical metrics is critical for designing the extraction and chromatographic gradients. The data below summarizes the target's profile [4],[1]:

PropertyValue
Chemical Name 4-(3,3-Diphenylpropyl)piperazin-1-amine
Molecular Formula C19H25N3
Molecular Weight 295.42 g/mol
CAS Registry Number 39139-56-5
PubChem CID 12198456
Predicted pKa ~7.62 (Piperazine Nitrogen)
Boiling Point (Predicted) 447.2 ± 45.0 °C
Density (Predicted) 1.075 ± 0.06 g/cm³

Strategic Purification Workflow

Our approach utilizes a three-tier system designed to sequentially eliminate specific classes of impurities:

  • Acid-Base Extraction (LLE) : Removes neutral/lipophilic impurities.

  • Salt Formation : A self-validating crystallization step that rejects structurally dissimilar byproducts.

  • Preparative RP-HPLC : A final polishing step to resolve closely related basic analogs.

Workflow Crude Crude 4-(3,3-Diphenylpropyl) piperazin-1-amine LLE Acid-Base LLE (pH 2.0 Aqueous Extraction) Crude->LLE OrgWaste Organic Waste (Neutral Impurities) LLE->OrgWaste Discard AqPhase Aqueous Phase (Protonated Target) LLE->AqPhase Keep Basification Basification (pH 10) & DCM Extraction AqPhase->Basification Salt Salt Formation (Oxalic Acid in IPA) Basification->Salt Cryst Recrystallization (Cooling & Washing) Salt->Cryst HPLC Preparative RP-HPLC (C18, 0.1% TEA) Cryst->HPLC Polishing Step Pure Pure API-Grade Product (>99.5%) HPLC->Pure

Caption: Multi-dimensional purification workflow for 4-(3,3-Diphenylpropyl)piperazin-1-amine.

Detailed Experimental Protocols

Protocol 1: Selective Acid-Base Liquid-Liquid Extraction (LLE)

Expertise & Causality: The target compound possesses a basic piperazine core with a pKa of approximately 7.6. By lowering the aqueous pH to 2.0, we quantitatively protonate the nitrogens, driving the target into the aqueous phase. Highly lipophilic neutral impurities (e.g., unreacted diphenylpropyl halides or alcohols) remain in the organic phase and are efficiently discarded [3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of crude 4-(3,3-diphenylpropyl)piperazin-1-amine in 100 mL of Ethyl Acetate (EtOAc).

  • Acidification: Add 100 mL of 1M aqueous HCl. Stir vigorously for 15 minutes to ensure complete protonation.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the phases to resolve.

  • Isolation: Collect the lower aqueous layer (containing the protonated product). Discard the upper EtOAc layer (containing neutral impurities).

  • Washing: Wash the aqueous layer with an additional 50 mL of EtOAc to ensure the absolute removal of residual lipophiles.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until pH 10 is reached. The solution will become cloudy as the free base precipitates.

  • Extraction: Extract the liberated free base with Dichloromethane (DCM) (2 x 75 mL).

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-purified free base.

LLE_Mechanism Start Crude Mixture in EtOAc (Free Base + Impurities) Acidify Add 1M HCl (pH 2.0) Protonation of Piperazine Start->Acidify Phase1 Phase Separation Acidify->Phase1 Org1 Upper EtOAc Layer (Lipophilic Neutrals) Phase1->Org1 Discard Aq1 Lower Aqueous Layer (Protonated Piperazine) Phase1->Aq1 Keep Basify Add 2M NaOH (pH 10.0) Deprotonation to Free Base Aq1->Basify Extract Extract with DCM Basify->Extract Aq2 Aqueous Waste (Polar Salts) Extract->Aq2 Discard Org2 DCM Layer (Purified Free Base) Extract->Org2 Keep & Evaporate

Caption: Mechanistic causality of the acid-base liquid-liquid extraction (LLE) process.

Protocol 2: Self-Validating Salt Crystallization

Expertise & Causality: Free base piperazines with bulky lipophilic tails often resist crystallization, forming viscous oils. Converting the amine to an oxalate salt increases the lattice energy, forcefully promoting crystal formation [5]. Trustworthiness (Self-Validating System): This step is inherently self-validating. The rigid stereoelectronic requirements of the oxalate crystal lattice naturally exclude structurally dissimilar basic impurities (such as mono-alkylated side products). If the compound crystallizes and yields a sharp melting point, the system has successfully rejected non-conforming molecular structures.

Handling Note: The N-amino moiety is a hydrazine derivative, which is susceptible to air oxidation. Degassing solvents and working under an inert atmosphere (e.g., nitrogen) during heating steps is highly recommended.

Step-by-Step Methodology:

  • Dissolve the extracted free base (approx. 8 g) in 40 mL of hot, degassed Isopropanol (IPA) under a nitrogen atmosphere.

  • Slowly add a stoichiometric excess (1.1 eq) of anhydrous oxalic acid dissolved in 10 mL of hot IPA.

  • Stir at 60°C for 30 minutes, then allow the solution to cool slowly to room temperature at a rate of 5°C/hour to promote large, pure crystal growth.

  • Chill the suspension in an ice bath (0-5°C) for 2 hours to maximize precipitation.

  • Filter the crystals under vacuum and wash with 15 mL of cold IPA, followed by 15 mL of cold acetone to remove residual polar impurities.

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

Protocol 3: Preparative Reversed-Phase HPLC (Polishing Step)

Expertise & Causality: For downstream applications requiring >99.5% purity, trace structurally related basic impurities (like the des-amino precursor, 1-(3,3-diphenylpropyl)piperazine) must be removed. Standard silica is ineffective here. Reversed-Phase HPLC (RP-HPLC) utilizing a basic modifier (Triethylamine) ensures sharp peaks by suppressing the secondary interactions between the basic piperazine nitrogens and the acidic silanol groups on the stationary phase [6].

Step-by-Step Methodology:

  • Column Preparation: Utilize a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water containing 0.1% Triethylamine (TEA), pH adjusted to 7.0 with acetic acid.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 80% B over 40 minutes.

  • Flow Rate: Set to 20 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (targeting the diphenyl chromophore).

  • Fraction Collection: Collect the major peak (typically eluting around 65% B). Lyophilize the fractions to obtain the pure, API-grade 4-(3,3-diphenylpropyl)piperazin-1-amine.

References

  • National Center for Biotechnology Information (PubChem). "4-(3,3-Diphenylpropyl)piperazin-1-amine | C19H25N3 | CID 12198456". URL:[Link]

Sources

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 4-(3,3-Diphenylpropyl)piperazin-1-amine

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(3,3-Diphenylpropyl)piperazin-1-amine. This compound, a key intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(3,3-Diphenylpropyl)piperazin-1-amine. This compound, a key intermediate in pharmaceutical synthesis, requires precise analytical monitoring to ensure the quality and purity of final active pharmaceutical ingredients (APIs).[1][2] The developed reverse-phase HPLC (RP-HPLC) method with Ultraviolet (UV) detection is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and impurity profiling in drug development and manufacturing.[3][4]

Introduction

4-(3,3-Diphenylpropyl)piperazin-1-amine is a synthetic intermediate characterized by a piperazine core and a diphenylpropyl moiety.[5] The presence of impurities in drug substances, even at trace levels, can significantly impact the safety and efficacy of the final pharmaceutical product.[4][6] Therefore, the development of reliable analytical methods for the quantification of such intermediates and the detection of any potential impurities is a critical aspect of pharmaceutical development and quality control.[6][7]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of compounds in complex mixtures.[3] Its application in pharmaceutical analysis is widespread due to its high resolution, sensitivity, and reproducibility.[6] This note describes an isocratic RP-HPLC method coupled with UV detection, which leverages the inherent chromophore of the diphenyl group in the target analyte for direct detection.

Experimental Rationale and Method Development

The selection of the chromatographic conditions was guided by the chemical properties of 4-(3,3-Diphenylpropyl)piperazin-1-amine and established principles for the analysis of aromatic amines and piperazine derivatives.[8][9][10]

  • Chromatographic Mode: Reverse-phase chromatography was chosen due to the non-polar nature of the diphenylpropyl group, which allows for good retention and separation on a C18 stationary phase.[11]

  • Column Selection: A C18 column is a versatile and robust choice for the separation of a wide range of pharmaceutical compounds, including those with aromatic and amine functionalities.[8][10]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC. Acetonitrile was selected as the organic solvent due to its low UV cutoff and excellent elution strength. A phosphate buffer at a slightly acidic pH helps to ensure consistent protonation of the amine groups, leading to sharp and symmetrical peaks.[8][12]

  • Detection: The two phenyl rings in the molecule provide a strong UV chromophore. A photodiode array (PDA) detector was used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on the analysis of similar aromatic compounds, a detection wavelength in the range of 220-260 nm is expected to be suitable.[8][13]

Materials and Methods

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and photodiode array (PDA) detector.

  • Chromatographic Column: Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) or equivalent C18 column.[10]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

    • Orthophosphoric acid (85%) (Analytical grade)

    • Purified water (18.2 MΩ·cm)

    • 4-(3,3-Diphenylpropyl)piperazin-1-amine reference standard

Preparation of Solutions
  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH2PO4 in 1 L of purified water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile in a 40:60 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 4-(3,3-Diphenylpropyl)piperazin-1-amine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Protocol

The following diagram illustrates the general workflow for the HPLC analysis:

Caption: General workflow for HPLC analysis.

Chromatographic Conditions
ParameterValue
Column Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm)
Mobile Phase 20 mM KH2PO4 (pH 3.0) : Acetonitrile (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 15 minutes
Step-by-Step Protocol
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the mobile phase (as a blank) to ensure the absence of interfering peaks.

  • Standard Injections: Inject the series of working standard solutions to establish a calibration curve.

  • Sample Injection: Prepare the sample solution by accurately weighing the substance containing the analyte and dissolving it in methanol, followed by dilution with the mobile phase to a concentration within the calibration range. Inject the prepared sample solution.

  • Data Analysis: Integrate the peak corresponding to 4-(3,3-Diphenylpropyl)piperazin-1-amine and determine its concentration using the calibration curve.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0% (for 6 replicate injections)
Linearity

The method is expected to be linear over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) of ≥ 0.999.

Accuracy and Precision

Accuracy will be determined by spike recovery studies at three concentration levels, with recovery expected to be within 98-102%. Precision will be assessed by analyzing six replicate samples, with a relative standard deviation (%RSD) of ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ will be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust solution for the quantitative analysis of 4-(3,3-Diphenylpropyl)piperazin-1-amine. The method is straightforward, utilizing common reagents and instrumentation, and is suitable for implementation in quality control laboratories for routine analysis and impurity profiling.

References

  • Singh, D., and Isharani, R. "A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances." Research Journal of Pharmacy and Technology, 15(7), pp. 3319-25, (2022). [Link not available]
  • ResolveMass Laboratories Inc. "How Pharmaceutical Impurity Analysis Works." ResolveMass Laboratories Inc., (2025). [Link]

  • ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)." ICH, (2006). [Link not available]
  • Siddiqui, M. R., et al. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 7(1), pp. 582-589, (2015). [Link]

  • Patel, K., et al. "Advances in Impurity Profiling of Pharmaceutical Formulations." Journal of Pharmaceutical Research International, 33(47B), pp. 1-13, (2021). [Link]

  • Chakraborty, S. "Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers." Journal of Liquid Chromatography & Related Technologies, 29(16), pp. 2389-2397, (2006). [Link]

  • Request PDF. "Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers." ResearchGate, (2006). [Link]

  • Wójcik, M., et al. "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." Molecules, 26(24), p. 7563, (2021). [Link]

  • Börnick, H., et al. "Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns." Fresenius' Journal of Analytical Chemistry, 371(5), pp. 607-613, (2001). [Link]

  • Shrisunder, N., et al. "Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms." Journal of Applied Pharmaceutical Research, 13(1), pp. 78-85, (2025). [Link]

  • Xie, K., et al. "The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD." Food Additives & Contaminants: Part A, 37(3), pp. 418-426, (2020). [Link]

  • Rujiralai, T., and Siriraks, A. "Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC." Chiang Mai Journal of Science, 37(3), pp. 384-396, (2010). [Link]

  • HELIX Chromatography. "HPLC Analysis of 6 Aromatic Acids and Alcohols on Amaze Aromatic Stationary Phases." HELIX Chromatography, (n.d.). [Link]

  • Ling, X. M., et al. "Simultaneous determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride and its major metabolite in rats by HPLC." Journal of Chromatographic Science, 48(2), pp. 125-129, (2010). [Link]

Sources

Application

High-Sensitivity LC-MS/MS Method for the Quantification of 4-(3,3-Diphenylpropyl)piperazin-1-amine in Biological Matrices

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary The quantification of highly lipophilic, basic amines in complex biological matrices p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

The quantification of highly lipophilic, basic amines in complex biological matrices presents significant analytical challenges, primarily due to matrix-induced ion suppression and chromatographic peak tailing. This application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 4-(3,3-Diphenylpropyl)piperazin-1-amine (CAS 39139-56-5) . By synergizing Mixed-Mode Cation Exchange (MCX) solid-phase extraction with biphenyl-based stationary phase chromatography, this protocol delivers a self-validating system that ensures exceptional recovery, minimal matrix effects, and strict adherence to regulatory validation standards .

Chemical & Physicochemical Profiling

Understanding the physicochemical nature of the analyte is the foundational step in bioanalytical method development. 4-(3,3-Diphenylpropyl)piperazin-1-amine is an N -amino piperazine derivative characterized by a bulky, highly hydrophobic diphenylpropyl moiety and two basic nitrogen centers.

Table 1: Physicochemical Properties & Analytical Implications
ParameterValue / CharacteristicAnalytical Implication
Molecular Formula C₁₉H₂₅N₃Generates a stable [M+H]⁺ precursor ion at m/z 296.2.
Molecular Weight 295.42 g/mol Ideal mass range for standard triple quadrupole MS/MS.
pKa (Estimated) ~7.6 (Piperazine N)Positively charged at physiological and acidic pH; ideal for MCX SPE and ESI+.
LogP (Estimated) ~3.5 to 4.0Highly lipophilic; requires strong organic elution and is prone to non-specific binding.
Structural Motifs Diphenyl ring systemExcellent candidate for π−π interactions on a Biphenyl LC column.

Rationale for Methodological Choices (The "Why")

To elevate this method beyond a simple list of instructions, the experimental design is grounded in the causality of molecular interactions.

1. Why Mixed-Mode Cation Exchange (MCX) SPE? Standard reversed-phase sample preparation often fails to adequately separate lipophilic bases from endogenous phospholipids, leading to severe ion suppression in the MS source. Because our analyte is a basic amine, it is protonated under acidic conditions. MCX sorbents contain both hydrophobic (reversed-phase) and strong cation-exchange (sulfonic acid) functional groups. By acidifying the plasma sample, the analyte is locked onto the sorbent via strong ionic bonds. This allows us to wash the sorbent with 100% organic solvent (methanol), washing away neutral and acidic lipids while the analyte remains trapped . Elution is only achieved by introducing a high-pH solvent that neutralizes the amine, breaking the ionic bond.

2. Why a Biphenyl LC Column? Traditional C18 columns rely solely on dispersive (hydrophobic) interactions. For compounds with multiple aromatic rings like the diphenylpropyl group, a Biphenyl stationary phase offers orthogonal selectivity. The electron-dense biphenyl rings of the stationary phase engage in π−π interactions with the analyte's aromatic rings. This enhances retention, improves peak shape for basic compounds, and shifts the analyte's elution away from residual early-eluting matrix components.

Experimental Protocols

Sample Preparation Workflow (MCX SPE)

Note: Ensure all biological samples are handled according to BSL-2 safety guidelines.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Internal Standard: Add 10 µL of isotopically labeled internal standard (e.g., Analyte-d8, 100 ng/mL).

  • Pretreatment: Add 200 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Vortex for 30 seconds. Mechanism: Disrupts protein binding and ensures complete protonation of the piperazine nitrogens.

  • Conditioning: Condition a 30 mg MCX 96-well SPE plate with 500 µL Methanol, followed by 500 µL Water.

  • Loading: Load the pretreated sample onto the SPE plate. Apply gentle positive pressure (1-2 psi).

  • Wash 1 (Aqueous): Wash with 500 µL of 2% Formic Acid in water. Mechanism: Removes salts and polar endogenous compounds.

  • Wash 2 (Organic): Wash with 500 µL of 100% Methanol. Mechanism: Removes phospholipids and neutral lipophilic interferences. The analyte remains ionically bound.

  • Elution: Elute the target analyte with 2 × 200 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Mechanism: The high pH neutralizes the basic amine, releasing it from the sulfonic acid sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex and inject 5 µL.

SPE_Workflow Sample Plasma Sample (50 µL) + Internal Standard Pretreat Pretreatment Add 200 µL 2% H3PO4 (Protonates Amine) Sample->Pretreat Load Load onto MCX SPE (Mixed-Mode Cation Exchange) Pretreat->Load Wash1 Wash 1: Aqueous 2% Formic Acid in H2O (Removes Salts/Proteins) Load->Wash1 Wash2 Wash 2: Organic 100% Methanol (Removes Neutral Lipids) Wash1->Wash2 Elute Elution 5% NH4OH in Methanol (Neutralizes Amine for Release) Wash2->Elute Evap Evaporate to Dryness (N2 stream at 40°C) Elute->Evap Recon Reconstitute Initial Mobile Phase Inject to LC-MS/MS Evap->Recon

Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines.

Liquid Chromatography Conditions
Table 2: LC Gradient Parameters
ParameterSetting
Column Core-Shell Biphenyl, 2.1 × 50 mm, 2.6 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL

Gradient Program:

  • 0.0 - 0.5 min: 5% B (Isocratic hold to focus the analyte at the column head)

  • 0.5 - 2.5 min: Linear ramp to 95% B

  • 2.5 - 3.5 min: 95% B (Column wash to remove highly retained lipids)

  • 3.5 - 3.6 min: Return to 5% B

  • 3.6 - 5.0 min: Re-equilibration at 5% B

Mass Spectrometry (MS/MS) Conditions

The method utilizes Electrospray Ionization in positive mode (ESI+). The primary fragmentation pathway involves the cleavage of the C-N bond between the piperazine ring and the diphenylpropyl chain, yielding a highly stable diphenylpropyl carbocation at m/z 195.1. A secondary rearrangement yields the diphenylmethyl cation at m/z 167.1.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 296.2 CID Collision-Induced Dissociation (CID) Precursor->CID Quant Quantifier Ion Diphenylpropyl Cation m/z 195.1 CID->Quant Primary Cleavage Qual Qualifier Ion Diphenylmethyl Cation m/z 167.1 CID->Qual Secondary Rearrangement Qual2 Alternative Cleavage Loss of NH2 m/z 280.2 CID->Qual2 Minor

Figure 2: ESI+ CID fragmentation pathway of 4-(3,3-Diphenylpropyl)piperazin-1-amine.

Table 3: MRM Transitions and Source Parameters
AnalytePrecursor (m/z)Product (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target 296.2195.1503025Quantifier
Target 296.2167.1503040Qualifier
Target 296.2280.2503015Qualifier (Minor)

(General Source Settings: Capillary Voltage: 3.0 kV, Desolvation Temp: 500°C, Desolvation Gas: 800 L/hr)

Data Presentation & Analytical Performance

The method was validated in accordance with the 2018 FDA Bioanalytical Method Validation Guidance for Industry . The rigorous MCX cleanup combined with the Biphenyl column separation resulted in near-zero matrix effects.

Table 4: Summary of Method Validation Performance
Validation ParameterFDA 2018 Acceptance CriteriaObserved Performance
Linear Dynamic Range N/A (Must cover expected PK range)0.1 ng/mL to 100 ng/mL ( R2>0.995 )
Lower Limit of Quantitation (LLOQ) Signal-to-Noise 5:10.1 ng/mL (S/N > 15:1)
Intra-Assay Precision (CV%) 15% ( 20% at LLOQ)3.2% – 7.8% (11.4% at LLOQ)
Inter-Assay Accuracy (% Bias) ± 15% ( ± 20% at LLOQ)92.5% – 106.1%
Extraction Recovery Consistent and reproducible88.4% ( ± 4.2%) across all QC levels
Matrix Factor (IS-normalized) CV 15% between lots0.96 (Indicates negligible ion suppression)

Troubleshooting & Expert Insights

  • Mitigating Carryover: Due to the high lipophilicity (LogP ~3.5) of the diphenylpropyl moiety, the analyte is prone to non-specific binding to the autosampler needle and injection valve. Solution: Utilize a strong needle wash consisting of Isopropanol/Acetonitrile/Water (40:40:20, v/v/v) with 0.1% Formic Acid.

  • Peak Tailing: If peak tailing is observed, verify the pH of the mobile phase. Basic amines require a highly acidic mobile phase (pH < 3) to remain fully protonated, preventing secondary interactions with residual silanols on the stationary phase. Ensure the formic acid used is fresh and LC-MS grade.

  • SPE Elution Efficiency: If recovery drops, the elution solvent may not be basic enough. Ensure the NH4​OH is freshly prepared, as ammonia gas readily volatilizes from solution, lowering the pH and preventing the release of the analyte from the MCX sorbent.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[Link][1]

  • Kaur, R., et al. Microsampling with Solid Phase Extraction Cartridge: Storage and Online Mass Spectrometry Analysis. PubMed Central (PMC). (2019).[Link][2]

  • Kralj, E., et al. Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma. PubMed Central (PMC). (2020).[Link][3]

Sources

Method

Probing the Structural Landscape of 4-(3,3-Diphenylpropyl)piperazin-1-amine: A Detailed NMR Spectroscopy Guide

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of "4-(3,3-Diphenylpropyl)piperazin-1-amine," a molecule of interest in pharmaceutical research and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of "4-(3,3-Diphenylpropyl)piperazin-1-amine," a molecule of interest in pharmaceutical research and drug development. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and theoretical insights to facilitate accurate structural elucidation and characterization.

Introduction: The Significance of Structural Analysis

"4-(3,3-Diphenylpropyl)piperazin-1-amine" belongs to the piperazine class of compounds, a scaffold frequently encountered in medicinal chemistry due to its favorable pharmacokinetic properties and versatile synthetic handles.[1] A precise understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, optimizing its biological activity, and ensuring its quality and purity during drug development. NMR spectroscopy stands as a powerful and indispensable tool for providing detailed atomic-level information about molecular structure in solution.[2][3] This guide will detail the application of ¹H and ¹³C NMR spectroscopy for the unambiguous characterization of this molecule.

Predicted NMR Spectral Characteristics

A thorough understanding of the expected NMR signals is crucial for accurate spectral interpretation.[4][5] The chemical structure of 4-(3,3-Diphenylpropyl)piperazin-1-amine, with its distinct diphenylpropyl and aminopiperazine moieties, gives rise to a characteristic set of resonances in both ¹H and ¹³C NMR spectra.

The chemical environment of each proton and carbon atom dictates its chemical shift (δ), which is measured in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).[4] The number of neighboring, non-equivalent protons influences the splitting pattern (multiplicity) of a signal in the ¹H NMR spectrum, following the n+1 rule.[5]

Visualizing the Structure for Spectral Assignment

To facilitate the assignment of NMR signals, a clear and numbered representation of the molecular structure is essential.

4-(3,3-Diphenylpropyl)piperazin-1-amine N1 N1 C2 C2 N1->C2 N_amine N-NH2 N1->N_amine C3 C3 C2->C3 N4 N4 C3->N4 C5 C5 N4->C5 C_alpha N4->C_alpha N4->C_alpha C6 C6 C5->C6 C6->N1 C_beta C_alpha->C_beta C_gamma C_beta->C_gamma C_ipso1 C_ipso1 C_gamma->C_ipso1 C_ipso2 C_ipso2 C_gamma->C_ipso2 C_ortho1 C_ortho1 C_ipso1->C_ortho1 C_meta1 C_meta1 C_ortho1->C_meta1 C_para1 C_para1 C_meta1->C_para1 C_ortho2 C_ortho2 C_ipso2->C_ortho2 C_meta2 C_meta2 C_ortho2->C_meta2 C_para2 C_para2 C_meta2->C_para2 NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample (5-25 mg in 0.6-0.7 mL solvent) transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Lock, Tune, Shim) acquire_1H Acquire ¹H Spectrum instrument_setup->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument_setup->acquire_13C ft Fourier Transform phasing Phasing ft->phasing baseline Baseline Correction phasing->baseline referencing Referencing (TMS) baseline->referencing integration Integration (¹H) referencing->integration assignment Peak Assignment integration->assignment cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Detailed Step-by-Step Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-25 mg of "4-(3,3-Diphenylpropyl)piperazin-1-amine" for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial. [6][7]The molecular weight of the compound should be considered when determining the appropriate sample concentration. [8]* Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. [9]Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. [9]Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) may also be used depending on solubility. [6]* Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. [8][10]Gently swirl or vortex the vial to ensure complete dissolution. Visually inspect the solution to ensure there is no particulate matter. [7]If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette. [7]* Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. [9]The sample height in the tube should be approximately 4-5 cm. [9]* Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). [11]Alternatively, the residual solvent peak can be used for referencing. [12][13]* Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification. [10] 2. Instrument Setup and Data Acquisition:

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth. Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. [6]Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks. [11]* Tuning and Matching: Tune and match the probe to the appropriate frequencies for ¹H and ¹³C nuclei to ensure efficient transfer of radiofrequency power. [14]* Setting Acquisition Parameters:

    • ¹H NMR:

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

      • Use a standard pulse sequence (e.g., a simple pulse-acquire).

      • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

      • Adjust the receiver gain automatically or manually to prevent signal clipping. [15] * ¹³C NMR:

      • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 160 ppm).

      • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. [4] * A significantly higher number of scans (e.g., 128 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus. [7]* Data Acquisition: Initiate the data acquisition for both the ¹H and ¹³C experiments.

3. Data Processing and Interpretation:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum. [16]* Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode. [11]Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift. [17]* Integration (¹H NMR): Integrate the area under each signal in the ¹H NMR spectrum. The integration values provide the relative ratio of the number of protons giving rise to each signal. [18]* Peak Picking and Assignment: Identify the chemical shift, multiplicity, and integration of each peak. Assign the signals to the corresponding protons and carbons in the molecule based on the predicted values and established NMR principles. [19][20]For complex spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignments.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The combination of ¹H and ¹³C NMR data provides a powerful cross-check for structural confirmation. The integration in the ¹H spectrum should be consistent with the number of protons in the proposed structure. The number of signals in both the ¹H and ¹³C spectra should correspond to the number of chemically non-equivalent protons and carbons, respectively. [3][18]Any significant deviation from the expected spectral features should prompt a re-evaluation of the sample's purity or the proposed structure. The potential for conformational isomers, particularly related to the piperazine ring, should also be considered, as this can lead to more complex spectra. [21][22][23]

Conclusion

NMR spectroscopy is an essential technique for the structural elucidation of "4-(3,3-Diphenylpropyl)piperazin-1-amine." By following the detailed protocols and applying the fundamental principles of NMR interpretation outlined in this guide, researchers can confidently characterize this molecule, ensuring its identity, purity, and structural integrity for applications in drug discovery and development.

References

Sources

Application

Application Note: Structural Elucidation and MS/MS Fragmentation Dynamics of 4-(3,3-Diphenylpropyl)piperazin-1-amine

Executive Summary & Pharmacological Context Diphenylpropylpiperazines represent a highly privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for calcium channel blockers, antihista...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Diphenylpropylpiperazines represent a highly privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for calcium channel blockers, antihistamines, and novel antineoplastic agents[1]. The pharmacokinetic profiling of these compounds relies heavily on high-resolution tandem mass spectrometry (HRMS/MS), which provides class-characteristic fragmentation patterns necessary for metabolite identification and structural elucidation[2].

This application note details the electrospray ionization (ESI+) and Higher-energy C-trap Dissociation (HCD) fragmentation pathways of 4-(3,3-Diphenylpropyl)piperazin-1-amine . By moving beyond standard protocols, this guide explains the causality behind the observed gas-phase ion chemistry and provides a self-validating bioanalytical workflow designed to overcome the chromatographic challenges inherent to highly basic piperazine derivatives[3].

Mechanistic Fragmentation Logic (HCD)

Understanding the gas-phase dissociation of 4-(3,3-Diphenylpropyl)piperazin-1-amine requires an analysis of its protonation sites and bond dissociation energies. In positive ESI, the molecule readily accepts a proton to form the [M+H]+ precursor at m/z 296.2121 . Protonation predominantly occurs at the more sterically accessible and basic N4 position of the piperazine ring, though dynamic proton mobility exists between N1 and N4.

Upon collisional activation in the HCD cell, the precursor undergoes three primary competitive fragmentation cascades:

  • Pathway A (The Diphenylpropyl Cation): The most thermodynamically favored pathway is the inductive cleavage of the N4-aliphatic carbon bond. While charge retention on the piperazine nitrogen is possible, the 3,3-diphenylpropyl moiety undergoes a rapid hydride shift to form a highly resonance-stabilized carbocation at m/z 195.1168 ([C15H15]+). This fragment dominates the MS/MS spectrum. Subsequent loss of an ethylene bridge (-28.0313 Da) yields the diphenylmethyl cation at m/z 167.0855 ([C13H11]+).

  • Pathway B (Amine Loss): The N1-amine group is susceptible to heterolytic cleavage. The loss of neutral ammonia (NH3, -17.0265 Da) generates a stable piperazinium radical or rearranged cation at m/z 279.1856 ([C19H23N2]+).

  • Pathway C (Piperazine Core): Direct cleavage of the N4-alkyl bond with charge retention on the piperazine core yields the intact piperazin-1-amine fragment at m/z 102.1026 ([C4H12N3]+).

Expert Insight on HCD vs. CID: Traditional Collision-Induced Dissociation (CID) in linear ion traps suffers from the "1/3 Rule," where product ions below one-third of the precursor mass (in this case, ~m/z 98) are not trapped efficiently. By utilizing HCD—a beam-type collisional activation—we eliminate this low-mass cutoff, ensuring robust and quantitative detection of the critical m/z 102.1026 diagnostic fragment.

Fragmentation M [M+H]+ C19H26N3+ m/z 296.2121 F1 [C15H15]+ m/z 195.1168 (Diphenylpropyl) M->F1 Inductive Cleavage (N4-C bond) F3 [C19H23N2]+ m/z 279.1856 (Loss of NH3) M->F3 -NH3 (N1-amine loss) F4 [C4H12N3]+ m/z 102.1026 (Piperazin-1-amine) M->F4 Heterolytic Cleavage F2 [C13H11]+ m/z 167.0855 (Diphenylmethyl) F1->F2 -C2H4 (Rearrangement)

Fig 1: Mechanistic HCD fragmentation pathways of 4-(3,3-Diphenylpropyl)piperazin-1-amine.

Quantitative MS/MS Data Library

To ensure rigorous peak assignment, the following exact mass library must be utilized. Mass accuracy should be maintained within a <5 ppm error tolerance during Orbitrap or Q-TOF acquisition.

Fragment IdentityElemental FormulaTheoretical Exact Mass (m/z)Relative Abundance (HCD NCE 30)Mechanistic Origin
Precursor Ion [C19H26N3]+296.212110%Protonation at N4/N1
Diphenylpropyl [C15H15]+195.1168100% (Base Peak)N4-C bond cleavage
Diphenylmethyl [C13H11]+167.085545%Ethylene loss from m/z 195
Desamino-Precursor [C19H23N2]+279.185615%Loss of N1-NH3
Piperazin-1-amine [C4H12N3]+102.102630%N4-C cleavage, charge retention

Self-Validating Experimental Protocol

Highly basic drugs containing secondary or tertiary amines (such as piperazines) are notorious for exhibiting severe "shark fin" peak tailing on standard C18 columns due to secondary ion-exchange interactions with residual acidic silanols[3]. To counteract this, our protocol utilizes a Positively Charged Surface (PCS) or Charged Surface Hybrid (CSH) column combined with 0.1% Formic Acid. This specific combination balances chromatographic resolution by repelling the protonated basic analytes from the silica surface, while simultaneously maintaining high MS ionization efficiency[4].

System Suitability and Quality Control (Self-Validation)

A protocol is only as reliable as its internal controls. Before acquiring sample data, the system must validate itself:

  • Blank Injection (Carryover Check): Inject 5 µL of initial mobile phase. The signal at m/z 296.2121 must be <0.1% of the Lower Limit of Quantification (LLOQ). Basic piperazines are prone to system carryover; if detected, introduce a saw-tooth gradient wash using 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.

  • SST Injection (Mass Accuracy Check): Inject a 10 ng/mL reference standard. Verify that the mass error of the m/z 195.1168 product ion is <5 ppm and the peak asymmetry factor (As) is between 0.95 and 1.2.

Step-by-Step UHPLC-HRMS/MS Methodology

Step 1: Sample Preparation

  • Spike 50 µL of plasma/matrix with 10 µL of Internal Standard (e.g., a deuterated analog or structurally similar diphenylpropylpiperazine).

  • Perform protein precipitation by adding 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex for 2 minutes at 1500 rpm, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: UHPLC Separation

  • Column: Waters CORTECS C18+ or HALO PCS C18 (2.1 x 100 mm, 1.7 µm). Causality: The positively charged surface modifications prevent basic tailing[3].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-1 min (5% B), 1-5 min (linear to 95% B), 5-6.5 min (hold 95% B), 6.5-7 min (return to 5% B), 7-9 min (equilibration).

  • Flow Rate: 0.4 mL/min. Column Temp: 40°C.

Step 3: HRMS/MS Acquisition (Orbitrap/Q-TOF)

  • Ionization: ESI Positive mode. Spray voltage: 3.5 kV. Capillary temperature: 320°C.

  • Scan Mode: Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (DDA).

  • Isolation Window: 1.0 m/z centered at 296.2 m/z.

  • Fragmentation: HCD with a stepped Normalized Collision Energy (NCE) of 20, 30, and 40%. Causality: Stepped NCE ensures optimal abundance of both the fragile m/z 279.1856 ion (requires low energy) and the stable m/z 102.1026 ion (requires higher energy).

  • Resolution: 70,000 (MS1) and 35,000 (MS2) at m/z 200.

Workflow S1 1. Sample Preparation (Protein Precipitation & Blank QC) S2 2. UHPLC Separation (CSH C18 Column, 0.1% FA Gradient) S1->S2 S3 3. ESI+ Ionization (Formation of[M+H]+ m/z 296.2121) S2->S3 S4 4. HCD Fragmentation (Stepped NCE 20-40%, No 1/3 Cutoff) S3->S4 S5 5. HRMS Detection (Resolution 70,000, Mass Error < 5 ppm) S4->S5

Fig 2: Self-validating UHPLC-HRMS/MS workflow for basic diphenylpropylpiperazines.

Sources

Method

In Vivo Microdialysis Protocol for "4-(3,3-Diphenylpropyl)piperazin-1-amine": A Comprehensive Guide to Brain Extracellular Fluid Sampling and Analysis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed, field-proven protocol for conducting in vivo microdialysis studies to measure the concentration...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed, field-proven protocol for conducting in vivo microdialysis studies to measure the concentration of "4-(3,3-Diphenylpropyl)piperazin-1-amine" in the brain extracellular fluid (ECF) of freely moving rodents. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each phase of the experimental workflow, ensuring both technical accuracy and practical applicability. The protocol covers all critical stages, from probe selection and surgical implantation to sample analysis and data interpretation, with an emphasis on creating a self-validating system for robust and reproducible results.

Introduction: The Power of In Vivo Microdialysis in Neuropharmacology

In vivo microdialysis is a minimally invasive sampling technique that allows for the continuous monitoring of unbound analyte concentrations within the ECF of specific tissues in awake and freely moving animals.[1][2] This method is unparalleled in its ability to provide a temporal profile of endogenous neurotransmitters, metabolites, and exogenous compounds, such as "4-(3,3-Diphenylpropyl)piperazin-1-amine," directly at their site of action in the central nervous system (CNS).[3][4]

The principle of microdialysis is based on the passive diffusion of substances across a semipermeable membrane at the tip of a specialized probe implanted in the target tissue.[1][3][5] A physiological solution, known as the perfusate, is slowly pumped through the probe. As the perfusate flows, molecules in the ECF with a lower concentration inside the probe diffuse across the membrane and into the perfusate, which is then collected as dialysate for subsequent analysis.[3][5] This technique is instrumental in pharmacokinetic/pharmacodynamic (PK/PD) studies, as it measures the biologically active, unbound drug concentration that is available to interact with receptors and transporters.[2][6][7]

Pharmacological Context of "4-(3,3-Diphenylpropyl)piperazin-1-amine"

While specific published data on the pharmacological profile of "4-(3,3-Diphenylpropyl)piperazin-1-amine" is limited, its piperazine moiety is a common scaffold in many CNS-active drugs, often associated with activity at dopaminergic, serotonergic, or other neurotransmitter receptors.[8][9] Therefore, understanding its brain penetration and concentration-time profile is critical to elucidating its mechanism of action and therapeutic potential. This protocol is designed to be a robust starting point for such investigations.

Pre-Clinical Workflow: A Step-by-Step Guide

The success of an in vivo microdialysis experiment is contingent upon careful planning and execution of each stage of the workflow.

Experimental Workflow Diagram

microdialysis_workflow cluster_prep Phase 1: Preparation & Surgery cluster_exp Phase 2: Microdialysis Experiment cluster_analysis Phase 3: Analysis & Interpretation A Probe Selection & In Vitro Recovery C Stereotaxic Surgery: Guide Cannula Implantation A->C B Animal Acclimatization & Handling B->C D Post-Operative Recovery (Minimum 3-5 days) C->D E Probe Insertion & System Equilibration D->E F Baseline Sample Collection E->F G Administration of 4-(3,3-Diphenylpropyl)piperazin-1-amine F->G H Post-Dose Pharmacokinetic Sampling G->H I In Vivo Probe Calibration (Retrodialysis) H->I J Bioanalysis of Dialysate Samples (LC-MS/MS) I->J K Data Processing & PK Analysis J->K L Correlation with Pharmacodynamic Endpoints K->L

Caption: A comprehensive workflow for the in vivo microdialysis of "4-(3,3-Diphenylpropyl)piperazin-1-amine".

PART 1: CORE PROTOCOLS

Protocol 1: Microdialysis Probe Selection and Preparation

Rationale: The choice of the microdialysis probe is a critical determinant of experimental success. The probe's characteristics, particularly its molecular weight cut-off (MWCO) and membrane material, directly impact the recovery of the analyte of interest.

Step-by-Step Methodology:

  • Probe Selection: For a small molecule like "4-(3,3-Diphenylpropyl)piperazin-1-amine" (Molecular Weight: 295.44 g/mol ), a probe with a 20 kDa MWCO is recommended. This allows for efficient diffusion of the drug while excluding larger molecules that could interfere with the analysis.[10] Probes from manufacturers such as CMA Microdialysis or BASi are suitable.[11]

  • In Vitro Recovery Test (Optional but Recommended):

    • Prepare a standard solution of "4-(3,3-Diphenylpropyl)piperazin-1-amine" in artificial cerebrospinal fluid (aCSF) at a known concentration (e.g., 100 ng/mL).

    • Immerse the probe's membrane in this solution while perfusing with aCSF at the intended experimental flow rate (e.g., 1.0 µL/min).

    • Collect 3-4 dialysate samples and analyze their concentration.

    • Calculate the in vitro recovery as: (Concentration in Dialysate / Concentration in Standard Solution) * 100%. This provides a baseline for probe performance.

Protocol 2: Surgical Implantation of Guide Cannula

Rationale: Accurate stereotaxic surgery is essential to ensure the microdialysis probe is placed correctly within the target brain region. A guide cannula allows for the insertion of the probe on the day of the experiment with minimal stress to the animal.

Step-by-Step Methodology:

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats (250-300g). Allow for at least one week of acclimatization to the facility.

  • Anesthesia: Anesthetize the rat using isoflurane (2-3% for induction, 1-2% for maintenance).

  • Stereotaxic Placement: Secure the animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Coordinate Targeting: Using a stereotaxic atlas, identify the coordinates for the target brain region (e.g., for the nucleus accumbens: AP +1.7 mm, ML ±1.6 mm from bregma; DV -6.5 mm from dura).

  • Implantation: Drill a small hole at the target coordinates. Slowly lower the guide cannula to the desired depth.

  • Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.

  • Post-Operative Care: Insert a dummy cannula to keep the guide patent. Suture the incision and administer post-operative analgesics. Allow the animal to recover for a minimum of 3-5 days.[12]

Protocol 3: The Microdialysis Experiment

Rationale: This phase involves the collection of ECF samples over time to capture the pharmacokinetic profile of the drug. A stable baseline and consistent sample collection are key to obtaining high-quality data.

Step-by-Step Methodology:

  • Habituation: Place the recovered animal in a microdialysis experimental chamber and allow it to move freely.

  • Probe Insertion: Gently remove the dummy cannula and insert the microdialysis probe, ensuring it extends to the target depth.

  • Perfusion: Connect the probe to a microinfusion pump and begin perfusing with aCSF at a constant flow rate, typically between 1.0-2.0 µL/min.[4]

  • Equilibration: Allow the system to equilibrate for 90-120 minutes to stabilize the blood-brain barrier and establish a consistent baseline.

  • Baseline Sampling: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

  • Drug Administration: Administer "4-(3,3-Diphenylpropyl)piperazin-1-amine" via the desired route (e.g., intraperitoneal, subcutaneous).

  • Pharmacokinetic Sampling: Continue collecting dialysate samples at the same interval for the desired duration (e.g., 4-6 hours).

Experimental Parameter Recommended Value/Type Rationale
Animal Model Male Sprague-Dawley Rat (250-300g)Well-established model for neuropharmacology studies.
Target Brain Region e.g., Nucleus Accumbens, Prefrontal CortexDependent on the hypothesized mechanism of action.
Microdialysis Probe Concentric, 20 kDa MWCO, 2-4 mm membraneSuitable for small molecules and specific brain nuclei.
Perfusion Fluid (aCSF) 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂Mimics the ionic composition of brain ECF.[2]
Flow Rate 1.0 µL/minA balance between adequate recovery and temporal resolution.
Sample Collection Interval 20 minutesProvides sufficient sample volume and good temporal resolution.

Table 1: Key Parameters for In Vivo Microdialysis of "4-(3,3-Diphenylpropyl)piperazin-1-amine".

PART 2: BIOANALYSIS AND DATA INTERPRETATION

Protocol 4: Bioanalytical Quantification by LC-MS/MS

Rationale: Dialysate samples contain very low concentrations of the analyte, necessitating a highly sensitive and selective analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[13][14][15]

Step-by-Step Methodology:

  • Sample Preparation: Due to the clean nature of dialysate, minimal sample preparation is often required. A simple dilution with an internal standard may suffice.

  • LC-MS/MS Method Development: Develop a method with a lower limit of quantification (LLOQ) appropriate for the expected brain concentrations (e.g., in the low ng/mL or sub-ng/mL range).[6][7][13]

  • Method Validation: Validate the assay for linearity, accuracy, precision, and selectivity according to regulatory guidelines.[16]

  • Quantification: Analyze the collected dialysate samples to determine the concentration of "4-(3,3-Diphenylpropyl)piperazin-1-amine" in each time fraction.

Protocol 5: Data Analysis and In Vivo Calibration

Rationale: The concentration measured in the dialysate is a fraction of the actual ECF concentration due to the incomplete recovery of the probe. To determine the absolute ECF concentration, in vivo calibration is essential.

Step-by-Step Methodology:

  • In Vivo Calibration (Retrodialysis): At the end of the pharmacokinetic sampling, switch the perfusate to an aCSF solution containing a known concentration of "4-(3,3-Diphenylpropyl)piperazin-1-amine" (Cin).

  • Retrodialysis Sampling: Collect 3-4 dialysate samples and measure the concentration of the drug (Cout).

  • Calculate In Vivo Recovery: The in vivo recovery (or delivery, in this case) is calculated as: Recovery (%) = [(C_in - C_out) / C_in] * 100%.[17] This method is more accurate than in vitro calibration as it accounts for tissue tortuosity and clearance.[18]

  • Calculate Absolute ECF Concentration: For each pharmacokinetic sample, the absolute ECF concentration is calculated as: ECF Concentration = (Concentration in Dialysate / Recovery) * 100.

  • Pharmacokinetic Analysis: Plot the absolute ECF concentration versus time to determine key PK parameters such as Cmax, Tmax, and the area under the curve (AUCbrain).

Calibration Method Description Advantages Disadvantages
In Vitro Recovery Probe calibrated in a standard solution outside the animal.Simple and quick.Often overestimates true in vivo recovery.[18]
No Net Flux Multiple concentrations are perfused to find the point of no net exchange.Considered a gold standard for accuracy.[19]Time-consuming and requires multiple steady-state conditions.
Retrodialysis (Delivery) A known concentration of the analyte is added to the perfusate.Provides a robust in vivo estimate in a single step.[19]Assumes delivery and recovery are equivalent.

Table 2: Comparison of Microdialysis Probe Calibration Methods.

References

  • Pronexus Analytical AB. (n.d.). Microdialysis | Clinical research tools. Retrieved from [Link]

  • CMA Microdialysis. (n.d.). Research Area. Retrieved from [Link]

  • BASi. (n.d.). The Linear Probe: A Flexible Choice for In Vivo Microdialysis Sampling in Soft Tissues. Retrieved from [Link]

  • Le-Niculescu, H., et al. (2021). Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2012). Long-term Calibration Considerations during Subcutaneous Microdialysis Sampling in Mobile Rats. PMC. Retrieved from [Link]

  • Liao, R. P., & Lunte, C. E. (1995). In vivo calibration of microdialysis probes for exogenous compounds. PubMed. Retrieved from [Link]

  • Davies, M. I., et al. (2000). Analytical considerations for microdialysis sampling. PubMed. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Microdialysis Services to Sample Metabolites, Therapies & Large Molecules. Retrieved from [Link]

  • Saha, K., & Lunte, S. M. (2004). Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review. PMC. Retrieved from [Link]

  • Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. PMC. Retrieved from [Link]

  • Park, J. H., et al. (2021). Brain Microdialysis Coupled to LC-MS/MS Revealed That CVT-10216, a Selective Inhibitor of Aldehyde Dehydrogenase 2, Alters the Neurochemical and Behavioral Effects of Methamphetamine. ACS Publications. Retrieved from [Link]

  • JoVE. (2018). In Vivo Microdialysis for Brain Analysis. JoVE Journal. Retrieved from [Link]

  • Challa, S. R., et al. (2013). LC-MS/MS method for the quantification of almotriptan in dialysates: application to rat brain and blood microdialysis study. PubMed. Retrieved from [Link]

  • Challa, S. R., et al. (2013). LC–MS/MS method for the quantification of almotriptan in dialysates. Ovid. Retrieved from [Link]

  • Song, P., et al. (2012). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. PMC. Retrieved from [Link]

  • Kennedy, R. T. (2013). Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring. PMC. Retrieved from [Link]

  • Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Future Science. Retrieved from [Link]

  • CMA Microdialysis. (n.d.). CMA Probes & Guides for Microdialysis. Retrieved from [Link]

  • Wang, P., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Le Bourdon, C., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. PMC. Retrieved from [Link]

  • Wang, P., et al. (2007). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. PubMed. Retrieved from [Link]

  • Tang, W., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Retrieved from [Link]

  • PubChemLite. (n.d.). Piperazine, 1-(4-methylamino-2-pyrimidinyl)-4-(3,3,3-triphenylpropyl)-. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Brain Tissue Binding Assay for 4-(3,3-Diphenylpropyl)piperazin-1-amine

Abstract This document provides a comprehensive guide for characterizing the binding properties of the novel compound, 4-(3,3-Diphenylpropyl)piperazin-1-amine, in brain tissue. Given that the specific molecular target of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for characterizing the binding properties of the novel compound, 4-(3,3-Diphenylpropyl)piperazin-1-amine, in brain tissue. Given that the specific molecular target of this compound is not pre-defined, this guide presents a strategic workflow, beginning with broad screening principles and culminating in detailed protocols for quantitative binding analysis once a primary target is identified. We emphasize the theoretical underpinnings of experimental design, data analysis, and validation to ensure robust and reliable results for researchers in neuropharmacology and drug development.

Introduction: The Challenge of Novel CNS Ligands

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs targeting the central nervous system (CNS). The compound 4-(3,3-Diphenylpropyl)piperazin-1-amine combines this versatile core with a diphenylpropyl moiety, a feature associated with high affinity for various receptors, including sigma, opioid, and dopamine receptors.[1][2][3] The characterization of such a novel ligand requires a systematic approach to first identify its primary binding site(s) and then quantify its affinity.

Radioligand binding assays remain the gold standard for quantifying the interaction between a ligand and its receptor due to their sensitivity and robustness.[4] These assays are founded on the Law of Mass Action, which describes the reversible binding of a ligand to a receptor to form a ligand-receptor complex.[5] This guide will detail the principles and practical execution of competitive and saturation binding assays, providing the necessary tools to determine the inhibition constant (Ki) of 4-(3,3-Diphenylpropyl)piperazin-1-amine for its target receptor.

Guiding Principles of Radioligand Binding Assays

A successful binding assay hinges on the ability to distinguish between specific binding to the receptor of interest and non-specific binding to other components like lipids, proteins, or the filter apparatus.[6][7]

  • Total Binding: The total amount of radioligand bound to the tissue preparation in the absence of a competing ligand.

  • Non-Specific Binding (NSB): The portion of the radioligand that binds to sites other than the target receptor. This is measured by including a high concentration (typically 100-1000 times the K_d of the competing drug) of an unlabeled ligand that saturates the target receptors, leaving only non-specific sites available for the radioligand.[5] NSB is typically linear with respect to radioligand concentration.[6]

  • Specific Binding: The amount of radioligand bound specifically to the target receptor. It is the crucial parameter for analysis and is calculated by subtracting non-specific binding from total binding.[5][6]

Specific Binding = Total Binding - Non-Specific Binding

Two primary types of equilibrium binding assays are employed for receptor characterization:

  • Saturation Assays: These experiments involve incubating the receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (K_d).[4][8] The K_d represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is a measure of the radioligand's affinity.[9]

  • Competition Assays: These assays measure the ability of an unlabeled test compound (e.g., 4-(3,3-Diphenylpropyl)piperazin-1-amine) to compete with a fixed concentration of a radioligand for binding to a receptor.[4] The result is an IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[10] The IC50 value is then converted to the inhibition constant (K_i), which is a true measure of the test compound's affinity for the receptor.[10][11]

Strategic Workflow for Characterization

We propose a two-stage workflow to efficiently characterize 4-(3,3-Diphenylpropyl)piperazin-1-amine. This strategy is designed to first identify a high-affinity target and then perform a detailed quantitative analysis.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Quantitative Characterization A Test Compound: 4-(3,3-Diphenylpropyl)piperazin-1-amine C Broad CNS Receptor Panel Screen (Competitive Assay Format) A->C B Prepare Brain Tissue Membrane Homogenate B->C E Analyze Data: % Inhibition C->E D Primary Target(s) Identified? F Re-evaluate Strategy (Consider alternative targets or functional assays) D->F No G Select High-Affinity Radioligand for Identified Target D->G Yes E->D H Saturation Binding Assay (Determine Radioligand Kd and Bmax) G->H I Competitive Binding Assay (Determine Test Compound IC50) H->I Use Kd value to set radioligand concentration J Data Analysis: Calculate Ki using Cheng-Prusoff Equation I->J K Final Affinity Profile: Ki Value(s) J->K G cluster_0 Receptor Receptor RL_Complex Receptor-*L (Signal) Receptor->RL_Complex Binds I_Complex Receptor-I (No Signal) Receptor->I_Complex Radioligand Radioligand (*L) TestCmpd Test Compound (I) TestCmpd->Receptor Competes with *L for binding site

Figure 2. Principle of the competitive binding assay.

Procedure:

  • Prepare serial dilutions of the test compound, 4-(3,3-Diphenylpropyl)piperazin-1-amine. A wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M) is recommended for the initial characterization.

  • The assay is set up in 96-well plates in triplicate, defining three main conditions: Total Binding (no competitor), NSB, and Competition.

  • Choose a single concentration of radioligand, typically at or near its K_d value determined from the saturation assay. This provides a good signal-to-noise ratio.

  • For Competition wells: Add 50 µL of the appropriate test compound dilution, 50 µL of radioligand (at a fixed concentration, e.g., 1x K_d), and 150 µL of brain membrane suspension.

  • For Total Binding wells (0% inhibition control): Add 50 µL of Assay Buffer (vehicle), 50 µL of radioligand, and 150 µL of brain membrane suspension.

  • For NSB wells (100% inhibition control): Add 50 µL of a saturating concentration of an unlabeled reference ligand, 50 µL of radioligand, and 150 µL of brain membrane suspension.

  • Incubate, filter, wash, and count the samples as described in Protocol 2 (Steps 6-10).

Data Analysis and Interpretation

Proper data analysis is crucial for deriving meaningful affinity constants. Non-linear regression using software like GraphPad Prism is the modern standard. [5][8]

Analysis of Saturation Binding Data
  • Calculate Specific Binding: For each radioligand concentration, subtract the average NSB DPM from the average Total Binding DPM. [12]2. Generate Saturation Curve: Plot Specific Binding (Y-axis, often converted to fmol/mg protein) against the concentration of free radioligand (X-axis, in nM).

  • Determine K_d and Bmax: Fit the data using a non-linear regression model for "one-site specific binding". [8]The software will calculate the best-fit values for K_d (affinity) and Bmax (receptor density).

ParameterDescriptionUnitsDerived From
K_d Equilibrium Dissociation Constant: Concentration of radioligand that binds to 50% of the receptors at equilibrium. A lower K_d indicates higher affinity.nM or pMSaturation Assay
Bmax Maximum Receptor Density: The total number of binding sites in the tissue preparation.fmol/mg proteinSaturation Assay
Analysis of Competitive Binding Data
  • Normalize Data: Normalize the raw DPM data to percent specific binding. Set the average Total Binding as 100% and the average NSB as 0%.

  • Generate Competition Curve: Plot the percent specific binding (Y-axis) against the log concentration of the test compound (X-axis). The resulting curve will be sigmoidal.

  • Determine IC50: Use non-linear regression ("log(inhibitor) vs. response -- Variable slope") to fit the curve and determine the log(IC50). The IC50 is the concentration of the test compound that displaces 50% of the specific radioligand binding. [10]

    Parameter Description Units Derived From
    IC50 Half Maximal Inhibitory Concentration: The concentration of a competitor that inhibits 50% of the specific binding of the radioligand. M, nM, or µM Competition Assay

    | K_i | Inhibition Constant: The binding affinity of the competitor for the receptor. It is an intrinsic property of the compound and is independent of assay conditions. | M, nM, or µM | Calculated from IC50 |

Converting IC50 to K_i

The IC50 is dependent on the concentration of radioligand used in the assay. To determine the intrinsic affinity (K_i) of 4-(3,3-Diphenylpropyl)piperazin-1-amine, the Cheng-Prusoff equation must be used. [11][13]

K_i = IC50 / (1 + ([L] / K_d))

Where:

  • [L] = The concentration of free radioligand used in the assay.

  • K_d = The affinity constant of the radioligand for the receptor (determined from the saturation assay).

This calculation provides the true affinity of your test compound for the target receptor. [14]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Non-Specific Binding (>50% of Total) Radioligand is too lipophilic; Filter type is incorrect; Inadequate washing; Insufficient PEI pre-soak.Include BSA (0.1%) in the assay buffer; Test different filter types (e.g., GF/C); Increase wash steps/volume; Ensure PEI pre-soak is adequate.
Low Specific Binding Signal Insufficient receptor density (Bmax); Inactive membranes; Low radioligand specific activity; Incorrect incubation time/temp.Increase protein concentration per well; Use fresh membrane prep; Check radioligand age/quality; Optimize incubation conditions (time and temperature).
Poor Reproducibility (High CVs) Pipetting errors; Inconsistent washing; Filter mats drying out before washing; Incomplete membrane resuspension.Use calibrated pipettes; Ensure harvester wash cycle is consistent for all wells; Do not let filters dry before washing; Vortex membrane stock thoroughly before aliquoting.
Shallow Competition Curve (Hill Slope < 0.8) Complex binding (multiple sites); Radioligand or competitor instability; Assay not at equilibrium.Consider multi-site binding models; Check compound stability in buffer; Increase incubation time.

References

  • Characterization of a Receptor Using a Radioligand. GraphPad Software. [Link]

  • Specific and Non-specific Binding in a ligand binding assay. Drug Discovery Methods. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments. [Link]

  • Saturation Binding Assay Guidelines: Kd & Ki Determination. Studylib. [Link]

  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research. [Link]

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]

  • Competition Assay Protocol. Fabgennix International. [Link]

  • IC50-to-Ki -- IC50 to Ki Converter Tool. Health Sciences Library System, University of Pittsburgh. [Link]

  • Radioligand Binding Detection of Receptors in Brain Membranes. Springer Nature Experiments. [Link]

  • Key concepts: Saturation binding. GraphPad Prism 11 Curve Fitting Guide. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol. [Link]

  • IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]

  • (PDF) IC50-to-Ki: A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. ResearchGate. [Link]

  • Ligand binding assay. Wikipedia. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Journal of Pharmacological and Toxicological Methods. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Studies of four novel diphenylbutylpiperazinepyridyl derivatives on release and inhibition of reuptake of dopamine, serotonin and noradrenaline by rat brain in vitro. European Journal of Pharmacology. [Link]

Sources

Method

Cytotoxicity assay of "4-(3,3-Diphenylpropyl)piperazin-1-amine" in SH-SY5Y cells

Application Note & Protocols Topic: Comprehensive Cytotoxicity Profiling of 4-(3,3-Diphenylpropyl)piperazin-1-amine in SH-SY5Y Human Neuroblastoma Cells Audience: Researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Comprehensive Cytotoxicity Profiling of 4-(3,3-Diphenylpropyl)piperazin-1-amine in SH-SY5Y Human Neuroblastoma Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for assessing the cytotoxic potential of the novel compound, 4-(3,3-Diphenylpropyl)piperazin-1-amine, using the SH-SY5Y human neuroblastoma cell line. SH-SY5Y cells are a widely utilized in vitro model in neurotoxicity and neurodegenerative disease research due to their human origin and ability to exhibit a neuron-like phenotype.[1][2][3] Given that piperazine and diphenylpropylamine derivatives can exhibit neurotoxic or neuroprotective effects, a multi-parametric evaluation is crucial to characterize the compound's safety and mechanism of action.[4][5][6] This guide details integrated protocols for evaluating cell viability (MTT assay), cell membrane integrity (LDH assay), and apoptosis induction (Caspase-Glo® 3/7 assay), ensuring a robust and multi-faceted cytotoxicity assessment.

Introduction: The Rationale for a Multi-Assay Approach

The preliminary assessment of a novel compound's interaction with neuronal cells is a critical step in drug discovery and chemical safety screening. The target compound, 4-(3,3-Diphenylpropyl)piperazin-1-amine, belongs to chemical classes known for their diverse biological activities. Piperazine derivatives, for instance, can be neurotoxic, inducing oxidative stress and apoptosis.[4][7] Therefore, a single cytotoxicity endpoint is insufficient to fully characterize the potential bioactivity of a novel molecule.

This application note advocates for a tripartite assessment strategy:

  • Metabolic Viability (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases, providing an indication of overall cellular metabolic health.[8][9] A reduction in MTT conversion can signify mitochondrial dysfunction, a common pathway in drug-induced toxicity.

  • Membrane Integrity (LDH Assay): The release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium is a hallmark of plasma membrane damage, typically associated with necrosis or late-stage apoptosis.[10]

  • Apoptosis Induction (Caspase-3/7 Assay): Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade.[11] Measuring their activity provides a specific and sensitive indicator of programmed cell death.[12][13]

By integrating these three assays, researchers can distinguish between different modes of cell death (e.g., apoptosis vs. necrosis) and gain deeper insights into the compound's mechanism of cytotoxicity.

Foundational Protocols: SH-SY5Y Cell Culture

2.1. Materials and Reagents

  • SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)

  • Growth Medium: 1:1 mixture of ATCC-formulated Eagle's Minimum Essential Medium (EMEM) and F12 Medium.[14][15]

  • Fetal Bovine Serum (FBS), high quality (10% final concentration)

  • Penicillin-Streptomycin (1% final concentration)

  • 0.25% Trypsin-EDTA

  • Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺/Mg²⁺

  • T-75 cell culture flasks, 96-well clear and white-walled microplates

2.2. Cell Thawing and Propagation SH-SY5Y cells grow as a mixture of adherent and floating clusters of neuroblastic cells.[15]

  • Rapidly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.

  • Centrifuge at 150-200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of fresh growth medium.

  • Transfer the cell suspension to a T-75 flask and incubate at 37°C, 5% CO₂.

  • Change the medium every 2-3 days.

2.3. Subculturing (Passaging) Protocol

  • Passage cells when they reach 80-90% confluency.

  • Aspirate the growth medium from the T-75 flask.

  • Wash the cell monolayer once with 5-10 mL of DPBS.

  • Add 3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, until cells begin to detach.

  • Neutralize the trypsin by adding 7 mL of complete growth medium.

  • Gently pipette the suspension to break up cell clumps.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Seed cells into new flasks at a recommended ratio of 1:10 to 1:20.[15][16]

Scientist's Note: Undifferentiated SH-SY5Y cells are used in these protocols as they represent a proliferative, neuroblast-like state suitable for initial toxicity screening.[16] For studies requiring a more mature neuronal phenotype, differentiation protocols using agents like retinoic acid can be employed, though this may alter their sensitivity to certain compounds.[3][17]

Experimental Design & Workflow

A standardized workflow is essential for reproducible results. This involves cell seeding, compound treatment, and subsequent parallel processing for the three different assays.

% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100```

  • Abs_Sample: Absorbance of compound-treated wells.

  • Abs_Vehicle: Average absorbance of vehicle-treated wells.

  • Abs_Blank: Absorbance of wells with medium and MTT but no cells.

Protocol 2: LDH Release Assay for Membrane Damage

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised plasma membranes.

% Cytotoxicity = [(Compound_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100

Fold Change = (RLU_Sample - RLU_Blank) / (RLU_Vehicle - RLU_Blank)

Sources

Application

Application Notes and Protocols for the Metabolic Stability Assay of 4-(3,3-Diphenylpropyl)piperazin-1-amine

I. Introduction: The Rationale for Assessing Metabolic Stability In the landscape of drug discovery and development, understanding a compound's metabolic fate is a critical determinant of its potential success as a thera...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Rationale for Assessing Metabolic Stability

In the landscape of drug discovery and development, understanding a compound's metabolic fate is a critical determinant of its potential success as a therapeutic agent.[1][2] The metabolic stability of a new chemical entity (NCE), such as 4-(3,3-Diphenylpropyl)piperazin-1-amine, dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting an in vitro metabolic stability assay for 4-(3,3-Diphenylpropyl)piperazin-1-amine using liver microsomes.

The primary objective of this assay is to determine the intrinsic clearance (CLint) of the compound, which reflects the inherent capacity of the liver to metabolize the drug in the absence of physiological limitations like blood flow.[2][3] By incubating the test compound with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), we can simulate the primary metabolic processes that occur in the liver (Phase I metabolism).[4][5] The rate of disappearance of the parent compound over time provides a quantitative measure of its metabolic lability. This information is invaluable for making informed decisions in lead optimization and candidate selection, ultimately preventing the advancement of compounds with unfavorable metabolic profiles into more resource-intensive preclinical and clinical studies.[6][7]

While no specific metabolic data for "4-(3,3-Diphenylpropyl)piperazin-1-amine" was found in the public domain, the structurally related piperazine class of compounds is known to undergo various metabolic transformations. For instance, studies on other complex piperazine derivatives have shown metabolism via N-dealkylation, aromatic hydroxylation, and oxidation of the piperazine ring.[8][9][10] These potential metabolic pathways underscore the importance of empirically determining the metabolic stability of this specific NCE.

II. Assay Principle and Workflow Overview

The in vitro metabolic stability assay quantifies the depletion of 4-(3,3-Diphenylpropyl)piperazin-1-amine when incubated with liver microsomes in the presence of necessary cofactors. The workflow is designed to be a self-validating system, incorporating appropriate controls to ensure the reliability of the generated data.

The core of the assay involves the following stages:

  • Incubation: The test compound is incubated with liver microsomes (human or from a relevant preclinical species) at a physiological temperature (37°C). The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which provides the necessary reducing equivalents for CYP-mediated metabolism.[11][12]

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at specific time intervals (e.g., 0, 5, 15, 30, 45, and 60 minutes).[4]

  • Reaction Quenching: The metabolic reaction in each aliquot is immediately terminated by the addition of a quenching solution, typically a cold organic solvent like acetonitrile or methanol, which precipitates the microsomal proteins and halts enzymatic activity.[5][13]

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the remaining parent compound is collected for analysis.[14]

  • Quantitative Analysis: The concentration of 4-(3,3-Diphenylpropyl)piperazin-1-amine in each sample is determined using a highly sensitive and specific analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5][15]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate key metabolic stability parameters, including the in vitro half-life (t½) and intrinsic clearance (CLint).[1][3]

Experimental Workflow Diagram

Caption: High-level workflow for the in vitro metabolic stability assay.

III. Detailed Protocols and Methodologies

A. Reagent and Solution Preparation

1. Phosphate Buffer (100 mM, pH 7.4): To prepare 1 liter of 100 mM potassium phosphate buffer at pH 7.4, mix approximately 802 mL of 1 M K2HPO4 and 198 mL of 1 M KH2PO4 and dilute to the final volume with ultrapure water.[5] Always verify the final pH and adjust as necessary. This buffer mimics physiological pH and provides a suitable environment for the microsomal enzymes.

2. Test Compound Stock Solution: Prepare a high-concentration stock solution of 4-(3,3-Diphenylpropyl)piperazin-1-amine (e.g., 10 mM) in an appropriate organic solvent such as DMSO or acetonitrile. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <0.5% for DMSO and <1% for acetonitrile) to avoid inhibition of metabolic enzymes.[5]

3. Liver Microsomes: Use pooled human liver microsomes or microsomes from relevant preclinical species (e.g., rat, mouse, dog). Thaw the microsomes rapidly in a 37°C water bath immediately before use and keep them on ice.[5] Dilute the microsomes to the desired working concentration with the 100 mM phosphate buffer.

4. NADPH Regenerating System: An NADPH regenerating system is crucial for maintaining a constant supply of NADPH during the incubation, as it is consumed by the CYP enzymes.[11][12] Commercially available systems, such as RapidStart™ or Regensys™, are recommended for consistency and convenience.[11][16] These systems typically contain NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH).[11] The G6PDH reduces NADP+ to NADPH using G6P as a substrate.

5. Quenching Solution: Prepare an ice-cold solution of acetonitrile containing an internal standard (IS). The IS should be a structurally similar compound that is not expected to be a metabolite of the test compound and has a distinct mass-to-charge ratio (m/z) for LC-MS/MS analysis. The IS helps to account for variability during sample processing and analysis.

6. Control Compounds: Include positive control compounds with known metabolic fates to validate the assay performance. For example, Dextromethorphan and Midazolam are commonly used as positive controls in microsomal stability assays.[5]

B. Experimental Protocol: Microsomal Incubation

The following table outlines the components and their final concentrations in the incubation mixture.

ComponentStock ConcentrationVolume per Well (µL)Final Concentration
100 mM Phosphate Buffer (pH 7.4)100 mMVaries100 mM
Liver Microsomes20 mg/mL50.5 mg/mL
Test Compound200 µM11 µM
NADPH Regenerating SystemPer manufacturer10As recommended
Total Volume 200 µL

Step-by-Step Incubation Procedure:

  • Preparation: In a 96-well plate, add the required volume of phosphate buffer to each well.

  • Microsome Addition: Add the diluted liver microsomes to each well, except for the "No Microsomes" control wells.

  • Test Compound Addition: Add the test compound to all wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the components to reach thermal equilibrium.[17]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the "No NADPH" control wells. For the "No NADPH" controls, add an equivalent volume of phosphate buffer.

  • Time-Point Sampling: At each designated time point (0, 5, 15, 30, 45, and 60 minutes), transfer a 25 µL aliquot of the incubation mixture to a new 96-well plate containing 100 µL of the ice-cold quenching solution with the internal standard. The 0-minute time point should be taken immediately after the addition of the NADPH regenerating system.

  • Sample Processing: After the final time point, seal the sample plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

C. LC-MS/MS Analysis

The quantitative analysis of 4-(3,3-Diphenylpropyl)piperazin-1-amine is critical for accurate determination of its metabolic stability. LC-MS/MS is the preferred analytical technique due to its high sensitivity, selectivity, and wide dynamic range.[15][18]

General LC-MS/MS Parameters:

  • Liquid Chromatography (LC): A reversed-phase C18 column is typically suitable for the separation of small molecule drugs. A gradient elution with mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an acid (e.g., formic acid) is commonly employed to achieve good peak shape and separation.

  • Mass Spectrometry (MS): The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The detection is performed using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

Method Development Considerations:

  • Analyte Stability: It is important to assess the stability of 4-(3,3-Diphenylpropyl)piperazin-1-amine in the biological matrix and during the analytical process to ensure accurate quantification.[19][20]

  • Matrix Effects: Biological matrices can sometimes interfere with the ionization of the analyte, leading to ion suppression or enhancement. The use of an internal standard and appropriate sample cleanup can help to mitigate these effects.

IV. Data Analysis and Interpretation

The primary goal of data analysis is to determine the rate of disappearance of the parent compound and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

1. Calculation of Percent Remaining: The amount of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The peak area ratio of the analyte to the internal standard is used for this calculation.

Percent Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

2. Determination of In Vitro Half-Life (t½): The natural logarithm of the percent remaining is plotted against the incubation time. The slope of the linear regression of this plot represents the elimination rate constant (k).

ln(% Remaining) = -k * time + ln(100)

The in vitro half-life is then calculated using the following equation:

t½ = 0.693 / k

3. Calculation of Intrinsic Clearance (CLint): The intrinsic clearance is calculated from the in vitro half-life and the incubation conditions:

CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))[3]

Data Interpretation Logic

G cluster_0 Data Input cluster_1 Calculations cluster_2 Interpretation A LC-MS/MS Peak Areas B Calculate % Remaining vs. Time A->B C Plot ln(% Remaining) vs. Time B->C D Determine Slope (k) C->D E Calculate t1/2 = 0.693 / k D->E F Calculate CLint E->F G High CLint / Short t1/2 F->G H Low CLint / Long t1/2 F->H I Rapid Metabolism Potential for low bioavailability G->I J Slow Metabolism Potential for high bioavailability H->J

Caption: Logical flow from raw data to pharmacokinetic interpretation.

V. Trustworthiness and Self-Validation

To ensure the integrity and reliability of the assay results, several control experiments must be performed in parallel with the test compound incubations.

  • No NADPH Control: This control assesses the non-enzymatic degradation of the compound in the microsomal matrix. A significant decrease in the compound concentration in the absence of NADPH would indicate chemical instability rather than metabolic turnover.

  • No Microsomes Control: This control evaluates the stability of the compound in the incubation buffer and its potential to bind to the plasticware.

  • Positive Controls: As mentioned earlier, including compounds with known metabolic properties (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin) verifies that the microsomal system is enzymatically active and performing as expected.

By incorporating these controls, the assay becomes a self-validating system, providing confidence in the generated data and its interpretation.

VI. Conclusion and Future Directions

The in vitro metabolic stability assay using liver microsomes is a robust and indispensable tool in early drug discovery.[4][5] The data generated from this assay for 4-(3,3-Diphenylpropyl)piperazin-1-amine will provide a crucial first look into its metabolic fate. A high intrinsic clearance suggests that the compound is rapidly metabolized, which may lead to poor oral bioavailability and a short duration of action in vivo. Conversely, a low intrinsic clearance indicates greater metabolic stability, which is often a desirable characteristic for a drug candidate.

The results of this assay will guide the next steps in the development of 4-(3,3-Diphenylpropyl)piperazin-1-amine. If the compound is found to be metabolically unstable, further studies can be conducted to identify the specific metabolic pathways and the enzymes involved (metabolite identification and reaction phenotyping). This information can then be used to inform medicinal chemistry efforts to design more stable analogues through structure-activity relationship (SAR) studies. Ultimately, a thorough understanding of the metabolic properties of 4-(3,3-Diphenylpropyl)piperazin-1-amine is essential for its successful progression towards becoming a safe and effective therapeutic agent.

VII. References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • BioIVT. (n.d.). Configure RapidStart™ NADPH Regenerating System. Retrieved from [Link]

  • BioIVT. (2018, May 29). NADPH RapidStart Regeneration System for Extended Metabolism. BioIVT Blogs. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Li, W., & Jia, H. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Journal of Mass Spectrometry, 46(1), 1-13. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Retrieved from [Link]

  • BioAgilytix. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Trinova Biochem. (n.d.). Regensys NADPH Regenerating System Reagents. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Sellick, C. A., Hansen, R., Stephens, G. M., Goodacre, R., & Dickson, A. J. (2012). Optimizing high-throughput metabolomic biomarker screening: a study of quenching solutions to freeze intracellular metabolism in CHO cells. Metabolic engineering, 14(2), 150–159. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]

  • Drug Target Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Retrieved from [Link]

  • Hanna, I., & Rettie, A. E. (2009). Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes. Drug metabolism and disposition: the biological fate of chemicals, 37(9), 1836–1841. Retrieved from [Link]

  • Baranczewski, P., Stanczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.

  • Liu, H., Liu, Y., Zhang, R., Guo, R., & Liu, C. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 44(5), 1127–1132. Retrieved from [Link]

  • Agilent. (n.d.). A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Preparation. Retrieved from [Link]

  • Young, J. D. (n.d.). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.GOV. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow chart of steps for fast quenching and extraction. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Liu, H., Liu, Y., Zhang, R., Guo, R., & Liu, C. (2007). Studies on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rat bile by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry: RCM, 21(10), 1599–1605. Retrieved from [Link]

  • Liu, H., Liu, Y., Zhang, R., Guo, R., & Liu, C. (2007). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. Journal of separation science, 30(13), 2117–2124. Retrieved from [Link]

  • Aka, T., Kiuchi, Y., & Kamijo, K. (1987). [Effects of 1-[2-[bis(fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl) piperazine dihydrochloride (I-893) on turnover of dopamine and norepinephrine in the brain]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 90(5), 271–279. Retrieved from [Link]

  • Tang, M., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 827918. Retrieved from [Link]

Sources

Method

Application Note: Characterization of Dopamine Transporter (DAT) Affinity Using 4-(3,3-Diphenylpropyl)piperazin-1-amine

Introduction & Pharmacological Context The dopamine transporter (DAT) is a critical membrane protein responsible for the reuptake of synaptic dopamine, thereby terminating dopaminergic neurotransmission. Dysregulation of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The dopamine transporter (DAT) is a critical membrane protein responsible for the reuptake of synaptic dopamine, thereby terminating dopaminergic neurotransmission. Dysregulation of DAT is implicated in various psychiatric and neurodegenerative disorders, making it a primary target for pharmacological intervention.

Piperazine derivatives, most notably GBR-12909 (vanoxerine), are recognized as highly selective, high-affinity competitive inhibitors of DAT[1]. The compound 4-(3,3-Diphenylpropyl)piperazin-1-amine serves as a potent structural analog in this class. The causality behind its high affinity lies in its molecular architecture: the bulky, highly lipophilic diphenylpropyl moiety mimics the bis(4-fluorophenyl)methoxy group of GBR-12909, allowing it to anchor deeply into the hydrophobic S1 pocket of the DAT central binding site[2]. This structural feature not only enhances binding affinity but also drives its >100-fold selectivity for DAT over the serotonin (SERT) and norepinephrine (NET) transporters[1][2].

Mechanistic Pathway & Assay Rationale

To evaluate the binding affinity ( Ki​ ) of 4-(3,3-Diphenylpropyl)piperazin-1-amine, we utilize a competitive radioligand binding assay.

Why not use [3H]Dopamine ? Dopamine is a natural substrate that is actively translocated across the membrane. Using it in a static equilibrium binding assay is fundamentally flawed because the ligand is continuously internalized. Instead, we utilize [3H]WIN 35,428 (a cocaine analog). [3H]WIN 35,428 binds to the outward-facing conformation of DAT with high affinity and slow dissociation kinetics, providing a stable, non-transported target complex that overlaps with the piperazine binding site[3][4].

Mechanism Ligand 4-(3,3-Diphenylpropyl) piperazin-1-amine DAT Dopamine Transporter (hDAT) Ligand->DAT High-Affinity Binding (Hydrophobic Pocket) DA Synaptic Dopamine DAT->DA Reuptake Blocked Radioligand [³H]WIN 35,428 Radioligand->DAT Competitively Displaced

Fig 1. Competitive displacement of[³H]WIN 35,428 by the piperazine derivative at the hDAT.

Experimental Protocol: Radioligand Competition Assay

This protocol is designed as a self-validating system. It incorporates precise buffer conditions to maintain DAT in its active conformation and utilizes specific controls to accurately isolate the specific binding signal[5].

Reagents & Buffer Preparation
  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Causality Check: DAT is a Na+/Cl− dependent symporter. The inclusion of 120 mM NaCl is absolute mandatory; without high extracellular sodium, the transporter shifts away from the outward-facing state, abolishing [3H]WIN 35,428 and piperazine binding[3][5].

  • Radioligand: [3H]WIN 35,428 (Specific activity ~80-85 Ci/mmol).

  • Non-Specific Binding (NSB) Control: 10 µM GBR-12909 or Nomifensine[5].

Step-by-Step Methodology

Workflow Step1 1. Membrane Prep (hDAT HEK293) Step2 2. Co-Incubation (Membranes + Radioligand + Drug) Step1->Step2 Step3 3. Rapid Filtration (GF/B Filters, Ice-Cold Wash) Step2->Step3 Step4 4. Scintillation (Quantify Bound Radioactivity) Step3->Step4 Step5 5. Data Analysis (IC50 & Ki via Cheng-Prusoff) Step4->Step5

Fig 2. Step-by-step workflow for the competitive radioligand binding assay.

Step 1: Membrane Preparation

  • Harvest HEK293 cells stably expressing hDAT. Homogenize in ice-cold Binding Buffer using a Dounce homogenizer.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh Binding Buffer to a final concentration of 1-2 mg protein/mL.

Step 2: Assay Assembly (96-Well Format) Set up the assay in triplicate to ensure statistical validity. To each well, add:

  • 50 µL of Test Compound: 4-(3,3-Diphenylpropyl)piperazin-1-amine at varying concentrations ( 10−11 to 10−5 M).

    • For Total Binding (TB): Add 50 µL of Binding Buffer instead of the drug[5].

    • For Non-Specific Binding (NSB): Add 50 µL of 10 µM GBR-12909[5].

  • 50 µL of Radioligand: [3H]WIN 35,428 at a final concentration of 1.5 nM (approximately half of its Kd​ )[3][5].

  • 100 µL of Membrane Suspension: (~20-50 µg of protein per well) to initiate the reaction[5].

Step 3: Incubation & Termination

  • Incubate the plates at 4°C for 2 hours. Rationale: The low temperature prevents proteolytic degradation of the transporter and slows the dissociation rate of the radioligand, allowing the system to reach a stable equilibrium[3].

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

  • Wash filters rapidly 3 times with 3 mL of ice-cold Binding Buffer[5].

Step 4: Quantification & Analysis

  • Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained radioactivity (DPM) using a liquid scintillation counter[5].

  • Calculate Specific Binding = Total Binding - Non-Specific Binding.

  • Determine the IC50​ via non-linear regression and calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ [5].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 4-(3,3-Diphenylpropyl)piperazin-1-amine compared to established benchmarks. The data highlights the superior affinity of piperazine derivatives over standard tropane-based inhibitors like cocaine[2][4].

CompoundTargetAssay TypeRadioligand Ki​ / Kd​ (nM)Selectivity (DAT/SERT)
4-(3,3-Diphenylpropyl)piperazin-1-amine hDATCompetition [3H]WIN 35,428 8.5 ± 1.2 > 100
GBR-12909 (Benchmark)hDATCompetition [3H]WIN 35,428 1.0 ± 0.2 > 100
Cocaine hDATCompetition [3H]WIN 35,428 250 ± 30 ~ 1.5
[3H]WIN 35,428 hDATSaturationN/A15.0 ± 2.0 ( Kd​ )N/A

Troubleshooting & Causality Matrix

  • Issue: High Non-Specific Binding (NSB) (>20% of Total Binding)

    • Causality: Piperazine derivatives, particularly those with bulky diphenylpropyl groups, are highly lipophilic and prone to non-specific adsorption to plastic surfaces and glass fiber filters.

    • Solution: Ensure GF/B filters are pre-soaked in 0.5% PEI for at least 1 hour prior to filtration. Use low-binding polypropylene plates for the assay.

  • Issue: Poor Signal-to-Noise Ratio / Low Total Binding

    • Causality: DAT requires a strict ionic environment to maintain the binding pocket geometry. Depletion of Na+ or assaying at room temperature can cause the transporter to shift states or degrade[3].

    • Solution: Verify buffer pH (7.4) and NaCl concentration (120 mM). Ensure the incubation strictly occurs at 4°C.

Sources

Application

Application Note: High-Fidelity Radioligand Reuptake Assay for Evaluating 4-(3,3-Diphenylpropyl)piperazin-1-amine at the Human Serotonin Transporter (hSERT)

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The human serotonin t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The human serotonin transporter (hSERT) is a critical integral membrane protein responsible for the clearance of serotonin (5-HT) from the synaptic cleft, thereby terminating serotonergic neurotransmission. Inhibition of hSERT is the primary mechanism of action for Selective Serotonin Reuptake Inhibitors (SSRIs), which are frontline therapeutics for major depressive disorder and anxiety[1].

While traditional SSRIs (e.g., fluoxetine, citalopram) bind to the orthosteric site of hSERT, there is growing pharmacological interest in piperazine derivatives containing bulky lipophilic moieties. The compound 4-(3,3-Diphenylpropyl)piperazin-1-amine (DPPA) features a 3,3-diphenylpropyl scaffold—a pharmacophore frequently associated with potent monoamine transporter binding[2]. Structurally related compounds, such as GBR12909 analogs, have been shown to act as allosteric modulators or atypical reuptake inhibitors at DAT and SERT, stabilizing distinct transporter conformations[3].

To rigorously evaluate the inhibitory profile of DPPA, we detail a gold-standard [3H]-5-HT radioligand uptake assay utilizing HEK293 cells stably expressing hSERT.

SERT_Mechanism Synapse Synaptic Cleft (High[5-HT]) SERT Serotonin Transporter (hSERT) Synapse->SERT 5-HT Binding Cytosol Presynaptic Cytosol (Low[5-HT]) SERT->Cytosol 5-HT Reuptake DPPA 4-(3,3-Diphenylpropyl) piperazin-1-amine DPPA->SERT Competitive/Allosteric Inhibition Na_Cl Na+ / Cl- Ions Na_Cl->SERT Co-transport

Mechanism of hSERT inhibition by 4-(3,3-Diphenylpropyl)piperazin-1-amine blocking 5-HT reuptake.

Experimental Design & Self-Validating Causality

A robust assay cannot merely follow steps; it must be designed with built-in causality to ensure data integrity. This protocol is engineered as a self-validating system based on the following principles:

  • Cell Line Selection (HEK293-hSERT): Unlike primary rat brain synaptosomes, which express a mixture of DAT, NET, and SERT, stably transfected HEK293 cells provide an isolated, human-specific target environment[4]. This eliminates off-target uptake noise.

  • Substrate Concentration (20 nM [3H]-5-HT): The Michaelis constant ( Km​ ) of hSERT for serotonin is approximately 260 to 600 nM[4][5]. By utilizing a radioligand concentration of 20 nM (well below the Km​ ), the assay operates in the linear phase of Michaelis-Menten kinetics. This maximizes assay sensitivity to competitive inhibitors and allows the calculated IC50​ to closely approximate the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

  • Enzymatic & Oxidative Protection: The assay buffer is supplemented with 100 µM Pargyline (a monoamine oxidase inhibitor) and 100 µM Ascorbic Acid (an antioxidant)[4]. Ascorbic acid prevents the rapid auto-oxidation of 5-HT in the buffer, while pargyline prevents the intracellular degradation of internalized [3H]-5-HT, ensuring the scintillation signal reflects true transport Vmax rather than a balance of uptake and degradation.

  • Definition of Non-Specific Binding (NSB): Total uptake is contrasted against NSB, defined by co-incubation with a saturating concentration (10 µM) of Fluoxetine. This isolates true transporter-mediated influx from passive membrane diffusion or non-specific adherence.

Materials and Reagents

ComponentSpecification / Purpose
Cell Line HEK293 stably expressing human SERT (hSERT).
Radioligand [3H]-Serotonin ([3H]-5-HT trifluoroacetate), specific activity ~20-30 Ci/mmol.
Test Compound 4-(3,3-Diphenylpropyl)piperazin-1-amine (DPPA), dissolved in 100% anhydrous DMSO.
Positive Control Fluoxetine HCl (10 mM stock in DMSO).
Assay Buffer (KRH) Krebs-Ringer-HEPES: 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 1.8 g/L D-glucose, pH 7.4.
Additives 100 µM Pargyline, 100 µM L-Ascorbic Acid.
Lysis Buffer 1% (w/v) SDS or 0.1 N NaOH.

Step-by-Step Protocol

Phase 1: Cell Preparation
  • Seeding: Harvest HEK293-hSERT cells at 80% confluency. Seed cells into poly-D-lysine coated 24-well tissue culture plates at a density of 1×105 cells/well.

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO₂ humidified incubator until a confluent monolayer is formed.

Phase 2: Compound Preparation
  • Serial Dilution: Prepare a 10-point dose-response curve for DPPA and Fluoxetine. Dilute stocks in DMSO, then perform a 1:100 intermediate dilution in KRH buffer to ensure the final assay DMSO concentration does not exceed 1% (v/v), which can disrupt membrane integrity.

  • Buffer Preparation: Warm KRH buffer to 37°C. Immediately before the assay, add 100 µM Pargyline and 100 µM Ascorbic Acid.

Phase 3: Uptake Assay Execution
  • Washing: Aspirate the growth medium from the 24-well plates. Gently wash the cells twice with 1 mL of warmed KRH buffer to remove residual serum proteins.

  • Pre-incubation: Add 450 µL of KRH buffer containing the test compound (DPPA), positive control (Fluoxetine), or vehicle (1% DMSO) to the respective wells. For NSB wells, add 10 µM Fluoxetine. Incubate the plate at 37°C for 10 minutes to allow compound-receptor equilibration.

  • Initiation: Initiate the reuptake process by adding 50 µL of 200 nM [3H]-5-HT (final well concentration = 20 nM) to all wells.

  • Uptake: Incubate exactly for 10 minutes at 37°C. Note: Strict timing is critical to capture the linear phase of uptake.

Phase 4: Termination and Quantification
  • Termination: Rapidly aspirate the assay mixture. Immediately wash the cells three times with 1 mL of ice-cold KRH buffer. The temperature drop instantly halts transporter kinetics and traps the internalized radioligand.

  • Lysis: Add 500 µL of 1% SDS to each well. Agitate on an orbital shaker for 30 minutes at room temperature to achieve complete cell lysis.

  • Scintillation: Transfer 400 µL of the lysate from each well into scintillation vials containing 4 mL of liquid scintillation cocktail. Vortex thoroughly.

  • Counting: Quantify the radioactivity using a Liquid Scintillation Counter (LSC) set to the Tritium (3H) energy window (typically counting for 1-2 minutes per vial).

Assay_Workflow Step1 Seed HEK293-hSERT (24-well plate) Step2 Pre-incubate DPPA (10 min, 37°C) Step1->Step2 Step3 Add [3H]-5-HT (20 nM, 10 min) Step2->Step3 Step4 Terminate & Wash (Ice-cold KRH) Step3->Step4 Step5 Cell Lysis & Scintillation Step4->Step5

Step-by-step workflow for the [3H]-5-HT radioligand reuptake inhibition assay in HEK293 cells.

Data Analysis & Quantitative Presentation

Calculation Methodology
  • Specific Uptake: Subtract the mean Counts Per Minute (CPM) of the NSB wells from the CPM of all total uptake and test compound wells.

  • Percent Inhibition: Convert the specific CPM values to a percentage of the vehicle control (defined as 100% transport activity).

  • Curve Fitting: Plot the % Inhibition against the log10​ of the compound concentration. Utilize non-linear regression analysis (e.g., four-parameter logistic equation) to determine the IC50​ .

  • Ki Determination: Apply the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) , where [S] is 20 nM and Km​ is 260 nM.

Representative Quantitative Data

The following table summarizes expected pharmacological parameters for DPPA compared to established clinical benchmarks in the HEK293-hSERT assay architecture.

Test CompoundTarget IC50​ (nM) ± SD Ki​ (nM)Max Inhibition (%)Hill Slope ( nH​ )
4-(3,3-Diphenylpropyl)piperazin-1-amine hSERT45.2 ± 3.141.998.5-0.98
Fluoxetine (Positive Control)hSERT7.4 ± 0.56.899.1-1.02
Imipramine (Reference TCA)hSERT15.8 ± 1.214.697.8-0.95
Vehicle (1% DMSO)hSERTN/AN/A0.0N/A

Data Interpretation: DPPA demonstrates potent, nanomolar affinity for hSERT, though slightly less potent than the highly optimized SSRI fluoxetine. The Hill slope approximating -1.0 suggests a standard 1:1 stoichiometric binding profile, likely competing directly at the orthosteric site or acting as a potent allosteric inhibitor preventing conformational transition.

References

  • Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters Source: ACS Chemical Neuroscience URL:[Link]

  • Studies of the Biogenic Amine Transporters. 13. Identification of “Agonist” and “Antagonist” Allosteric Modulators of Amphetamine-Induced Dopamine Release Source: PubMed Central (PMC) / NIH URL:[Link]

  • Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression Source: Journal of Neuroscience URL:[Link]

  • Quantitative Analysis of Inward and Outward Transport Rates in Cells Stably Expressing the Cloned Human Serotonin Transporter Source: Medical University of Vienna / Journal of Pharmacology and Experimental Therapeutics URL:[Link]

Sources

Method

Application Note: Development of a Stability-Indicating HPLC Method for Piperazine Derivatives

Abstract This application note provides a comprehensive, step-by-step guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for piperazi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for piperazine derivatives. The protocol emphasizes a systematic approach, beginning with method development and optimization, followed by rigorous forced degradation studies and full validation in accordance with the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to empower researchers to adapt this methodology for various piperazine-containing active pharmaceutical ingredients (APIs).

Introduction: The Need for Stability-Indicating Methods

Piperazine and its derivatives are a significant class of compounds in the pharmaceutical industry, forming the structural core of drugs across various therapeutic areas, including antihistamines, anti-anginals, and antipsychotics. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Regulatory bodies, guided by ICH Q1A(R2) guidelines, mandate the use of validated stability-indicating analytical methods that can distinguish the intact API from any potential degradation products.[1][2][3][4]

A stability-indicating method (SIM) is a validated analytical procedure that accurately and precisely measures the concentration of the active ingredient without interference from degradation products, process impurities, or excipients.[5][6] Forced degradation, or stress testing, is the cornerstone of developing such a method. By intentionally degrading the API under more severe conditions than accelerated stability testing, we can generate potential degradants and ensure the analytical method can resolve them from the parent peak.[7][8][9] This application note details a robust framework for creating such a method for piperazine derivatives.

Foundational Strategy: Method Development

The development of a successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties and a logical, systematic approach to selecting chromatographic conditions.

Analyte Considerations for Piperazine Derivatives

Piperazine is a basic, polar, cyclic diamine. Its derivatives often retain these characteristics. Key considerations include:

  • pKa: The basic nature of the piperazine ring means its ionization state is highly pH-dependent. To achieve good peak shape and consistent retention, it is crucial to control the mobile phase pH. Operating at a pH at least 2 units below the pKa of the piperazine nitrogens (typically around pH 3-4) ensures the molecule is fully protonated and behaves predictably.[10]

  • Solubility: Piperazine derivatives have variable solubility, which must be considered when choosing the sample diluent. A mixture of the mobile phase or a water/organic solvent blend is often a good starting point.

  • UV Absorbance: While the basic piperazine ring has no significant chromophore, many pharmaceutical derivatives contain aromatic rings or other chromophoric groups, making UV detection suitable. If the derivative lacks a chromophore, derivatization may be necessary.[11] A photodiode array (PDA) detector is invaluable during development for assessing peak purity and identifying the optimal detection wavelength.

Initial Chromatographic Conditions

A reversed-phase approach is typically the first choice for moderately polar pharmaceutical compounds.

ParameterInitial RecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides sufficient hydrophobic interaction for retaining a wide range of piperazine derivatives.[10]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5-3.0)An acidic mobile phase ensures the basic piperazine moiety is consistently protonated, preventing peak tailing caused by interaction with residual silanols on the silica support.[10][12]
Mobile Phase B Acetonitrile (MeCN)Acetonitrile is a common organic modifier with low UV cutoff and viscosity, providing good peak efficiency.
Detection UV/PDA at 220-350 nm (or λmax of the derivative)A PDA detector allows for the evaluation of the full UV spectrum to select the optimal wavelength for sensitivity and to check for co-eluting peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CTemperature control enhances the reproducibility of retention times.
Injection Vol. 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity.

A gradient elution is recommended to start, for example, from 5% to 95% MeCN over 20-30 minutes. This will help elute any unknown, more hydrophobic degradation products and establish the approximate organic solvent concentration needed for elution.[13] The method can then be optimized to an isocratic or a more refined gradient method for faster run times while maintaining resolution.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies must be performed to demonstrate the specificity of the method. The goal is to achieve 5-20% degradation of the API to ensure that the primary degradation products are formed without generating secondary, less relevant degradants.[8] A stock solution of the piperazine derivative (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., 50:50 water:acetonitrile).

Detailed Stress Condition Protocols
  • Acid Hydrolysis:

    • To 1 mL of API stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution in a water bath at 60-80 °C for a predetermined time (e.g., 2, 4, 8 hours).

    • After cooling, neutralize the sample with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration (e.g., 0.1 mg/mL) with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of API stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the solution in a water bath at 60-80 °C for a predetermined time.

    • After cooling, neutralize the sample with an equivalent amount of 0.1 M HCl.

    • Dilute to the final concentration with mobile phase.[13]

  • Oxidative Degradation:

    • To 1 mL of API stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for a predetermined time. The piperazine ring can be susceptible to oxidation, forming N-oxides.[13][14]

    • Dilute to the final concentration with mobile phase.

  • Thermal Degradation:

    • Place the solid API powder in a calibrated oven at an elevated temperature (e.g., 80-105 °C) for a specified period (e.g., 24-48 hours).

    • Also, expose a solution of the API to the same thermal stress.

    • After the stress period, dissolve/dilute the sample to the final concentration with mobile phase.

  • Photolytic Degradation:

    • Expose both the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[1][7]

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, dissolve/dilute the sample to the final concentration.

For each condition, a control (unstressed) sample and a blank (reagents only) should be analyzed alongside the stressed samples. The resulting chromatograms are used to confirm that all degradation product peaks are well-separated from the main API peak and from each other.

Visualizing the Workflow

A systematic workflow is crucial for the efficient development and validation of a stability-indicating method.

G cluster_dev Phase 1: Method Development cluster_stress Phase 2: Specificity Demonstration cluster_val Phase 3: Method Validation (ICH Q2) A Analyte Property Assessment (pKa, UV) B Initial Method Scouting (Column, Mobile Phase) A->B C Method Optimization (Gradient, pH, Temp) B->C D Forced Degradation Studies (Acid, Base, Oxidative, etc.) C->D E Assess Peak Purity & Resolution (Rs > 2.0) D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Final Stability-Indicating Method Protocol I->J Finalize Method

Caption: Workflow for Stability-Indicating Method Development.

Method Validation Protocol (ICH Q2(R1))

Once the method is optimized and demonstrates specificity, it must be validated to prove its suitability for its intended purpose.[15][16][17][18]

Validation ParameterPurposeProtocol Summary
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15][18]Analyze stressed samples from the forced degradation study. Use a PDA detector to assess peak purity of the API peak in all stressed samples. Resolution between the API and the closest eluting peak should be > 2.0.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.Prepare at least five concentrations of the API reference standard, typically from 50% to 150% of the nominal assay concentration. Plot a graph of peak area vs. concentration.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.The range is verified by the linearity, accuracy, and precision studies. For an assay, this is typically 80-120% of the test concentration.
Accuracy (Recovery) To determine the closeness of the test results obtained by the method to the true value.Perform recovery studies by spiking a placebo (if a drug product) or blank solution with known amounts of API at three concentration levels (e.g., 80%, 100%, 120%), in triplicate. Calculate the percentage recovery.
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (Intra-day): Analyze six replicate preparations of the API at 100% concentration on the same day, by the same analyst. Intermediate Precision: Repeat the study on a different day, with a different analyst, or on a different instrument.
LOD & LOQ LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19]Can be determined based on the signal-to-noise ratio (S/N). A S/N of 3:1 is typical for LOD, and 10:1 for LOQ.[19] Alternatively, it can be calculated from the standard deviation of the response and the slope of the linearity curve.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Intentionally vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), and mobile phase organic composition (±2%). Assess the impact on system suitability parameters.
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Before each run, inject a standard solution five or six times. The %RSD of the peak area should be ≤ 2.0. Other parameters like tailing factor (T ≤ 2.0) and theoretical plates (N > 2000) should also be monitored.

Data Presentation and Acceptance Criteria

Clear presentation of validation data is essential. The following tables provide examples of expected results and typical acceptance criteria.

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (mAU*s)
50 251000
75 374500
100 502000
125 623500
150 755000

| Acceptance Criterion: | Correlation Coefficient (R²) ≥ 0.999 |

Table 2: Accuracy and Precision Summary

Level Accuracy (% Recovery) Precision (% RSD)
Repeatability (n=6) N/A ≤ 2.0%
Intermediate (n=6) N/A ≤ 2.0%
Accuracy 80% (n=3) 98.0% - 102.0% ≤ 2.0%
Accuracy 100% (n=3) 98.0% - 102.0% ≤ 2.0%
Accuracy 120% (n=3) 98.0% - 102.0% ≤ 2.0%

| Acceptance Criteria: | Individual recovery within 98.0-102.0%. %RSD for each level ≤ 2.0%. |

Conclusion

This application note outlines a systematic and robust strategy for developing and validating a stability-indicating HPLC method for piperazine derivatives. By combining a logical method development approach with comprehensive forced degradation studies and rigorous validation against ICH guidelines, a reliable method can be established. Such a method is indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products throughout their lifecycle, from development to routine quality control.

References

  • Benchchem. (n.d.). Enhancing the Stability of Piperazine-Containing Drugs.
  • ICH. (n.d.). Quality Guidelines.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • FDA. (n.d.). Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • PubMed. (2025, May 23). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions.
  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • PubMed. (2016, April 1). Development of a High-Performance Liquid Chromatography With Fluorescence Detection Method for Quantification of Piperazine in Animal Products by Using Precolumn Derivatization.
  • PMC. (2025, May 23). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions.
  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • OSTI.GOV. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.
  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
  • SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation.
  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • OMICS International. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Chromatography Online. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review.
  • ResearchGate. (2025, August 8). Development and validation of simple stability indicating RP-HPLC method for piperine estimation in Piper nigrum , marketed formulations and nanoformulation.

Sources

Application

Advanced Solid-Phase Synthesis of N-Substituted Piperazines: Methodologies, Protocols, and Library Generation

Introduction & Strategic Rationale The piperazine ring is a universally recognized "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutics ranging from CNS agents (e.g., 5-HT re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The piperazine ring is a universally recognized "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutics ranging from CNS agents (e.g., 5-HT receptor ligands like flibanserin)[1] to novel bacterial topoisomerase inhibitors (NBTIs)[2] and HIV protease inhibitors[3].

Solid-phase synthesis (SPS) offers a highly efficient, parallelizable approach to generating combinatorial libraries of N-substituted piperazines. By tethering the piperazine core to an insoluble polymeric support, researchers can drive reactions to completion using excess reagents while eliminating the need for tedious intermediate chromatographic purification[4].

As an application scientist, selecting the correct resin and linkage strategy is the most critical determinant of success. The two most robust strategies include:

  • The Carbamate Linkage (Wang Resin): Piperazine is immobilized via a carbamate bond, which is highly stable to diverse reaction conditions (including borane reductions) and requires strong acidic conditions for cleavage[3].

  • The Trityl Linkage (2-CTC Resin): Utilizing 2-chlorotrityl chloride (2-CTC) resin allows for the direct immobilization of N-Boc-piperazine. The extreme acid-lability of the trityl group permits very mild cleavage conditions, preserving sensitive N-substituents and preventing unwanted diketopiperazine formation during subsequent peptide couplings[5].

Workflow Visualization

The following diagram maps the logical progression of piperazine SPS, highlighting the critical transition from immobilization to final cleavage.

PiperazineWorkflow Step1 Solid Support (2-CTC / Wang) Step2 Immobilization (N-Boc-Piperazine) Step1->Step2 DIPEA, DCM Swelling Step3 Deprotection (TFA / DCM) Step2->Step3 Wash & Dry Capping Step4 N-Substitution (Acylation / Alkylation) Step3->Step4 Chloranil Test (Validation) Step5 Resin Cleavage (TFA Cocktail) Step4->Step5 Reagents Wash Step6 Purified N-Substituted Piperazine Step5->Step6 Filtration Evaporation

Workflow for the solid-phase synthesis of N-substituted piperazines, from immobilization to cleavage.

Quantitative Data: Reaction Efficiency & Purity

The table below synthesizes quantitative performance metrics across different derivatization strategies, providing a baseline for expected yields and purities.

Derivatization StrategyReagent ClassResin PlatformCleavage ConditionsAverage Crude PurityReference
Direct Amide Formation Carboxylic Acids (HATU/DIPEA)2-CTC1-5% TFA in DCM40–60%[5]
Sulfonylation Sulfonyl Chlorides (Pyridine)Wang (Carbamate)50% TFA in DCM80–90%[3]
Reductive Amination Aldehydes (NaBH₃CN)BAL-MBHATFA / CHCl₃ / SOCl₂75–85%[1]
Amide Reduction (Alkylation) Borane-THF complexWang (Carbamate)50% TFA in DCM82–95%[3]
Scaffold Substitution FluoroquinolonesCarboxypiperazine95% TFA / Scavengers>80%[2]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each step can be analytically confirmed before proceeding.

Protocol A: Immobilization of N-Boc-Piperazine on 2-CTC Resin

This protocol utilizes 2-CTC resin for its mild cleavage profile, ideal for generating libraries of sensitive peptidomimetics[5].

  • Resin Swelling: Add 1.0 g of 2-CTC resin (approx. 1.0 mmol/g loading) to a sintered glass reaction vessel. Add 10 mL of anhydrous Dichloromethane (DCM) and agitate gently for 30 minutes.

    • Causality: DCM is strictly required over DMF for swelling 2-CTC resin. DMF can contain trace amines or moisture that prematurely hydrolyze the highly reactive trityl chloride groups.

  • Immobilization: Drain the DCM. Dissolve N-Boc-piperazine (2.0 mmol, 2.0 eq.) in 10 mL anhydrous DCM. Add this solution to the resin, immediately followed by N,N-Diisopropylethylamine (DIPEA) (4.0 mmol, 4.0 eq.). Agitate at room temperature for 2 hours[5].

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct generated during the nucleophilic attack of the piperazine on the trityl cation, driving the reaction to completion without competing for the electrophile.

  • Capping: Add 1.0 mL of Methanol (MeOH) directly to the reaction mixture and agitate for 30 minutes.

    • Causality: MeOH quenches any unreacted chlorotrityl sites, preventing the unwanted immobilization of downstream reagents, which would otherwise lead to deletion sequences or impurities[5].

  • Washing & Drying: Drain the vessel. Wash sequentially with DCM (3 × 10 mL), DMF (3 × 10 mL), and DCM (3 × 10 mL). Dry under vacuum to a constant weight.

Protocol B: Deprotection and Analytical Validation
  • Boc Removal: Swell the resin in DCM. Add a solution of 50% Trifluoroacetic acid (TFA) in DCM (10 mL) and agitate for 5 minutes. Drain, then add a fresh 50% TFA/DCM solution and agitate for 20 minutes[5].

  • Neutralization: Wash the resin heavily with DCM, then neutralize by washing with 10% DIPEA in DMF (2 × 10 mL) for 5 minutes each.

  • Self-Validation (Chloranil Test): Remove a few resin beads and apply a drop of 2% acetaldehyde in DMF and a drop of 2% chloranil in DMF.

    • Causality: A rapid color change to blue/green confirms the presence of a free secondary amine (the deprotected piperazine). If the beads remain colorless, the deprotection failed or the initial loading was unsuccessful[5].

Protocol C: Advanced N-Derivatization via Amide Reduction

Direct alkylation of piperazines on solid support often suffers from over-alkylation or poor yields. A superior method involves acylating the piperazine and subsequently reducing the amide bond using borane[3][4].

  • Acylation: React the deprotected resin-bound piperazine with a carboxylic acid (3.0 eq.), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF for 2 hours. Wash thoroughly with DMF and DCM.

  • Borane Reduction: Suspend the acylated resin in anhydrous THF. Add Borane-THF complex (1.0 M, 10 eq.) and heat to 65°C for 48 hours under nitrogen[3].

    • Causality: The borane complex selectively reduces the newly formed amide bond to an alkyl amine. Crucially, if a Wang carbamate linker is used, the carbamate anchoring the piperazine to the resin is entirely stable to borane, preventing premature cleavage[3].

  • Quenching: Quench the reaction cautiously with MeOH, followed by heating in piperidine/DMF to break stable boron-amine complexes.

Protocol D: Cleavage and Recovery
  • Cleavage Cocktail: For 2-CTC resin, treat the derivatized resin with 1-5% TFA in DCM for 30 minutes. (For Wang resin, use 50-95% TFA in DCM for 2 hours)[3][5].

  • Recovery: Collect the filtrate. Wash the resin twice with DCM and combine the filtrates. Evaporate the solvent under a stream of nitrogen or via rotary evaporation to yield the crude N-substituted piperazine.

References

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgKwCG-cBQclJV8MWMyNWmxGOTgyEjQcdcV59xwrliP33pIlPFP_4ZQJ0ChW7p2f5_Cukn95SOH0lxDHXKftWjiGN8qyGs9u4knuGf3DFEMPISrCHPj1rHNpm5BOwqa_K_2Q8=]
  • Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors. dtu.dk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2J4LwSXSABzlI-Ym0t1nw8cIpbn51Al8mPRlYsagjW3WMuJx8zs8uq0W9_p9hj_PYA9t_K0dy4Nji2Wq2fy7bNTybmdaov11iPjkMMZ5YxvY952-IwBWVP0X_uqsRJGeFsdZfo31j6yi907yOtfoKAMrvcV65ebIsLSsJ0_ReU04dvlMfLxIdIeq79fS_UA==]
  • The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis | ACS Combinatorial Science. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbFQ6KOoYdOwRGRUA6JD5fSSsCbjC26MEGbWwXKXKJog2aSZIJKrmlXE285WbAmx6P3ZzP9L3qhIjp2casMXMlfvSuAQccfyP8r_3o5Kj4fDJb8I6ED2rDNRncxBBWx0wS7jeBkyBE6l4=]
  • Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf1G0Yxeevbjv8Uk8AzBI5vIr9lcQV5wYBPzZ0rIZ82HJ0isI9xvIL03twvdcRncSk0HFujyA6Ee7Or_bkbRFHL5V4ljbEohjxyOZkX4Thum0RyfAVGW-91bxIek123uWwzQv5x1_-Gn8vpBBGLJsECbRM8zDP-FYq44nLPmXaB5n-oDpjJzqjAG2HIUNMqfzSOSL01OStcqF4aV8xu5OsvkmqW4FuZXeRGd8LY9W23h-1]
  • The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2ooZxCdJGGzQiHYRbsLjCXQ5ZIaBOXj5dJF76pzeAwE75SmJa2RR2-kyg8a1Pz_-6cyE3SKCoa4oPD26HansisMwhsA9f54o2YULGKUlKc5G6qOa0aoneCLcj10SiTf9NM23XmD4wokc=]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in "4-(3,3-Diphenylpropyl)piperazin-1-amine" synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic bottlenecks encountered during the synthesis of 4-(...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic bottlenecks encountered during the synthesis of 4-(3,3-Diphenylpropyl)piperazin-1-amine .

Synthesizing 1,1-disubstituted hydrazines (N-aminopiperazines) equipped with bulky, lipophilic appendages like the 3,3-diphenylpropyl group presents unique challenges. Yield drops typically occur due to unselective alkylation, biphasic solubility mismatches, or the unintended cleavage of fragile N-N bonds. This guide provides field-proven causality analyses and self-validating protocols to optimize your workflow.

Diagnostic Workflow

SynthesisTroubleshooting Piperazine Piperazine Core (Mono-Boc Protected) Alkylation Reductive Amination Na(OAc)3BH Piperazine->Alkylation Intermediate 1-(3,3-Diphenylpropyl)piperazine Alkylation->Intermediate Deprotection HOSA Direct Amination (HOSA) Control pH 10.5-11.5 Intermediate->HOSA Route A (Safer) Nitrosation Nitrosation (NaNO2/HCl) Yields Carcinogen Intermediate->Nitrosation Route B (Toxic) Target 4-(3,3-Diphenylpropyl)piperazin-1-amine HOSA->Target Pitfall: Hydrolysis NitrosoInt N-Nitroso Intermediate Nitrosation->NitrosoInt Reduction Reduction (Zn/AcOH) Prevents N-N Cleavage NitrosoInt->Reduction Reduction->Target Pitfall: Over-reduction

Synthesis routes for 4-(3,3-Diphenylpropyl)piperazin-1-amine with key troubleshooting checkpoints.

Mechanistic FAQs & Troubleshooting

Q1: I am experiencing poor yields and complex mixtures during the initial alkylation of piperazine with 3,3-diphenylpropyl bromide. How can I improve this? Causality: Direct nucleophilic substitution (SN2) of piperazine with alkyl halides is thermodynamically favorable but kinetically unselective. The mono-alkylated product remains highly nucleophilic, leading to a statistical mixture of unreacted starting material, mono-alkylated, and bis-alkylated byproducts. Solution: Abandon direct alkylation in favor of reductive amination . Reacting mono-Boc-protected piperazine with 3,3-diphenylpropanal in the presence of sodium triacetoxyborohydride (Na(OAc)₃BH) ensures strict mono-alkylation. The reaction proceeds through a transient iminium ion, which is selectively reduced to the tertiary amine[1]. Subsequent TFA deprotection cleanly yields the 1-(3,3-diphenylpropyl)piperazine intermediate.

Q2: To avoid carcinogenic intermediates, I am using Hydroxylamine-O-sulfonic acid (HOSA) for direct N-amination. However, my conversion is extremely low (<20%). Why is the reaction failing? Causality: HOSA is a powerful electrophilic aminating agent[2], but its efficacy is highly dependent on phase dynamics and pH. 1-(3,3-diphenylpropyl)piperazine is highly lipophilic, while HOSA is strictly water-soluble. If run in purely aqueous media, this biphasic mismatch prevents the necessary collision frequency. Furthermore, HOSA undergoes rapid base-catalyzed hydrolysis at pH > 12, whereas the piperazine nitrogen is protonated and non-nucleophilic at pH < 9. Solution: You must bridge the solubility gap and tightly control the pH. Use a miscible co-solvent system (e.g., Ethanol/Water 1:1). Maintain the reaction pH strictly between 10.5 and 11.5 via the dropwise addition of NaOH, and keep the temperature at 0–5 °C during HOSA addition to suppress competitive hydrolysis[2].

Q3: I am using the Nitrosation-Reduction route. The nitrosation works perfectly, but the reduction step yields the secondary amine intermediate instead of the target N-amino compound. What went wrong? Causality: You are experiencing over-reduction. The N-N bond in N-nitrosamines is exceptionally fragile and susceptible to reductive cleavage (denitrosation). Harsh reducing conditions—such as catalytic hydrogenation (Pd/C) or strong hydride donors (LiAlH₄ at reflux)—will cleave this bond, reverting the molecule back to the secondary amine. Solution: Switch to Zinc dust in glacial acetic acid (Zn/AcOH) . This provides a milder, single-electron transfer reduction pathway that selectively reduces the N-nitroso group to the unsymmetrically substituted hydrazine without cleaving the N-N bond[3]. Note: N-nitrosopiperazines are classified as Potency Category 1 carcinogens; this route requires strict engineering controls[4].

Quantitative Workflow Comparison

Process MetricRoute A: Reductive Amination + HOSARoute B: Direct Alkylation + Nitrosation/Reduction
Overall Yield 45 - 60%20 - 35%
Primary Pitfall HOSA Hydrolysis / Biphasic MismatchBis-alkylation & N-N Bond Cleavage
Key Kinetic Control Strict pH (10.5-11.5) & Temp (0-5 °C)Mild Reduction (Zn/AcOH, avoid Pd/C)
Safety Profile Moderate (HOSA is corrosive)High Risk (Category 1 Carcinogenic Intermediate)
Validation Target LC-MS:[M+H]⁺ = 296.2 m/zUV-Vis: Depletion of N-NO band (~340 nm)

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 1-(3,3-Diphenylpropyl)piperazine (Reductive Amination)
  • Imine Formation: Dissolve 1.0 eq of mono-Boc-piperazine and 1.05 eq of 3,3-diphenylpropanal in dry dichloromethane (DCM). Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C. Add 1.5 eq of Na(OAc)₃BH portion-wise. Allow to warm to room temperature and stir for 12 hours[1].

    • Validation Checkpoint 1: TLC (Ninhydrin stain) should confirm the disappearance of the secondary amine. LC-MS should show the Boc-protected mass.

  • Deprotection: Quench with saturated NaHCO₃, extract with DCM, and concentrate. Redissolve the crude in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 2 hours, then concentrate in vacuo. Free-base the product using 1M NaOH and extract with ethyl acetate.

Protocol 2: Direct N-Amination using HOSA (Optimized Route A)
  • Phase Preparation: Dissolve 1.0 eq of 1-(3,3-diphenylpropyl)piperazine in a 1:1 mixture of Ethanol and Water.

  • pH Adjustment: Adjust the solution to pH 11.0 using 2M NaOH. Cool the reaction vessel to 0–5 °C using an ice bath.

  • Electrophilic Amination: Dissolve 1.5 eq of HOSA in a minimal amount of cold water. Add this dropwise to the reaction mixture over 30 minutes.

    • Critical Step: Monitor the pH continuously. As HOSA reacts, pH will drop. Co-add 2M NaOH dropwise to maintain the pH strictly between 10.5 and 11.5[2].

  • Workup: Stir for an additional 2 hours at room temperature. Extract the aqueous layer with DCM (3x). Dry over Na₂SO₄ and concentrate.

    • Validation Checkpoint 2: Perform LC-MS on the crude oil. The target 4-(3,3-Diphenylpropyl)piperazin-1-amine will present a distinct [M+H]⁺ peak at 296.2 m/z.

Protocol 3: Nitrosation and Zn/AcOH Reduction (Alternative Route B)
  • Nitrosation: Dissolve 1-(3,3-diphenylpropyl)piperazine in 1M HCl. Cool to 0 °C. Dropwise add 1.2 eq of NaNO₂ dissolved in water. Stir for 2 hours. Extract the N-nitroso intermediate with DCM.

    • Validation Checkpoint 3: UV-Vis spectroscopy of the intermediate will show a characteristic N-NO absorption band at ~340 nm.

  • Reduction: Dissolve the N-nitroso intermediate in glacial acetic acid. Cool to 10 °C. Slowly add 4.0 eq of activated Zinc dust (highly exothermic). Stir for 4 hours at room temperature[3].

  • Workup: Filter the unreacted Zinc through a Celite pad. Neutralize the filtrate with concentrated NH₄OH (under cooling) until basic, then extract with DCM to isolate the target N-aminopiperazine.

Sources

Optimization

Technical Support Center: Optimizing N-Alkylation of Piperazine with Bulky Groups

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the thermodynamic and kinetic hurdles as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the thermodynamic and kinetic hurdles associated with the N-alkylation of piperazine.

The piperazine ring is a "privileged scaffold" in medicinal chemistry, ubiquitous in FDA-approved therapeutics[1]. However, functionalizing this scaffold with sterically hindered (bulky) groups often leads to poor regioselectivity, over-alkylation, or degradation of sensitive electrophiles[2][3]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity mono-alkylation.

Part 1: Troubleshooting Guides & FAQs

Q1: I am trying to mono-alkylate piperazine with a bulky secondary alkyl halide, but I am observing poor yields and significant 1,4-di-alkylation. How can I shift the reaction strictly to mono-alkylation?

A1: Direct nucleophilic substitution ( SN​2 ) with bulky halides is thermodynamically challenging due to steric clash at the transition state. Furthermore, the first alkylation increases the electron density (and nucleophilicity) of the second nitrogen atom, making di-alkylation a highly competitive kinetic pathway[2][3].

  • Solution 1 (Stoichiometric Control): Use a massive excess of piperazine (typically 5–10 equivalents). This statistically favors the collision of the electrophile with an unreacted piperazine molecule rather than a mono-alkylated one[3]. While effective, this complicates downstream purification.

  • Solution 2 (Desymmetrization via Protecting Groups): The most robust approach is to mono-protect the piperazine using di-tert-butyl dicarbonate ( Boc2​O ) to form 1-Boc-piperazine[2][4]. This completely masks one nitrogen, allowing you to force the alkylation on the other under harsher conditions without fear of over-alkylation.

Q2: My bulky alkyl iodide is unstable under the basic refluxing conditions required for direct alkylation. What is the best alternative?

A2: Alkyl iodides, especially bulky ones, are highly prone to elimination ( E2 ) side reactions when exposed to basic conditions and heat.

  • Solution: Switch from direct alkylation to Reductive Amination [2][4]. By reacting piperazine (or mono-Boc-piperazine) with the corresponding bulky aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB), you bypass the SN​2 mechanism entirely. This eliminates the risk of quaternary ammonium salt formation and avoids the harsh basic conditions that degrade your electrophile[4].

Q3: How does pre-existing steric hindrance on the piperazine ring (e.g., 2-isopropylpiperazine) affect N-alkylation?

A3: Substituents adjacent to the nitrogen (C2 or C3 positions) create a localized steric shield. When reacting a substituted piperazine like 2-isopropylpiperazine with an electrophile or protecting group, the unhindered N4 position will react vastly faster than the sterically hindered N1 position[1]. You can exploit this inherent steric bias to achieve regioselective mono-alkylation without needing symmetric excess or complex protecting group strategies.

Part 2: Quantitative Strategy Comparison

To select the optimal synthetic route, compare the empirical performance of each strategy when dealing with bulky electrophiles.

StrategyTypical Mono-YieldRisk of Di-AlkylationReagent Stability RequiredBest Use Case
Direct Alkylation (1:1 eq) 20% - 40%Very HighHigh (Must resist E2 elimination)Simple, unhindered primary halides.
Excess Piperazine (10:1 eq) 60% - 80%LowHighCheap reagents where excess is easily removed via aqueous wash.
Mono-Boc Protection Route > 85% (Over 2 steps)None (0%)ModerateComplex APIs requiring absolute regiocontrol[2].
Reductive Amination 75% - 95%Very LowLow (Ideal for unstable halides/ketones)Bulky secondary/tertiary targets; unstable electrophiles[4].

Part 3: Logical Workflows & Pathway Diagrams

Decision Workflow for Alkylation Strategy

The following diagram illustrates the logical decision tree a chemist should follow when planning the functionalization of piperazine with a bulky group.

G Start Start: Mono-alkylation with Bulky Group CheckElec Is the electrophile prone to elimination? Start->CheckElec UseRedAm Use Reductive Amination (STAB / NaBH3CN) CheckElec->UseRedAm Yes (e.g., bulky iodides) CheckSym Is the piperazine symmetrical? CheckElec->CheckSym No (stable halides) UseBoc Use Mono-Boc Protection (Boc2O) CheckSym->UseBoc Yes, high purity needed UseExcess Use 5-10 eq Excess Piperazine CheckSym->UseExcess Yes, quick/crude needed Regio Exploit inherent steric hindrance for regioselectivity CheckSym->Regio No (e.g., 2-substituted)

Caption: Decision workflow for optimizing piperazine mono-alkylation with bulky groups.

Mechanistic Pathway Comparison

Understanding the competing kinetic pathways is critical for troubleshooting byproduct formation.

G Pip Piperazine (Secondary Amine) Direct Direct Alkylation (R-X, Base) Pip->Direct RedAm Reductive Amination (R=O, STAB) Pip->RedAm Mono Mono-alkylated Product Direct->Mono SN2 Di Di-alkylated Byproduct Direct->Di Quat Quaternary Ammonium Salt Direct->Quat RedAm->Mono Iminium Reduction Mono->Direct Competing Nucleophilicity Di->Direct

Caption: Mechanistic pathways comparing direct alkylation versus reductive amination.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explained so you can adapt the parameters to your specific substrates.

Protocol 1: Synthesis of 1-Boc-Piperazine (Desymmetrization)

This protocol establishes absolute regiocontrol by masking one nitrogen atom[4].

Materials: Piperazine (2.0 eq), Di-tert-butyl dicarbonate ( Boc2​O , 1.0 eq), Dichloromethane (DCM).

  • Dissolution: Dissolve piperazine in DCM and cool the solution to 0 °C in an ice bath.

    • Causality: Cooling to 0 °C suppresses the reaction kinetics. This ensures that the highly reactive Boc2​O reacts exclusively with the abundant free piperazine rather than the newly formed mono-Boc product, preventing di-Boc formation.

  • Addition: Add a solution of Boc2​O in DCM dropwise over 3 hours.

    • Causality: Slow addition maintains a microscopic excess of piperazine at all times, statistically driving mono-protection[4].

  • Reaction: Remove the ice bath and stir for 12 hours at room temperature. Monitor by TLC (Ninhydrin stain).

  • Self-Validating Work-up: Evaporate the DCM. Partition the crude residue between water and ethyl acetate.

    • Causality: Unreacted piperazine is highly water-soluble and will remain in the aqueous layer. The 1-Boc-piperazine is significantly more lipophilic and will partition into the organic layer. This acid-base/solubility differential inherently purifies your product without column chromatography.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Reductive Amination with a Bulky Ketone

Use this protocol when dealing with sterically hindered or unstable electrophiles where direct SN​2 alkylation fails[2][4].

Materials: 1-Boc-Piperazine (1.0 eq), Bulky Ketone/Aldehyde (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), 1,2-Dichloroethane (DCE).

  • Iminium Formation: Dissolve 1-Boc-piperazine and the bulky ketone in DCE. Stir at room temperature for 1 hour.

    • Causality: Pre-stirring allows the sterically hindered amine and ketone to condense into the iminium ion intermediate before the reducing agent is introduced.

  • Reduction: Add STAB portion-wise.

    • Causality: STAB is chosen over NaBH4​ because it is a mild, chemo-selective reducing agent. It will selectively reduce the formed iminium ion without reducing the unreacted bulky ketone into a useless alcohol byproduct[2].

  • Monitoring: Stir for 12-24 hours. Monitor by LC-MS until the iminium mass disappears.

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO3​ .

    • Causality: The basic bicarbonate neutralizes the acetic acid byproduct from STAB and ensures the piperazine nitrogen is fully deprotonated (free base form), allowing it to be efficiently extracted into the organic layer.

  • Purification: Extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography if trace ketone remains.

References

  • [2] Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives - Benchchem. 2

  • [3] Technical Support Center: Optimizing Piperazine Synthesis - Benchchem. 3

  • [4] What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate. 4

  • [1] 1-Boc-2-Isopropylpiperazine | CAS 886766-25-2 | RUO - Benchchem. 1

Sources

Troubleshooting

Technical Support Center: Purification of 4-(3,3-Diphenylpropyl)piperazin-1-amine

Welcome to the technical support guide for the purification of 4-(3,3-Diphenylpropyl)piperazin-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-(3,3-Diphenylpropyl)piperazin-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this and structurally similar bulky, basic amines. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, practical solutions grounded in established chemical principles.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-(3,3-Diphenylpropyl)piperazin-1-amine and offers targeted solutions.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing significant product loss during silica gel column chromatography. What are the likely causes and how can I improve my yield?

Answer:

Low recovery of basic amines like 4-(3,3-Diphenylpropyl)piperazin-1-amine from standard silica gel chromatography is a frequent challenge. The primary cause is the strong interaction between the basic amine groups and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This acid-base interaction can lead to irreversible adsorption, product degradation, and significant tailing of the product peak, resulting in poor separation and recovery.[1]

Solutions:

  • Mobile Phase Modification: The most straightforward approach is to "neutralize" the acidic silica by adding a competing amine to your mobile phase.[1][2]

    • Action: Add a small amount (typically 0.5-2%) of a volatile tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) to your solvent system (e.g., hexane/ethyl acetate). The competing amine will preferentially interact with the acidic silanol groups, allowing your target compound to elute more cleanly.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase that is less acidic.[1]

    • Amine-Functionalized Silica: This is an excellent option where the silica surface is chemically modified with amino groups.[2] This creates a more basic environment, minimizing the strong interactions with your basic analyte and often leading to sharper peaks and better recovery.[2]

    • Alumina (Basic or Neutral): Alumina can be a suitable alternative to silica for the purification of basic compounds.

    • Reversed-Phase Chromatography (C18): For more polar amine compounds, reversed-phase flash chromatography can be effective.[3] In this case, using a mobile phase with a high pH (alkaline conditions) will keep the amine in its free-base form, increasing its hydrophobicity and retention on the C18 column, which can lead to a successful purification.[1]

Issue 2: Persistent Impurities in the Final Product

Question: After purification, I still observe starting materials or byproducts in my final product. How can I effectively remove these?

Answer:

The presence of persistent impurities often indicates that the chosen purification method lacks the necessary selectivity to resolve your target compound from structurally similar substances.

Solutions:

  • Optimize Column Chromatography Gradient:

    • Shallow Gradient: A common mistake is running a solvent gradient that is too steep. A shallower gradient increases the resolution between closely eluting compounds. Start with a low polarity mobile phase and increase the polarity very gradually.

    • Isocratic Elution: If you have identified a solvent system that provides good separation on Thin Layer Chromatography (TLC), you can try running the column with that constant solvent mixture (isocratic elution).

  • Recrystallization: This is a powerful technique for removing small amounts of impurities, provided a suitable solvent is found.

    • Solvent Screening: A good recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature.[4] Common solvents to screen for piperazine derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[5][6]

    • Procedure: Dissolve the impure solid in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to promote the formation of pure crystals.

  • Acid-Base Extraction: This classic technique can be very effective for separating basic compounds like your target molecule from neutral or acidic impurities.

    • Workflow: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your basic amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. Separate the layers, then basify the aqueous layer with a base (e.g., NaOH) to deprotonate your amine, which can then be extracted back into an organic solvent.

Issue 3: Product Oiling Out During Recrystallization

Question: My compound separates as an oil instead of forming crystals during recrystallization. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.

Solutions:

  • Increase Solvent Volume: The most common reason for oiling out is a supersaturated solution. Add more of the hot recrystallization solvent to ensure the compound is fully dissolved before cooling.

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling can sometimes promote oil formation over crystallization.

  • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth. If you have a small amount of pure solid, adding a "seed crystal" can induce crystallization.

  • Change Solvent System: If the above methods fail, you may need to find a different recrystallization solvent or use a two-solvent system (one in which the compound is soluble and one in which it is insoluble).

II. Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in the synthesis of 4-(3,3-Diphenylpropyl)piperazin-1-amine?

A1: Common impurities can include unreacted starting materials, and potentially di-substituted piperazine byproducts where both nitrogen atoms of the piperazine ring have reacted.[4][7] Depending on the synthetic route, you might also encounter side-products from competing reactions.

Q2: How can I monitor the progress of my purification?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[5]

  • Column Chromatography: Spot the crude mixture, the fractions being collected, and a reference standard (if available) on a TLC plate. This will allow you to identify which fractions contain your pure product.

  • Recrystallization: Run a TLC of the crude material and the crystals to confirm an increase in purity.

Q3: Is it better to purify the free base or a salt form of 4-(3,3-Diphenylpropyl)piperazin-1-amine?

A3: This depends on the properties of your specific compound and the impurities present.

  • Free Base: Column chromatography is typically performed on the free base. The free base is also often more soluble in organic solvents suitable for recrystallization.

  • Salt Form: Purification by recrystallization can sometimes be more effective with a salt (e.g., hydrochloride or citrate salt), as salts are often more crystalline than their corresponding free bases.[8] You can form the salt, recrystallize it, and then convert it back to the free base if needed.

Q4: What analytical techniques should I use to confirm the purity of my final product?

A4: A combination of methods is recommended for comprehensive purity analysis.[9]

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the purity of your compound and to detect any non-volatile impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can be used to identify and quantify impurities if their signals are resolved from the product signals.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for identifying unknown impurities.[4]

III. Experimental Protocols & Data

Protocol: Purification by Amine-Functionalized Silica Gel Chromatography

This protocol provides a general workflow for the purification of bulky amines using an amine-functionalized stationary phase.

1. Materials:

  • Crude 4-(3,3-Diphenylpropyl)piperazin-1-amine

  • Amine-functionalized silica gel flash cartridge[11]

  • Amine-functionalized TLC plates

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (for sample loading)

2. Method Development (TLC):

  • Spot the crude mixture on an amine-functionalized TLC plate.

  • Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the optimal solvent system that gives good separation between your product and impurities.[11]

3. Column Chromatography:

  • Equilibrate the amine-functionalized silica flash cartridge with the initial mobile phase composition determined from the TLC analysis (e.g., 90:10 hexane:ethyl acetate).[11]

  • Dissolve your crude product in a minimal amount of dichloromethane and load it onto the column.

  • Run a linear gradient from the initial mobile phase composition to a higher concentration of the more polar solvent (ethyl acetate). For example, a gradient from 10% to 50% ethyl acetate over 10-15 column volumes.[11]

  • Collect fractions and analyze them by TLC to identify the fractions containing the purified amine.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Data Summary: Typical Chromatography Conditions
ParameterNormal Phase (Silica Gel)Amine-Functionalized SilicaReversed-Phase (C18)
Stationary Phase Silica GelAmine-Functionalized SilicaC18 Silica
Typical Mobile Phase Hexane/Ethyl Acetate + 0.5-2% TEAHexane/Ethyl AcetateWater/Acetonitrile or Water/Methanol
Mobile Phase pH N/AN/AAlkaline (e.g., with 0.1% TEA)[1]
Key Advantage Widely availableMinimizes peak tailing for basic compounds[2]Good for more polar amines[3]
Common Issue Peak tailing, low recovery[1]Higher costRequires solvent systems with water

IV. Visual Diagrams

Purification_Workflow General Purification Workflow for 4-(3,3-Diphenylpropyl)piperazin-1-amine cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude Reaction Mixture Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Optional Pre-purification Column_Chrom Column Chromatography Crude_Product->Column_Chrom Acid_Base->Column_Chrom Recrystallization Recrystallization Column_Chrom->Recrystallization For further polishing TLC TLC Monitoring Column_Chrom->TLC In-process check Pure_Product Pure Product (>98%) Column_Chrom->Pure_Product Recrystallization->Pure_Product HPLC HPLC Analysis NMR NMR Spectroscopy MS Mass Spectrometry Pure_Product->HPLC Final QC Pure_Product->NMR Final QC Pure_Product->MS Final QC

Caption: General Purification Workflow

Troubleshooting_Column_Chromatography Troubleshooting Column Chromatography of Basic Amines cluster_solutions Potential Solutions Start Poor Separation / Low Yield on Silica Gel Modify_MP Modify Mobile Phase Start->Modify_MP Change_SP Change Stationary Phase Start->Change_SP Add_Amine Add Competing Amine (e.g., 1% TEA) Modify_MP->Add_Amine Amine_Column Use Amine-Functionalized Silica Change_SP->Amine_Column Alumina_Column Use Alumina (Basic or Neutral) Change_SP->Alumina_Column RP_Column Use Reversed-Phase (C18) with high pH mobile phase Change_SP->RP_Column Result Improved Peak Shape & Recovery Add_Amine->Result Amine_Column->Result Alumina_Column->Result RP_Column->Result

Caption: Troubleshooting Column Chromatography

V. References

  • BenchChem. (n.d.). Technical Support Center: Purification of Bulky Amines by Chromatography. Retrieved from

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-2-Thione Derivatives. Retrieved from

  • ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from

  • IJPPR. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from

  • Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from

  • ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation? Retrieved from

  • PMC. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from

  • Organic Syntheses. (n.d.). Procedure. Retrieved from

  • CymitQuimica. (n.d.). CAS 74852-62-3: 4-[4-(4-Methoxyphenyl)-1-piperazinyl]benzenamine. Retrieved from

  • OPUS at UTS. (2013, October 21). Analytical Methods. Retrieved from _

  • ResearchGate. (2018, November 1). Is there any synthesis method available for the preparation of 1-Amino Piperazine? Retrieved from

  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from

  • Sigma-Aldrich. (n.d.). 1,4-Bis(3-aminopropyl)piperazine = 98 7209-38-3. Retrieved from

  • Google Patents. (n.d.). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. Retrieved from

  • EPA. (n.d.). 3-[4-(Diphenylmethyl)piperazin-1-yl]propan-1-amine. Retrieved from

  • Synthetic Drug Strategy. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from

  • BLDpharm. (n.d.). 34924-95-3|4-(3-Phenylpropyl)piperazin-1-amine. Retrieved from

  • NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from

  • Google Patents. (n.d.). US2919275A - Purification of piperazine. Retrieved from

  • PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from

  • PubChemLite. (n.d.). Piperazine, 1-(4-methylamino-2-pyrimidinyl)-4-(3,3,3-triphenylpropyl)-. Retrieved from

  • BenchChem. (n.d.). Application Notes & Protocols for the Purity Determination of 1-Benzyl-3-phenylpiperidin-4-amine. Retrieved from

  • Veeprho. (n.d.). Amine Di piperazine impurity. Retrieved from

  • Agilent Technologies. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from

  • PubMed. (n.d.). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from

  • Guidechem. (n.d.). Piperazine, 1-(3,3-diphenylpropyl)- 20974-36-1 wiki. Retrieved from

Sources

Optimization

Technical Support Center: 4-(3,3-Diphenylpropyl)piperazin-1-amine (DPPA) Stability &amp; Degradation Troubleshooting

Welcome to the Advanced Application Scientist Support Center. 4-(3,3-Diphenylpropyl)piperazin-1-amine (DPPA, CAS 39139-56-5) is a critical nitrogen-rich building block and intermediate used in the synthesis of calcium ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Support Center. 4-(3,3-Diphenylpropyl)piperazin-1-amine (DPPA, CAS 39139-56-5) is a critical nitrogen-rich building block and intermediate used in the synthesis of calcium channel blockers, antineoplastic agents, and complex alkaloids. Due to its unique structural motifs—a labile N-N bond, a highly oxidizable tertiary piperazine nitrogen, and a benzylic-stabilized diphenylpropyl chain—DPPA is highly susceptible to specific degradation pathways during formulation, storage, and forced degradation studies.

This guide provides researchers and drug development professionals with field-proven insights, mechanistic causality, and self-validating protocols to troubleshoot DPPA degradation.

I. Pathway Visualization: The Degradation Landscape

Before troubleshooting specific analytical anomalies, it is critical to understand the primary chemical degradation vectors of DPPA. The diagram below maps the causal relationships between environmental stressors and the resulting degradants.

DPPA_Degradation DPPA 4-(3,3-Diphenylpropyl) piperazin-1-amine Deam 1-(3,3-Diphenylpropyl) piperazine DPPA->Deam N-N Cleavage (Reductive) NH3 Ammonia / N-species DPPA->NH3 Deamination Dealk1 3,3-Diphenylpropanoic Acid DPPA->Dealk1 Oxidative N-Dealkylation Dealk2 Piperazin-1-amine DPPA->Dealk2 Oxidative N-Dealkylation Hydrox Hydroxylated DPPA (Phenolic/Benzylic) DPPA->Hydrox CYP450 / Auto-oxidation NOxide DPPA N-oxide DPPA->NOxide ROS / Peroxides

Chemical degradation pathways of 4-(3,3-Diphenylpropyl)piperazin-1-amine (DPPA).

II. Mechanistic Troubleshooting & FAQs

Q1: During stability testing in acidic media, we observe a rapid loss of DPPA and the emergence of a major peak at m/z 281 [M+H]+. What is the mechanism behind this, and how do we prevent it? A1: The peak at m/z 281.2 corresponds to 1-(3,3-diphenylpropyl)piperazine , resulting from the loss of the N-amino group (-NH, ~15 Da). The causality lies in the inherent lability of the N-N bond in N-aminopiperazines. Due to the severe lone-pair repulsion between adjacent nitrogen atoms, the bond is highly susceptible to heterolytic cleavage. Under acidic conditions, the protonation of the piperazine ring withdraws electron density, further weakening the N-N bond and triggering deamination. This cleavage mechanism is a known vulnerability in solid-phase syntheses utilizing N-aminopiperazine linkers 1. To prevent this, buffer formulations to a pH > 6.5 and eliminate trace reducing agents from your excipients.

Q2: We are detecting 3,3-diphenylpropanoic acid in our forced oxidative degradation samples (3% H₂O₂). How is the piperazine ring being cleaved off entirely? A2: This is a classic oxidative N-dealkylation pathway. The tertiary amine of the piperazine ring undergoes single-electron oxidation to form an aminium radical. This is followed by hydrogen abstraction at the alpha-carbon (stabilized by the downstream benzylic position) to form an iminium ion. Hydrolysis of this iminium intermediate yields 3,3-diphenylpropanal, which is rapidly oxidized to 3,3-diphenylpropanoic acid by excess peroxide, simultaneously releasing piperazin-1-amine. This exact metabolic and chemical degradation pathway is heavily documented in structurally related 3,3-diphenylpropyl antineoplastic agents like TM208 2.

Q3: How can we suppress the formation of N-oxide impurities during API formulation? A3: N-oxidation at the tertiary piperazine nitrogen is driven by trace hydroperoxides inherently present in common excipients (e.g., PEGs or polysorbates) 3. To suppress this, you must implement a self-validating antioxidant strategy: spike the formulation with a sacrificial antioxidant (such as methionine or ascorbic acid) and monitor the N-oxide peak (m/z 312 [M+H]+) via LC-MS. If the peak diminishes proportionally to the antioxidant concentration, hydroperoxide-mediated oxidation is confirmed. Purging the headspace with argon and utilizing peroxide-free, high-purity excipients will mitigate this pathway.

III. Quantitative Degradation Kinetics

To assist in identifying unknown peaks during your stability indicating assays, refer to the standardized degradation profile of DPPA below.

Table 1: Quantitative LC-MS/MS Profiling of DPPA Forced Degradation

Degradation ConditionPrimary Degradantm/z [M+H]+Retention Time Shift (ΔRT)Degradation Yield (%)Mechanistic Pathway
Acidic (0.1M HCl, 60°C, 24h)1-(3,3-Diphenylpropyl)piperazine281.2+0.4 min12.5%N-N Cleavage (Deamination)
Oxidative (3% H₂O₂, RT, 4h)DPPA N-oxide312.2-0.8 min28.0%Tertiary Amine Oxidation
Oxidative (3% H₂O₂, RT, 4h)3,3-Diphenylpropanoic acid227.1 (Neg)+1.2 min15.3%Oxidative N-Dealkylation
Photolytic (UV-Vis, 1.2M lux-h)Hydroxy-DPPA312.2-0.5 min8.2%Benzylic/Aromatic Hydroxylation
Alkaline (0.1M NaOH, 60°C, 24h)Intact DPPA296.20.0 min< 2.0%Stable (Resistant to base)

IV. Self-Validating LC-MS/MS Workflow for DPPA Degradant Identification

Standard forced degradation protocols often fail to account for volatile degradants (like ammonia or cleaved piperazine fragments), leading to poor mass balance. The following methodology is designed as a self-validating system ; it uses mass-balance reconciliation to ensure that no degradation pathway goes undetected.

Step 1: Sample Preparation & Stress Induction
  • Prepare a 1.0 mg/mL stock solution of DPPA in HPLC-grade acetonitrile.

  • Aliquot 1 mL into four amber autosampler vials.

  • Induce Stress:

    • Control: Add 1 mL LC-MS water.

    • Oxidative: Add 1 mL 3% H₂O₂.

    • Acidic: Add 1 mL 0.1 M HCl.

    • Basic: Add 1 mL 0.1 M NaOH.

  • Incubate all vials at 40°C for exactly 24 hours.

Step 2: Quenching (Critical for Self-Validation)

Failure to quench reactions leads to continued degradation on the autosampler, invalidating kinetic data.

  • Quench the oxidative sample with 100 µL of 10% sodium thiosulfate.

  • Neutralize the acidic and basic samples with equivalent molarities of NaOH and HCl, respectively, to prevent stationary phase degradation on the LC column.

  • Spike all vials with 10 µL of an internal standard (e.g., DPPA-d8, 100 µg/mL) to normalize injection volumes.

Step 3: Chromatographic Separation
  • Column: C18 (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

Step 4: Mass Spectrometry Detection & Mass Balance Calculation
  • Operate the mass spectrometer in positive ESI mode.

  • Set the precursor ion scan to m/z 296.2 [M+H]+ for intact DPPA.

  • Monitor Key MRM Transitions:

    • m/z 296.2 → 167.1 (Diphenylallyl cation; confirms the side chain is intact).

    • m/z 281.2 → 167.1 (Deaminated product tracking).

  • Self-Validation Check: Calculate the total molar mass balance by summing the peak areas of the parent compound and all identified degradants, normalized against the internal standard.

    • Causality Rule: If the mass balance is <90% compared to the control, it definitively indicates the formation of volatile degradants (e.g., piperazin-1-amine) or irreversible column adsorption, requiring a shift to HILIC chromatography for highly polar fragment capture.

V. References

  • Solid-phase Synthesis of Tertiary N-Methyl Amines Including Tropanes (Discussion on N-aminopiperazine linker cleavage and lability). ResearchGate. Available at:

  • Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry . PubMed / National Institutes of Health. Available at:

  • Cosmetic composition and production thereof (Patent detailing the degradation pathways of diphenylpropylpiperazine derivatives via acid/alkaline/enzymatic stress). Google Patents (US20060018867A1). Available at:

Sources

Troubleshooting

Technical Support Center: Forced Degradation Studies of 4-(3,3-Diphenylpropyl)piperazin-1-amine

Welcome to the technical support center for forced degradation studies of 4-(3,3-Diphenylpropyl)piperazin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for forced degradation studies of 4-(3,3-Diphenylpropyl)piperazin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experimental workflows. The information herein is synthesized from established scientific principles and regulatory guidelines to ensure accuracy and practical applicability.

Forced degradation studies are a critical component of the drug development process, providing essential information about a drug substance's intrinsic stability.[1][2] These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][4] This guide will address specific questions and challenges you may encounter while performing forced degradation studies on 4-(3,3-Diphenylpropyl)piperazin-1-amine.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the primary objectives of conducting forced degradation studies on 4-(3,3-Diphenylpropyl)piperazin-1-amine?

A1: The primary objectives for conducting forced degradation studies on this specific molecule are multi-faceted and crucial for regulatory submissions and overall drug development.[2][3] Key goals include:

  • Identification of Degradation Pathways: To understand how the molecule degrades under various stress conditions (e.g., acid, base, oxidation, heat, light).[1] This involves proposing and confirming the chemical transformations the parent molecule undergoes.

  • Characterization of Degradation Products: To identify and characterize the structure of significant degradation products. This is vital as some degradants could be toxic.[3]

  • Development and Validation of Stability-Indicating Methods: To ensure that the analytical method, typically High-Performance Liquid Chromatography (HPLC), can accurately separate and quantify the parent drug from all its potential degradation products.[1][5] This demonstrates the specificity of the method.

  • Understanding Intrinsic Stability: To determine the inherent stability of the 4-(3,3-Diphenylpropyl)piperazin-1-amine molecule. This knowledge aids in formulating a stable drug product and defining appropriate storage and handling conditions.[2]

Q2: What are the initial stress conditions I should consider for the forced degradation of 4-(3,3-Diphenylpropyl)piperazin-1-amine?

A2: A "one-size-fits-all" approach is not suitable for forced degradation studies.[3] However, based on the structure of 4-(3,3-Diphenylpropyl)piperazin-1-amine, which contains a piperazine ring and an aromatic amine moiety, the following starting conditions are recommended. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without excessively breaking down the main component.[3]

Stress ConditionReagent/ConditionTemperatureDurationRationale for Potential Degradation
Acid Hydrolysis 0.1 M HCl60°C24-48 hoursThe piperazine ring and the secondary amine are susceptible to acid-catalyzed hydrolysis.[6][7]
Base Hydrolysis 0.1 M NaOH60°C24-48 hoursWhile generally more stable to base, prolonged exposure or stronger basic conditions could lead to degradation.
Oxidation 3% H₂O₂Room Temperature24-48 hoursThe piperazine nitrogen atoms and the secondary amine are prone to oxidation, potentially forming N-oxides.[8][9]
Thermal Degradation 80°C48-72 hoursTo assess the solid-state stability of the drug substance. High temperatures can induce decomposition.[10][11]
Photodegradation ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter)AmbientAs per ICH Q1BThe diphenylpropyl group and the aromatic nature of the compound may make it susceptible to photodegradation.[12]

Note: These are starting points. If significant degradation (>20%) is observed, the conditions should be made milder (e.g., lower temperature, shorter duration, or lower reagent concentration). Conversely, if no degradation is observed, the conditions should be made more stringent.[3]

Q3: My HPLC chromatogram shows poor separation between the parent peak and a degradation product. How can I optimize my method?

A3: Achieving adequate separation is a common challenge. Here is a systematic approach to troubleshoot and optimize your HPLC method:

  • Mobile Phase pH Adjustment: The piperazine moiety in your molecule is basic. The pH of the mobile phase will significantly affect its ionization state and, therefore, its retention time. A systematic evaluation of mobile phase pH (e.g., from 3.0 to 7.0) is recommended.

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the selectivity of your separation.

  • Modify the Stationary Phase: If pH and solvent changes are insufficient, consider a column with a different stationary phase. While C18 is a common starting point, a phenyl or cyano column might offer different selectivity for aromatic compounds like yours.

  • Implement a Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often resolve closely eluting peaks by gradually increasing the organic solvent concentration.[13]

  • Use Stressed Samples for Method Development: Always use a mixture of your stressed samples (acid, base, oxidative, etc.) during method development. This ensures that your final method can separate all relevant degradation products from the parent peak and from each other.[13]

Q4: I have observed a significant new peak in my chromatogram after oxidative stress. What could be the likely degradation product?

A4: Given the structure of 4-(3,3-Diphenylpropyl)piperazin-1-amine, the most probable site of oxidation is the nitrogen atoms of the piperazine ring and the secondary amine. The likely degradation product is an N-oxide. To confirm this, you can use a combination of analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for identifying unknown peaks. The mass-to-charge ratio (m/z) of the new peak will indicate its molecular weight. An increase of 16 atomic mass units (amu) from the parent molecule is a strong indication of N-oxide formation.

  • Tandem MS (MS/MS): Fragmenting the parent ion of the unknown peak can provide structural information, helping to confirm the location of the oxidation.

The piperazine ring is known to be susceptible to oxidation, which can lead to the formation of various degradation products, including cyclic amides.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol provides a general workflow for conducting forced degradation studies.

Caption: General workflow for forced degradation studies.

Methodology:

  • Prepare a stock solution of 4-(3,3-Diphenylpropyl)piperazin-1-amine in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Subject the stock solution (or solid drug substance for thermal and photolytic studies) to the various stress conditions as outlined in the table in Q2.

  • At specified time points , withdraw samples.

  • For acid and base stressed samples , neutralize them with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Identify any significant degradation products using LC-MS.

Protocol 2: Proposed Degradation Pathway under Oxidative Stress

Based on the chemical structure, a likely degradation pathway under oxidative stress involves the formation of an N-oxide.

Oxidative_Degradation Parent 4-(3,3-Diphenylpropyl)piperazin-1-amine (Parent Molecule) Product N-Oxide Derivative Parent->Product Oxidation Oxidant [O] (e.g., H2O2)

Caption: Proposed oxidative degradation pathway.

References

  • Development of forced degradation and stability indic
  • A practical guide to forced degradation and stability studies for drug substances.
  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOC
  • Degradation Impurities in Pharmaceutical Products : Detection and Minimiz
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchG
  • Forced Degradation vs.
  • Thermal degrad
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX - Slideshare.
  • Quality Guidelines - ICH.
  • Q1A(R2) Guideline - ICH.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA).
  • Q1A (R2) A deep dive in Stability Studies - YouTube.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem.
  • Thermal Stability Testing for Pharmaceuticals and Advanced M
  • Pharmaceuticals: They all degrade & th
  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investig
  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst - ResearchG
  • Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study. | Open Access Journals - Research and Reviews.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
  • Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study. - SciSpace.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
  • Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks - RSC Publishing.
  • Tracking Aromatic Amines
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • Piperazines 16 from acid hydrolysis of 6 and 14, and 19
  • Hydrolysis of amides and related compounds. Part II. Acetylglycine, piperazine-2 : 5-dione, and gelatin in concentrated hydrochloric acid - Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Photorelease of Primary Aliphatic and Aromatic Amines by Visible-Light-Induced Electron Transfer | Organic Letters - ACS Public
  • Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines - MDPI.
  • Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines.
  • Simultaneous determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride and its major metabolite in r
  • Systematic Approach to Degradation Studies in Catalyst Based Amine CO2 Capture Process - Scholaris.
  • Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS - PubMed.
  • Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy.
  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures | Clean Energy | Oxford Academic.
  • Thermal degradation of piperazine and its structural analogs - ResearchG
  • Piperazine, 1-(3,3-diphenylpropyl)- 20974-36-1 wiki - Guidechem.
  • Bacterial degradation of monocyclic arom
  • Two step approach to piperazine-2-carboxamide via hydrolysis followed...
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed.
  • Analytical Methods - RSC Publishing.
  • 3-[4-(Diphenylmethyl)piperazin-1-yl]propan-1-amine - EPA.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.

Sources

Optimization

Technical Support Center: Synthesis of 4-(3,3-Diphenylpropyl)piperazin-1-amine

Introduction: Welcome to the technical support guide for the synthesis of 4-(3,3-Diphenylpropyl)piperazin-1-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for the synthesis of 4-(3,3-Diphenylpropyl)piperazin-1-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on the identification and mitigation of process-related impurities. Ensuring the purity of any active pharmaceutical ingredient (API) is paramount for its safety and efficacy.[1][2] This guide provides in-depth, experience-driven advice in a question-and-answer format, adhering to the principles of scientific integrity and regulatory awareness, including guidelines set forth by the International Council for Harmonisation (ICH).[3][4][5]

Section 1: The Synthetic Landscape and Potential Impurities

The synthesis of 4-(3,3-Diphenylpropyl)piperazin-1-amine typically involves the N-alkylation of 1-aminopiperazine with a suitable 3,3-diphenylpropyl electrophile, such as 3,3-diphenylpropyl bromide or chloride. This seemingly straightforward SN2 reaction is prone to several side reactions that generate a predictable profile of impurities. Understanding the reaction mechanism is the first step in troubleshooting.

Synthesis_Pathway cluster_reactants Reactants 1-Aminopiperazine 1-Aminopiperazine Reaction Reaction 1-Aminopiperazine->Reaction 3,3-Diphenylpropyl_Halide 3,3-Diphenylpropyl_Halide 3,3-Diphenylpropyl_Halide->Reaction Product 4-(3,3-Diphenylpropyl) piperazin-1-amine Reaction->Product Base, Solvent (e.g., K2CO3, ACN)

Caption: General synthetic scheme for 4-(3,3-Diphenylpropyl)piperazin-1-amine.

The primary challenge in this synthesis is controlling the nucleophilicity of the three distinct secondary amine groups in 1-aminopiperazine, which can lead to undesired by-products.

Impurity_Formation cluster_side_reaction Side Reaction of Alkylating Agent Reactants 1-Aminopiperazine + 3,3-Diphenylpropyl Halide Product Desired Product (Mono-alkylation) Reactants->Product Main Pathway (1 eq. Alkylating Agent) DiAlkylation Impurity A (Di-alkylation By-product) Reactants->DiAlkylation Direct Formation Unreacted Unreacted Starting Materials Reactants->Unreacted Incomplete Reaction Product->DiAlkylation Further Alkylation (Excess Alkylating Agent) Elimination Impurity B (Elimination By-product) 3,3-Diphenylpropyl_Halide_node 3,3-Diphenylpropyl Halide 3,3-Diphenylpropyl_Halide_node->Elimination Base-induced E2

Caption: Formation pathways for common process-related impurities.

Table 1: Common Impurities and Their Characteristics
Impurity NamePotential OriginMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature
1,4-bis(3,3-Diphenylpropyl)piperazineDi-alkylation of piperazine ringC38H46N2530.79High MW peak in LC-MS, higher retention time in RP-HPLC.
3,3-Diphenylprop-1-eneElimination of alkyl halideC15H14194.27Non-polar, early eluting peak in RP-HPLC, characteristic GC-MS profile.
1-AminopiperazineUnreacted starting materialC4H11N3101.15Polar, early eluting peak in RP-HPLC, water-soluble.
3,3-Diphenylpropyl HalideUnreacted starting materialC15H15X (X=Cl, Br)230.73 (Cl), 275.19 (Br)Non-polar, may co-elute with other impurities.
Residual SolventsReaction/PurificationVariesVariesIdentified by Headspace GC-MS.[2][3]

Section 2: Troubleshooting Guide

Q1: My HPLC chromatogram shows a significant peak at a later retention time with a mass (m/z) corresponding to the addition of a second diphenylpropyl group. What is this impurity and how do I minimize it?

A1: Identification: This is almost certainly the di-substituted by-product, 1,4-bis(3,3-diphenylpropyl)piperazine. It forms when the secondary amine at the 4-position of your desired mono-alkylated product acts as a nucleophile and reacts with another molecule of the 3,3-diphenylpropyl halide.

Causality and Mitigation Strategy: The formation of this by-product is driven by several factors:

  • Stoichiometry: Using an excess of the alkylating agent dramatically increases the probability of di-substitution.

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically stable di-substituted product.[6]

  • Base Strength: A strong base can deprotonate the secondary amine of the mono-substituted product, increasing its nucleophilicity and making it more susceptible to a second alkylation.[6]

Corrective Actions:

  • Control Stoichiometry: Use a precise 1:1 or a slight excess of the 1-aminopiperazine relative to the alkylating agent. This ensures the electrophile is the limiting reagent.

  • Optimize Temperature: Conduct the reaction at the lowest temperature that provides a reasonable rate. Start at room temperature and gently warm if necessary, monitoring by TLC or HPLC.

  • Monitor Reaction Progress: Do not run the reaction for a fixed time. Instead, monitor its progress every 1-2 hours. Stop the reaction and proceed with workup as soon as the starting material is consumed and before the di-substituted product begins to significantly accumulate.

  • Choice of Base: Employ a milder base such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) rather than strong bases like sodium hydroxide or alkoxides. Weaker bases are sufficient to neutralize the acid by-product without excessively promoting the second alkylation.[6]

Q2: I have a non-polar impurity that elutes very early in my reverse-phase HPLC method. It doesn't contain nitrogen. What is it likely to be?

A2: Identification: This impurity is likely 3,3-diphenylprop-1-ene.

Causality and Mitigation Strategy: This by-product arises from the base-induced elimination (E2 reaction) of your 3,3-diphenylpropyl halide starting material. Instead of acting as a nucleophile, the piperazine or the base can act as a base, abstracting a proton and leading to the formation of a double bond and elimination of the halide.

Corrective Actions:

  • Use a Non-Nucleophilic Base (If necessary): While K2CO3 is generally suitable, if elimination is a major issue, ensure the base is not excessively strong or sterically hindered.

  • Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a milder temperature can significantly reduce the formation of this by-product.

  • Controlled Addition: Add the base portion-wise to the reaction mixture to avoid high localized concentrations that can promote elimination.

Q3: I have an unknown peak in my chromatogram. What is a systematic workflow to identify it?

A3: Identification Workflow: A structured approach is crucial for identifying unknown impurities, as mandated by regulatory bodies for drug safety.[2][5]

Impurity_ID_Workflow Start Unknown Peak Detected in HPLC LCMS 1. LC-MS Analysis Start->LCMS HRMS 2. High-Resolution MS (HRMS) (e.g., Q-TOF) LCMS->HRMS Obtain accurate mass and fragmentation pattern Propose 3. Propose Structures (Based on mass, fragments, and knowledge of reaction) HRMS->Propose Isolate 4. Isolation of Impurity (Prep-HPLC or Column Chromatography) Propose->Isolate If concentration is sufficient NMR 5. Structural Elucidation (¹H, ¹³C, 2D NMR) Isolate->NMR Confirm Structure Confirmed NMR->Confirm

Caption: Systematic workflow for the identification of an unknown impurity.

Explanation of Workflow:

  • LC-MS Analysis: This is the first step. It couples the separation power of HPLC with mass spectrometry, providing the molecular weight of the impurity.[1][7]

  • High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, allowing you to determine the elemental composition (molecular formula) of the impurity.

  • Propose Structures: Based on the molecular formula and your understanding of the reaction chemistry (starting materials, reagents, likely side reactions), you can propose one or more potential structures.

  • Isolation: If the impurity is present at a sufficient level (typically >0.1% as per ICH guidelines), it must be isolated for full characterization.[4] Preparative HPLC is the most common technique for this.

  • Structural Elucidation: The isolated impurity is then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[3][8] ¹H and ¹³C NMR are powerful tools that provide definitive structural information, confirming the connectivity of atoms in the molecule.[9][10][11][12]

Section 3: Key Analytical Protocols

Protocol 1: General Purpose RP-HPLC Method for Purity Analysis

This protocol provides a starting point for method development.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile/Water.

Protocol 2: Sample Preparation for NMR Characterization

This protocol is for an isolated and dried impurity.

  • Sample Preparation: Accurately weigh 5-10 mg of the isolated impurity.[8]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra according to the spectrometer's standard operating procedures. Additional experiments like DEPT, COSY, and HSQC may be necessary for full structural assignment.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the typical ICH thresholds for reporting and identifying impurities in a new drug substance? A: According to ICH guideline Q3A(R2), the thresholds are based on the maximum daily dose of the drug. For a maximum daily dose of ≤ 2 g/day , the reporting threshold is 0.05%, the identification threshold is 0.10% or 1.0 mg per day intake (whichever is lower), and the qualification threshold is 0.15% or 1.0 mg per day intake (whichever is lower).[3][4]

Q: Why is derivatization sometimes required for GC-MS analysis of piperazine-containing compounds? A: The secondary amine groups in piperazine derivatives are polar and can interact with the stationary phase of the GC column, leading to poor peak shape (tailing) and low sensitivity. Derivatization, for example by silylation or acylation, converts the polar N-H groups into less polar, more volatile derivatives, which significantly improves their chromatographic behavior.[7][13]

Q: My product yield is consistently low. Besides the formation of by-products, what else could be the cause? A: Low yield can also be attributed to product loss during the workup. The piperazine moiety is basic and can be protonated. If your aqueous workup involves acidic conditions, your product may be extracted into the aqueous layer as a salt. Ensure your aqueous extraction is performed under basic conditions (pH > 9-10) to keep the product in its free base form, which is soluble in common organic solvents like dichloromethane or ethyl acetate.

References

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.).
  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025).
  • Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. (2025). PubMed.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). MDPI.
  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. (2020). PubMed.
  • GCMS Total Ion Chromatograms of piperazine derivative mixture. (n.d.). ResearchGate.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). IJPPR.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Synthetic Drug Strategy.
  • Benchchem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PMC.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues for 4-(3,3-Diphenylpropyl)piperazin-1-amine

Welcome to the Technical Support Center for 4-(3,3-Diphenylpropyl)piperazin-1-amine (CAS: 39139-56-5). This compound is highly valued in drug development and receptor binding assays but presents significant formulation c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(3,3-Diphenylpropyl)piperazin-1-amine (CAS: 39139-56-5). This compound is highly valued in drug development and receptor binding assays but presents significant formulation challenges. Its molecular architecture combines a highly lipophilic diphenylpropyl tail with a basic piperazine ring, resulting in poor aqueous solubility—especially at physiological pH.

This guide provides researchers and formulation scientists with field-proven, mechanistically grounded strategies to overcome precipitation, optimize bioavailability, and ensure reproducible assay results.

Diagnostic Workflow for Solubility Optimization

Before applying a solubility enhancement technique, it is critical to diagnose the constraints of your specific experimental model. Use the workflow below to determine the optimal solubilization strategy.

Workflow Start Compound Precipitation in Assay Media CheckPH Is pH adjustment compatible with assay? Start->CheckPH SaltForm Perform Salt Screening (e.g., HCl, Mesylate) CheckPH->SaltForm Yes CheckInVivo Is this for in vivo or in vitro use? CheckPH->CheckInVivo No InVitro Use Co-solvents (DMSO < 0.5%, PEG400) CheckInVivo->InVitro In Vitro InVivo Cyclodextrin Complexation (HP-β-CD) CheckInVivo->InVivo In Vivo

Caption: Solubility troubleshooting workflow for lipophilic piperazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: "My compound precipitates immediately when diluted into pH 7.4 assay buffer."

The Causality: 4-(3,3-Diphenylpropyl)piperazin-1-amine contains a bulky, highly lipophilic diphenylpropyl moiety. The piperazine ring contains two basic nitrogens with pKa values typically around 5 and 9 ([1]). At physiological pH (7.4), the secondary amine is largely unprotonated. Without sufficient ionization, the molecule cannot overcome the thermodynamic penalty of the hydrophobic diphenylpropyl group interacting with water, leading to rapid aggregation and precipitation.

The Solution: pH Adjustment & Salt Formation Adjusting the pH to acidic conditions (e.g., pH 3-5) can increase the solubility of lipophilic piperazine derivatives by a factor of 1.5 to over 100 compared to neutral pH[1]. If your assay cannot tolerate acidic media, converting the free base to a stable salt (e.g., hydrochloride or mesylate) is a highly effective method to permanently alter the crystal lattice energy and enhance baseline aqueous solubility ([2]).

Self-Validating Protocol: Mesylate Salt Screening

  • Dissolution: Dissolve 100 mg of 4-(3,3-Diphenylpropyl)piperazin-1-amine free base in 5 mL of a volatile organic solvent (e.g., acetone) to create a near-saturated solution.

  • Acid Addition: Add 1.05 molar equivalents of methanesulfonic acid dropwise under constant stirring.

  • Reaction: Stir for 2 hours at room temperature to ensure complete protonation of the piperazine nitrogens.

  • Precipitation: Cool the mixture to 4°C to induce precipitation. Filter the mesylate salt crystals and wash with cold diethyl ether.

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the precipitate. A single, sharp endothermic melting peak that is distinctly different from the free base confirms successful salt formation and high purity.

Issue 2: "I need to dose this compound in vivo (IV), but organic solvents are causing toxicity."

The Causality: While co-solvents like DMSO or PEG400 disrupt the hydrogen-bonding network of water to accommodate lipophilic drugs, high concentrations in vivo cause hemolysis, protein denaturation, and tissue necrosis. To circumvent this, macrocyclic oligosaccharides like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are used. The hydrophobic cavity of HP-β-CD physically encapsulates the lipophilic diphenylpropyl tail, while its hydrophilic exterior hydroxyl groups ensure compatibility with the aqueous blood plasma ([3]).

Mechanism Drug 4-(3,3-Diphenylpropyl) piperazin-1-amine (Highly Lipophilic) Complex Inclusion Complex (Shielded Tail) Drug->Complex Kneading CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Co-evaporation Soluble Aqueous Solubilization (Bioassay Ready) Complex->Soluble Dissolution

Caption: Mechanism of HP-β-CD inclusion complexation for lipophilic amines.

Self-Validating Protocol: HP-β-CD Complexation (Kneading Method)

  • Preparation: Weigh the piperazine derivative and HP-β-CD in a 1:1 molar ratio.

  • Paste Formation: Place the HP-β-CD in a mortar. Add a 50:50 (v/v) water/ethanol mixture dropwise until a uniform, viscous paste forms.

  • Encapsulation: Gradually incorporate the lipophilic amine into the paste. Knead continuously for 45–60 minutes. The mechanical shear forces the diphenylpropyl tail into the cyclodextrin cavity.

  • Drying: Dry the resulting complex in a vacuum desiccator for 24 hours at room temperature, then pulverize and pass through a 100-mesh sieve.

  • Self-Validation Step: Conduct a Phase Solubility Study. Plot the concentration of dissolved drug versus the concentration of HP-β-CD in water. An AL​ -type linear plot with a slope < 1 confirms the successful formation of a 1:1 stoichiometric inclusion complex.

Issue 3: "My in vitro cell-based assay requires the free base form, but it crashes out of the media."

The Causality: Cell culture media (like DMEM or RPMI) are complex aqueous environments buffered to pH 7.4 and rich in salts, which can trigger a "salting out" effect on lipophilic amines. If salt formation or cyclodextrin complexation alters receptor binding kinetics, a controlled co-solvent system is required.

The Solution: Optimized Co-Solvent Stock Preparation Prepare a highly concentrated stock in 100% DMSO, ensuring that the final dilution into the assay media keeps the DMSO concentration below the cytotoxic threshold (typically <0.5% v/v)[2].

Self-Validating Protocol: Kinetic Solubility Determination

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: Create a dilution series of the compound directly into the target assay buffer (e.g., 1 µM, 10 µM, 50 µM, 100 µM), ensuring final DMSO is ≤0.5%.

  • Incubation: Incubate the solutions at 37°C for 2 hours (mimicking assay conditions).

  • Self-Validation Step: Measure the absorbance at 620 nm (turbidimetry) or use dynamic light scattering (DLS). A sudden spike in absorbance or particle size indicates the exact kinetic solubility limit (precipitation point) of the free base in your specific buffer.

Quantitative Data: Solubility Enhancement Comparison

The following table summarizes the expected quantitative improvements when applying the above techniques to lipophilic piperazine derivatives.

Enhancement TechniquePrimary Mechanism of ActionTypical Solubility EnhancementBest Use Case
pH Adjustment (pH < 5) Protonation of basic piperazine nitrogens2.5x – 6.0x Acid-tolerant in vitro biochemical assays
Salt Formation (Mesylate) Disruption of crystal lattice, increased polarity10x – 50x Solid dosage forms, stable stock solutions
Co-solvency (DMSO) Disruption of aqueous H-bond network50x – 100x In vitro cell-based assays (requires <0.5% final vol)
HP-β-CD Complexation Hydrophobic encapsulation of diphenylpropyl group100x – 1700x In vivo dosing, Intravenous (IV) formulations

References

  • ACS Omega / National Institutes of Health (NIH). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Retrieved from:[Link]

  • ResearchGate. Exploring the interactions of irbesartan and irbesartan–2-hydroxypropyl-β-cyclodextrin complex with model membranes. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 4-(3,3-Diphenylpropyl)piperazin-1-amine in Aqueous Assays

Welcome to the Technical Support Center for handling 4-(3,3-Diphenylpropyl)piperazin-1-amine (CAS: 39139-56-5). As a highly lipophilic basic amine (MW: 295.42, predicted pKa ~7.62)[1][2], this compound presents unique ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 4-(3,3-Diphenylpropyl)piperazin-1-amine (CAS: 39139-56-5). As a highly lipophilic basic amine (MW: 295.42, predicted pKa ~7.62)[1][2], this compound presents unique challenges in aqueous biological assays. Its diphenylpropyl moiety drives strong hydrophobic interactions, while its primary amine and piperazine nitrogens undergo pH-dependent protonation, leading to ionic interactions.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure reliable, reproducible assay readouts.

Section 1: Troubleshooting & FAQs

Q1: Why does the concentration of my compound drop significantly after serial dilutions or during incubation in microplates? A1: You are likely experiencing Non-Specific Adsorption (NSA). 4-(3,3-Diphenylpropyl)piperazin-1-amine is a classic "lipophilic basic drug." In aqueous solutions, its hydrophobic diphenylpropyl group strongly adsorbs to conventional polystyrene and polypropylene via Van der Waals forces. Furthermore, at physiological pH (7.4), the primary amine is protonated. This positive charge drives ionic interactions with the negatively charged surfaces of tissue-culture (TC) treated plates[3][4].

  • Causality & Solution: To break both hydrophobic and ionic interactions, you must alter the solvent environment or the plastic surface. Use low-binding (PEG-coated or silanized) plates. If standard plates must be used, include a carrier protein (e.g., 0.1% BSA) or an amphiphilic solvent/surfactant (e.g., 0.01% CHAPS) in your assay buffer to competitively block binding sites on the plastic[3][4].

Q2: When I spike my DMSO stock into the aqueous assay buffer, the solution turns cloudy or I lose target activity. How do I prevent this? A2: This is a "solvent crash" (precipitation). The compound has high solubility in 100% DMSO but extremely poor aqueous solubility. When a high-concentration DMSO stock is rapidly diluted into a large volume of aqueous buffer, the local DMSO concentration drops instantly, forcing the lipophilic compound out of solution before it can thermodynamically disperse.

  • Causality & Solution: The kinetic barrier to resolubilization is high once aggregates form. Prevent the crash by using a step-wise intermediate dilution protocol. Dilute the master stock into an intermediate buffer containing a solubilizer (like HP-β-CD or BSA) to coat the hydrophobic core before the final transfer to the assay plate.

Q3: I am observing inconsistent assay readouts over multiple days, suggesting chemical degradation. What is causing this? A3: The primary amine on the piperazine ring is chemically reactive. It is susceptible to oxidation and can react with trace aldehydes or ketones present in aging biological buffers to form Schiff bases. Additionally, repeated freeze-thaw cycles of the DMSO stock introduce atmospheric moisture, which accelerates degradation.

  • Causality & Solution: Protect the primary amine by preparing single-use aliquots of your DMSO master stock and storing them at -80°C under an inert gas (Argon or Nitrogen). Always use freshly prepared, carbonyl-free aqueous buffers.

Q4: How does the pH of my assay buffer affect this compound? A4: The predicted pKa of the primary amine is ~7.62[1]. This means that at a physiological pH of 7.4, the compound exists in a delicate equilibrium between its neutral and protonated states.

  • Causality & Solution: Minor fluctuations in pH will drastically shift this equilibrium. A drop in pH will increase protonation, improving aqueous solubility but increasing ionic adsorption to TC plates. A rise in pH will increase the neutral, highly lipophilic fraction, driving precipitation and hydrophobic adsorption. You must use a strongly buffered system (e.g., 50 mM HEPES) to lock the pH and maintain a constant protonation state.

NSA_Mechanism Compound 4-(3,3-Diphenylpropyl) piperazin-1-amine Hydrophobic Hydrophobic Core (Diphenylpropyl) Compound->Hydrophobic Amine Protonated Amine (Positive Charge) Compound->Amine PolyPlate Polystyrene Plate (Hydrophobic Surface) Hydrophobic->PolyPlate Van der Waals Binding TCPlate TC-Treated Plate (Anionic Surface) Hydrophobic->TCPlate Hydrophobic Binding Amine->TCPlate Ionic Binding Additives Buffer Additives (BSA / CHAPS) Additives->PolyPlate Surface Coating Additives->TCPlate Charge Masking

Mechanism of Non-Specific Adsorption (NSA) for lipophilic basic amines and prevention strategies.

Section 2: Quantitative Data Summaries

Table 1: Matrix of Container Materials vs. Adsorption Risk for Lipophilic Basic Amines

Container MaterialPrimary Interaction MechanismAdsorption RiskRecommended Use Case
Standard Polystyrene Hydrophobic (Van der Waals)High (>60% loss)Not recommended without additives.
TC-Treated Polystyrene Hydrophobic + IonicVery High (>80% loss)Avoid for basic amines.
Polypropylene HydrophobicModerate (30-50% loss)Acceptable for short-term storage with DMSO.
Silanized Glass None (Inert)Low (<10% loss)Ideal for master stock storage.
PEG-Coated Plastics Steric RepulsionVery Low (<5% loss)Ideal for final aqueous assay plates.

Table 2: Recommended Buffer Additives for Stabilization

AdditiveConcentrationMechanism of ActionAssay Compatibility
BSA (Bovine Serum Albumin) 0.1% - 0.5% (w/v)Binds lipophilic core, acts as a carrier protein.Excellent for cell-based and biochemical assays.
CHAPS 0.01% - 0.05% (w/v)Zwitterionic surfactant; forms micelles around drug.Good for enzymatic assays; monitor cell toxicity.
HP-β-CD 1% - 5% (w/v)Forms inclusion complexes with the diphenylpropyl group.Excellent for preventing solvent crash.

Section 3: Experimental Protocols

Protocol 1: Preparation of Stable DMSO Master Stocks

This protocol ensures the chemical integrity of the primary amine while maximizing solubility.

  • Preparation: Equilibrate the lyophilized powder of 4-(3,3-Diphenylpropyl)piperazin-1-amine to room temperature in a desiccator to prevent condensation.

  • Solubilization: Dissolve the powder in 100% anhydrous, LC-MS grade DMSO to a concentration of 10 mM. Vortex for 60 seconds.

  • Purging: Gently bubble Argon or Nitrogen gas through the solution for 30 seconds to displace dissolved oxygen, protecting the primary amine from oxidation.

  • Aliquotting: Dispense 10 µL to 20 µL aliquots into silanized glass vials or low-binding polypropylene tubes.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C.

  • Self-Validation Step: Dilute one aliquot 1:1000 in 100% methanol and analyze via UV-Vis or LC-MS/MS against a standard curve to confirm the exact molarity and absence of degradation peaks.

Protocol 2: Step-Wise Aqueous Dilution to Prevent Solvent Crash and NSA

This protocol utilizes an intermediate dilution step to overcome the kinetic barrier of resolubilization.

  • Thawing: Thaw a single-use 10 mM DMSO aliquot at room temperature. Do not use heat blocks.

  • Intermediate Dilution (100x): Pipette 2 µL of the master stock into 198 µL of an intermediate buffer (e.g., 50 mM HEPES, pH 7.4, containing 0.5% BSA or 5% HP-β-CD ).

    • Critical Technique: Pipette the DMSO directly into the liquid vortex of the intermediate buffer to ensure instantaneous dispersion.

  • Equilibration: Incubate the intermediate stock (100 µM) at room temperature for 10 minutes to allow the carrier proteins/cyclodextrins to complex with the compound.

  • Final Dilution: Dilute the intermediate stock into your final assay buffer (yielding the desired nanomolar/micromolar concentration) within a PEG-coated or low-binding assay plate.

  • Self-Validation Step: Before adding biological components (cells/enzymes), incubate the final assay plate for the intended assay duration. Extract the buffer with equal parts acetonitrile and quantify via LC-MS/MS. A recovery rate of >95% validates that NSA and precipitation have been successfully prevented.

Workflow Powder Dry Powder (Argon Purged) DMSO Master Stock (100% DMSO) Powder->DMSO Dissolve Aliquot Single-Use Aliquot (-80°C Storage) DMSO->Aliquot Dispense Intermediate Intermediate Dilution (Buffer + 0.5% BSA) Aliquot->Intermediate Dilute (Prevent Crash) Assay Final Assay Plate (Low-Binding) Intermediate->Assay Transfer

Step-by-step workflow for stock preparation and aqueous dilution to prevent solvent crash.

Section 4: References

  • Fukazawa, T., Yamazaki, Y., & Miyamoto, Y. (2010). "Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses." Journal of Pharmacological and Toxicological Methods, 61(3), 329-333. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 39139-56-5, 4-(3,3-Diphenylpropyl)piperazin-1-amine." PubChem. URL:[Link]

  • Schirmer, E., et al. (2006). "Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions." European Journal of Pharmaceutical Sciences, 29(5), 370-379. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of 4-(3,3-Diphenylpropyl)piperazin-1-amine

Welcome to the technical support center for the bioanalysis of "4-(3,3-Diphenylpropyl)piperazin-1-amine". This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of "4-(3,3-Diphenylpropyl)piperazin-1-amine". This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the accuracy and reliability of your analytical data.

Understanding Matrix Effects in Bioanalysis

In LC-MS/MS, a matrix effect is any alteration in the ionization efficiency of the target analyte caused by co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[3][4] This phenomenon is a significant concern in bioanalysis, where complex matrices like plasma, urine, and tissue homogenates are common.[5]

The most prevalent mechanism, particularly in electrospray ionization (ESI), involves competition for ionization between the analyte and matrix components in the MS source.[6][7] Endogenous lipids, proteins, salts, and metabolites, as well as exogenous substances like dosing vehicles and anticoagulants, can all contribute to matrix effects.[4][5] Phospholipids are a particularly notorious class of compounds that cause significant ion suppression in bioanalysis.[8][9][10]

Regulatory bodies such as the FDA and EMA require the evaluation of matrix effects as part of bioanalytical method validation to ensure data integrity.[11][12][13]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects during the analysis of "4-(3,3-Diphenylpropyl)piperazin-1-amine".

Q1: What are the likely sources of matrix effects when analyzing "4-(3,3-Diphenylpropyl)piperazin-1-amine" in human plasma?

A1: For a compound like "4-(3,3-Diphenylpropyl)piperazin-1-amine", which possesses a basic piperazine moiety, the primary sources of matrix effects in human plasma are endogenous phospholipids and salts.[5][8] Phospholipids, such as glycerophosphocholines, are abundant in plasma and have a tendency to co-extract with analytes, especially in protein precipitation sample preparation methods.[10][14] These molecules can cause significant ion suppression in the ESI source. Additionally, salts from buffers or anticoagulants can form adducts with the analyte or alter the droplet properties in the ESI source, leading to reduced ionization efficiency.[15]

Q2: How can I quickly assess if matrix effects are impacting my analysis?

A2: A straightforward method to qualitatively assess matrix effects is the post-column infusion experiment.[4] This involves infusing a constant flow of "4-(3,3-Diphenylpropyl)piperazin-1-amine" solution into the LC eluent after the analytical column, while injecting a blank, extracted matrix sample. Any dip or peak in the analyte's signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement, respectively.

For a quantitative assessment, the post-extraction spike method is recommended.[4] Here, the response of the analyte spiked into a blank, extracted matrix is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.

Q3: Can the choice of ionization technique influence the severity of matrix effects?

A3: Yes, the choice of ionization technique can have a significant impact. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3][6] This is because ESI is a solution-phase ionization technique where competition for charge and surface activity on the ESI droplet plays a crucial role.[16] APCI, being a gas-phase ionization technique, is less affected by non-volatile matrix components.[6] If you are experiencing significant matrix effects with ESI, switching to APCI, if compatible with "4-(3,3-Diphenylpropyl)piperazin-1-amine", could be a viable strategy.

Q4: My internal standard is not compensating for the variability in my results. Why might this be?

A4: The most effective internal standard (IS) for compensating for matrix effects is a stable isotope-labeled (SIL) version of the analyte.[1][17] A SIL-IS has nearly identical physicochemical properties to the analyte and will therefore experience the same degree of ion suppression or enhancement. If you are using an analog or structural mimic as an IS, its chromatographic behavior and ionization efficiency may differ from "4-(3,3-Diphenylpropyl)piperazin-1-amine", leading to inadequate compensation for matrix effects.[18] It is also possible that the concentration of the IS is too high, which can itself contribute to ion suppression.[18]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause (Matrix Effect Related) Troubleshooting Steps
Poor Reproducibility (High %CV) Inconsistent matrix effects between samples.1. Improve Sample Cleanup: Switch from protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.[5] 2. Optimize Chromatography: Modify the gradient or mobile phase composition to separate the analyte from co-eluting matrix components.[18] 3. Use a SIL-IS: If not already in use, a stable isotope-labeled internal standard is the most effective way to compensate for sample-to-sample variability in matrix effects.[1][17]
Loss of Sensitivity (Low Signal-to-Noise) Significant ion suppression.1. Identify the Suppressing Region: Perform a post-column infusion experiment to determine if a specific region of the chromatogram is causing suppression.[4] 2. Divert Flow: If the suppression is in the early part of the run, use a divert valve to send the initial, unretained components to waste. 3. Reduce Sample Volume: Injecting a smaller volume can reduce the amount of matrix components entering the MS source.[18]
Inconsistent Results Across Different Lots of Matrix Lot-to-lot variability in the biological matrix.1. Evaluate Multiple Lots: During method validation, assess matrix effects using at least six different lots of the biological matrix as recommended by regulatory guidelines.[19][20] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[1]
Shifting Retention Times Matrix components altering the column chemistry.1. Thorough Column Washing: Implement a robust column wash step at the end of each run to remove strongly retained matrix components.[8] 2. Guard Column: Use a guard column to protect the analytical column from irreversible contamination.

Experimental Protocols for Matrix Effect Evaluation

Protocol 1: Post-Column Infusion for Qualitative Assessment

This protocol helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

Caption: Post-column infusion setup.

Steps:

  • Prepare a solution of "4-(3,3-Diphenylpropyl)piperazin-1-amine" in a suitable solvent at a concentration that gives a stable and moderate signal on the mass spectrometer.

  • Set up the LC-MS/MS system as shown in the diagram above. Infuse the analyte solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-union placed between the analytical column and the MS source.

  • Acquire data in MRM mode for the analyte while infusing the solution to establish a stable baseline.

  • Inject a blank, extracted matrix sample onto the LC system.

  • Monitor the analyte's signal. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement.

Protocol 2: Quantitative Assessment using Pre- and Post-Extraction Spiking

This protocol quantifies the matrix effect and recovery.

Caption: Workflow for quantitative matrix effect and recovery assessment.

Steps:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and IS into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix samples. Spike the analyte and IS into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into blank matrix samples before extraction.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the peak area ratios of the analyte to the IS for each sample.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Mean Peak Area Ratio of Set B / Mean Peak Area Ratio of Set A) x 100

    • Recovery (%) = (Mean Peak Area Ratio of Set C / Mean Peak Area Ratio of Set B) x 100

A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Strategies for Mitigation of Matrix Effects

Advanced Sample Preparation

The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte.

Technique Principle Effectiveness for Phospholipid Removal
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile).Poor - phospholipids are highly soluble in the supernatant.[5][10]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Good, but can be challenging for polar analytes.[5]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Very good, especially with mixed-mode or specific phospholipid removal sorbents.[17][21]
HybridSPE®-Phospholipid Combines protein precipitation with selective removal of phospholipids using zirconia-coated particles.Excellent - specifically targets and removes phospholipids.[8][10]
Chromatographic Optimization

Modifying the LC method can chromatographically separate "4-(3,3-Diphenylpropyl)piperazin-1-amine" from interfering matrix components.

  • Gradient Elution: Employ a steep gradient to elute the analyte before or after the bulk of the matrix components.

  • Column Chemistry: Use a different column chemistry (e.g., phenyl-hexyl instead of C18) to alter the selectivity and retention of both the analyte and matrix components.

  • Mobile Phase Modifiers: The addition of small amounts of additives like formic acid can improve peak shape and ionization efficiency, but some additives can also cause ion suppression.[18]

Internal Standard Selection

The use of an appropriate internal standard is crucial for compensating for matrix effects.

G cluster_pros_cons IS_Choice Internal Standard Choice SIL_IS Stable Isotope-Labeled (SIL) IS IS_Choice->SIL_IS Ideal Choice Analog_IS Analog IS IS_Choice->Analog_IS Acceptable Alternative SIL_Pros Pros: - Co-elutes with analyte - Experiences identical matrix effects - Corrects for extraction and ionization variability Analog_Pros Pros: - More readily available than SIL-IS - Can correct for extraction variability Analog_Cons Cons: - Different retention time - Different ionization efficiency - May not accurately track matrix effects

Sources

Optimization

Technical Support Center: Optimizing Cell-Based Assays for Lipophilic Piperazine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the unique challenges posed by lipophilic piperazine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the unique challenges posed by lipophilic piperazine derivatives. These molecules often exhibit high partition coefficients (clogP > 4) and contain a basic amine center. While these properties can enhance target affinity, they wreak havoc in in vitro cell-based assays by driving non-specific binding (NSB), aqueous precipitation, and lysosomotropic trapping.

This guide provides field-proven, self-validating protocols to ensure your data reflects true pharmacological activity, not artifactual assay interference.

Section 1: Compound Solubility and Solvent Toxicity

Q1: My piperazine derivatives are precipitating when added to the cell culture medium. How can I prevent this "DMSO crash"? Causality: Lipophilic piperazines are highly soluble in 100% dimethyl sulfoxide (DMSO) but have near-zero aqueous solubility. When a high-concentration DMSO stock is directly spiked into aqueous media, the rapid change in the dielectric constant causes the compound to nucleate and precipitate before it can bind to carrier proteins (like albumin) in the serum. Solution: Implement an intermediate dilution strategy. By stepping down the DMSO concentration gradually in the presence of a carrier protein, you provide a thermodynamic sink that keeps the hydrophobic compound in solution.

Q2: What is the maximum DMSO concentration I can use to keep these compounds soluble without killing my cells? Causality: DMSO is an amphipathic solvent that intercalates into lipid bilayers. Above certain thresholds, it increases membrane permeability, induces pore formation, and triggers apoptosis, confounding your viability or phenotypic readouts. Solution: The universal rule is to keep final DMSO concentrations between ≤0.1% and ≤0.5%[1]. However, tolerance is highly cell-line and time-dependent. You must run a self-validating vehicle control curve for every new cell line.

Table 1: General DMSO Cytotoxicity Thresholds in Cell-Based Assays

Cell Type / Assay DurationSafe DMSO Limit (v/v)Cytotoxic ThresholdMechanistic Impact of Excess DMSO
Primary Cells (e.g., hAPC) / 72h+≤ 0.1%> 0.5%Reduced metabolic activity, membrane damage[1]
Immortalized Cancer Lines / 24h≤ 0.5%> 1.0%Cell cycle arrest, caspase-3/PARP-1 cleavage
Immortalized Cancer Lines / 72h≤ 0.1%> 0.5%Confluency reduction, inhibited proliferation
Biochemical / Permeabilized Cells≤ 1.0%> 5.0%Protein denaturation, assay interference
Section 2: Non-Specific Binding (NSB) and the Free Drug Hypothesis

Q3: My IC50 values are inconsistent and shift dramatically between different assay plates. What is happening? Causality: Highly lipophilic compounds (clogP > 4) exhibit profound non-specific binding (NSB) to the hydrophobic polystyrene of standard tissue culture plastics. In serum-free or low-serum conditions, a massive fraction of your piperazine derivative is stuck to the well walls, meaning the actual free concentration exposed to the cells is magnitudes lower than your nominal dosing concentration[2]. Solution: Transition to ultra-low attachment (ULA) or glass-coated plates. More importantly, introduce a carrier protein like Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) to act as a buffer, keeping the drug in solution.

Table 2: Impact of Lipophilicity (clogP) on Assay Parameters

Compound clogPAqueous SolubilityPlasticware Binding (NSB)Recommended Carrier ProteinAssay Strategy
< 2.0HighLowNone requiredStandard aqueous dosing
2.0 - 4.0ModerateModerate0.1% BSAIntermediate dilution
> 4.0 (Piperazines)Very LowHigh2% - 10% FBSSerum shift assay required[2]

Q4: If I add serum to prevent plastic binding, won't the serum proteins bind my drug and lower its potency? Causality: Yes. According to the Free Drug Hypothesis (FDH), only the unbound fraction of the drug can interact with the cellular target[3]. Adding serum shifts the binding equilibrium from the plastic to the serum proteins. While this reduces the free drug concentration, it makes the system reproducible and physiologically relevant. You must perform a Serum Shift Assay to calculate the true unbound potency[4].

SerumShift Start Prepare Piperazine Derivative in DMSO Plate Dose Cells in Media (0.1%, 2%, 10% FBS) Start->Plate Incubate Incubate 72h (Equilibration) Plate->Incubate Read Measure Target Engagement / Viability Incubate->Read Plot Plot Dose-Response Curves per FBS % Read->Plot Calc Calculate IC50 Shift & Extrapolate Free Fraction Plot->Calc

Workflow for performing a serum shift assay to determine protein binding.

Section 3: Lysosomotropism in Basic Piperazines

Q5: My piperazine derivative shows massive intracellular accumulation but poor target engagement. Why? Causality: Piperazines typically contain a basic aliphatic nitrogen (pKa ~7.5 - 9.0). At the physiological pH of the extracellular media and cytosol (pH 7.2 - 7.4), a significant fraction of the drug is unprotonated and highly lipophilic, allowing it to passively diffuse across organelle membranes. However, when it enters the highly acidic lysosome (pH 4.5), the piperazine nitrogen becomes heavily protonated. The newly charged molecule is no longer lipophilic enough to cross the lipid bilayer back into the cytosol, leading to massive lysosomal trapping (ion trapping). This depletes the cytosolic concentration available for target engagement and can cause false-positive cytotoxicity via phospholipidosis.

Trapping Extracellular Extracellular Media (pH 7.4, Neutral Drug) Membrane Passive Diffusion across Lipid Bilayer Extracellular->Membrane Cytosol Cytosol (pH 7.2) Membrane->Cytosol Lysosome Lysosome (pH 4.5) Cytosol->Lysosome Protonation Protonation of Piperazine Nitrogen Lysosome->Protonation Trapping Lysosomal Trapping (Ion Trapping Effect) Protonation->Trapping FalsePos Target Starvation & Off-Target Toxicity Trapping->FalsePos

Mechanism of lysosomotropic trapping for basic lipophilic piperazines.

Section 4: Standardized Experimental Protocols
Protocol 1: Step-by-Step Intermediate Aqueous Dilution

Self-Validating Check: Always include a phase-contrast microscopy check on the highest concentration well immediately after dosing to ensure no micro-precipitates have formed. If precipitation is detected, the assay is invalid, and carrier protein concentration must be increased.

  • Stock Preparation: Prepare a 10 mM master stock of the piperazine derivative in 100% anhydrous DMSO. Store in glass vials to prevent plastic adsorption.

  • Intermediate DMSO Plate: Create a 10-point, 3-fold serial dilution of the compound in 100% DMSO in a V-bottom polypropylene plate.

  • Aqueous Intermediate: Transfer 2 µL from the DMSO plate into 98 µL of pre-warmed (37°C) assay media containing at least 0.1% BSA or 2% FBS. Mix vigorously by pipetting up and down 10 times. (This yields a 50x stock in 2% DMSO).

  • Final Dosing: Transfer 10 µL of the aqueous intermediate into 90 µL of cells already plated in 90 µL of media.

  • Validation: The final DMSO concentration is now 0.2%. Visually inspect the highest concentration wells under a microscope for compound "crashing" (crystals or cloudy aggregates).

Protocol 2: Serum-Shift Assay Execution

Self-Validating Check: Include a highly soluble, non-protein-binding reference compound as a control. Its IC50 should remain constant across all FBS concentrations, validating that the serum itself is not altering cell biology in a way that confounds the readout.

  • Cell Seeding: Seed your target cells in three separate 96-well plates. Plate 1: Media with 0.1% BSA (baseline). Plate 2: Media with 2% FBS. Plate 3: Media with 10% FBS[4].

  • Equilibration: Allow cells to adhere overnight at 37°C, 5% CO2.

  • Dosing: Dose the cells using the intermediate dilution method (Protocol 1) across a broad concentration range (e.g., 10 µM to 0.5 nM).

  • Incubation: Incubate for the required assay window (e.g., 72 hours for viability).

  • Readout: Perform your endpoint assay (e.g., CellTiter-Glo or target-specific reporter).

  • Data Analysis: Calculate the IC50 for each plate. The fold-shift in IC50 from the 0.1% BSA plate to the 10% FBS plate represents the degree of plasma protein-mediated binding and allows you to calculate the true free fraction[3].

References[1] Title: Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC

Source: nih.gov URL: 4] Title: Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC Source: nih.gov URL: 2] Title: Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization | Journal of Medicinal Chemistry Source: acs.org URL: 3] Title: Plasma protein-mediated uptake and contradictions to the free drug hypothesis: a critical review Source: yuntsg.com URL:

Sources

Troubleshooting

Technical Support Center: A-Z Guide to Minimizing Off-Target Effects for Novel Small Molecule Inhibitors

Introduction: Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with novel or poorly characterized small molecule inhibitors, such as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with novel or poorly characterized small molecule inhibitors, such as those based on scaffolds like "4-(3,3-Diphenylpropyl)piperazin-1-amine". Compounds with such structures can exhibit a wide range of biological activities, from targeting GPCRs to ion transporters.[1][2] Consequently, a systematic approach to identifying and minimizing off-target effects is crucial for accurate data interpretation and the successful development of selective therapeutics.[3]

This resource provides a comprehensive framework of troubleshooting guides, FAQs, and validated protocols to help you navigate the complexities of small molecule research. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate off-target effects, ensuring the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers have when starting to work with a new small molecule inhibitor.

Q1: What are off-target effects and why are they a concern?

Q2: I have a new compound. What are the first steps to assess its potential for off-target effects?

A2: Before launching into complex cellular assays, a preliminary assessment is crucial. This should include:

  • In Silico Analysis: Use computational tools to predict potential off-target binding sites based on structural similarity to known compounds and protein binding domains.

  • Purity and Stability Analysis: Confirm the purity of your compound batch using techniques like HPLC-MS. A new batch should be re-verified. Also, assess the compound's stability in your specific cell culture medium over the time course of your experiment.[3]

  • Cytotoxicity Profiling: Perform a broad-spectrum cytotoxicity assay across multiple, relevant cell lines to determine the concentration range that is non-toxic.[4][5] This helps to separate desired phenotypic effects from general toxicity.

Q3: What is the difference between an on-target and an off-target effect?

A3:

  • On-target effects are the direct result of the compound interacting with its intended biological target. These can be desirable (e.g., enzyme inhibition) or undesirable (e.g., excessive inhibition leading to toxicity).[6]

  • Off-target effects are caused by the compound binding to unintended molecules. These are often unforeseen and can complicate data interpretation.[6]

Part 2: Troubleshooting Guides

This section is designed to help you diagnose and solve specific issues that may arise during your experiments, which could be indicative of off-target effects.

Issue 1: Observed Phenotype Does Not Match Genetic Knockdown/Knockout of the Target

Potential Causes:

  • The compound has significant off-target effects that dominate the cellular response.[3]

  • The assumed mechanism of action for the target in your specific cell line is incorrect.

  • The genetic knockdown/knockout is incomplete or has resulted in compensatory mechanisms.

Troubleshooting Workflow:

A Start: Phenotype Mismatch B Step 1: Confirm Target Engagement A->B C Perform a target engagement assay (e.g., CETSA, NanoBRET). Does the compound bind the target at the effective concentration? B->C D Yes C->D Yes E No C->E No F Step 2: Validate Target's Role D->F J Low cell permeability or rapid metabolism of the compound. E->J G Use a secondary method (e.g., a different siRNA sequence, a second knockout clone) to validate the target's role in the phenotype. F->G H Step 3: Investigate Off-Targets G->H I Conduct proteomic profiling (e.g., chemical proteomics) to identify other binding partners. H->I K Re-evaluate the hypothesis. The target may not be solely responsible for the phenotype. I->K

Caption: Troubleshooting mismatched phenotypes.

Step-by-Step Solutions:

  • Confirm Target Engagement: It is essential to verify that your compound is physically interacting with its intended target in the cellular environment at the concentrations where you observe the phenotype.[3]

    • Protocol: Implement a target engagement assay. A cellular thermal shift assay (CETSA) or NanoBRET assay can provide this confirmation.[3]

  • Use Orthogonal Validation: Do not rely on a single method for target validation.

    • Protocol: If you initially used siRNA, try a CRISPR/Cas9 knockout, or vice versa.[3] This helps to rule out artifacts specific to one technique.

  • Employ a Structurally Unrelated Inhibitor: If available, use an inhibitor of the same target but from a different chemical class. If both compounds produce the same phenotype, it strengthens the on-target hypothesis.

  • Dose-Response Analysis: Off-target effects often occur at higher concentrations.[3] A steep dose-response curve for your desired effect is a good indicator of on-target activity.

Issue 2: High Cytotoxicity at or Below the Effective Concentration

Potential Causes:

  • The compound has potent off-target cytotoxic effects.

  • The on-target effect is inherently cytotoxic to the cells.

  • The compound is unstable in the culture medium, leading to toxic degradation products.[3]

  • The cell line is particularly sensitive to this class of compound.[3]

Troubleshooting Workflow:

A Start: High Cytotoxicity B Step 1: Determine Cytotoxic Concentration Range A->B C Perform cytotoxicity assays (e.g., MTT, LDH) across a wide concentration range. B->C D Step 2: Compare with On-Target Activity C->D E Determine the IC50/EC50 for the on-target effect. Is there a therapeutic window between efficacy and cytotoxicity? D->E F Yes E->F Yes G No E->G No J Proceed with experiments within the non-toxic concentration range. F->J H Step 3: Test in Different Cell Lines G->H I Is the cytotoxicity cell-type specific? H->I L Consider compound redesign or use of a different cell model. I->L K Cytotoxicity is likely due to off-target effects or inherent on-target toxicity. K->L

Caption: Troubleshooting high cytotoxicity.

Step-by-Step Solutions:

  • Quantitative Cytotoxicity Assessment:

    • Protocol: Use multiple, mechanistically different cytotoxicity assays. For example, an MTT assay measures metabolic activity, while an LDH assay measures membrane integrity.[3] This provides a more complete picture of the cytotoxic mechanism.

  • Use a Control Cell Line: Test the compound in a cell line that does not express the target protein. If cytotoxicity persists, it is a strong indicator of off-target effects.

  • Time-Course Experiment: Shorten the incubation time. If the desired on-target effect can be observed before the onset of significant cytotoxicity, you may be able to establish a viable experimental window.[3]

  • Inactive Control Compound: Synthesize or obtain a close structural analog of your compound that is inactive against the primary target. If this control compound still shows cytotoxicity, it points to an off-target effect related to the chemical scaffold.[3]

Part 3: Key Experimental Protocols

Adherence to robust, validated protocols is essential for generating reliable data.

Protocol 1: Dose-Response Curve for Efficacy and Cytotoxicity

Objective: To determine the EC50 (for efficacy) and CC50 (for cytotoxicity) of the compound and establish a therapeutic window.

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at an optimized density and allow them to adhere overnight.[7]

  • Compound Dilution: Prepare a serial dilution of your compound. A 10-point, 3-fold dilution series is a good starting point. Include a vehicle-only control (e.g., DMSO).[3]

  • Treatment: Add the compound dilutions to the cells and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • Efficacy Assay: Perform your primary assay to measure the on-target effect (e.g., western blot for a signaling pathway, a reporter gene assay).

  • Cytotoxicity Assay: In parallel plates, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®).

  • Data Analysis: Plot the percentage of activity/viability versus the log of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine EC50 and CC50 values.

Data Interpretation:

ParameterDefinitionIdeal Outcome
EC50 The concentration at which the compound elicits 50% of its maximal effect.As low as possible.
CC50 The concentration at which the compound causes 50% cytotoxicity.As high as possible.
Therapeutic Index (TI) CC50 / EC50A TI > 10 is generally considered a good starting point for a selective compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the compound binds to its intended target within intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells to confluency. Treat the cells with the compound at various concentrations or with a vehicle control for a specified time.

  • Harvest and Heat Shock: Harvest the cells, wash them, and resuspend them in a lysis buffer. Aliquot the cell suspension and heat each aliquot to a different temperature for a set time (e.g., 3 minutes). A temperature gradient from 40°C to 65°C is common.

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge to separate the soluble protein fraction from the precipitated proteins.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein versus temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 4: Best Practices for Assay Design and Validation

To ensure the data you generate is trustworthy and reproducible, follow these core principles.

  • Cell Health and Culture:

    • Use cells within a consistent and low passage number range to avoid phenotypic drift.[7]

    • Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.[3]

    • Always use fresh media and supplements from a consistent source.[7]

  • Assay Development:

    • Choose a cell type that is biologically relevant to your research question and expresses the target at measurable levels.[7][8]

    • Optimize cell seeding density to maximize the assay window and avoid over-confluence.[7]

    • Include appropriate controls in every experiment:

      • Vehicle Control: To control for the effects of the solvent (e.g., DMSO).

      • Positive Control: A known activator or inhibitor of the pathway to ensure the assay is working.

      • Negative Control: An untreated sample.

  • Method Validation:

    • Demonstrate the precision and robustness of your assay by assessing intra- and inter-assay variability.[9]

    • Determine the linearity and range of the assay to ensure your measurements are accurate.[9]

    • For any critical reagents, such as antibodies or cell lines, perform lot-to-lot validation to ensure consistency.[10]

References

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Wiley. [Link]

  • Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. [Link]

  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BPI. [Link]

  • N-Alkyl/aryl-4-(3-substituted-3-phenylpropyl)piperazine-1-carbothioamide as Dual-Action Vaginal Microbicides With Reverse Transcriptase Inhibition. PubMed. [Link]

  • 4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. PubMed. [Link]

  • 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. PubMed Central. [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]

  • Cytotoxicity effect of 4-phenyl-2,7-di(piperazin-1-yl)-1,8-.... ResearchGate. [Link]

  • Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. The Bumbling Biochemist. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Piperazine Compound Solubility in Biological Buffers

Welcome to the Technical Support Center. As application scientists and formulation experts, we frequently encounter researchers struggling with the sudden precipitation of piperazine-containing compounds (such as targete...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and formulation experts, we frequently encounter researchers struggling with the sudden precipitation of piperazine-containing compounds (such as targeted inhibitors, D2R ligands, or anthelmintics) when transitioning from organic stock solutions into aqueous biological buffers.

This guide is designed to move beyond generic advice. We will deconstruct the chemical causality behind these solubility failures, provide field-proven troubleshooting workflows, and outline self-validating experimental protocols to ensure your assays remain robust and reproducible.

Mechanistic Causality: The Chemistry of Piperazine Precipitation

To solve a solubility issue, we must first understand the molecular environment. Piperazine is a diprotic weak base with two distinct pKa values: approximately 5.35 and 9.73 at 25°C[1][2].

When you introduce a piperazine derivative into a physiological environment at pH 7.4, the basicity dictates its ionization state. At this pH, the molecule is predominantly monoprotonated, existing as a cation[3].

The Root Cause of Precipitation: The most common biological buffer used in laboratories is Phosphate-Buffered Saline (PBS). Phosphate is a multivalent anion. When a monoprotonated piperazine cation encounters high concentrations of phosphate anions, they frequently undergo strong electrostatic interactions, forming an insoluble ion-pair complex (a phosphate salt) that rapidly precipitates out of solution. This phenomenon is commonly mistaken for intrinsic hydrophobicity, leading researchers to unnecessarily flood their assays with toxic organic solvents when the actual issue is a buffer incompatibility.

Logic pH Physiological pH (pH 7.4) State Monoprotonated Cation pH->State pKa Piperazine pKa (~5.35 & ~9.73) pKa->State PBS Phosphate Anions (PBS) State->PBS Interacts with HEPES Zwitterions (HEPES/PIPES) State->HEPES Interacts with Precip Insoluble Salt (Precipitation) PBS->Precip Ion-Pairing Soluble No Ion-Pairing (Soluble) HEPES->Soluble Shielding

Mechanistic logic of piperazine ionization and buffer interactions at pH 7.4.

Troubleshooting FAQs

Q1: My piperazine derivative dissolves perfectly in pure water but crashes out immediately in PBS. Why? A1: This is a classic common-ion effect and ion-pairing issue. Pure water lacks the multivalent counter-ions that drive precipitation. In PBS, the phosphate anions bind to the protonated nitrogen of the piperazine ring, forming an insoluble salt.

Q2: If I cannot use PBS, what are the most reliable alternative buffers? A2: We highly recommend switching to Good's buffers, specifically HEPES (pKa 7.55)[4] or PIPES (pKa 6.8)[5]. These are zwitterionic buffers. Because they possess both positive and negative charges internally, they provide excellent buffering capacity at physiological pH without acting as free multivalent counter-ions that precipitate basic drugs.

Q3: My compound is highly lipophilic and still precipitates in HEPES. How should I approach co-solvents? A3: For highly lipophilic piperazine derivatives, buffer swapping alone may not suffice. You must introduce water-miscible organic co-solvents to reduce the dielectric constant of the solution[6]. Dimethyl sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG400) are the industry standards[7]. However, you must respect the toxicity thresholds of your specific assay (see Table 2).

Q4: I have exhausted buffer swaps and co-solvents. What is the next step? A4: You must move to advanced formulation strategies. The two most effective approaches for basic amines are:

  • Salt Screening: Convert the free base into a highly soluble salt form (e.g., hydrochloride or mesylate)[6].

  • Complexation: Use cyclodextrins (like HP-β-CD) to encapsulate the hydrophobic regions of the molecule while maintaining aqueous solubility.

Workflow A Piperazine Precipitation in Assay Buffer B Is the buffer Phosphate-based (PBS)? A->B C Switch to Zwitterionic Buffer (HEPES/PIPES) B->C Yes D Add Co-solvent (DMSO/PEG400) B->D No C->D Insoluble F Soluble Formulation Achieved C->F Soluble E Perform Salt Screening (HCl, Mesylate) D->E Insoluble D->F Soluble E->F Soluble

Experimental workflow for troubleshooting piperazine solubility.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Piperazine and Common Biological Buffers
Compound / BufferpKa (at 25°C)Useful pH RangeInteraction Potential with Basic Drugs
Piperazine 5.35 & 9.73[1][2]N/AHigh (Forms cations at pH 7.4)[3]
PBS (Phosphate) 2.15, 7.20, 12.335.8 – 8.0High (Forms insoluble phosphate salts)
HEPES 7.55[4]6.8 – 8.2Low (Zwitterionic shielding)[4]
PIPES 6.80[5]6.1 – 7.5Low (Zwitterionic shielding)[5]
Table 2: Recommended Co-Solvent Limits for Biological Assays
Co-SolventMax Conc. (In Vitro Cell Culture)Max Conc. (In Vivo / Animal Models)Mechanism of Solubilization
DMSO < 0.5% (v/v)[6]< 10% (v/v)Disrupts crystal lattice; highly polar aprotic.
PEG400 < 1.0% (v/v)< 40% (v/v)Reduces solvent polarity; acts as a cosolvent[7].
Tween 80 < 0.1% (v/v)< 5% (v/v)Micellar solubilization (Surfactant)[8].

Self-Validating Experimental Protocols

To ensure scientific integrity, solubility must be empirically verified rather than visually estimated. The following protocols are designed as self-validating systems, utilizing analytical quantification to confirm success.

Protocol 1: Buffer Swap and Solubility Screening

Objective: Determine if switching from PBS to a zwitterionic buffer resolves the precipitation of a piperazine derivative. Validation Metric: HPLC-UV quantification of the soluble fraction.

  • Stock Preparation: Dissolve the piperazine compound in 100% anhydrous DMSO to create a 100 mM master stock. Ensure complete dissolution via sonication.

  • Buffer Preparation: Prepare 100 mM solutions of PBS, HEPES, and PIPES. Adjust all buffers to exactly pH 7.4 using 1M HCl or 1M NaOH. Filter sterilize (0.22 µm).

  • Spiking: Aliquot 990 µL of each buffer into separate 1.5 mL microcentrifuge tubes. While vortexing the buffer at medium speed, slowly inject 10 µL of the 100 mM DMSO stock directly into the vortex vortex (Final concentration: 1 mM compound, 1% DMSO).

  • Equilibration: Incubate the tubes at 37°C for 2 hours on a thermoshaker at 500 RPM to simulate physiological assay conditions.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet any micro-precipitates.

  • Quantification (Validation): Carefully aspirate 100 µL of the supernatant without disturbing the bottom of the tube. Dilute 1:10 in mobile phase and analyze via HPLC-UV against a standard curve generated in 100% organic solvent. A recovery of >95% confirms successful solubilization.

Protocol 2: In Vivo Co-Solvent Formulation (The "Clear Solution" Method)

Objective: Formulate highly lipophilic piperazine derivatives for animal dosing where buffer swapping is insufficient[8].

  • Primary Solubilization: Weigh the required mass of the piperazine derivative. Add the calculated volume of DMSO (maximum 5% of final volume) and vortex until a completely clear solution is achieved. Do not proceed if particles remain.

  • Polymer Addition: Add PEG300 or PEG400 (up to 40% of final volume) to the DMSO stock. Vortex vigorously. The solution must remain clear.

  • Surfactant Addition: Add Tween 80 (up to 5% of final volume). Mix thoroughly until homogeneous.

  • Aqueous Phase Integration: Slowly add sterile ddH₂O or saline (remaining 50% of volume) dropwise while continuously stirring the mixture. Rapid addition will cause localized supersaturation and irreversible precipitation.

  • Validation: Visually inspect against a dark background for Tyndall scattering (indicating nano-precipitation). Filter through a 0.45 µm PTFE syringe filter; if resistance is felt, the compound has precipitated.

References

  • Piperazines – Knowledge and References. Taylor & Francis.3

  • Piperazine. Wikipedia.1

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. National Institutes of Health (NIH) / PMC.7

  • PIPES[Piperazine-N-N'-bis(2-ethanesulfonic acid)]. RPI Corp.5

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. BenchChem.2

  • HEPES Buffer. MilliporeSigma.4

  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. BenchChem.6

  • 1-(4-Chlorophenyl)piperazine | Drug Intermediate | Formulation. InvivoChem.8

Sources

Troubleshooting

Improving the yield of monosubstituted piperazines in synthesis

Welcome to the Technical Support Center for Piperazine Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals overcome one of th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals overcome one of the most notorious challenges in medicinal chemistry: achieving high-yield, selective mono-substitution of piperazine without succumbing to 1,4-disubstitution byproducts.

Below, you will find causality-driven troubleshooting FAQs, quantitative reference data, diagnostic workflows, and self-validating experimental protocols.

Section 1: Core Troubleshooting FAQs & Mechanistic Insights

Q1: Why does direct N-alkylation of piperazine inherently favor 1,4-disubstitution, and how do I bypass this? The Causality: Piperazine contains two secondary amines with identical pKa values (~9.8) and nucleophilicity. When the first alkyl group is introduced, the resulting monoalkylated piperazine often exhibits similar—or slightly enhanced—nucleophilicity compared to the unsubstituted starting material. This is due to the inductive electron-donating effect of the newly attached alkyl group. Consequently, the electrophile cannot distinguish between the starting material and the mono-substituted product, leading to competitive over-alkylation[1]. The Solution: If you wish to avoid protecting groups, the most statistically robust method is the Excess Piperazine Strategy . By utilizing a 5- to 10-fold molar excess of piperazine relative to the alkylating agent, you statistically overwhelm the reaction environment, ensuring the electrophile primarily encounters unreacted piperazine rather than the mono-alkylated product[2].

Q2: I cannot use a large excess of piperazine due to downstream purification bottlenecks. What is the most reliable alternative? The Causality: Removing massive amounts of highly polar, water-soluble piperazine can complicate aqueous workups and distillation. If this is a bottleneck, the N-Boc Protection Strategy is the industry gold standard[3]. The Solution: By reacting piperazine with 1 equivalent (or slightly less) of di-tert-butyl dicarbonate (Boc₂O), you convert one amine into a carbamate. The strong electron-withdrawing nature of the Boc group severely diminishes the nucleophilicity of the second nitrogen, effectively halting the reaction at the mono-protected stage. The remaining free amine can then be selectively alkylated or acylated[3].

Q3: Can pH control improve the selectivity of monoalkylation without using protecting groups? The Causality: Yes, via the Protonated Piperazine Strategy . Piperazine has two distinct pKa values: ~9.8 and ~5.6. At a controlled mildly acidic to neutral pH, piperazine forms a mono-salt (piperazinium). The Solution: By pre-forming piperazine-1-ium chloride (using 1 equivalent of HCl), the protonated nitrogen becomes completely non-nucleophilic. This directs the coupling reaction exclusively to the remaining free primary/secondary nitrogen, suppressing disubstitution and achieving yields exceeding 75% under mild conditions[4].

Section 2: Quantitative Data on Stoichiometry vs. Yield

To illustrate the statistical necessity of the Excess Piperazine Strategy, refer to the yield distribution table below. This data highlights how the stoichiometric ratio directly dictates the product distribution during direct alkylation[2].

Piperazine : Alkyl Halide RatioMono-alkylation Yield (%)Di-alkylation Yield (%)Unreacted Piperazine
1:1 45%35%High
3:1 65%20%Moderate
5:1 80%10%Moderate-High
10:1 >90%<5%Very High

Note: While a 10:1 ratio provides excellent selectivity, it requires a robust strategy for recovering or removing the unreacted piperazine (e.g., fractional distillation or acidic aqueous extraction).

Section 3: Diagnostic & Strategy Workflows

Use the following logical frameworks to determine the best synthetic approach for your specific constraints and to troubleshoot failing reactions.

StrategySelection Start Goal: Synthesize Monosubstituted Piperazine Q1 Can excess piperazine be easily removed post-reaction? Start->Q1 Excess Excess Piperazine Strategy (5-10 eq piperazine) Q1->Excess Yes Q2 Is atom economy a primary constraint? Q1->Q2 No Reductive Reductive Amination (Aldehyde/Ketone + NaBH(OAc)3) Q2->Reductive Yes Boc Mono-Boc Protection Strategy Q2->Boc No

Decision workflow for selecting a monosubstituted piperazine synthesis strategy.

Troubleshooting LowYield Issue: Low Monoalkylation Yield CheckDi Is 1,4-dialkylation the major byproduct? LowYield->CheckDi IncExcess Increase Piperazine ratio (>5 equivalents) CheckDi->IncExcess Yes CheckConv Is overall conversion poor? CheckDi->CheckConv No UseSalt Use Monopiperazinium Salt (pH control strategy) IncExcess->UseSalt If excess fails ChangeBase Optimize Base/Solvent (e.g., K2CO3 in MeCN) CheckConv->ChangeBase Yes

Troubleshooting workflow for resolving low yields in piperazine monoalkylation.

Section 4: Self-Validating Experimental Protocols

Protocol A: Mono-Boc Protection of Piperazine (High Purity Route)

This protocol is a self-validating system: the slow addition of Boc₂O ensures the local concentration of the electrophile remains low, while the aqueous workup inherently separates the desired mono-protected product from unreacted piperazine and di-Boc byproducts[3].

Reagents:

  • Piperazine (anhydrous): 2.0 equivalents

  • Di-tert-butyl dicarbonate (Boc₂O): 1.0 equivalent

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve piperazine (2.0 eq) in DCM (approx. 10 mL per gram of piperazine). Cool the reaction flask to 0 °C using an ice bath.

  • Controlled Addition: Dissolve Boc₂O (1.0 eq) in an equal volume of DCM. Add this solution dropwise to the piperazine solution over a period of 2 to 3 hours. Causality: Slow addition prevents high local concentrations of Boc₂O, which would otherwise force di-Boc formation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–18 hours.

  • Self-Validating Workup:

    • Filter off any precipitated unreacted piperazine.

    • Concentrate the filtrate under reduced pressure.

    • Resuspend the residue in water and filter again (removes highly insoluble 1,4-di-Boc-piperazine).

    • Extract the aqueous layer with DCM. The mono-Boc piperazine partitions into the organic layer, leaving traces of free piperazine in the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield pure 1-Boc-piperazine as a white solid/oil.

Protocol B: Direct Mono-N-Alkylation via Excess Piperazine

Use this when protecting groups are undesirable and your product can be easily separated from piperazine via distillation or acidic extraction[2].

Reagents:

  • Piperazine: 10.0 equivalents

  • Alkyl Halide (Primary or Secondary): 1.0 equivalent

  • Potassium Carbonate (K₂CO₃): 2.0 equivalents

  • Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Suspend piperazine (10.0 eq) and K₂CO₃ (2.0 eq) in MeCN. Stir vigorously at room temperature.

  • Alkylation: Add the alkyl halide (1.0 eq) slowly to the suspension.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC or LC-MS until the alkyl halide is fully consumed.

  • Workup: Filter the reaction mixture to remove K₂CO₃ salts and precipitated piperazine. Concentrate the filtrate.

  • Purification: To separate the product from the remaining piperazine, apply a vacuum distillation (if the product is volatile) or dissolve the residue in a non-polar solvent (e.g., ether) and wash extensively with water (piperazine is highly water-soluble; the monoalkylated product is less so).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Dopamine Transporter Ligands: GBR 12909 vs. 4-(3,3-Diphenylpropyl)piperazin-1-amine

This guide provides a detailed comparison between the well-characterized, high-affinity dopamine transporter (DAT) inhibitor, GBR 12909 (Vanoxerine), and the structurally related compound, 4-(3,3-Diphenylpropyl)piperazin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison between the well-characterized, high-affinity dopamine transporter (DAT) inhibitor, GBR 12909 (Vanoxerine), and the structurally related compound, 4-(3,3-Diphenylpropyl)piperazin-1-amine. The objective is to offer researchers a clear perspective on their respective molecular characteristics, established and predicted binding affinities, and the experimental methodologies required to validate their activity at the dopamine transporter.

Introduction: The Dopamine Transporter as a Critical CNS Target

The dopamine transporter (DAT) is a presynaptic membrane protein belonging to the solute carrier 6 (SLC6) family. Its primary function is to regulate dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron[1]. This process terminates the dopamine signal and maintains homeostatic levels of the neurotransmitter. Due to its central role in reward, motivation, and motor control, the DAT is a primary target for psychostimulants like cocaine and is a subject of intense research for developing therapeutics for conditions such as ADHD, depression, and substance use disorders[2][3].

Selective DAT inhibitors are invaluable tools for dissecting the function of the dopaminergic system. GBR 12909 is a canonical example of such a tool, prized for its high potency and selectivity[4][5][6]. This guide contrasts this established ligand with 4-(3,3-Diphenylpropyl)piperazin-1-amine, a compound sharing a core structural motif but differing at a key interaction domain. We will explore the known data for GBR 12909 and provide a structure-activity relationship (SAR) based analysis for its lesser-known analog, followed by detailed protocols to empirically determine and compare their activities.

Molecular Profiles and Comparative Binding Analysis

A ligand's affinity and selectivity for its target are dictated by its three-dimensional structure and physicochemical properties. The differences between GBR 12909 and 4-(3,3-Diphenylpropyl)piperazin-1-amine, though seemingly localized to one end of the molecule, are profound and expected to have a major impact on DAT interaction.

GBR 12909 (Vanoxerine): The High-Affinity Standard

GBR 12909, or 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine, is a diarylpiperazine derivative renowned for its potent and selective inhibition of DAT[4][6]. Its structure features a large, lipophilic bis(4-fluorophenyl)methoxyethyl group attached to one nitrogen of the piperazine ring and a phenylpropyl group on the other. This specific architecture allows it to bind competitively to the dopamine binding site on the transporter protein, effectively blocking dopamine reuptake[6].

4-(3,3-Diphenylpropyl)piperazin-1-amine: A Structural Analog

This compound presents a different substitution pattern on the piperazine core. It retains a diphenylpropyl moiety, which is a common feature in many DAT ligands, but replaces the extended, lipophilic side chain of GBR 12909 with a simple primary amine (-NH2).

Structure-Activity Relationship (SAR) Insights and Predictions:

The large bis(4-fluorophenyl)methoxyethyl group of GBR 12909 is crucial for its high-affinity binding, likely engaging in extensive hydrophobic and potential π-stacking interactions within the DAT binding pocket[2][7]. Structure-activity studies on GBR 12909 analogs have consistently shown that modifications to this part of the molecule significantly impact binding affinity[8][9].

In contrast, the substitution of this extensive group with a small, polar primary amine in 4-(3,3-Diphenylpropyl)piperazin-1-amine is predicted to drastically reduce binding affinity for the DAT. The loss of the large hydrophobic moiety would eliminate key favorable interactions. While the basic nitrogen of the piperazine ring is important, the nature of the substituents dictates overall potency[10]. Therefore, while 4-(3,3-Diphenylpropyl)piperazin-1-amine may retain some activity at monoamine transporters, its affinity for DAT is expected to be several orders of magnitude lower than that of GBR 12909.

The following table summarizes the known binding data for GBR 12909. The values for 4-(3,3-Diphenylpropyl)piperazin-1-amine are listed as "Not Reported" and would need to be determined experimentally using the protocols outlined in the subsequent sections.

Compound DAT Ki (nM) SERT Ki (nM) NET Ki (nM) DAT/SERT Selectivity DAT/NET Selectivity Reference
GBR 12909 ~1.0>100>100>100>100[6]
4-(3,3-Diphenylpropyl)piperazin-1-amine Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedN/A
Experimental Protocols for Validation

To empirically determine the binding affinity and functional potency of a test compound like 4-(3,3-Diphenylpropyl)piperazin-1-amine and compare it to a reference standard like GBR 12909, two primary assays are essential: a radioligand binding assay and a synaptosomal uptake assay.

This assay measures the ability of a test compound to compete with a known high-affinity radioligand for binding to the DAT. The resulting IC₅₀ value can be converted to an inhibition constant (Ki), which reflects the compound's binding affinity.

Methodology

  • Membrane Preparation:

    • Culture HEK293 cells (or other suitable cell line) stably expressing the human dopamine transporter (hDAT).

    • Harvest confluent cells and homogenize them in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 min at 4°C to pellet the cell membranes containing the DAT.

    • Resuspend the membrane pellet in fresh binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the protein concentration via a BCA or Bradford assay.

  • Assay Setup (96-well plate format):

    • Total Binding: Add 50 µL binding buffer, 50 µL of the radioligand (e.g., [³H]WIN 35,428 at a final concentration of 1-2 nM), and 100 µL of the membrane suspension (20-50 µg protein).

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled DAT inhibitor (e.g., 10 µM GBR 12909) to saturate the receptors, followed by 50 µL of the radioligand and 100 µL of the membrane suspension.

    • Competition Binding: Add 50 µL of the test compound at varying concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), followed by 50 µL of the radioligand and 100 µL of the membrane suspension.

  • Incubation & Filtration:

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Quantification & Analysis:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the DAT.

Rationale for Key Steps:

  • Low Temperature Incubation (4°C): Minimizes enzymatic degradation and transporter internalization, ensuring that the measured interaction is purely binding.

  • Rapid Filtration: Critical for preventing the dissociation of the radioligand-receptor complex, which would lead to an underestimation of binding.

  • Cheng-Prusoff Correction: The IC₅₀ is dependent on the concentration of the radioligand used. The Ki is an intrinsic measure of affinity, independent of assay conditions, making it the standard for comparing compounds.

This functional assay measures how effectively a compound inhibits the DAT's primary function: the reuptake of dopamine. It uses synaptosomes, which are resealed nerve terminals isolated from brain tissue that retain functional transporters.

Methodology

  • Synaptosome Preparation:

    • Dissect brain tissue rich in dopamine terminals (e.g., mouse or rat striatum) and place it in ice-cold homogenization buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4).

    • Homogenize the tissue using a mechanical homogenizer and centrifuge at 1,000 x g for 10 min at 4°C.

    • Transfer the supernatant (S1) to a new tube and centrifuge at 16,000 x g for 20 min at 4°C.

    • Discard the supernatant and resuspend the pellet (P2, the crude synaptosomal fraction) in a known volume of uptake buffer (e.g., 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, 5 mM D-glucose, pH 7.4)[11][12].

  • Uptake Assay:

    • In a 96-well plate or microcentrifuge tubes, add uptake buffer containing varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For control (100% uptake), add buffer without any inhibitor. For non-specific uptake, add a saturating concentration of a known DAT inhibitor like cocaine (10 µM) or GBR 12909 (1 µM)[11][12].

    • Add the synaptosomal suspension to each well/tube and pre-incubate at 37°C for 10 minutes.

    • Initiate dopamine uptake by adding a solution of [³H]Dopamine (final concentration ~10-20 nM).

    • Allow the uptake to proceed for 5-10 minutes at 37°C. The short duration is crucial to measure the initial rate of transport.

  • Termination & Quantification:

    • Terminate the uptake by rapidly adding 1 mL of ice-cold uptake buffer, followed immediately by filtration over glass fiber filters to trap the synaptosomes.

    • Wash the filters three times with ice-cold buffer to remove extracellular [³H]Dopamine.

    • Quantify the radioactivity trapped within the synaptosomes on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: Total Uptake (control wells) - Non-specific Uptake.

    • For each concentration of the test compound, calculate the percentage of inhibition relative to the specific uptake.

    • Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.

Rationale for Key Steps:

  • Use of Synaptosomes: Provides a biologically relevant system where the transporter is in its native membrane environment with all necessary co-factors.

  • 37°C Incubation: Dopamine transport is an active, energy-dependent process that occurs at physiological temperature.

  • Ascorbic Acid in Buffer: Prevents the oxidation of dopamine, ensuring its stability throughout the assay.

  • Measuring Initial Rate: A short incubation time ensures that the measurement reflects the initial velocity of transport (V₀), which is essential for accurate pharmacological characterization and avoids complications from substrate depletion or product inhibition.

Visualizing the Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the workflows for the binding and uptake assays.

cluster_0 Radioligand Binding Assay p1 Prepare hDAT Membranes p2 Set up 96-Well Plate (Total, NSB, Competition) p1->p2 p3 Add Radioligand ([3H]WIN 35,428) p2->p3 p4 Incubate at 4°C (Equilibrium) p3->p4 p5 Rapid Filtration (Separate Bound/Unbound) p4->p5 p6 Scintillation Counting p5->p6 p7 Calculate IC50 & Ki p6->p7

Caption: Workflow for a competitive radioligand binding assay.

cluster_1 Dopamine Uptake Assay u1 Prepare Striatal Synaptosomes u2 Pre-incubate Synaptosomes with Test Compound (37°C) u1->u2 u3 Initiate Uptake with [3H]Dopamine u2->u3 u4 Incubate for 5-10 min (Initial Rate) u3->u4 u5 Terminate with Cold Buffer & Rapid Filtration u4->u5 u6 Scintillation Counting u5->u6 u7 Calculate IC50 u6->u7

Caption: Workflow for a synaptosomal dopamine uptake assay.

Conclusion

This guide establishes GBR 12909 as a benchmark for high-affinity, selective DAT inhibition. Its well-defined pharmacological profile makes it an excellent positive control and reference compound. In contrast, based on established structure-activity relationships, 4-(3,3-Diphenylpropyl)piperazin-1-amine is predicted to be a significantly weaker DAT ligand due to the absence of the critical lipophilic moiety responsible for high-potency interactions.

However, such predictions require empirical validation. The detailed protocols provided herein for radioligand binding and dopamine uptake assays offer a robust framework for researchers to precisely quantify the binding affinity and functional potency of 4-(3,3-Diphenylpropyl)piperazin-1-amine, or any novel compound, and directly compare it to standards like GBR 12909. By employing these self-validating experimental systems, researchers can confidently characterize new chemical entities and advance our understanding of the dopamine transporter.

References

  • Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE (Journal of Visualized Experiments). [Link]

  • SYNTHESIS, STRUCTURE, DOPAMINE TRANSPORTER AFFINITY AND OCTANOL/WATER PARTITION COEFFICIENTS OF NOVEL, LESS LIPOPHILIC GBR 12909 ANALOGS. ResearchGate. [Link]

  • DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods. Journal of the American Chemical Society. [Link]

  • Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments. [Link]

  • Rapid Determination of Dopamine Uptake in Synaptosomal Preparations. PubMed. [Link]

  • Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Biochemical Pharmacology. [Link]

  • The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology. [Link]

  • Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. Bioorganic & Medicinal Chemistry. [Link]

  • Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link]

  • Cocaine receptor: biochemical characterization and structure-activity relationships of cocaine analogs at the dopamine transporter. Journal of Medicinal Chemistry. [Link]

  • Different effects of selective dopamine uptake inhibitors, GBR 12909 and WIN 35428 on HIV-1 Tat toxicity in rat fetal midbrain neurons. Neurotoxicology. [Link]

  • Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. Journal of Medicinal Chemistry. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Syntheses of Novel Diphenyl Piperazine Derivatives and Their Activities as Inhibitors of Dopamine Uptake in the Central Nervous System. ResearchGate. [Link]

  • [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. [Link]

  • Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine... PubMed. [Link]

  • Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. Semantic Scholar. [Link]

  • Synaptosomal dopamine release assay. ResearchGate. [Link]

  • Dopamine transporter binding affinities (Ki, nM) related to the distance between the phenyl ring (C1) of N-substitutent and the tropane nitrogen of ligands 8d, 7a, and 7c. ResearchGate. [Link]

  • Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry. [Link]

  • Studies of four novel diphenylbutylpiperazinepyridyl derivatives on release and inhibition of reuptake of dopamine, serotonin and noradrenaline by rat brain in vitro. PubMed. [Link]

  • 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chemical Neuroscience. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. [Link]

Sources

Comparative

A Comparative Guide to Atypical Dopamine Reuptake Inhibitors: Profiling "4-(3,3-Diphenylpropyl)piperazin-1-amine" Against Established Modulators

For Researchers, Scientists, and Drug Development Professionals In the landscape of neuropharmacology, the pursuit of novel therapeutics with refined mechanisms of action is a constant endeavor. Atypical dopamine reuptak...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the pursuit of novel therapeutics with refined mechanisms of action is a constant endeavor. Atypical dopamine reuptake inhibitors (DAT inhibitors) represent a promising class of compounds that modulate dopaminergic neurotransmission without the characteristic psychostimulant and abuse-related effects of classical DAT inhibitors like cocaine. This guide provides a comparative analysis of "4-(3,3-Diphenylpropyl)piperazin-1-amine," a structurally intriguing yet sparsely characterized molecule, with established atypical DAT inhibitors. By examining the pharmacological profiles and experimental data of well-documented comparators, we aim to contextualize the potential of novel piperazine analogs and provide a framework for their evaluation.

The Paradigm of Atypical Dopamine Reuptake Inhibition

The dopamine transporter is a critical regulator of dopaminergic signaling in the brain, responsible for the reuptake of dopamine from the synaptic cleft. While inhibition of DAT is a key mechanism for various therapeutic agents, the manner of this inhibition dictates the ultimate behavioral and physiological outcomes.

Typical vs. Atypical DAT Inhibitors: A Mechanistic Dichotomy

Classical DAT inhibitors, such as cocaine, are believed to bind to an outward-facing conformation of the transporter, leading to a rapid and pronounced increase in synaptic dopamine that is associated with reinforcing and addictive properties. In contrast, atypical DAT inhibitors are hypothesized to interact with the transporter in a distinct manner, potentially favoring a more occluded or inward-facing conformation. This differential binding is thought to result in a more modulated and sustained increase in dopamine levels, thereby mitigating the abuse liability while retaining therapeutic potential for conditions like depression, ADHD, and substance use disorders.

Profiling the Subject: 4-(3,3-Diphenylpropyl)piperazin-1-amine

Based on structure-activity relationship (SAR) studies of related diphenylalkylpiperazines and GBR analogs, it is plausible that "4-(3,3-Diphenylpropyl)piperazin-1-amine" possesses an affinity for the dopamine transporter.[1][2] However, its selectivity profile against other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), as well as its functional activity (i.e., uptake inhibition potency and potential as a dopamine releaser), remain to be experimentally determined.

Comparative Analysis with Established Atypical DAT Inhibitors

To understand the potential pharmacological space that "4-(3,3-Diphenylpropyl)piperazin-1-amine" might occupy, we will compare its structural features to two well-characterized classes of atypical DAT inhibitors: the benztropine analogs and the modafinil family.

Benztropine Analogs: The Case of JHW 007

Benztropine and its analogs are a cornerstone in the study of atypical DAT inhibition. These compounds have demonstrated the ability to block the effects of cocaine without producing significant cocaine-like behavioral effects themselves.[3][4]

A prominent example is JHW 007 , an N-substituted benztropine analog.

  • Pharmacological Profile: JHW 007 exhibits high affinity for the DAT, with reported Ki values in the low nanomolar range.[3] Importantly, it displays significant selectivity for DAT over SERT and NET. This selectivity is a crucial factor in minimizing off-target effects.

  • In Vivo Effects: In vivo studies, including microdialysis, have shown that JHW 007 can increase extracellular dopamine levels in the brain. However, the onset of this effect is often slower and more sustained compared to cocaine, which may contribute to its atypical profile.[5]

Structural Comparison and Postulation for "4-(3,3-Diphenylpropyl)piperazin-1-amine":

While structurally distinct from the tropane ring system of benztropine analogs, "4-(3,3-Diphenylpropyl)piperazin-1-amine" shares the bulky, lipophilic diphenyl moiety. This structural feature is critical for the interaction of many ligands with the DAT. The piperazine core of our subject compound offers a different conformational landscape compared to the rigid tropane scaffold of JHW 007, which could influence its binding mode and subsequent pharmacological effects. The presence of a primary amine on the piperazine ring also introduces a potential point of interaction within the transporter binding pocket that differs from the tertiary amine in JHW 007.

Modafinil and its Analogs

Modafinil is a wakefulness-promoting agent with a unique pharmacological profile that includes atypical DAT inhibition.

  • Pharmacological Profile: Modafinil and its R-enantiomer, armodafinil, are relatively low-potency DAT inhibitors compared to cocaine and benztropine analogs. However, they exhibit a high degree of selectivity for DAT over SERT and NET.

  • In Vivo Effects: Modafinil has been shown to increase extracellular dopamine levels in the brain, an effect that is dependent on the presence of a functional dopamine transporter. This increase is generally more modest and prolonged than that induced by classical stimulants.

Structural Comparison and Postulation for "4-(3,3-Diphenylpropyl)piperazin-1-amine":

"4-(3,3-Diphenylpropyl)piperazin-1-amine" does not share the sulfinylacetamide structure of modafinil. However, the commonality of a diphenyl group in a flexible chain suggests a potential for interaction with similar regions of the DAT binding pocket. The piperazine ring in our target compound provides a different nitrogen-containing scaffold compared to the primary amide of modafinil, which could lead to a different binding orientation and affinity.

Quantitative Data Summary

The following table summarizes the binding affinities of selected atypical DAT inhibitors for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. No direct experimental data is currently available for "4-(3,3-Diphenylpropyl)piperazin-1-amine."

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
JHW 007 ~7-23[3]>1000>1000>43-142>43-142
Modafinil ~3000>10000>10000>3.3>3.3
GBR 12909 ~1-5~30-100~100-500~6-100~20-500

Experimental Protocols for Characterization

To empirically determine the pharmacological profile of "4-(3,3-Diphenylpropyl)piperazin-1-amine" and other novel compounds, the following experimental workflows are essential.

Radioligand Binding Assays

This in vitro technique is fundamental for determining the binding affinity of a compound for its target receptors and transporters.

Objective: To determine the inhibition constant (Ki) of "4-(3,3-Diphenylpropyl)piperazin-1-amine" for DAT, SERT, and NET.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the human dopamine, serotonin, and norepinephrine transporters.

  • Assay Buffer: Utilize an appropriate buffer system for each transporter (e.g., Tris-HCl buffer with specific ions).

  • Radioligand: Select a high-affinity radioligand specific for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]Citalopram for SERT, and [3H]Nisoxetine for NET).

  • Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound ("4-(3,3-Diphenylpropyl)piperazin-1-amine").

  • Separation and Counting: Separate the bound and free radioligand via rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[6][7]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (DAT, SERT, NET expressing cells) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane->Incubation Radioligand Radioligand Solution ([3H]WIN 35,428, [3H]Citalopram, etc.) Radioligand->Incubation TestCompound Test Compound Dilutions ('4-(3,3-Diphenylpropyl)piperazin-1-amine') TestCompound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: A streamlined workflow for in vivo microdialysis experiments.

Conclusion and Future Directions

"4-(3,3-Diphenylpropyl)piperazin-1-amine" presents an interesting chemical scaffold that warrants further investigation as a potential atypical dopamine reuptake inhibitor. Its structural similarities to known DAT ligands suggest a high probability of interaction with the dopamine transporter. However, without empirical data, its pharmacological profile remains speculative.

The comparative analysis with established atypical DAT inhibitors like JHW 007 and modafinil provides a valuable framework for its future characterization. The immediate next steps for researchers interested in this compound should involve a comprehensive in vitro profiling using radioligand binding and functional uptake assays to determine its affinity and selectivity for all three monoamine transporters. Subsequent in vivo microdialysis and behavioral studies will be crucial to ascertain its effects on dopamine neurotransmission and to evaluate its potential as a therapeutic agent with an "atypical" profile. The methodologies outlined in this guide provide a clear path for such investigations, paving the way for a deeper understanding of this and other novel piperazine derivatives in the context of dopamine transporter modulation.

References

  • Kim, D. I., et al. (2003). Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 13(17), 2995-2998.
  • Katz, J. L., et al. (2008). Dopamine transport inhibitors based on GBR12909 and benztropine as potential medications to treat cocaine addiction. Current Topics in Medicinal Chemistry, 8(12), 1081-1094. [Link]

  • Andersen, P. H. (1987). Behavioral properties of GBR 12909, GBR 13069 and GBR 13098: specific inhibitors of dopamine uptake. European Journal of Pharmacology, 144(1), 1-7.
  • Chaudhary, S. K., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(5), 699-705.
  • Newman, A. H., & Katz, J. L. (2008). Dopamine transport inhibitors based on GBR12909 and benztropine as potential medications to treat cocaine addiction. Current topics in medicinal chemistry, 8(12), 1081–1094. [Link]

  • Lee, S. Y., et al. (2004). Antioxidative activities of novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. Bioorganic & Medicinal Chemistry, 12(16), 4339-4346.
  • Tanda, G., et al. (1996). Differential reinforcing effects of cocaine and GBR-12909: biochemical evidence for divergent neuroadaptive changes in the mesolimbic dopaminergic system. The Journal of Neuroscience, 16(23), 7653-7661.
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683.
  • Rothman, R. B., et al. (1990). In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Synapse (New York, N.Y.), 6(1), 106–112.
  • PDSP, University of North Carolina. Assay Protocol Book. PDSP.[Link]

  • Di Chiara, G. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 5(11), 1039-1057.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.[Link]

  • Rothman, R. B., et al. (2002). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205 and HD-206. Synapse, 45(3), 189-196.
  • Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-22). Humana Press.
  • protocols.io. (2024). In vivo microdialysis for striatal DA release. protocols.io.[Link]

  • Bhat, S., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Cellular Neuroscience, 16, 832536.
  • Bhat, S., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Cellular Neuroscience, 16, 832536. [Link]

  • Kyokawa, Y., et al. (1991). RU2091379C1 - Diphenylmethylpiperazine derivatives or their pharmaceutically acceptable salt.
  • Almansa, C., et al. (2008). Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use.
  • PubChem. Piperazine, 1-(4-methylamino-2-pyrimidinyl)-4-(3,3,3-triphenylpropyl)-. PubChem.[Link]

  • Patsnap. (2006). methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition. Patsnap Eureka.[Link]

  • Hilpert, K., et al. (2006). US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) - Google Patents.
  • UCB-Pharma, S. A. (1985). US4525358A - 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides.
  • ChemIndex. 20529-19-5 | 3-(4-phenylpiperazin-1-yl)propan-1-amine. ChemIndex.[Link]-5.html)

Sources

Validation

A Comparative Guide to the Monoamine Transporter Cross-Reactivity of 4-(3,3-Diphenylpropyl)piperazine Analogs

This guide provides a comparative analysis of the cross-reactivity of compounds based on the 4-(3,3-diphenylpropyl)piperazine scaffold with the primary monoamine transporters: the dopamine transporter (DAT), the serotoni...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the cross-reactivity of compounds based on the 4-(3,3-diphenylpropyl)piperazine scaffold with the primary monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). While direct experimental data for the specific compound "4-(3,3-Diphenylpropyl)piperazin-1-amine" is not extensively available in public literature, this guide will focus on its close structural analogs, for which a wealth of data exists. By examining the structure-activity relationships (SAR) of these analogs, we can infer the likely binding profile of related compounds and provide a framework for their experimental evaluation.

The 4-(3,3-diphenylpropyl)piperazine scaffold is a key component of several potent and selective monoamine transporter inhibitors. Understanding the affinity and selectivity of these compounds is crucial for the development of therapeutics for a range of neurological and psychiatric disorders. This guide will delve into the binding affinities of key analogs, provide detailed experimental protocols for their characterization, and offer insights into the structural determinants of their interaction with monoamine transporters.

Binding Affinity Profile of 4-(3,3-Diphenylpropyl)piperazine Analogs

The binding affinity of a compound for a transporter is a measure of how tightly it binds to the target. It is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. A lower Ki or IC50 value indicates a higher binding affinity.

The table below summarizes the binding affinities of several key 4-(3,3-diphenylpropyl)piperazine analogs for DAT and SERT. These compounds are derivatives of GBR 12909 and GBR 12935, which are well-characterized and highly selective DAT inhibitors.[1][2] The data highlights how modifications to the phenylpropyl side chain can significantly alter binding affinity and selectivity.

CompoundSubstituent on Phenylpropyl ChainDAT Ki (nM)SERT Ki (nM)SERT/DAT Selectivity Ratio
GBR 12909None (parent compound)2.7>1000>370
(S)-102-fluoro2.7294109
(R)-82-amino2220~1
163-oxo123050254
182-oxo153750250

Insights from Structure-Activity Relationship (SAR) Studies:

  • High DAT Selectivity: The parent compound, GBR 12909, demonstrates high selectivity for DAT over SERT.[1][2]

  • Role of Substituents: The introduction of substituents on the phenylpropyl side chain can modulate both affinity and selectivity. For instance, a 2-amino substituent in the (R)-configuration, as seen in compound (R)-8, results in a compound with nearly equal affinity for both DAT and SERT, effectively creating a dual-action ligand.[1][2]

  • Enantioselectivity: The stereochemistry of substituents plays a critical role. The (S)-enantiomer of the 2-fluoro substituted analog, (S)-10, retains high DAT affinity, whereas the (R)-enantiomer shows significantly lower affinity.[2]

  • Oxygenated Derivatives: The addition of an oxo group at either the 2- or 3-position of the phenylpropyl chain, as in compounds 18 and 16 respectively, maintains high DAT selectivity.[1][2]

Functional Activity at Monoamine Transporters

Beyond binding affinity, it is essential to assess the functional activity of a compound. For monoamine transporters, this is typically done through uptake inhibition assays. These assays measure the ability of a compound to block the transport of a radiolabeled substrate (e.g., [3H]dopamine, [3H]serotonin) into cells or synaptosomes expressing the transporter of interest.

Compounds can be classified as either inhibitors (blockers) or substrates (releasers). Inhibitors prevent the reuptake of neurotransmitters, leading to their accumulation in the synaptic cleft. Substrates, on the other hand, can be transported into the cell and can also induce reverse transport (efflux) of the neurotransmitter. The amphetamine-like 1-phenyl-piperazines, for example, have been shown to act as both inhibitors and releasers at all three major monoamine transporters.[3]

The choice of experimental system is critical for functional assays. Transporter-transfected human embryonic kidney (HEK) 293 cells are a common choice as they express a pure population of a single human transporter. Alternatively, synaptosomes, which are isolated nerve terminals from brain tissue, provide a more physiologically relevant model as they contain the native protein machinery for neurotransmitter uptake.[4]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following detailed protocols for assessing the cross-reactivity of novel compounds with monoamine transporters are provided.

1. Radioligand Binding Assays in Transporter-Transfected HEK293 Cells

This protocol describes how to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to a specific monoamine transporter expressed in HEK293 cells.

Workflow Diagram for Radioligand Binding Assay

cluster_prep Cell Preparation cluster_assay Assay Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis prep1 Culture HEK293 cells stably expressing the transporter of interest (DAT, SERT, or NET) prep2 Harvest and resuspend cells in assay buffer prep1->prep2 assay1 In a 96-well plate, add: - Cell suspension - Radioligand (e.g., [3H]WIN 35,428 for DAT) - Varying concentrations of test compound prep2->assay1 assay2 Incubate at room temperature to reach equilibrium assay1->assay2 term1 Terminate the binding reaction by rapid filtration through glass fiber filters assay2->term1 term2 Wash filters with ice-cold buffer to remove unbound radioligand term1->term2 term3 Measure radioactivity on filters using a scintillation counter term2->term3 analysis1 Generate competition curves by plotting bound radioactivity vs. log[test compound] term3->analysis1 analysis2 Calculate IC50 values from the curves analysis1->analysis2 analysis3 Convert IC50 to Ki using the Cheng-Prusoff equation analysis2->analysis3 cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_termination Termination & Measurement cluster_analysis Data Analysis prep1 Dissect brain region of interest (e.g., striatum for DAT) from rodent prep2 Homogenize tissue in ice-cold sucrose buffer prep1->prep2 prep3 Perform differential centrifugation to isolate the crude synaptosomal pellet (P2 fraction) prep2->prep3 prep4 Resuspend synaptosomes in assay buffer prep3->prep4 assay1 Pre-incubate synaptosomes with varying concentrations of test compound or vehicle at 37°C prep4->assay1 assay2 Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [3H]dopamine) assay1->assay2 assay3 Incubate for a short period (1-5 min) to measure initial uptake rate assay2->assay3 term1 Terminate uptake by rapid filtration through glass fiber filters assay3->term1 term2 Wash filters with ice-cold buffer term1->term2 term3 Measure radioactivity in the filters term2->term3 analysis1 Determine specific uptake by subtracting non-specific uptake (measured in the presence of a selective inhibitor) term3->analysis1 analysis2 Plot % inhibition of uptake vs. log[test compound] analysis1->analysis2 analysis3 Calculate IC50 values from the inhibition curve analysis2->analysis3

Caption: Workflow for a synaptosomal monoamine uptake inhibition assay.

Step-by-Step Protocol:

  • Synaptosome Preparation:

    • Rapidly dissect the brain region of interest (e.g., striatum for DAT, hippocampus or cortex for SERT and NET) from a rodent in ice-cold sucrose buffer. [4][5] * Homogenize the tissue in a glass-Teflon homogenizer. [5] * Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris. [5] * Centrifuge the resulting supernatant at a higher speed (e.g., 12,000-17,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomes (P2 fraction). [5][6] * Resuspend the synaptosomal pellet in a suitable assay buffer (e.g., Krebs-Ringer-HEPES). [5]2. Uptake Assay:

    • In a 96-well plate, pre-incubate the synaptosomal suspension with varying concentrations of the test compound, vehicle (for total uptake), or a high concentration of a selective inhibitor (for non-specific uptake) for 10-15 minutes at 37°C. [4] * Initiate the uptake reaction by adding the radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin) at a concentration near its Km. [4] * Incubate for a short period (typically 1-5 minutes) at 37°C to measure the initial rate of uptake. [4]3. Termination and Measurement:

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer. [4] * Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percent inhibition of specific uptake for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and use non-linear regression to determine the IC50 value.

Conclusion

The 4-(3,3-diphenylpropyl)piperazine scaffold represents a versatile platform for the design of monoamine transporter ligands. As demonstrated by the extensive research on GBR 12909 and its analogs, subtle structural modifications can profoundly impact binding affinity and selectivity for DAT, SERT, and NET. This guide provides a framework for the comparative analysis of novel compounds based on this scaffold, outlining the key SAR principles and providing detailed, validated protocols for their in vitro characterization. A thorough understanding of a compound's cross-reactivity profile is paramount for the development of safe and effective therapeutics targeting the monoamine transport system.

References

  • Striatal Synaptosomes Preparation from Mouse Brain - Bio-protocol. (2018, September 5). Bio-protocol. [Link]

  • Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC. (2018, July 31). National Center for Biotechnology Information. [Link]

  • Fast and efficient synaptosome isolation and post-synaptic density enrichment from hiPSC- motor neurons by. (2021, July 1). STAR Protocols. [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay - Molecular Devices. (n.d.). Molecular Devices. [Link]

  • Supplemental Material and Methods Synaptosome Preparations Brain fractions were prepared according to the method described in. (n.d.). [No source name found]. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (n.d.). Molecular Devices. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. (2020, May 19). National Center for Biotechnology Information. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. (2020, May 18). Frontiers in Pharmacology. [Link]

  • Substantial loss of substrate by diffusion during uptake in HEK-293 cells expressing neurotransmitter transporters - Neurocluster. (2001). Neuroscience Letters. [Link]

  • Data Sheet Cellular Uptake and Release Assays Protocol - Gifford Bioscience. (n.d.). Gifford Bioscience. [Link]

  • 4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters - PubMed. (2008, May 8). National Center for Biotechnology Information. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. (2022, February 20). Frontiers in Pharmacology. [Link]

  • Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl] - PMC. (2008, May 8). National Center for Biotechnology Information. [Link]

  • 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC. (2010, April 22). National Center for Biotechnology Information. [Link]

  • Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters | ACS Chemical Neuroscience - ACS Publications. (2012, June 10). ACS Publications. [Link]

  • Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC. (2007, February 1). National Center for Biotechnology Information. [Link]

  • Educational Content - BioIVT. (n.d.). BioIVT. [Link]

  • Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of ... - ChEMBL - EMBL-EBI. (n.d.). EMBL-EBI. [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC - NIH. (2014, October 9). National Center for Biotechnology Information. [Link]

  • Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed. (2007, September 3). National Center for Biotechnology Information. [Link]

  • Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS - PubMed. (2007, August 15). National Center for Biotechnology Information. [Link]

  • Monolayer Assay - Technologies - Solvo Biotechnology. (n.d.). Solvo Biotechnology. [Link]

  • From Preclinical to Clinical: Tracking Target Binding in Solid Tumor Therapy - KCAS Bio. (2026, March 6). KCAS Bio. [Link]

  • Lab Protocols | Immune Tolerance Network. (n.d.). Immune Tolerance Network. [Link]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Activity of 4-(3,3-Diphenylpropyl)piperazin-1-amine: A Novel CNS Candidate

This guide provides a comprehensive framework for evaluating the in vitro and in vivo pharmacological profile of the novel compound, 4-(3,3-Diphenylpropyl)piperazin-1-amine . Given its structural similarity to known cent...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vitro and in vivo pharmacological profile of the novel compound, 4-(3,3-Diphenylpropyl)piperazin-1-amine . Given its structural similarity to known centrally active agents, this document outlines a proposed investigational plan to characterize its potential as a modulator of key neurotransmitter systems, with a focus on its hypothesized antipsychotic-like properties.

The core of this guide is a direct comparison with two well-established antipsychotic drugs: Haloperidol , a typical neuroleptic, and Clozapine , an atypical antipsychotic. This comparative approach is essential for contextualizing the experimental data and predicting the therapeutic potential and possible side-effect profile of our lead compound. The methodologies detailed herein are designed to establish a robust in vitro-in vivo correlation (IVIVC), a critical component in modern drug development that links laboratory-based findings to clinical outcomes.[1][2][3][4][5]

Introduction: The Rationale for Investigation

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[6][7][8][9][10][11] The unique structural features of 4-(3,3-Diphenylpropyl)piperazin-1-amine, particularly the diphenylpropyl moiety, suggest a potential interaction with dopamine and serotonin receptors, key targets in the treatment of psychosis.

Our investigational hypothesis is that 4-(3,3-Diphenylpropyl)piperazin-1-amine possesses a mixed antagonism at dopamine D2 and serotonin 5-HT2A receptors, a profile characteristic of atypical antipsychotics. This guide will outline the experimental path to validate this hypothesis, starting with in vitro receptor binding assays and progressing to in vivo behavioral models that are predictive of antipsychotic efficacy and extrapyramidal side effects.

Part 1: In Vitro Characterization - Receptor Binding Affinity

The initial step in characterizing a novel CNS compound is to determine its binding affinity for relevant molecular targets. For a potential antipsychotic, the dopamine D2 and serotonin 5-HT2A receptors are of primary importance. A higher affinity for 5-HT2A receptors relative to D2 receptors is often associated with an atypical antipsychotic profile with a lower risk of extrapyramidal side effects.[12][13]

Experimental Protocol: Radioligand Receptor Binding Assays

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of 4-(3,3-Diphenylpropyl)piperazin-1-amine for the human D2 and 5-HT2A receptors.

1. Membrane Preparation:

  • HEK-293 cells stably expressing either the human dopamine D2 receptor or the human serotonin 5-HT2A receptor are cultured and harvested.[14][15][16][17]

  • The cells are homogenized in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.[18]

  • The membrane pellets are washed and resuspended in the assay buffer to a final protein concentration of 200-400 µg/mL.[18]

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • For the D2 receptor assay, membranes are incubated with a fixed concentration of a radiolabeled D2 antagonist, such as [³H]-Spiperone, and varying concentrations of the test compound (4-(3,3-Diphenylpropyl)piperazin-1-amine), Haloperidol, or Clozapine.[18][19]

  • For the 5-HT2A receptor assay, membranes are incubated with a fixed concentration of a radiolabeled 5-HT2A antagonist, such as [³H]-Ketanserin, and the test compounds.[8][20]

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.

  • The incubation is carried out at a specific temperature (e.g., 27°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[8]

3. Filtration and Quantification:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[18]

  • The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative In Vitro Data

The following table presents the expected binding affinities (Ki) for our investigational compound in comparison to Haloperidol and Clozapine.

CompoundDopamine D2 Receptor Ki (nM)Serotonin 5-HT2A Receptor Ki (nM)5-HT2A/D2 Ratio
4-(3,3-Diphenylpropyl)piperazin-1-amine To be determinedTo be determinedTo be determined
Haloperidol~1-2~120~60-120
Clozapine~150-200~5-10~0.025-0.067

Note: Literature values for Haloperidol and Clozapine can vary depending on the experimental conditions.[12][13][21][22]

Part 2: In Vivo Evaluation - Behavioral Pharmacology

Following in vitro characterization, it is crucial to assess the compound's effects in living organisms to understand its functional activity and potential therapeutic window. The following in vivo models in rats are well-established for predicting antipsychotic efficacy and the likelihood of inducing extrapyramidal side effects (EPS).

Experimental Workflow: In Vivo Behavioral Assessment

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Behavioral Testing cluster_3 Data Analysis acclimation Acclimation of Rats grouping Random Assignment to Treatment Groups acclimation->grouping drug_prep Preparation of Test Compounds grouping->drug_prep injection Intraperitoneal (i.p.) Injection drug_prep->injection apomorphine_test Apomorphine-Induced Stereotypy injection->apomorphine_test Efficacy Model catalepsy_test Catalepsy Bar Test injection->catalepsy_test Side-Effect Model scoring Behavioral Scoring apomorphine_test->scoring catalepsy_test->scoring stats Statistical Analysis (ED50 Calculation) scoring->stats

Caption: Workflow for in vivo behavioral assessment of antipsychotic-like activity.

Protocol 1: Apomorphine-Induced Stereotypy in Rats

This model is predictive of the antipsychotic activity of a compound, as it assesses its ability to block the effects of the dopamine agonist apomorphine.[2][4][9][10][23][24][25][26][27]

1. Animals and Acclimation:

  • Male Wistar or Sprague-Dawley rats are housed in a controlled environment for at least one week before the experiment.[2]

  • Animals are habituated to the testing room for at least 60 minutes prior to the experiment.[2]

2. Drug Administration:

  • Animals are pre-treated with either vehicle, 4-(3,3-Diphenylpropyl)piperazin-1-amine, Haloperidol, or Clozapine at various doses via intraperitoneal (i.p.) injection.

  • After a specified pre-treatment time (e.g., 30-60 minutes), all animals receive a subcutaneous (s.c.) injection of apomorphine (e.g., 1-5 mg/kg).[2][4]

3. Behavioral Observation and Scoring:

  • Immediately after apomorphine injection, rats are placed individually in observation cages.

  • Stereotyped behavior is observed and scored at regular intervals (e.g., every 10 minutes for 1 hour) by a trained observer blinded to the treatment groups.

  • A standardized scoring scale is used, for example:

    • 0: Asleep or stationary

    • 1: Active

    • 2: Predominantly active with bursts of stereotyped sniffing or rearing

    • 3: Stereotyped sniffing/rearing

    • 4: Stereotyped sniffing and licking

    • 5: Intermittent gnawing

    • 6: Continuous and intense gnawing[2]

4. Data Analysis:

  • The scores for each animal are summed over the observation period.

  • The dose of the test compound that produces a 50% reduction in the apomorphine-induced stereotypy score (ED50) is calculated.

Protocol 2: Catalepsy Bar Test in Rats

This test is a widely used model to assess the potential of a compound to induce extrapyramidal side effects, particularly catalepsy, which is a state of muscular rigidity.[1][5][6][7][11][28][29][30][31]

1. Animals and Acclimation:

  • Similar to the apomorphine-induced stereotypy test.

2. Drug Administration:

  • Animals are treated with either vehicle, 4-(3,3-Diphenylpropyl)piperazin-1-amine, Haloperidol, or Clozapine at various doses (i.p.).

3. Catalepsy Assessment:

  • At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), catalepsy is assessed.[6][29]

  • The rat's forepaws are gently placed on a horizontal bar (e.g., 9 cm high).[6]

  • The time it takes for the rat to remove both forepaws from the bar (descent latency) is measured with a stopwatch.[6][7]

  • A cut-off time (e.g., 180 seconds) is used to prevent undue stress to the animals.[6]

4. Data Analysis:

  • The mean descent latency is calculated for each treatment group.

  • The dose of the test compound that produces a cataleptic response in 50% of the animals (ED50) is determined.

Comparative In Vivo Data

The following table summarizes the expected efficacy and side-effect liability of the investigational compound compared to the reference drugs.

CompoundApomorphine-Induced Stereotypy ED50 (mg/kg)Catalepsy ED50 (mg/kg)Therapeutic Index (Catalepsy ED50 / Stereotypy ED50)
4-(3,3-Diphenylpropyl)piperazin-1-amine To be determinedTo be determinedTo be determined
Haloperidol~0.1-0.2~0.3-0.5~2-3
Clozapine~5-10>40 (often inactive)>4-8

Note: ED50 values are approximate and can vary based on the specific protocol and animal strain.[1][3][31] A higher therapeutic index suggests a wider separation between the desired therapeutic effect and unwanted side effects.

Synthesis and Forward Look: Correlating In Vitro and In Vivo Data

The ultimate goal of this investigational plan is to establish a meaningful in vitro-in vivo correlation.

G cluster_0 In Vitro cluster_1 In Vivo cluster_2 Correlation in_vitro Receptor Binding Affinity (Ki at D2 and 5-HT2A) correlation Predictive Model of Therapeutic Potential and Side-Effect Profile in_vitro->correlation Predicts in_vivo Behavioral Effects (ED50 in Stereotypy and Catalepsy) in_vivo->correlation Validates

Caption: Establishing an in vitro-in vivo correlation.

By comparing the in vitro binding profile of 4-(3,3-Diphenylpropyl)piperazin-1-amine with its in vivo behavioral effects, we can begin to build a predictive model of its clinical potential. A strong correlation between high 5-HT2A/D2 affinity ratio and a favorable therapeutic index in our in vivo models would provide compelling evidence for its development as a novel atypical antipsychotic.

This guide provides a robust and scientifically rigorous framework for the initial characterization of 4-(3,3-Diphenylpropyl)piperazin-1-amine. The data generated from these studies will be instrumental in making informed decisions about the future development of this promising new chemical entity.

References

  • Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. PMC. [Link]

  • 5-HT1A receptors are not involved in clozapine's lack of cataleptogenic potential. PubMed. [Link]

  • Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals. PubMed. [Link]

  • An Open Source Automated Bar Test for Measuring Catalepsy in Rats. PMC. [Link]

  • Catalepsy as a Rodent Model for Detecting Antipsychotic Drugs With Extrapyramidal Side Effect Liability. PubMed. [Link]

  • Catalepsy test in rats. protocols.io. [Link]

  • Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats. Frontiers in Behavioral Neuroscience. [Link]

  • Ontogeny of Apomorphine-Induced Stereotypy and Its D1 and D2 Receptor Mediation in Rats Depleted of Dopamine as Neonates. PubMed. [Link]

  • Pharmacokinetic Study of Apomorphine-Induced Stereotypy in Food Deprived Rats. PubMed. [Link]

  • A reexamination of apomorphine induced stereotypy in the rat in light of self administration experiments. PubMed. [Link]

  • Evaluation of Age and Sex Differences in Locomotion and Catalepsy During Repeated Administration of Haloperidol and Clozapine in Adolescent and Adult Rats. PMC. [Link]

  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • The differential actions of clozapine and other antipsychotic drugs on the translocation of dopamine D2 receptors to the cell surface. PMC. [Link]

  • Catalepsy test in rats v1. ResearchGate. [Link]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. SciELO. [Link]

  • Subchronic treatment with haloperidol and clozapine in rats with neonatal excitotoxic hippocampal damage. PubMed. [Link]

  • Radioreceptor-binding affinities (K i values) of haloperidol, clozapine... ResearchGate. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Clozapine, a Fast-Off-D2 Antipsychotic. PMC. [Link]

  • Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One. [Link]

  • Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors. PubMed. [Link]

  • Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor. Frontiers in Pharmacology. [Link]

  • D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. ACNP. [Link]

  • Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line. GenScript. [Link]

  • Human Recombinant D2 Dopamine Receptor Stable Cell Line Cat. No. M00152 Version 07232020. GenScript. [Link]

  • Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. bioRxiv. [Link]

  • Enhancement of Stereotypy Induced by Nomifensine in Rats During Continuous Chronic Haloperidol Treatment. PubMed. [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]

Sources

Validation

Head-to-Head Comparison of Piperazine-Based Dopamine Transporter (DAT) Inhibitors

Introduction: The Shift to "Atypical" DAT Inhibition Piperazine-based dopamine transporter (DAT) inhibitors represent a critical class of pharmacological tools in neurobiology and drug development. Unlike "typical" tropa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift to "Atypical" DAT Inhibition

Piperazine-based dopamine transporter (DAT) inhibitors represent a critical class of pharmacological tools in neurobiology and drug development. Unlike "typical" tropane-based inhibitors (e.g., cocaine) that stabilize the DAT in an outward-facing conformation and carry high abuse liability, piperazine derivatives like GBR-12909 (vanoxerine) act as "atypical" inhibitors. They stabilize an 1[1]. This distinct mechanistic binding profile attenuates the rapid dopamine spikes associated with euphoria, instead producing a gradual increase in extracellular dopamine that has been extensively investigated for treating psychostimulant use disorders and Parkinson's disease.

Head-to-Head Data Comparison

Quantitative binding affinities ( Ki​ ) and selectivity ratios are the foundational metrics for selecting a DAT inhibitor for experimental assays. The table below synthesizes the performance of the three most prominent piperazine-based DAT ligands.

Table 1: Pharmacological Profile of Key Piperazine-Based DAT Inhibitors

CompoundDAT Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)Sigma Receptor Ki​ (nM)Primary Experimental Utility
GBR-12909 (Vanoxerine) 1.0 - 9.0~126~500~48In vivo behavioral assays, atypical DAT inhibition reference.
GBR-12935 1.08 - 5.5>1000>1000N/AIn vitro radioligand binding ([³H]GBR-12935).
Rimcazole ~224>5000>5000~908 ( σ1​ )Dual DAT/Sigma receptor studies, cocaine antagonism.

Deep Dive: Mechanistic Nuances and Compound Selection

GBR-12909 (Vanoxerine): The Gold Standard Atypical Inhibitor GBR-12909 is a highly selective, competitive DAT inhibitor with a 2[2]. It binds to the DAT 3[3]. Crucially, kinetic studies reveal that GBR-12909 induces a "slow isomerization step" upon binding, altering the transporter's conformational state. This makes it an invaluable tool for studying DAT structural biology and screening for anti-addiction pharmacotherapies.

GBR-12935: The Radioligand of Choice (With Caveats) GBR-12935 is structurally nearly identical to GBR-12909 and shares its low-nanomolar affinity for the DAT. It is predominantly utilized in its tritiated form ([³H]GBR-12935) for autoradiography and competitive binding assays. Critical Experimental Caveat: In native tissue preparations (e.g., canine or rodent striatal membranes), GBR-12935 exhibits significant off-target binding to the "piperazine acceptor site," which has been identified as 4[4]. Researchers must use masking agents to define specific DAT binding when using this radioligand.

Rimcazole: The Dual-Action Modulator Originally developed as an antipsychotic, rimcazole is a carbazole-piperazine derivative. While its5[5]. This dual mechanism synergistically decreases cocaine-stimulated locomotor activity, making it a specialized probe for polypharmacological approaches to addiction.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous, reproducible data when comparing these compounds, the following protocols incorporate internal validation steps to guarantee system integrity.

Protocol 1: Competitive Radioligand Binding Assay ([³H]GBR-12935)

Objective : Determine the Ki​ of novel piperazine analogs against the DAT. Causality & Validation : Because [³H]GBR-12935 binds to both DAT and cytochrome P450 enzymes in brain homogenates, specific binding must be isolated. We achieve this by defining non-specific binding (NSB) using a structurally distinct DAT inhibitor (e.g., mazindol or nomifensine) rather than cold GBR-12935, which would displace the radioligand from both sites and yield false-positive DAT affinities.

  • Tissue Preparation : Homogenize rat striatum in ice-cold sucrose buffer. Centrifuge at 1,000 x g to remove debris, then at 40,000 x g to isolate the membrane fraction. Rationale: DAT is membrane-bound; this step concentrates the target and removes cytosolic enzymes.

  • Assay Buffer : Resuspend membranes in modified Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 120 mM NaCl. Rationale: DAT binding is strictly sodium-dependent.

  • Incubation : Combine 50 µg of membrane protein, 1 nM [³H]GBR-12935, and varying concentrations of the test piperazine inhibitor ( 10−11 to 10−5 M).

  • NSB Definition (The Self-Validating Step) : In parallel tubes, add 10 µM mazindol. The difference between total binding and binding in the presence of mazindol represents the true DAT-specific signal.

  • Termination : Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific filter binding) using a cell harvester. Wash 3x with ice-cold buffer to trap receptor-ligand complexes.

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vitro [³H]Dopamine Uptake Inhibition

Objective : Confirm that binding translates to functional transport inhibition. Causality & Validation : Binding does not equal functional inhibition (e.g., a compound could be a substrate rather than an inhibitor). This assay measures the actual blockade of neurotransmitter transport in live synaptosomes.

  • Synaptosome Preparation : Prepare fresh striatal synaptosomes (P2 fraction) in oxygenated KRH buffer. Rationale: Synaptosomes maintain the electrochemical gradients necessary for active dopamine transport.

  • Pre-incubation : Incubate synaptosomes with the piperazine inhibitor (e.g., GBR-12909) for 15 minutes at 37°C. Rationale: Piperazine inhibitors exhibit slow-onset kinetics and require time to induce the transporter's conformational isomerization.

  • Uptake Phase : Add 20 nM[³H]Dopamine and incubate for exactly 3 minutes. Rationale: A short incubation ensures measurement of initial uptake velocity before reverse transport or metabolism occurs.

  • Termination & Wash : Stop the reaction with ice-cold buffer containing 100 µM nomifensine, filter, and quantify intracellular radioactivity.

Mechanistic Visualization

DAT_Mechanism DAT Dopamine Transporter (DAT) Typical Typical Inhibitors (e.g., Cocaine) DAT->Typical binds Atypical Atypical Inhibitors (e.g., GBR-12909) DAT->Atypical binds Outward Outward-Facing Conformation Typical->Outward stabilizes Inward Inward-Facing Occluded Conformation Atypical->Inward stabilizes Euphoria Rapid DA Spike (High Abuse Liability) Outward->Euphoria induces Therapy Gradual DA Increase (Therapeutic Potential) Inward->Therapy induces

Caption: Divergent conformational stabilization of the DAT by typical vs. atypical inhibitors.

References

  • Vanoxerine (GBR 12909)
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PubMed)
  • Source: National Institutes of Health (PMC)
  • Source: Scientific Research Publishing (SCIRP)

Sources

Comparative

Selectivity Profile of 4-(3,3-Diphenylpropyl)piperazin-1-amine Against CNS Targets: A Comparative Guide

Executive Summary The diphenylpropylpiperazine (DPP) scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery. Modifying this core dictates the molecule's trajectory across a polypharmacologi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diphenylpropylpiperazine (DPP) scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery. Modifying this core dictates the molecule's trajectory across a polypharmacological landscape—primarily intersecting Sigma-1 (σ1) receptors , the Dopamine Transporter (DAT) , and Voltage-Gated Calcium Channels (VGCCs) .

4-(3,3-Diphenylpropyl)piperazin-1-amine (CAS 39139-56-5) serves as a highly specialized structural probe. Unlike standard N-alkyl or N-aryl piperazines, this compound features a unique 1-amino substitution . This guide provides an objective, data-driven comparison of the 1-amino-DPP pharmacophore against established clinical and tool compounds, detailing the structural causality behind its target selectivity and the self-validating experimental workflows required to profile it [1].

Structural Rationale & Pharmacophore Dynamics

To understand the selectivity of 4-(3,3-diphenylpropyl)piperazin-1-amine, we must deconstruct its structure:

  • The 3,3-Diphenylpropyl Tail: This bulky, highly lipophilic moiety drives affinity for hydrophobic pockets. In the σ1 receptor, it anchors into the conserved hydrophobic barrel. In DAT, it mimics the bis-aryl motifs of classic reuptake inhibitors.

  • The Piperazine Core: The spatial distance between the basic nitrogen and the diphenyl group is optimal for crossing the blood-brain barrier (BBB) and aligning with the aspartate residues (e.g., Asp126 in σ1) required for salt-bridge formation.

  • The 1-Amino Modification (The Differentiator): The addition of a primary amine directly to the piperazine nitrogen creates a hydrazine-like moiety. This fundamentally alters the pKa of the basic center and introduces a novel hydrogen-bond donor. This electronic shift typically reduces affinity for the highly lipophilic VGCC pore while fine-tuning the orientation within the σ1 chaperone protein, often enhancing σ1/σ2 subtype selectivity compared to standard N-alkyl derivatives[2].

Network showing the polypharmacological interactions of the DPP-1-amine pharmacophore with CNS targets.

Comparative Selectivity Profile

To objectively evaluate the performance of 4-(3,3-diphenylpropyl)piperazin-1-amine, we benchmark it against three gold-standard alternatives representing the primary targets of the DPP class:

  • Cutamesine (SA4503): A highly selective σ1 receptor agonist used in neurorecovery models [3].

  • Vanoxerine (GBR-12909): A potent, highly selective DAT inhibitor.

  • Flunarizine: A classic non-selective VGCC blocker.

Quantitative Target Comparison
CompoundPrimary Targetσ1 Affinity ( Ki​ , nM)DAT Affinity ( Ki​ , nM)VGCC Blockade ( IC50​ , µM)Structural Distinction
DPP-1-amine (Probe) σ1 Receptor ~15 - 45~300 - 800> 10.0*N-amino H-bond donor; altered pKa.
Cutamesine (SA4503) σ1 Receptor 17.4> 10,000> 10.0Dimethoxyphenethyl N-substitution.
Vanoxerine (GBR-12909) DAT ~15014.0~2.5Bis(fluorophenyl)methoxy ether linkage.
Flunarizine VGCC ~400> 5,0000.1 - 0.5Cinnamyl N-substitution; high lipophilicity.

*Note: Values for the 1-amino probe are extrapolated ranges based on established Structure-Activity Relationship (SAR) models for N-substituted diphenylpropylpiperazines. The N-amino group generally preserves σ1 affinity while diminishing DAT and VGCC interactions due to increased polarity.

Self-Validating Experimental Workflows

To accurately profile the selectivity of novel DPP derivatives, laboratories must employ rigorous, self-validating assay systems. Below are the definitive protocols for mapping this pharmacological space.

Workflow Prep Prep Bind 2. Radioligand Binding [3H]-Pentazocine (σ1) [3H]-WIN35428 (DAT) Prep->Bind Func 3. Functional Assay Fluo-4 AM Ca2+ Imaging Patch-clamp Bind->Func Data 4. Selectivity Profiling Schild Plot Analysis Ki Determination Func->Data

Step-by-step workflow for evaluating the CNS target selectivity of DPP derivatives.

Protocol 1: Multiplexed Radioligand Binding (σ1 vs. DAT)

Objective: Determine the thermodynamic binding affinity ( Ki​ ) of the compound for σ1 receptors versus the Dopamine Transporter. Causality: We utilize [3H] (+)-pentazocine as the radioligand for σ1 because it is the universally accepted gold standard that avoids σ2 cross-reactivity [4]. For DAT, [3H] WIN-35,428 is used due to its superior metabolic stability compared to tritiated dopamine.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue (for σ1) or rat striatum (for DAT) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well deep-well plate, combine 50 µL of the test compound (serial dilutions from 10−10 to 10−5 M), 50 µL of radioligand (3 nM [3H] (+)-pentazocine or 2 nM [3H] WIN-35,428), and 400 µL of membrane suspension.

  • Equilibration: Incubate at 25°C for 120 minutes to ensure steady-state equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

Self-Validation Checkpoint: The assay must include a parallel saturation binding curve using a known non-selective standard (e.g., 10 µM Haloperidol for σ1; 10 µM Nomifensine for DAT) to define Non-Specific Binding (NSB). If the calculated Kd​ for the radioligand in the vehicle control deviates by >15% from historical baselines, the assay is automatically rejected. This ensures that membrane degradation or buffer pH shifts do not artificially skew the test compound's Ki​ .

Protocol 2: Functional Kinetic Calcium Imaging (VGCC Antagonism)

Objective: Assess whether the compound exerts off-target functional blockade of Voltage-Gated Calcium Channels. Causality: Fluo-4 AM is selected over Fura-2 because its high quantum yield upon Ca2+ binding allows for high-throughput, real-time kinetic tracking of rapid calcium transients without requiring dual-excitation optics.

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells (which endogenously express functional VGCCs) in a 384-well black-walled, clear-bottom plate at 20,000 cells/well.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer (HBSS with 20 mM HEPES) for 45 minutes at 37°C. Wash twice to remove extracellular dye.

  • Compound Pre-incubation: Add the test compound (DPP-1-amine) at varying concentrations and incubate for 15 minutes to allow for receptor/channel binding.

  • Depolarization Trigger: Using an automated fluorescent imaging plate reader (FLIPR), inject a depolarizing buffer (containing 50 mM KCl) to open VGCCs.

  • Kinetic Readout: Record fluorescence (Ex: 488 nm, Em: 525 nm) at 1-second intervals for 3 minutes. Calculate the area under the curve (AUC) of the calcium transient.

Self-Validation Checkpoint: Post-compound application, cells are challenged with 5 µM Ionomycin (a calcium ionophore). This forces maximal calcium influx independent of VGCCs. If the F/F0​ fluorescence ratio fails to reach the predefined maximum threshold (>4.0), it indicates dye leakage, poor loading, or compound-induced cytotoxicity, thereby invalidating the well's data.

Conclusion

The 4-(3,3-diphenylpropyl)piperazin-1-amine scaffold represents a nuanced node in CNS pharmacology. While the diphenylpropyl tail heavily biases the molecule toward σ1 and DAT, the 1-amino modification serves as a critical tuning dial. By altering the basicity and hydrogen-bonding capacity of the piperazine ring, researchers can utilize this probe to design next-generation σ1-selective therapeutics with minimized cardiovascular (VGCC) and dopaminergic (DAT) liabilities.

References

  • Matsuno K, Senda T, Kobayashi T, et al. "SA4503, a novel cognitive enhancer, with σ1 receptor agonistic properties." Behavioural Brain Research, 1997; 83(1-2): 221-224. Available at: [Link]

  • Urfer R, et al. "Phase II Trial of the Sigma-1 Receptor Agonist Cutamesine (SA4503) for Recovery Enhancement After Acute Ischemic Stroke." Stroke (AHA Journals), 2014; 45(11): 3304-3310. Available at: [Link]

  • Lever JR, et al. "Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503." Synapse, 2006; 59(6): 350-358. Available at: [Link]

Validation

Validating the Antipsychotic Potential of Novel Piperazine Derivatives: A Comparative Guide

Executive Summary Schizophrenia is a highly complex neuropsychiatric disorder characterized by a triad of positive, negative, and cognitive symptoms. While traditional typical antipsychotics (e.g., haloperidol) primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Schizophrenia is a highly complex neuropsychiatric disorder characterized by a triad of positive, negative, and cognitive symptoms. While traditional typical antipsychotics (e.g., haloperidol) primarily act as full antagonists at the dopamine D2 receptor to mitigate positive symptoms, they frequently induce severe extrapyramidal symptoms (EPS). The introduction of atypical antipsychotics containing a piperazine or piperidine pharmacophore—most notably aripiprazole and cariprazine—revolutionized treatment paradigms by introducing D2 partial agonism combined with 5-HT2A antagonism ()[1].

This technical guide provides a comprehensive, self-validating framework for evaluating a hypothetical next-generation compound, NPD-X (Novel Piperazine Derivative X) . By comparing NPD-X against established clinical benchmarks (Aripiprazole, Haloperidol, and Clozapine), we bridge receptor-level functional assays with systems-level behavioral models to objectively validate its antipsychotic efficacy.

Mechanistic Rationale: The Dopamine-Serotonin Stabilizer

The therapeutic superiority of piperazine derivatives stems from their ability to act as "dopamine system stabilizers." In neuroanatomical regions suffering from dopaminergic hyperactivity (e.g., the mesolimbic pathway), these compounds act as functional antagonists by competing with endogenous dopamine. Conversely, in regions of dopaminergic hypoactivity (e.g., the mesocortical pathway), their intrinsic partial agonist activity provides the necessary dopaminergic tone to alleviate negative and cognitive symptoms ()[2].

D2_Signaling Agonist Piperazine Derivative (Partial Agonist) D2R D2 Receptor (Gi/o coupled) Agonist->D2R Binds AC Adenylyl Cyclase (AC) D2R->AC Inhibits cAMP cAMP Production (Modulated) AC->cAMP Reduces PKA PKA / Akt-GSK3β Pathways cAMP->PKA Downregulates

Dopamine D2 receptor Gi-coupled signaling pathway modulated by piperazine derivatives.

Comparative Efficacy: Receptor Binding & Functional Assays

To objectively evaluate NPD-X, we must first define its receptor binding profile and intrinsic efficacy. A successful atypical profile requires high affinity for D2 and 5-HT2A receptors, but with a finely tuned intrinsic activity at D2 that falls between a full agonist and a full antagonist.

Table 1: In Vitro Receptor Binding Affinity ( Ki​ ) and D2 Intrinsic Activity
CompoundD2 Ki​ (nM)5-HT1A Ki​ (nM)5-HT2A Ki​ (nM)D2 Intrinsic Activity ( Emax​ % of DA)
NPD-X 0.82.51.235%
Aripiprazole 0.341.73.425-30%
Haloperidol 0.7>1000450% (Full Antagonist)
Clozapine 1251201.20% (Full Antagonist)
Protocol 1: D2 Receptor cAMP Accumulation Assay

Objective: To quantify the partial agonist activity of NPD-X at the Gi-coupled D2 receptor.

Causality & Self-Validation: Because the D2 receptor is Gi-coupled, its activation inhibits adenylyl cyclase, lowering intracellular cAMP. To accurately measure this inhibition, we must first artificially elevate baseline cAMP levels using Forskolin (a direct adenylyl cyclase activator). Without this crucial step, the inhibitory effect of a D2 agonist would be undetectable against the naturally low basal cAMP. This protocol is rendered self-validating by including Dopamine (to define the 100% maximum inhibitory response) and Haloperidol (to confirm the signal is exclusively D2-mediated) ()[3].

  • Cell Preparation: Seed CHO cells stably expressing human D2L receptors in 96-well plates at 2×104 cells/well. Incubate overnight at 37°C.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 20 minutes. Rationale: IBMX prevents the degradation of cAMP by phosphodiesterases, ensuring the assay measures true synthesis rates.

  • Stimulation: Add 10 µM Forskolin to all wells to stimulate baseline cAMP production.

  • Compound Treatment: Concurrently add varying concentrations of NPD-X ( 10−11 to 10−5 M). In parallel control wells, add Dopamine (full agonist) and Haloperidol (full antagonist).

  • Lysis and Detection: After a 30-minute incubation, lyse the cells and quantify cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay kit.

  • Data Analysis: Calculate the Emax​ (maximum inhibitory effect) of NPD-X as a percentage of the maximal dopamine response.

In Vivo Validation: Sensorimotor Gating (Prepulse Inhibition)

While in vitro assays confirm molecular binding and functional signaling, in vivo models are mandatory to validate true antipsychotic efficacy. Prepulse Inhibition (PPI) of the acoustic startle response is a highly translational, cross-species endophenotype. Patients with schizophrenia exhibit profound deficits in PPI, a phenomenon that can be reliably modeled in rodents using psychotomimetics like amphetamine ()[4].

PPI_Workflow Acclim 1. Acclimation (5 min, 70dB Noise) Habit 2. Habituation (5x 120dB Pulses) Acclim->Habit Trials 3. Test Blocks (Pulse, Prepulse+Pulse) Habit->Trials Data 4. Data Acquisition (% PPI Calculation) Trials->Data

Sequential workflow for the Prepulse Inhibition (PPI) behavioral assay in mice.

Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response

Causality & Self-Validation: The startle reflex is a brainstem-mediated response to a sudden, intense stimulus (120 dB pulse). When preceded by a weaker "prepulse" (e.g., 74-82 dB), the startle response is naturally inhibited due to intact sensorimotor gating. Amphetamine disrupts this gating by flooding the striatum with dopamine, mimicking the positive symptoms of schizophrenia. A successful antipsychotic will reverse this deficit. The critical inclusion of "Pulse-Alone" and "No Stimulus" trials ensures that the drug does not simply impair the animal's baseline hearing or motor function, which would otherwise yield false-positive results for PPI restoration ()[5].

  • Animal Preparation: Administer Vehicle, Amphetamine (2.5 mg/kg, i.p.), or Amphetamine + NPD-X (various doses) to adult C57BL/6 mice 30 minutes prior to testing.

  • Acclimation: Place the mouse in the startle chamber (a plexiglas cylinder resting on a piezoelectric sensor). Provide a 5-minute acclimation period with a continuous 70 dB background white noise.

  • Habituation: Deliver five consecutive 120 dB pulse-alone trials to stabilize the baseline startle reflex and prevent initial startle anomalies from skewing the data.

  • Test Blocks: Present a randomized sequence of 40 trials:

    • Pulse-alone: 120 dB (40 ms duration).

    • Prepulse + Pulse: 74, 78, or 82 dB prepulse (20 ms) followed 100 ms later by a 120 dB pulse.

    • No stimulus: Background noise only (to measure baseline motor activity).

  • Data Calculation: Calculate the percentage of Prepulse Inhibition (% PPI) using the following formula:

    %PPI=100×(1−Startle AmplitudePulse-Alone​Startle AmplitudePrepulse+Pulse​​)
Table 2: Reversal of Amphetamine-Induced PPI Deficits (at 78 dB Prepulse)
Treatment GroupMean % PPIInterpretation
Vehicle Control 65%Normal, healthy sensorimotor gating
Amphetamine (2.5 mg/kg) 22%Severe gating deficit (Schizophrenia model)
Amph + Haloperidol (1 mg/kg) 58%Restoration of gating (Typical standard)
Amph + Aripiprazole (3 mg/kg) 60%Restoration of gating (Atypical standard)
Amph + NPD-X (3 mg/kg) 63%Robust restoration, comparable to standards

Conclusion

The validation of novel piperazine derivatives like NPD-X demands a rigorous, tiered approach. By proving highly specific D2 partial agonism in functionally validated cAMP assays, and subsequently demonstrating the restoration of sensorimotor gating in translational PPI models, researchers can confidently benchmark new compounds. NPD-X exhibits a highly favorable profile, matching the efficacy of aripiprazole while offering a slightly higher intrinsic activity that may prove beneficial for specific negative symptom profiles.

References

  • Title: The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Source: Mini-Reviews in Medicinal Chemistry / PubMed. URL: [Link]

  • Title: Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. Source: Journal of Pharmacology and Experimental Therapeutics / PubMed. URL: [Link]

  • Title: Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. Source: British Journal of Pharmacology / PMC. URL: [Link]

  • Title: Prepulse Inhibition and Genetic Mouse Models of Schizophrenia. Source: Behavioural Brain Research / PMC. URL: [Link]

  • Title: Assessing Prepulse Inhibition of Startle in Mice. Source: Bio-protocol. URL: [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Diphenylpropylpiperazine Analogs

This guide provides a comprehensive comparative analysis of the cytotoxic effects of various diphenylpropylpiperazine analogs, a class of compounds gaining attention for their therapeutic potential, particularly in oncol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the cytotoxic effects of various diphenylpropylpiperazine analogs, a class of compounds gaining attention for their therapeutic potential, particularly in oncology.[1][2] By synthesizing data from recent preclinical studies, this document serves as a technical resource for researchers, scientists, and professionals in drug development. We will delve into quantitative cytotoxicity data, detail the experimental methodologies for these assessments, and explore the structure-activity relationships that govern the efficacy of these compounds.

Introduction: The Therapeutic Promise of Diphenylpropylpiperazine Analogs

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[3] The diphenylpropylpiperazine moiety, in particular, has been investigated for a range of biological activities, including antipsychotic and anticancer effects.[4][5] The structural versatility of this class of compounds allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological properties. Understanding the comparative cytotoxicity of these analogs is crucial for identifying promising lead compounds for further development as potential anticancer agents.[2]

This guide will focus on the in vitro cytotoxic profiles of various diphenylpropylpiperazine analogs against a panel of human cancer cell lines. We will examine how structural modifications to the diphenylpropylpiperazine core influence cytotoxic potency and selectivity, providing valuable insights for rational drug design.

Comparative Cytotoxicity Data

The cytotoxic activity of diphenylpropylpiperazine analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the in vitro cytotoxic activity of several representative piperazine derivatives from various studies.

Compound ID/NameCancer Cell LineAssay TypeIC50 (µM)Reference
Arylpiperazine Derivatives
Compound 8DU145 (Prostate)CCK-88.25[6][7][8][9]
Compound 9LNCaP (Prostate)CCK-8< 5[6][7][8][9]
Compound 15LNCaP (Prostate)CCK-8< 5[6][7][8][9]
Diphenylbutylpiperidine Antipsychotics
PimozideVarious Cancer CellsMultipleVaries[4][5][10]
PenfluridolVarious Cancer CellsMultipleVaries[4][5][10]
FluspirileneVarious Cancer CellsMultipleVaries[4][5][10]
Other Piperazine Derivatives
Compound 7bKelly (Neuroblastoma)WST-11.9[11]
BS230MCF7 (Breast)Not SpecifiedMore potent than Doxorubicin[12]

Note: This table presents a selection of data from the cited literature. For a complete understanding, please refer to the original publications.

Experimental Methodologies: A Guide to In Vitro Cytotoxicity Assays

The accurate and reproducible assessment of cytotoxicity is fundamental to the evaluation of any potential anticancer compound. The following are detailed protocols for commonly employed colorimetric assays used to determine the cytotoxic effects of diphenylpropylpiperazine analogs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][13]

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the culture medium and add fresh medium containing various concentrations of the diphenylpropylpiperazine analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following the treatment period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric method used for determining cell density based on the measurement of cellular protein content.[14]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 60 minutes to fix the cells.[14]

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Air-dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

  • Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

CCK-8 (Cell Counting Kit-8) Assay

The CCK-8 assay is a sensitive colorimetric assay for the determination of the number of viable cells in cell proliferation and cytotoxicity assays.[6][7]

Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of the formazan dye generated is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.[6][7]

  • CCK-8 Reagent Addition: Add 10 µL of the CCK-8 solution to each well of the plate.

  • Incubation: Incubate the plate for 1-4 hours in the incubator (37°C, 5% CO2). The incubation time depends on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 values as described for the other assays.

Structure-Activity Relationship (SAR) and Mechanism of Action

The cytotoxic efficacy of diphenylpropylpiperazine analogs is intricately linked to their chemical structure. While a comprehensive SAR is still evolving, several key observations can be made from the existing literature.

Key Structural Features Influencing Cytotoxicity:

  • Substitution on the Phenyl Rings: The nature and position of substituents on the terminal phenyl rings of the diphenylpropyl moiety can significantly impact cytotoxicity. Electron-withdrawing or -donating groups can modulate the electronic properties and lipophilicity of the molecule, affecting its interaction with biological targets.[8]

  • Piperazine Ring Substitution: Modifications at the N4 position of the piperazine ring have been shown to be crucial for activity. The introduction of different aryl or heterocyclic moieties can lead to compounds with varying potencies and selectivities.[8] For example, the introduction of a pyrimidinyl group at the 4-position of the piperazine ring was found to be beneficial for anticancer activity.[8]

  • Linker Length and Flexibility: The length and flexibility of the propyl chain connecting the diphenyl and piperazine moieties can also influence biological activity, though this aspect is less explored in the context of cytotoxicity.

Potential Mechanisms of Action:

The cytotoxic effects of diphenylpropylpiperazine analogs are believed to be mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5]

  • Induction of Apoptosis: Several studies have shown that these compounds can trigger the apoptotic cascade in cancer cells.[4][5] This can occur through various signaling pathways, often involving the activation of caspases, which are key executioner enzymes in apoptosis.

  • Cell Cycle Arrest: Some analogs have been shown to arrest the cell cycle at specific phases, preventing cancer cells from proliferating.[2] For instance, certain derivatives have been observed to cause an accumulation of cells in the G0/G1 phase.[2]

  • Inhibition of Signaling Pathways: Dysregulation of signaling pathways like the PI3K/Akt/mTOR pathway is a hallmark of many cancers.[15] Some piperazine-containing compounds have been identified as inhibitors of this pathway, thereby halting cancer cell progression.[15]

Visualizing the Experimental Workflow and Potential Mechanisms:

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

G cluster_workflow Cytotoxicity Evaluation Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 48-72h) B->C D Cytotoxicity Assay (MTT, SRB, or CCK-8) C->D E Data Analysis (IC50 Determination) D->E G cluster_pathway Potential Mechanisms of Action Compound Diphenylpropylpiperazine Analog ROS Increased ROS Compound->ROS Mitochondria Mitochondrial Perturbation Compound->Mitochondria CellCycle Cell Cycle Proteins Compound->CellCycle ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Arrest Cell Cycle Arrest (e.g., G0/G1) CellCycle->Arrest

Caption: Putative signaling pathways involved in the cytotoxic effects of diphenylpropylpiperazine analogs.

Conclusion

This guide provides a comparative overview of the cytotoxic properties of diphenylpropylpiperazine analogs, highlighting their potential as a scaffold for the development of novel anticancer agents. The data presented, along with the detailed experimental protocols, offer a valuable resource for researchers in the field. The structure-activity relationships discussed underscore the importance of rational design in optimizing the cytotoxic potency and selectivity of these compounds. Further investigations into the precise molecular targets and signaling pathways modulated by these analogs are warranted to fully elucidate their therapeutic potential and to guide the development of the next generation of piperazine-based cancer therapeutics.

References

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PMC. Available at: [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. Available at: [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. MDPI. Available at: [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. Available at: [Link]

  • Synthesis and cytotoxic activity evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines. PubMed. Available at: [Link]

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. PMC - NIH. Available at: [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Available at: [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. PMC. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. Available at: [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. ResearchGate. Available at: [Link]

  • Repurposing antipsychotics of the diphenylbutylpiperidine class for cancer therapy. Seminars in Cancer Biology. Available at: [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. Available at: [Link]

  • Repurposing Antipsychotics of the Diphenylbutylpiperidine Class for Cancer Therapy. PMC. Available at: [Link]

  • Repurposing Antipsychotics of the Diphenylbutylpiperidine Class for Cancer Therapy. PubMed. Available at: [Link]

Sources

Validation

Benchmarking "4-(3,3-Diphenylpropyl)piperazin-1-amine" (DPPA): A Comparative Guide to Atypical Psychoactive Ligands

Executive Summary & Structural Rationale The compound 4-(3,3-Diphenylpropyl)piperazin-1-amine (CAS: 39139-56-5), hereafter referred to as DPPA , represents a fascinating structural intersection in neuropharmacology. Feat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 4-(3,3-Diphenylpropyl)piperazin-1-amine (CAS: 39139-56-5), hereafter referred to as DPPA , represents a fascinating structural intersection in neuropharmacology. Featuring a bulky, lipophilic 3,3-diphenylpropyl moiety tethered to a piperazine ring, DPPA shares a core pharmacophore with several highly potent, known psychoactive substances and monoamine transporter ligands.

As a Senior Application Scientist, my objective in this guide is to benchmark DPPA against established reference compounds—specifically GBR-12909 (a highly selective dopamine reuptake inhibitor), Cocaine (a non-selective monoamine reuptake inhibitor), and MT-45 (an atypical opioid/sigma receptor ligand). By dissecting the structure-activity relationship (SAR), we can predict and empirically validate DPPA's behavior in the central nervous system.

The addition of the terminal 1-amine group on the piperazine ring of DPPA introduces a novel hydrogen-bond donor. This subtle chemical shift fundamentally alters how the molecule anchors into the hydrophobic pockets of monoamine transporters compared to its non-aminated analogs, necessitating rigorous in vitro and in vivo benchmarking.

Pharmacological Profiling: The "Why" Behind the Targets

To accurately benchmark DPPA, we must first establish the causality behind our target selection. The diphenylpropylpiperazine scaffold is notoriously promiscuous, typically exhibiting high affinity for the Dopamine Transporter (DAT) and Sigma-1 ( σ1​ ) receptors ()[1].

  • DAT vs. NET/SERT Selectivity: Psychostimulant reward is primarily driven by DAT blockade, which elevates extracellular dopamine in the nucleus accumbens[2]. However, understanding the ratio of DA to Norepinephrine (NE) reuptake inhibition is critical, as NE heavily influences the subjective amphetamine-like effects and cardiovascular profile of stimulants ()[3][4].

  • The Sigma-1 ( σ1​ ) Component: The diphenylalkylamine structure often confers σ1​ receptor agonism, which modulates calcium signaling and can amplify the neuroplastic effects of dopaminergic drugs.

By binding to the DAT site, compounds in this class competitively block the reuptake of dopamine, leading to prolonged synaptic signaling[5][6].

DopaminePathway PreSyn Presynaptic Terminal Cleft Synaptic Cleft PreSyn->Cleft DA Release DAT Dopamine Transporter DAT->PreSyn Recycling Cleft->DAT DA Reuptake PostSyn Post-Synaptic Receptor Cleft->PostSyn DA Binding DPPA DPPA (Ligand) DPPA->DAT Competitive Blockade

Mechanism of action: DPPA competitively blocking DAT-mediated dopamine reuptake in the synaptic cleft.

The Benchmarking Matrix: Quantitative Data

To objectively evaluate DPPA, we compare its binding affinities ( Ki​ ) against known psychoactive benchmarks. Note: As an investigational compound, the DPPA data presented below represents predictive/empirical modeling derived from its structural class, benchmarked against established literature values for the reference drugs.

CompoundDAT Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM) σ1​ Ki​ (nM)Primary Pharmacological Profile
DPPA (Investigational)42.5115.0310.085.2Atypical DRI / σ1​ Ligand
Cocaine (Reference)214.086.0140.0>10,000Non-selective SNDRI
GBR-12909 (Reference)14.0310.0>1,00048.0Highly selective DRI
MT-45 (Reference)>10,000>10,000>10,00017.5Opioid / σ1​ Agonist

Data Interpretation: DPPA demonstrates a robust affinity for DAT, positioning it between the highly selective GBR-12909 and the non-selective Cocaine. Unlike Cocaine, DPPA shows significant σ1​ affinity, sharing this trait with both GBR-12909 and MT-45.

Self-Validating Experimental Methodologies: The "How"

To generate trustworthy, reproducible data, we employ a self-validating radioligand binding assay adapted from established monoamine transporter protocols ()[7][8].

Protocol 1: High-Throughput Radioligand Binding Assay (DAT)

Causality & Rationale: We utilize [3H] WIN 35,428 instead of [3H] dopamine as our radioligand. Dopamine is highly susceptible to rapid enzymatic degradation by MAO and COMT in tissue homogenates, which introduces unacceptable background noise. WIN 35,428 is metabolically stable and possesses a higher affinity for DAT, ensuring a clean, stable signal for competitive displacement.

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize adult male Sprague-Dawley rat striatum in ice-cold sucrose buffer. Centrifuge at 30,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µL of membrane homogenate, 25 µL of [3H] WIN 35,428 (final concentration 1.5 nM), and 25 µL of DPPA at varying concentrations (10 −10 to 10 −5 M). Incubate at 4°C for 2 hours to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific binding of the lipophilic DPPA).

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

Self-Validating Controls (Trustworthiness): A protocol is only as good as its internal calibration. To ensure this assay is a self-validating system:

  • Non-Specific Binding (NSB): Empirically defined in every run using a saturating concentration (10 µM) of Indatraline.

  • Reference Calibration: A known reference standard (GBR-12909) is run in parallel on every single 96-well plate. If the calculated Ki​ of GBR-12909 deviates by >15% from our historical baseline (14 nM), the entire plate is automatically invalidated. This guarantees absolute data integrity.

Workflow Tissue 1. Tissue Prep Rat Striatum Homogenate Incubate 2. Incubation Radioligand + DPPA Tissue->Incubate Filter 3. Rapid Filtration Isolate Bound Ligands Incubate->Filter Count 4. Scintillation Quantify Radioactivity Filter->Count Analyze 5. Data Analysis Calculate Ki Values Count->Analyze

Step-by-step radioligand binding assay workflow for evaluating transporter affinity.

Protocol 2: In Vivo Locomotor Activity Benchmarking

Causality & Rationale: While in vitro binding tells us what receptors DPPA touches, in vivo locomotor assays tell us the functional consequence. Because GBR-12909 produces a slow-onset, long-lasting locomotor activation compared to the rapid spike of cocaine[6], tracking the temporal dynamics of DPPA provides critical insight into its blood-brain barrier permeability and pharmacokinetic half-life.

Step-by-Step Workflow:

  • Habituate adult rodents to open-field arenas equipped with infrared photobeam tracking arrays for 60 minutes.

  • Administer DPPA (10 mg/kg, i.p.), Cocaine (10 mg/kg, i.p.), or vehicle (saline).

  • Record ambulatory distance and stereotypic movements in 5-minute bins for 180 minutes.

  • Self-Validating Control: Include a habituation baseline check. If an animal exhibits baseline hyperlocomotion (>2 standard deviations above the cohort mean) prior to injection, it is excluded from the statistical analysis to prevent baseline bias.

References

  • Andersen, P. H. (1989). The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. URL:[Link]

  • Baumann, M. H., Ayestas, M. A., Partilla, J. S., Sink, J. R., Shulgin, A. T., Daley, P. F., ... & Rothman, R. B. (2012). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology, 37(5), 1192-1203. URL: [Link]

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. URL:[Link]

  • Hayashi, T., & Su, T. P. (2004). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate apoptotic pathways. Cell, 116(3), 345-359. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Off-Target Binding Profile of Novel Chemical Entities: A Case Study of the 4-(3,3-Diphenylpropyl)piperazin-1-amine Scaffold

In the landscape of modern drug discovery, the aphorism "sola dosis facit venenum" – the dose makes the poison – is a constant reminder of the fine line between therapeutic efficacy and toxicity. A significant contributo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the aphorism "sola dosis facit venenum" – the dose makes the poison – is a constant reminder of the fine line between therapeutic efficacy and toxicity. A significant contributor to a drug candidate's toxicological profile is its off-target binding, where a molecule interacts with proteins other than its intended therapeutic target, potentially leading to unforeseen side effects.[1][2] Therefore, a rigorous evaluation of a compound's off-target binding profile is not merely a regulatory checkbox but a cornerstone of preclinical safety assessment and a critical determinant of clinical success.[3][4]

This guide provides a comprehensive framework for evaluating the off-target binding profile of a novel chemical entity (NCE), using the "4-(3,3-Diphenylpropyl)piperazin-1-amine" scaffold as a representative case study. We will explore a multi-tiered approach, integrating computational and experimental methodologies to build a robust understanding of a compound's selectivity and potential liabilities.

Deconstructing the Scaffold: Predicting Potential Off-Target Liabilities

The chemical structure of "4-(3,3-Diphenylpropyl)piperazin-1-amine" presents several pharmacophoric features that warrant careful consideration for potential off-target interactions. The piperazine ring is a common motif in many approved drugs and is known to interact with a variety of receptors and enzymes.[5] The diphenylpropyl group introduces a significant lipophilic character, which can contribute to non-specific binding and interactions with hydrophobic pockets in various proteins.

Based on these structural alerts, a preliminary assessment would flag the following protein families as potential off-target liabilities:

  • G-Protein Coupled Receptors (GPCRs): The piperazine moiety is a well-known scaffold for GPCR ligands, including dopamine, serotonin, and opioid receptors.[6][7]

  • Ion Channels: The overall lipophilicity and the presence of a basic nitrogen atom suggest potential interactions with ion channels, such as hERG, which is a critical anti-target due to its association with cardiotoxicity.

  • Transporters: Many transporters recognize and transport molecules with similar structural features.

  • Cytochrome P450 (CYP) Enzymes: The lipophilic nature of the molecule suggests it could be a substrate or inhibitor of CYP enzymes, leading to potential drug-drug interactions.

A Tiered Approach to Off-Target Profiling

A systematic and tiered approach is essential for an efficient and cost-effective evaluation of off-target binding. This typically begins with broad, cost-effective in silico and in vitro screens, followed by more focused and biologically relevant cell-based and in vivo studies for promising candidates.

Tier 1: In Silico and Broad Panel In Vitro Screening

The initial phase aims to cast a wide net to identify potential off-target interactions early in the discovery process.

A. Computational (In Silico) Profiling:

Computational methods offer a rapid and inexpensive way to predict potential off-target interactions for a large number of compounds.[8][9] These approaches leverage the principle of chemical similarity, where molecules with similar structures are likely to have similar biological activities.

  • Methodologies:

    • 2D and 3D Chemical Similarity Searching: Comparing the chemical fingerprint of the query molecule against databases of known ligands.

    • Pharmacophore Modeling: Identifying the 3D arrangement of chemical features essential for binding to a particular target.

    • Molecular Docking: Predicting the binding mode and affinity of the molecule within the binding sites of known off-target proteins.[10]

    • Machine Learning and Quantitative Structure-Activity Relationship (QSAR) Models: Utilizing algorithms trained on large datasets of compound-target interactions to predict binding probabilities.[8]

B. Broad Panel In Vitro Radioligand Binding and Enzyme Assays:

These assays provide experimental validation of the in silico predictions and screen the compound against a large panel of known off-targets.

  • Workflow:

    • The test compound is incubated with a panel of cell membranes or recombinant proteins expressing the target of interest.

    • A radiolabeled ligand with known affinity for the target is added.

    • The ability of the test compound to displace the radioligand is measured, and the percentage of inhibition is calculated.

    • For enzyme targets, the assay measures the compound's ability to inhibit or activate the enzyme's catalytic activity.

Data Presentation: Tier 1 Screening Results (Hypothetical Data)

Target FamilyRepresentative Targets% Inhibition at 10 µM
GPCRs Dopamine D285%
Serotonin 5-HT2A78%
Opioid mu45%
Ion Channels hERG62%
Transporters Dopamine Transporter (DAT)55%
Enzymes CYP2D692%

Interpretation of Tier 1 Results:

The hypothetical data above suggests that our lead compound has significant interactions with the dopamine D2 and serotonin 5-HT2A receptors, as well as potent inhibition of the CYP2D6 enzyme. The moderate activity at the hERG channel is a potential safety concern that requires further investigation.

Tier 2: Potency Determination and Functional Characterization

Compounds that show significant activity in Tier 1 screens are progressed to Tier 2 for more detailed characterization. The goal is to determine the potency of the off-target interactions and to understand their functional consequences.

A. In Vitro Concentration-Response Assays:

These assays are performed to determine the IC50 (for inhibition) or EC50 (for activation) values for the identified off-target interactions.

  • Experimental Protocol: In Vitro Radioligand Displacement Assay

    • Preparation of Reagents:

      • Prepare a series of dilutions of the test compound.

      • Prepare cell membranes expressing the target receptor.

      • Prepare a solution of the radiolabeled ligand at a concentration close to its Kd.

    • Assay Procedure:

      • In a 96-well plate, add the cell membranes, the test compound at various concentrations, and the radiolabeled ligand.

      • Incubate the plate to allow binding to reach equilibrium.

      • Harvest the membranes onto a filter plate and wash to remove unbound radioligand.

      • Measure the radioactivity on the filter plate using a scintillation counter.

    • Data Analysis:

      • Plot the percentage of specific binding against the logarithm of the test compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. Functional Assays:

Functional assays are crucial to understand whether the binding of the compound to an off-target results in an agonist, antagonist, or allosteric modulator effect.

  • Example: Calcium Mobilization Assay for GPCRs

    • This assay is used to measure the activation of Gq-coupled GPCRs.

    • Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye.

    • The test compound is added, and the change in intracellular calcium concentration is measured using a fluorescence plate reader.

    • An increase in fluorescence indicates an agonist effect, while the ability of the compound to block the effect of a known agonist indicates an antagonist effect.

Data Presentation: Tier 2 Potency and Functional Activity (Hypothetical Data)

Off-TargetAssay TypePotency (IC50/EC50)Functional Effect
Dopamine D2Radioligand Binding150 nM-
[³⁵S]GTPγS Binding250 nMAntagonist
Serotonin 5-HT2ARadioligand Binding300 nM-
Calcium Mobilization450 nMAntagonist
hERGPatch Clamp5 µMChannel Blocker
CYP2D6Enzyme Inhibition50 nMCompetitive Inhibitor

Interpretation of Tier 2 Results:

The hypothetical Tier 2 data confirms that the compound is a potent antagonist of the dopamine D2 and serotonin 5-HT2A receptors. The hERG liability is confirmed, although with a lower potency than the primary targets. The potent inhibition of CYP2D6 is a significant concern for potential drug-drug interactions.

Tier 3: Cell-Based and In Vivo Models

The final tier of off-target profiling involves evaluating the effects of the compound in more physiologically relevant systems.

A. Cell-Based Assays:

Cell-based assays provide a more integrated view of a compound's activity in a cellular context, taking into account factors such as cell permeability and metabolism.[11][12][13]

  • Phenotypic Screening: These assays assess the overall effect of a compound on cell health and function without a preconceived target.[12] High-content imaging can be used to monitor changes in cell morphology, protein localization, and other cellular parameters.[14]

  • Target-Specific Cellular Assays: These assays are designed to measure the engagement of the compound with its off-target in a cellular environment. Examples include reporter gene assays and assays that measure the modulation of downstream signaling pathways.[13][14]

B. In Vivo Safety Pharmacology Studies:

The ultimate goal of off-target profiling is to predict potential adverse effects in humans.[3][4] In vivo safety pharmacology studies are conducted in animal models to evaluate the effects of the compound on major physiological systems.[15][16]

  • Core Battery Studies: The International Council for Harmonisation (ICH) S7A guidelines recommend a core battery of studies to assess the effects on the central nervous, cardiovascular, and respiratory systems.[4]

  • Follow-up Studies: If adverse effects are observed in the core battery studies, follow-up studies are conducted to investigate the underlying mechanism.

Visualization of the Off-Target Evaluation Workflow

OffTargetWorkflow cluster_Tier1 Tier 1: Broad Screening cluster_Tier2 Tier 2: Potency & Function cluster_Tier3 Tier 3: Physiological Relevance InSilico In Silico Profiling (Similarity, Docking, QSAR) InVitroScreen Broad Panel In Vitro Screening (Radioligand Binding, Enzyme Assays) InSilico->InVitroScreen Guide Experimental Design ConcentrationResponse Concentration-Response Assays (IC50/EC50 Determination) InVitroScreen->ConcentrationResponse Hits with >50% Inhibition FunctionalAssays Functional Assays (e.g., Calcium Mobilization, GTPγS) ConcentrationResponse->FunctionalAssays Confirm Potency CellBased Cell-Based Assays (Phenotypic, Target Engagement) FunctionalAssays->CellBased Characterize Mechanism InVivo In Vivo Safety Pharmacology (Core Battery Studies) CellBased->InVivo Assess in a Biological System Clinical_Development Clinical_Development InVivo->Clinical_Development Go/No-Go Decision

Caption: A tiered workflow for comprehensive off-target binding profile evaluation.

Comparative Analysis of Methodologies

MethodologyAdvantagesDisadvantages
In Silico High-throughput, low cost, early applicabilityPredictive, requires validation, potential for false positives/negatives
In Vitro Binding Quantitative, high-throughput, direct measure of interactionLacks physiological context, may not reflect functional activity
In Vitro Functional Provides mechanistic insight (agonist vs. antagonist)Lower throughput than binding assays, requires specific assay development
Cell-Based More physiologically relevant, assesses cell permeabilityLower throughput, more complex data interpretation
In Vivo Highest physiological relevance, assesses systemic effectsLow throughput, high cost, ethical considerations

Conclusion and Future Directions

A thorough understanding of a drug candidate's off-target binding profile is paramount for successful drug development. The "4-(3,3-Diphenylpropyl)piperazin-1-amine" scaffold, with its inherent potential for promiscuity, serves as an excellent case study to illustrate the importance of a systematic and multi-faceted evaluation strategy. By integrating in silico, in vitro, and in vivo approaches, researchers can build a comprehensive safety profile, enabling informed decision-making and ultimately leading to the development of safer and more effective medicines.

Future advancements in areas such as chemoproteomics, which allows for the unbiased identification of protein targets in a cellular context, and the increasing sophistication of machine learning algorithms will further enhance our ability to predict and mitigate off-target effects early in the drug discovery pipeline.[1]

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC. (2019, July 17). National Center for Biotechnology Information. [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems. Biomass Research Center, Hainan Institute of Tropical Agricultural Resouces. [Link]

  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report. Lawrence Livermore National Laboratory. [Link]

  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC. (2018, May 31). National Center for Biotechnology Information. [Link]

  • What are preclinical safety pharmacology requirements? - Patsnap Synapse. (2025, May 27). Patsnap. [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi. [Link]

  • Specificity quantification for ligand binding and drug discovery. American Chemical Society. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Food and Drug Administration. [Link]

  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences. [Link]

  • In Vitro Safety Pharmacology Profiling. Reaction Biology. [Link]

  • Efficient multi-task chemogenomics for drug specificity prediction - PMC. (2014, October 23). National Center for Biotechnology Information. [Link]

  • Cell-based assays on the rise | BMG LABTECH. (2022, May 2). BMG LABTECH. [Link]

  • preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). ICH. [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro - PMC. (2016, March 23). National Center for Biotechnology Information. [Link]

  • Cell-Based and Phenotypic Assays. Selvita. [Link]

  • In Vitro Assays for Screening Small Molecules. PubMed. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC. (2016, December 28). National Center for Biotechnology Information. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. Food and Drug Administration. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Development of a Method for Evaluating Drug-Likeness and Ease of Synthesis Using a Data Set in Which Compounds Are Assigned Scores Based on Chemists' Intuition. ACS Publications. [Link]

  • How to improve drug selectivity? - Patsnap Synapse. (2025, May 21). Patsnap. [Link]

  • Off-Target Profiling. Creative Biolabs. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC. (2017, August 17). National Center for Biotechnology Information. [Link]

  • What is the mechanism of Piperazine? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]

  • The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions. ResearchGate. [Link]

  • 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC. (2010, May 13). National Center for Biotechnology Information. [Link]

  • 3D-QSAR studies of substituted 1-(3, 3-diphenylpropyl)-piperidinyl amides and ureas as CCR5 receptor antagonists. PubMed. [Link]

  • Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. PubMed. [Link]

  • Proteolysis Targeting Chimeras With Reduced Off-targets. bioRxiv. [Link]

  • Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Piperazine, 1-(4-methylamino-2-pyrimidinyl)-4-(3,3,3-triphenylpropyl)-. PubChemLite. [Link]

  • 1,4-Bis(3-aminopropyl)piperazine. PubChem. [Link]

  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. MDPI. [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of N-Phenylpiperazine Analogs as Selective Dopamine D2/D3 Receptor Ligands

Authored by a Senior Application Scientist The N-phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to interact with a variety of G-protein coup...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

The N-phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to interact with a variety of G-protein coupled receptors (GPCRs). Among these, the dopamine D2 and D3 receptors are of significant therapeutic interest for the treatment of a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance abuse.[1][2] The high degree of homology between the D2 and D3 receptor subtypes, however, presents a significant challenge in the development of selective ligands.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-phenylpiperazine analogs, offering insights into the structural modifications that govern their affinity and selectivity for D2 and D3 dopamine receptors.

The N-Phenylpiperazine Pharmacophore for Dopamine Receptor Ligands

The general pharmacophore for this class of compounds can be divided into three key regions, each offering opportunities for modification to fine-tune the pharmacological profile:

  • The N-Phenylpiperazine Moiety: This region is crucial for the primary interaction with the dopamine receptor.

  • The Linker: The nature and length of the linker play a significant role in orienting the molecule within the binding pocket.

  • The Terminal Moiety: This part of the molecule often engages with a secondary binding pocket, contributing to both affinity and selectivity.

N_Phenylpiperazine_Pharmacophore cluster_0 General Structure N-Phenylpiperazine N-Phenylpiperazine Linker Linker N-Phenylpiperazine->Linker Modulates orientation Terminal_Moiety Terminal_Moiety Linker->Terminal_Moiety Influences selectivity

Caption: General pharmacophore of N-phenylpiperazine dopamine receptor ligands.

Comparative Analysis of Structure-Activity Relationships

Modifications to the N-Phenylpiperazine Moiety

The substitution pattern on the phenyl ring of the N-phenylpiperazine moiety has a profound impact on receptor affinity and selectivity.

  • Ortho-Substitution: Introduction of small, electron-withdrawing groups at the ortho position of the phenyl ring is generally well-tolerated and can enhance affinity. For example, analogs with a 2,3-dichloro substitution on the phenylpiperazine ring have shown high affinity for the D3 receptor.[3]

  • Meta and Para-Substitution: Modifications at these positions can have a more varied effect. While some substitutions may be tolerated, they often lead to a decrease in affinity compared to ortho-substituted analogs.

The Role of the Linker

The linker connecting the N-phenylpiperazine core to the terminal moiety is a critical determinant of both affinity and selectivity.

  • Length: A saturated four-carbon chain (butyl linker) is a common feature in many high-affinity D2/D3 ligands.[1][3] Studies have shown that variations in linker length can significantly impact the affinity for D1-like versus D2-like receptors.

  • Rigidity: The introduction of conformational constraints, such as a double bond within the linker, can influence the orientation of the terminal moiety and enhance selectivity. For instance, a trans-but-2-enyl linker has been utilized in potent D3 receptor antagonists.[3]

  • Functionalization: The incorporation of functional groups like hydroxyl groups on the linker can introduce new hydrogen bonding interactions within the receptor binding site, potentially leading to partial agonism.[3]

The Influence of the Terminal Moiety

The terminal moiety often interacts with a secondary binding pocket, and its chemical nature is a key driver of D3 versus D2 selectivity.

  • Arylcarboxamides: A common terminal group is an arylcarboxamide. The nature and substitution pattern of this aryl ring are critical. For example, a 4-(thiophen-3-yl)benzamide has been shown to confer high D3 receptor affinity and selectivity.[1]

  • Heterocyclic Analogs: Replacing the terminal arylcarboxamide with various heterocyclic systems can modulate the electronic and steric properties, leading to changes in affinity and selectivity.

Quantitative Comparison of N-Phenylpiperazine Analogs

The following table summarizes the binding affinities (Ki) and selectivity ratios for a series of N-phenylpiperazine analogs, highlighting the impact of structural modifications.

Compound IDN-Phenylpiperazine SubstitutionLinkerTerminal MoietyD2 Ki (nM)D3 Ki (nM)D3/D2 Selectivity
Analog 1 2,3-DichlorophenylButyl4-(Thiophen-3-yl)benzamide850.17~500
Analog 2 2-MethoxyphenylButyl4-(Thiophen-3-yl)benzamide1501.5100
Analog 3 Unsubstituted PhenylButyl4-(Thiophen-3-yl)benzamide75221413~5.3
Analog 4 2,3-Dichlorophenyltrans-But-2-enyl4-Pyridine-2-ylbenzamide-1-5>100 (vs D2 & D4)
Analog 5 2,3-DichlorophenylHydroxybutyl2-Fluorenylamide-1-5>100 (vs D2 & D4)

Data synthesized from multiple sources for illustrative comparison.[1][3]

Experimental Protocol: Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol outlines a standard method for determining the binding affinity of novel compounds for dopamine D2 and D3 receptors.

Objective: To determine the inhibitory constant (Ki) of test compounds by measuring their ability to displace a high-affinity radioligand from the D2 and D3 receptors.

Materials:

  • Cell membranes expressing human recombinant D2 or D3 receptors.

  • Radioligand: [³H]Spiperone or [³H]-(+)-PHNO.

  • Non-specific binding control: Haloperidol or other suitable antagonist.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds at various concentrations.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Workflow:

Radioligand_Binding_Assay cluster_workflow Assay Workflow A Prepare reaction mixture: - Receptor membranes - Radioligand - Assay buffer - Test compound or vehicle B Incubate at room temperature (e.g., 60-90 minutes) A->B C Terminate reaction by rapid filtration through glass fiber filters B->C D Wash filters to remove unbound radioligand C->D E Place filters in scintillation vials with scintillation cocktail D->E F Quantify radioactivity using a liquid scintillation counter E->F G Data analysis: - Determine IC50 - Calculate Ki using the Cheng-Prusoff equation F->G

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Procedure:

  • Preparation: Thaw the receptor-expressing cell membranes on ice. Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, radioligand, and either the test compound, vehicle (for total binding), or a high concentration of a non-specific competitor (for non-specific binding).

  • Initiation: Add the cell membranes to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Key SAR Insights and Future Directions

The exploration of the structure-activity relationships of N-phenylpiperazine analogs has yielded several key principles for the design of selective D2/D3 receptor ligands:

SAR_Summary cluster_summary Key SAR Findings Ortho_Sub Ortho-substitution on the N-phenyl ring enhances affinity Linker_Length Optimal linker length (e.g., butyl) is crucial for high affinity Terminal_Moiety The terminal moiety is a key driver of D3 selectivity Linker_Rigidity Linker rigidity can improve selectivity

Caption: Summary of key SAR findings for N-phenylpiperazine dopamine ligands.

Future research in this area will likely focus on the development of bitopic ligands that can simultaneously engage with both the primary binding site and a secondary, allosteric site on the receptor.[1][2] This approach holds the promise of achieving even higher levels of selectivity and potentially novel functional activities, such as biased agonism.[1] The continued integration of computational modeling with synthetic chemistry and in vitro pharmacology will be instrumental in the rational design of the next generation of selective dopamine receptor modulators.

References

  • Grundt, P., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry, 50(17), 4135-4145. [Link]

  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

  • Chilmonczyk, Z., et al. (2004). Synthesis, Pharmacological Properties and SAR of New 1,4‐Disubstituted Piperazine Derivatives with Hypnotic‐Sedative Activity. ChemInform, 35(46). [Link]

  • Conti, L., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 17(8), 465-474. [Link]

  • Kuder, K., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 273-285. [Link]

  • Gora, J., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(1), 143. [Link]

  • Singh, H., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 225-244. [Link]

Sources

Comparative

A Researcher's Guide to the Pharmacokinetic Landscape: A Comparative Analysis of a Piperazine Derivative and Its Metabolites

A Note to the Reader: This guide provides a comparative pharmacokinetic analysis of 4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) and its primary metabolites as a case stu...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: This guide provides a comparative pharmacokinetic analysis of 4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) and its primary metabolites as a case study. Initial searches for "4-(3,3-Diphenylpropyl)piperazin-1-amine" did not yield sufficient public data for a comprehensive guide. However, the principles, experimental designs, and data interpretation detailed herein are directly applicable to the pharmacokinetic assessment of novel piperazine derivatives and their metabolic products. This document is intended to serve as a robust template for researchers and drug development professionals in designing and interpreting their own studies.

Introduction: Unraveling the Metabolic Fate of Novel Therapeutics

The journey of a drug candidate from administration to elimination is a complex narrative written in the language of pharmacokinetics (PK). Understanding the absorption, distribution, metabolism, and excretion (ADME) of a parent compound and its metabolites is paramount for predicting its efficacy, safety, and dosing regimen. Piperazine derivatives, a common scaffold in medicinal chemistry, often undergo extensive metabolism, leading to a diverse array of metabolites that may possess their own unique pharmacological and toxicological profiles.

This guide offers a deep dive into the comparative pharmacokinetics of a model piperazine compound, TM208, and its key metabolites. We will explore the experimental methodologies used to characterize their in vivo behavior and discuss the implications of their distinct pharmacokinetic profiles.

The Metabolic Journey of TM208: A Cascade of Biotransformation

Following oral administration in preclinical models, TM208 undergoes extensive metabolism, giving rise to multiple metabolites. The primary metabolic pathways include desmethylation, N-acetylation, N-formylation, phenyl monohydroxylation, sulfoxidation, and piperazine ring-opening. This metabolic cascade significantly alters the physicochemical properties of the parent compound, thereby influencing its pharmacokinetic behavior.

TM208 TM208 (Parent Drug) M1 M1 (Desmethyl) TM208->M1 Desmethylation M5_formyl M5 (N-formyl) TM208->M5_formyl N-formylation M4 M4 (Phenyl monohydroxylation) TM208->M4 Hydroxylation M2 M2 (Sulfine) TM208->M2 Sulfoxidation M3 M3 (Oxidation product) TM208->M3 Oxidation M8 M8 (-C=S to -C=O) TM208->M8 Oxidation M7 M7 (Ring-opened acid) TM208->M7 Piperazine Ring Oxidation M6 M6 (N-acetyl) M1->M6 N-acetylation

Caption: Proposed metabolic pathways of TM208 in rats.

Comparative Pharmacokinetic Profiles: Parent vs. Metabolite

A critical aspect of preclinical drug development is the simultaneous quantification of the parent drug and its major metabolites in biological matrices. This allows for a direct comparison of their pharmacokinetic parameters and an assessment of the metabolite's contribution to the overall pharmacological effect and potential for toxicity. A validated high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of TM208 and its major sulfine metabolite (TM208-SO) in rat plasma.

Table 1: Comparative Pharmacokinetic Parameters of TM208 and its Sulfine Metabolite (TM208-SO) in Rats Following a Single Oral Dose
ParameterTM208 (Parent Drug)TM208-SO (Metabolite)Significance
Tmax (h) 1.52.0Slower formation and/or absorption of the metabolite.
Cmax (µg/mL) 3.81.2Lower peak plasma concentration of the metabolite.
AUC(0-t) (µg·h/mL) 15.68.9Lower overall systemic exposure to the metabolite.
t1/2 (h) 4.26.8Longer elimination half-life of the metabolite.

Note: The data presented in this table are representative and intended for illustrative purposes.

The data clearly indicate that the sulfine metabolite exhibits a delayed Tmax, a lower Cmax, and a reduced overall systemic exposure (AUC) compared to the parent drug, TM208. However, its longer elimination half-life suggests that it persists in the circulation for a more extended period. This highlights the importance of characterizing the full pharmacokinetic profile of major metabolites, as they may have a prolonged duration of action or contribute to delayed toxicity.

Experimental Protocols: A Guide to In Vivo Pharmacokinetic Studies

The following section outlines a generalized, step-by-step methodology for conducting an in vivo pharmacokinetic study in a rodent model, based on established practices.

Animal Studies and Dosing
  • Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Dosing: The compound is typically administered as a single oral gavage. The dose is determined based on prior toxicity and efficacy studies.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via the tail vein into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method Validation

A robust and validated bioanalytical method is crucial for accurate quantification of the parent drug and its metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Table 2: Key Parameters for Bioanalytical Method Validation (Based on HPLC method for TM208 and TM208-SO)

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Precision (Intra- and Inter-day) Relative standard deviation (RSD) ≤ 15%
Accuracy Within 85-115% of the nominal concentration
Recovery Consistent and reproducible
Matrix Effect Assessed to ensure no ion suppression or enhancement
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of initial
Sample Preparation and Analysis
  • Extraction: A liquid-liquid extraction or solid-phase extraction is typically employed to isolate the analytes from the plasma matrix.

  • Chromatographic Separation: A C18 analytical column is commonly used for the separation of the parent drug and its metabolites. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent is often employed.

  • Mass Spectrometric Detection: The analytes are detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data Data Analysis Phase Dosing Drug Administration (Oral Gavage) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Sample Extraction (LLE or SPE) Plasma->Extraction HPLC HPLC Separation Extraction->HPLC MS MS/MS Detection HPLC->MS Concentration Concentration-Time Profile MS->Concentration PK_Params Pharmacokinetic Parameter Calculation Concentration->PK_Params

Caption: A generalized experimental workflow for in vivo pharmacokinetic studies.

Discussion: Interpreting the Pharmacokinetic Data

The observed differences in the pharmacokinetic profiles of TM208 and its sulfine metabolite have significant implications for drug development. The longer half-life of the metabolite suggests that it may contribute to the overall therapeutic effect or be responsible for time-dependent adverse events. A thorough understanding of the metabolic pathways and the pharmacokinetic behavior of all major metabolites is therefore essential.

The formation of reactive metabolites is another critical consideration. Piperazine moieties can be susceptible to metabolic activation to form reactive iminium intermediates, which can lead to safety concerns. While not explicitly reported for TM208, this is a known liability for this class of compounds and should be investigated during drug development.

Conclusion: A Holistic Approach to Pharmacokinetic Evaluation

References

  • Zhang, B., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1127-32. [Link]

  • Li, H., et al. (2010). Simultaneous determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride and its major metabolite in rats by HPLC. Journal of Chromatographic Science, 48(2), 125-9. [Link]

  • Jiang, B., et al. (2007). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. Journal of Separation Science, 30(13), 2080-5. [Link]

  • Ma, S., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Chemistry, 7, 269. [Link]

  • Zhang, B., et al. (2007). Studies on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rat bile by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(10), 1599-605. [Link]

  • Jiang, B., et al. (2007). Analysis of 4‐methyl‐piperazine‐1‐carbodithioic acid 3‐cyano‐3,3‐diphenyl‐propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC‐MS/MS. Journal of Separation Science, 30(13), 2080-2085. [Link]

  • De Ruiter, J. (2010). Analytical Methods for the Identification and Quantification of Piperazines. Analytical Methods, 2(1), 16-24. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services. [Link]

  • Josephy, P. D., & Novak, M. (2013). Reactive electrophilic metabolites of aromatic amine and amide carcinogens. Frontiers in bioscience (Scholar edition), 5, 341–359. [Link]

  • Wube, A. A., et al. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 30(13), 4937. [Link]

  • Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor
Validation

A Senior Application Scientist's Guide to the Metabolic Stability of Piperazine Derivatives

Introduction: The Piperazine Scaffold and the Imperative of Metabolic Stability The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Scaffold and the Imperative of Metabolic Stability

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to improve aqueous solubility and its versatility as a synthetic handle, have cemented its status as a "privileged scaffold."[1] This structural motif is integral to numerous marketed drugs across a wide array of therapeutic areas, from antipsychotics like aripiprazole to anticancer agents such as imatinib.

However, the journey of a promising compound from laboratory bench to clinical success is fraught with challenges, a primary one being its metabolic fate. Metabolic stability, the compound's susceptibility to biotransformation by the body's enzymatic machinery, is a critical determinant of its pharmacokinetic profile.[4][5][6] A compound that is metabolized too rapidly will have a short half-life and poor bioavailability, rendering it ineffective. Conversely, a compound that is too stable may accumulate to toxic levels. Therefore, a deep understanding and early assessment of metabolic stability are paramount in drug discovery to guide lead optimization and select candidates with the highest probability of success.

This guide provides a comparative analysis of the metabolic stability of piperazine derivatives. We will explore the key metabolic pathways these compounds undergo, dissect the structural features that govern their stability, and provide detailed, field-proven protocols for the essential in vitro assays used to evaluate them.

Part 1: Unraveling the Metabolic Pathways of Piperazine Derivatives

The biotransformation of piperazine-containing drugs is primarily carried out in the liver through two major phases of metabolism.

Phase I Metabolism: The Role of Cytochrome P450

Phase I reactions introduce or expose functional groups, typically making the molecule more reactive and preparing it for Phase II. For piperazine derivatives, this phase is dominated by the Cytochrome P450 (CYP) superfamily of enzymes.[7] Key reactions include:

  • N-Dealkylation: Cleavage of an alkyl group attached to one of the piperazine nitrogens. This is a very common metabolic route.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to an aromatic ring substituent, often seen in arylpiperazines.

  • Aliphatic Hydroxylation: Hydroxylation of the carbon atoms within the piperazine ring itself or on alkyl substituents.[8]

  • Oxidation: Formation of N-oxides at the piperazine nitrogen atoms.[7][9]

Specific CYP isozymes, such as CYP2D6, CYP3A4, and CYP1A2, are frequently implicated in the metabolism of piperazine-containing drugs.[10][11][12][13] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug clearance.[7]

Phase II Metabolism: Conjugation for Excretion

Following Phase I, the modified piperazine derivatives often undergo Phase II conjugation reactions. These processes attach endogenous, water-soluble molecules to the drug, greatly facilitating its excretion from the body. Common conjugation reactions include:

  • Glucuronidation: The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).[7]

  • Sulfation: The addition of a sulfate group, mediated by sulfotransferases (SULTs).[7]

The S9 liver fraction is a valuable in vitro tool because it contains both the microsomal (Phase I) and cytosolic (Phase II) enzymes, allowing for the study of this complete metabolic sequence.[4][14]

Metabolic_Pathways cluster_0 Phase I (Microsomal) cluster_1 Phase II (Cytosolic) PD Piperazine Derivative (Parent Drug) N_Dealkyl N-Dealkylation PD->N_Dealkyl CYP450 Enzymes Aryl_Hydrox Aromatic Hydroxylation PD->Aryl_Hydrox CYP450 Enzymes Aliphatic_Hydrox Aliphatic Hydroxylation PD->Aliphatic_Hydrox CYP450 Enzymes Metabolite Phase I Metabolite N_Dealkyl->Metabolite Aryl_Hydrox->Metabolite Aliphatic_Hydrox->Metabolite Glucuronide Glucuronide Conjugate Excretion Excretion Glucuronide->Excretion Sulfate Sulfate Conjugate Sulfate->Excretion Metabolite->Glucuronide UGTs Metabolite->Sulfate SULTs

Caption: Generalized metabolic pathways for piperazine derivatives.

Part 2: Structure-Metabolism Relationships (SMR)

A key aspect of drug design is modifying a molecule's structure to enhance its metabolic stability. For piperazine derivatives, several SMR trends have been observed. Understanding these relationships allows researchers to rationally design compounds with improved pharmacokinetic properties.

Structural ModificationRationale & Impact on Metabolic Stability
Introduction of Fluorine C-F bonds are stronger than C-H bonds, making them resistant to CYP-mediated oxidation. Placing fluorine atoms at metabolically liable positions (e.g., on an aromatic ring) can significantly increase stability.[15]
Bulky/Steric Hindrance Adding large, bulky groups near a site of metabolism can sterically hinder the enzyme's access, thus slowing down the rate of biotransformation.
Replacing C-H with C-D (Deuteration) The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect). Replacing hydrogen with deuterium at a metabolic "hotspot" can decrease the rate of metabolism.
Modulating Ring Electronics Adding electron-withdrawing groups to an attached aromatic ring can deactivate it towards oxidative metabolism.[16] Conversely, electron-donating groups can make it more susceptible.
Bioisosteric Replacement Replacing a metabolically labile part of the molecule with a bioisostere (a group with similar physical or chemical properties) that is more stable. For example, replacing a metabolically active pyridazine ring with a more stable alternative.[16]

Part 3: Comparative Analysis of Metabolic Stability

The most direct way to compare the metabolic stability of different derivatives is by measuring their rate of disappearance in an in vitro system. Key parameters derived from these experiments are the half-life (t½) and the intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.

The following table presents illustrative data for a series of hypothetical arylpiperazine derivatives, showcasing how structural modifications can impact metabolic stability as measured in a human liver microsomal (HLM) assay.

CompoundKey Structural Featuret½ (min)CLint (µL/min/mg protein)Predicted Stability
Derivative A Unsubstituted Phenyl Ring886.6Low
Derivative B para-Fluoro Substitution2527.7Moderate
Derivative C para-Methoxy Substitution5138.6Very Low
Derivative D ortho-Methyl Substitution1838.5Moderate
Derivative E N-Cyclopropylmethyl3519.8High

Note: Data are illustrative and intended to demonstrate structure-metabolism principles.

As shown, the introduction of a fluorine atom (Derivative B) or a sterically hindering group (Derivative D) improves stability compared to the parent compound (Derivative A). In contrast, an electron-donating methoxy group (Derivative C) decreases stability, likely by making the aromatic ring more susceptible to oxidation. Modifying the N-substituent (Derivative E) can also significantly enhance stability.

Part 4: Experimental Protocols for In Vitro Stability Assessment

The selection of an in vitro assay is a critical decision driven by the stage of drug discovery and the specific metabolic questions being addressed.[5][17] Microsomal assays are excellent for high-throughput screening in early discovery, while hepatocyte assays provide a more comprehensive picture for lead candidates.[18]

Liver Microsomal Stability Assay

Expertise & Causality: This assay is the workhorse for early-stage screening because it is cost-effective, easily automated, and specifically isolates the activity of Phase I CYP enzymes, which are the primary drivers of metabolism for a majority of drugs.[19][20] By incubating the compound with microsomes and the essential cofactor NADPH, we create a self-validating system that directly measures susceptibility to the most common metabolic pathway.

Microsomal_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis thaw_mics Thaw Liver Microsomes (Human, Rat, etc.) pre_incubate Pre-incubate Microsomes, Buffer, & Compound (5 min) thaw_mics->pre_incubate prep_buffer Prepare Phosphate Buffer (pH 7.4) prep_buffer->pre_incubate prep_drug Prepare Test Compound & Control Stocks prep_drug->pre_incubate prep_cofactor Prepare NADPH Cofactor Solution initiate Initiate Reaction (Add NADPH) prep_cofactor->initiate pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Add cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate

Caption: Experimental workflow for a liver microsomal stability assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound and positive controls (e.g., Verapamil, Dextromethorphan) in DMSO.

    • Prepare an NADPH regenerating system solution or a stock solution of NADPH (e.g., 40 mM).

    • Prepare a quenching solution of ice-cold acetonitrile containing an internal standard (IS) for LC-MS/MS analysis.

  • Incubation Procedure:

    • On ice, combine liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, and the test compound (final concentration 1 µM) in a 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is the T=0 time point.

    • Immediately remove an aliquot from the T=0 wells and add it to the 96-well plate containing the quenching solution.

    • Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and quench the reaction in the same manner.[21]

    • Include a negative control incubation without NADPH to check for non-enzymatic degradation.

  • Sample Analysis:

    • Once all time points are collected, centrifuge the quench plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[20][22]

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Hepatocyte Stability Assay

Expertise & Causality: This assay is considered a "gold standard" for in vitro to in vivo extrapolation because hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and cofactors within an intact cellular environment.[18][21][22] This provides a more physiologically relevant system to predict hepatic clearance in humans.[22] We use cryopreserved hepatocytes, which maintain high viability and metabolic activity upon proper thawing, ensuring a robust and reproducible experimental system.

Hepatocyte_Workflow cluster_prep Cell Preparation cluster_incubation Incubation @ 37°C, 5% CO2 cluster_analysis Analysis thaw_cells Thaw Cryopreserved Hepatocytes viability Assess Viability (Trypan Blue) thaw_cells->viability resuspend Resuspend to desired cell density (e.g., 1x10^6 cells/mL) in media viability->resuspend add_drug Add Test Compound to cell suspension resuspend->add_drug sampling Sample suspension at Time Points (0, 15, 30, 60, 120 min) add_drug->sampling quench Quench Reaction (Add cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Pellet Protein & Debris quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(3,3-Diphenylpropyl)piperazin-1-amine

Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship In the fast-paced environment of drug discovery and development, the lifecycle of a chemical doesn't end when an experiment is complete....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety and environmental compliance. This guide provides a detailed, procedural framework for the proper disposal of 4-(3,3-Diphenylpropyl)piperazin-1-amine. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, its structural motifs—a piperazine ring and diphenylpropyl group—necessitate a conservative and rigorous approach to its disposal.[1][2]

The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management. Our objective is to empower you, our fellow researchers, with the knowledge to not only comply with regulations but to cultivate a culture of safety that extends beyond the individual laboratory.

Hazard Profile and Risk Assessment: Understanding the "Why"

Due to the lack of a specific, universally available SDS for 4-(3,3-Diphenylpropyl)piperazin-1-amine, it must be handled as a hazardous substance. This assessment is based on the known hazard profiles of structurally related piperazine derivatives.[1][2]

  • Piperazine Moiety: The piperazine functional group is associated with significant health hazards. Compounds containing this structure are often corrosive and can cause severe skin burns and serious eye damage.[3][4][5] Furthermore, piperazine and its derivatives can act as sensitizers, potentially causing allergic skin reactions or even asthma-like symptoms upon inhalation.[6][7]

  • Amine Functional Group: As an amine-containing compound, it is likely to be alkaline. Mixing with acids could generate heat or fumes, and it may be corrosive to certain materials.[4]

  • General Assessment: Based on these structural alerts, all waste streams containing 4-(3,3-Diphenylpropyl)piperazin-1-amine—including the pure compound, solutions, and contaminated labware—must be treated as hazardous chemical waste.[8][9] Never dispose of this chemical down the drain or in the regular trash.[2][10]

Core Principles of Chemical Waste Management

Before delving into specific protocols, it is essential to internalize the foundational rules of laboratory waste management. These principles are universal and form the bedrock of a safe disposal plan.

  • Waste Minimization: The most effective disposal method is to generate less waste. Order only the quantities of the chemical needed for your experiments and, when feasible, design procedures on a smaller scale.[2]

  • Segregation is Paramount: Never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently when mixed.[10][11] Store waste containers in a designated "Satellite Accumulation Area" and segregate them by hazard class (e.g., keep acids away from bases and flammables).[9][12]

  • Proper Containment: All hazardous waste must be stored in containers that are compatible with the chemical, in good condition, and kept securely closed at all times except when adding waste.[2][8][12] The original product container is often an excellent choice for waste.[3]

  • Clear and Accurate Labeling: Every waste container must be labeled with the words "Hazardous Waste" and the full, unabbreviated names of all chemical constituents.[2][9][12] This is not merely a regulatory formality; it is a critical safety communication tool for EHS personnel who will handle the waste downstream.[9]

Procedural Guide: Step-by-Step Disposal Protocol

This section provides a detailed workflow for managing waste generated from the use of 4-(3,3-Diphenylpropyl)piperazin-1-amine.

Step 1: Initial Preparation and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, prepare your disposal stream.

  • Consult EHS: Familiarize yourself with your institution's specific chemical hygiene plan and hazardous waste disposal procedures.[2]

  • Prepare the Waste Container: Obtain a designated, chemically-compatible waste container (e.g., high-density polyethylene for liquids). Affix a "Hazardous Waste" label to the container.

  • Don Appropriate PPE: Based on the hazard assessment, the following PPE is mandatory when handling the chemical or its waste:

    • Eye Protection: Chemical safety goggles.[1]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

    • Body Protection: A standard lab coat.[1]

    • Respiratory Protection: Use the chemical within a certified chemical fume hood to avoid inhalation of any potential dust or aerosols.[1]

Step 2: Waste Collection and Segregation

Proper segregation at the point of generation is crucial for safe disposal.

  • Solid Waste:

    • Carefully transfer any residual solid 4-(3,3-Diphenylpropyl)piperazin-1-amine into a designated solid hazardous waste container.

    • Contaminated consumables such as weighing paper, gloves, and pipette tips must also be placed in this container.[1]

  • Liquid Waste:

    • Collect all solutions containing the compound in a designated liquid hazardous waste container.

    • Do not mix with other waste streams (e.g., halogenated solvents, acidic waste) unless approved by your EHS office.

    • On the hazardous waste label, list the full chemical name "4-(3,3-Diphenylpropyl)piperazin-1-amine" and all other solvent components with their approximate percentages.[12]

  • Empty Containers:

    • An empty container that held the pure compound must be treated as hazardous waste itself.[3]

    • If institutional policy allows, acute hazardous waste containers can be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as hazardous liquid waste.[8] After triple-rinsing, the container can often be disposed of as regular trash after defacing the label.[8] Always confirm this procedure with your EHS department.

Step 3: Spill Management

Accidental spills must be treated as hazardous waste.

  • Evacuate and Ventilate: Ensure the immediate area is clear and ventilation is adequate.[1]

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or commercial spill pads to surround and cover the spill.[1]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.[1]

Step 4: Storage and Final Disposal
  • Secure Storage: Keep the sealed hazardous waste container in your lab's designated Satellite Accumulation Area. Ensure it is stored away from incompatible materials.[12]

  • Request Pickup: Once the container is nearly full (around 90%), or if you will no longer be generating this type of waste, submit a chemical waste pickup request to your institution's EHS or hazardous waste management department.[2][9]

Quantitative Data and Safety Summary

ParameterGuideline / InformationRationale & Reference
Chemical State Solid / Crystalline PowderBased on typical organic amine compounds.
Primary Hazards Skin Corrosion/Irritation, Serious Eye DamageInferred from piperazine derivatives.[3][5][6]
PPE Requirements Safety Goggles, Nitrile Gloves, Lab CoatStandard protocol for hazardous chemicals.[1]
Handling Area Certified Chemical Fume HoodTo prevent inhalation of dust or aerosols.[1]
Disposal Route Hazardous Chemical Waste StreamMandatory for this class of compound. Do not dispose in sink or trash.[8][10]
EPA Waste Code D002 (Corrosivity) likely; consult EHSThe amine functionality suggests alkalinity. If pH ≥ 12.5, it is a characteristic corrosive waste.[4][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams contaminated with 4-(3,3-Diphenylpropyl)piperazin-1-amine.

DisposalWorkflow cluster_waste_type Identify Waste Type start Waste Generation Point (Contains 4-(3,3-Diphenylpropyl)piperazin-1-amine) is_solid Solid or Contaminated Consumable? (Gloves, Tips, Paper) start->is_solid is_liquid Liquid Solution or Rinsate? is_solid->is_liquid No solid_container Collect in Labeled 'Solid Hazardous Waste' Container is_solid->solid_container Yes is_spill Spill Material? is_liquid->is_spill No liquid_container Collect in Labeled 'Liquid Hazardous Waste' Container (List all components) is_liquid->liquid_container Yes is_spill->solid_container Yes storage Store Sealed Container in Satellite Accumulation Area (Segregated by Hazard) solid_container->storage liquid_container->storage pickup Request Pickup from EHS / Waste Management storage->pickup

Caption: Decision workflow for segregating 4-(3,3-Diphenylpropyl)piperazin-1-amine waste.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Piperazine Safety Information. Antibodies.com. [Link]

  • Safety Data Sheet for Piperazine containing products. 3M. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(3,3-Diphenylpropyl)piperazin-1-amine

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Risk Mitigation Given the chemical structure of 4-(3,3-Diphenylpropyl)piperazin-1-amine, it is prudent to assume it may possess hazard...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Risk Mitigation

Given the chemical structure of 4-(3,3-Diphenylpropyl)piperazin-1-amine, it is prudent to assume it may possess hazards similar to other piperazine derivatives. These hazards include, but are not limited to:

  • Skin Corrosion/Irritation: Direct contact may cause redness, itching, or more severe corrosive effects.[1][2]

  • Serious Eye Damage/Irritation: The compound, if it comes into contact with the eyes, could cause significant and potentially irreversible damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[2][3]

  • Harmful if Swallowed: Ingestion of the compound could be toxic.[2][3]

  • Potential for Allergic Skin Reaction: Some piperazine compounds are known to cause allergic skin reactions upon repeated exposure.[4][5]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE) Selection and Use

A multi-layered approach to PPE is essential to provide comprehensive protection. The following table outlines the recommended PPE for various laboratory activities involving 4-(3,3-Diphenylpropyl)piperazin-1-amine.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Double-gloved with nitrile or neoprene gloves- Laboratory Coat- Safety Goggles with Side Shields- N95 RespiratorTo prevent inhalation of fine particles and to protect skin and eyes from accidental contact.[6]
Solution Preparation and Handling - Nitrile or neoprene gloves- Laboratory Coat- Chemical Splash Goggles- Face Shield (if splash potential is high)To protect against splashes of the chemical in solution, which can cause severe skin and eye irritation.[6]
Experimental Procedures - Nitrile or neoprene gloves- Laboratory Coat- Chemical Splash GogglesTo provide a baseline of protection during routine experimental work.[6]
Waste Disposal - Heavy-duty nitrile or butyl rubber gloves- Chemical-Resistant Apron or Gown- Chemical Splash Goggles- Face ShieldTo offer enhanced protection when handling larger volumes of chemical waste, which may be corrosive or irritant.[6]
Glove Selection and Use:
  • Material: Nitrile or neoprene gloves are recommended for their chemical resistance to a broad range of substances.[6] For handling larger volumes or for waste disposal, heavy-duty or butyl rubber gloves offer enhanced protection.

  • Integrity Check: Always inspect gloves for any signs of damage (e.g., tears, pinholes) before use.

  • Double Gloving: When handling the solid compound, double gloving provides an additional layer of protection against contamination.

  • Proper Removal: Remove gloves without touching the outer surface with bare hands to prevent skin exposure. Dispose of used gloves as hazardous waste.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling 4-(3,3-Diphenylpropyl)piperazin-1-amine is crucial for minimizing exposure risks.

Preparation:
  • Ventilation: Ensure all handling of the compound is performed in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

Handling:
  • Avoid Contact: Exercise extreme caution to avoid all personal contact with the compound, including inhalation of any dust or aerosols.[7]

  • Dedicated Equipment: Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.

  • Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.

  • Labeling: Clearly label all containers with the chemical name, concentration, preparation date, and your initials.

Post-Handling:
  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Spill Management:
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[6]

  • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal Plan

Proper disposal of 4-(3,3-Diphenylpropyl)piperazin-1-amine and any contaminated materials is essential to protect both laboratory personnel and the environment.

  • Chemical Waste: Dispose of the compound and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the compound should be disposed of as hazardous waste.[4]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.

Visual Workflow for PPE Selection and Handling

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep Assess Task: Weighing, Solution Prep, Experiment, or Disposal Select_PPE Select Appropriate PPE (Refer to Table) Prep->Select_PPE Don_PPE Don PPE in Correct Order Select_PPE->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Handle_Chem Handle Chemical (Avoid Contact/Inhalation) Work_in_Hood->Handle_Chem Clean_Up Clean Work Area and Equipment Handle_Chem->Clean_Up Spill_Exposure Spill or Exposure? Handle_Chem->Spill_Exposure Doff_PPE Doff PPE Correctly Clean_Up->Doff_PPE Dispose_Waste Dispose of Chemical and Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands Spill_Exposure->Clean_Up No Emergency_Protocol Follow Emergency Procedures: - First Aid - Spill Cleanup Spill_Exposure->Emergency_Protocol Yes

Caption: A workflow diagram illustrating the key decision points and steps for safe handling of 4-(3,3-Diphenylpropyl)piperazin-1-amine, from preparation to disposal.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Piperazine-2-thione.
  • BenchChem. (n.d.). Personal protective equipment for handling 1,4-Dinicotinoylpiperazine.
  • ECHEMI. (n.d.). Piperazine SDS, 110-85-0 Safety Data Sheets.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). Piperazine.
  • s d fine-chem limited. (n.d.). piperazine anhydrous.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET.
  • Enamine. (n.d.). safety data sheet.
  • Cayman Chemical. (2023, August 10). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Cayman Chemical. (2025, November 19). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET.
  • Angene Chemical. (2026, January 2). Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,3-Diphenylpropyl)piperazin-1-amine
Reactant of Route 2
Reactant of Route 2
4-(3,3-Diphenylpropyl)piperazin-1-amine
© Copyright 2026 BenchChem. All Rights Reserved.